molecular formula C12H13BrO4 B180653 Diethyl 5-bromoisophthalate CAS No. 127437-29-0

Diethyl 5-bromoisophthalate

Cat. No.: B180653
CAS No.: 127437-29-0
M. Wt: 301.13 g/mol
InChI Key: ZDFHATYWKREQJF-UHFFFAOYSA-N
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Description

Diethyl 5-bromoisophthalate, also known as this compound, is a useful research compound. Its molecular formula is C12H13BrO4 and its molecular weight is 301.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 5-bromobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFHATYWKREQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155567
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127437-29-0
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127437290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diethyl 5-bromoisophthalate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diethyl 5-bromoisophthalate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 127437-29-0) is a synthetically versatile aromatic compound. As a derivative of isophthalic acid, it features two activating ethyl ester groups and a strategically placed bromine atom on the benzene ring. This combination of functional groups makes it a valuable intermediate and building block in various fields of chemical synthesis, including the development of novel pharmaceuticals and advanced materials such as metal-organic frameworks (MOFs). The bromine atom serves as a key functional handle for substitution and cross-coupling reactions, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in drug development and materials science.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known properties based on supplier data. It is important to note that there are conflicting reports regarding its physical state at ambient temperature, with some sources listing it as a crystalline solid and others as a liquid. This suggests that its melting point is likely near room temperature.

PropertyValueSource(s)
IUPAC Name diethyl 5-bromobenzene-1,3-dicarboxylate
CAS Number 127437-29-0
Molecular Formula C₁₂H₁₃BrO₄
Molecular Weight 301.14 g/mol
Physical Form White to yellow powder/crystals or Liquid
Purity ≥97%
Storage Temperature Room Temperature / Ambient

Note: Definitive experimental values for melting point, boiling point, density, and solubility are not consistently available in peer-reviewed literature. Researchers should perform their own characterization or consult the certificate of analysis from their specific supplier.

Synthesis and Mechanism

Reaction Mechanism: Fischer Esterification

The synthesis proceeds through a series of protonation and nucleophilic acyl substitution steps.

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates one of the carboxylic acid carbonyl groups, rendering it more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ethyl ester product.

  • Repeat for Second Carboxyl Group: The process is repeated on the second carboxylic acid group to form the diethyl ester.

Figure 1: General mechanism of Fischer Esterification.

Illustrative Laboratory Protocol (for Dimethyl 5-bromoisophthalate)

While a specific protocol for the diethyl ester is not available, the following validated procedure for the synthesis of Dimethyl 5-bromoisophthalate provides a strong methodological basis.[1][2] Researchers should adapt this protocol by substituting methanol with anhydrous ethanol and optimizing reaction times and purification procedures accordingly.

  • Apparatus Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 5-bromoisophthalic acid (110 g, 0.45 mol).

  • Reagent Addition: Add anhydrous methanol (500 mL) and concentrated sulfuric acid (10 g) sequentially to the flask.

  • Reaction: Heat the reaction mixture to reflux with constant stirring for approximately 6 hours. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Slowly add the reaction mixture dropwise to 1 L of distilled water, which will cause the product to precipitate.

  • Neutralization: Neutralize the mixture to a pH of 7-8 by the careful addition of a 5 wt% aqueous sodium bicarbonate solution.

  • Isolation: Collect the white precipitate by filtration. Wash the solid thoroughly with distilled water (e.g., two portions of 1 L).

  • Drying: Dry the resulting white solid in a vacuum oven at 50 °C for 48 hours to yield the final product.

Spectroscopic Characterization

Authentic, published spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is currently unavailable in the public domain. For any research application, it is imperative that the synthesized product be rigorously characterized using these standard analytical techniques to confirm its identity and purity.

Expected ¹H NMR Features: Based on its structure, the ¹H NMR spectrum in a solvent like CDCl₃ would be expected to show:

  • A triplet signal for the methyl protons (-CH₃) of the ethyl groups.

  • A quartet signal for the methylene protons (-CH₂-) of the ethyl groups.

  • Two distinct signals in the aromatic region for the non-equivalent aromatic protons. One signal would appear as a triplet (or more accurately, a triplet-like singlet) for the proton at the C2 position, and another signal as a doublet for the two equivalent protons at the C4 and C6 positions.

Reactivity and Applications in Chemical Synthesis

The chemical utility of this compound is derived from its bifunctional nature. The aryl bromide moiety is a prime substrate for a wide range of palladium-catalyzed cross-coupling reactions, while the ester groups can be hydrolyzed or transesterified.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile reaction site for forming new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination are powerful tools for elaborating the core structure.[3][4][5] This allows for the introduction of new aryl, vinyl, or alkyl groups, which is a common strategy in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Reactivity A This compound B Suzuki Coupling [Ar-B(OR)₂, Pd Catalyst, Base] A->B C-C Bond Formation C Stille Coupling [Ar-Sn(R)₃, Pd Catalyst] A->C C-C Bond Formation D Buchwald-Hartwig [R₂NH, Pd Catalyst, Base] A->D C-N Bond Formation E Hydrolysis [NaOH, H₂O] A->E Ester Cleavage P1 5-Aryl Isophthalate Derivative B->P1 C->P1 P2 5-Amino Isophthalate Derivative D->P2 P3 5-Bromoisophthalic Acid E->P3

Figure 2: Key reaction pathways for this compound.

Intermediate for Metal-Organic Frameworks (MOFs)

The dicarboxylate structure makes this molecule and its parent acid ideal candidates for use as organic linkers or "struts" in the synthesis of Metal-Organic Frameworks (MOFs).[6][7] MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. By hydrolyzing the ester groups to the corresponding dicarboxylic acid, the resulting 5-bromoisophthalic acid can be reacted with metal salts to form porous frameworks. The bromine atom can serve as a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications like gas storage, separation, or catalysis.[8][9]

Use in Drug Discovery

While specific examples are not prevalent in the literature, compounds with this structural motif are valuable in pharmaceutical research. The isophthalate core provides a rigid scaffold from which different functional groups can be appended via cross-coupling at the bromine position. This allows for the systematic exploration of chemical space around a core structure to optimize biological activity and pharmacokinetic properties in a lead optimization campaign.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on available safety data, it is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Work should be conducted in a well-ventilated fume hood. In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic chemistry. Its utility stems from the presence of two key functional groups: the reactive aryl bromide site, which is amenable to a host of cross-coupling reactions, and the diethyl ester moieties, which can be further modified. While there is a notable lack of comprehensive, publicly available experimental data for this specific compound, its synthesis and reactivity can be reliably inferred from established chemical principles and data from close analogs like its dimethyl counterpart. For any application, particularly in a research or drug development setting, it is critical for the end-user to perform thorough in-house characterization to confirm the identity, purity, and properties of the material.

References

  • PubChem, National Center for Biotechnology Information. Diethyl 5-(Bromomethyl)isophthalate.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573).
  • Google Patents. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • Hosseini, M., et al. (2019). Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. PMC.
  • The Royal Society of Chemistry. Synthesis of bromobenzene: 64.
  • MySkinRecipes. This compound.
  • Five Chongqing Chemdad Co., Ltd. DIMETHYL 5-BROMOISOPHTHALATE.
  • PubChem, National Center for Biotechnology Information. 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester.
  • R Discovery. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • The Royal Society of Chemistry. Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions.
  • University of Wisconsin-Madison. Tables For Organic Structure Analysis.
  • SIELC Technologies. Dimethyl 5-bromoisophthalate.
  • Journal of Chemical Reviews. Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review.
  • OUCI. A pair of polymorphous metal–organic frameworks based on an angular diisophthalate linker: synthesis, characterization and gas adsorption properties.
  • PubMed. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • The Royal Society of Chemistry. Electronic Supplementary Information Highly-Functionalized Arene Synthesis Based on Palladium on Carbon-Catalyzed Aqueous Dehydr.
  • OSTI.GOV. Stable Metal–Organic Frameworks: Design, Synthesis, and Applications.
  • PMC, National Center for Biotechnology Information. 5-Bromobenzene-1,3-dicarbonitrile.
  • MDPI. Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System.
  • NIH, National Library of Medicine. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review.
  • MDPI. Advances in Cross-Coupling Reactions.
  • PMC, National Center for Biotechnology Information. Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis.
  • SciSpace. Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system.
  • MDPI. Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters.

Sources

An In-depth Technical Guide to the Synthesis of Diethyl 5-bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for Diethyl 5-bromoisophthalate, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol detailed herein is grounded in the principles of Fischer-Speier esterification, offering a robust and scalable method for researchers and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss critical aspects of quality control and troubleshooting to ensure a high-yield, high-purity outcome.

Introduction and Strategic Importance

This compound (CAS No: 127437-29-0) is a valuable aromatic building block in organic synthesis.[1] Its structure, featuring two diethyl ester functionalities and a strategically positioned bromine atom on an isophthalate core, makes it a versatile precursor. The ester groups can be hydrolyzed or transesterified, while the bromo-substituent serves as a handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. Consequently, this compound is frequently utilized in the synthesis of novel polymers and as an intermediate for active pharmaceutical ingredients (APIs).[2][3]

The primary synthetic route, which will be the focus of this guide, is the acid-catalyzed esterification of 5-bromoisophthalic acid with ethanol. This method is favored for its reliability, use of readily available reagents, and straightforward work-up procedures.

Synthetic Pathway: Fischer-Speier Esterification

The synthesis of this compound from 5-bromoisophthalic acid is a classic example of the Fischer-Speier esterification. This reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Mechanism: The reaction proceeds through a series of equilibrium steps:

  • Protonation: The strong acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of alcohol) to regenerate the acid catalyst and yield the final ester product.

This process occurs at both carboxylic acid sites on the isophthalic acid backbone.

Fischer_Esterification Figure 1: Mechanism of Fischer-Speier Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Dehydration & Product Formation RCOOH 5-Bromoisophthalic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from H₂SO₄) Protonated_Acid->RCOOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃CH₂OH Ethanol Ethanol (CH₃CH₂OH) Protonated_Ester Protonated Ester [R-COOCH₂CH₃]H⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound (R-COOCH₂CH₃) Protonated_Ester->Ester - H⁺ H2O H₂O

Figure 1: Mechanism of Fischer-Speier Esterification

The starting material, 5-bromoisophthalic acid, can be synthesized by the direct bromination of isophthalic acid in fuming sulfuric acid.[4][5][6] This process allows for the selective preparation of the 5-bromo isomer in high yield.[6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous dialkyl isophthalates and is designed for laboratory-scale preparation.[2][7]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Key Properties
5-Bromoisophthalic Acid22351-91-9245.02Starting material
Anhydrous Ethanol64-17-546.07Reagent and solvent
Concentrated Sulfuric Acid7664-93-998.08Catalyst, corrosive
Sodium Bicarbonate144-55-884.01For neutralization
Distilled Water7732-18-518.02For washing and precipitation
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser (Dimroth or Allihn)

  • Mechanical or magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Large beaker (2 L)

  • Büchner funnel and filtration flask

  • Vacuum oven

Step-by-Step Synthesis Procedure
Figure 2: Experimental Workflow for Synthesis
  • Reaction Setup: Assemble the 500 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a stopper. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add 5-bromoisophthalic acid (e.g., 0.45 mol, 110 g), anhydrous ethanol (500 mL), and, while stirring, slowly add concentrated sulfuric acid (10 g).[2][7] The addition of sulfuric acid is exothermic and should be done cautiously.

  • Reaction Under Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6 hours to ensure the reaction goes to completion.[2][7]

  • Isolation and Precipitation: After 6 hours, turn off the heat and allow the mixture to cool to room temperature. In a separate 2 L beaker, prepare 1 L of ice-cold distilled water. Slowly pour the cooled reaction mixture into the beaker of cold water with stirring. A white precipitate of the crude product will form.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow, portion-wise addition of a 5% (w/v) aqueous sodium bicarbonate solution.[7] Stir the mixture until the pH reaches 7-8. Be cautious as CO₂ gas will evolve.

  • Filtration and Washing: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of distilled water (2 x 1 L) to remove any unreacted acid and inorganic salts.[2][7]

  • Drying: Transfer the collected white solid to a watch glass or crystallization dish and dry it in a vacuum oven at 50°C for 24-48 hours, or until a constant weight is achieved.[2][7] The expected yield is typically high, in the range of 85-95%.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

ParameterMethodExpected Result
Physical Form Visual InspectionWhite to yellow powder or crystals.[1]
Purity HPLC / GC>97%[1]
Identity ¹H-NMR, ¹³C-NMRSpectra consistent with the structure of this compound.
Identity Mass Spectrometry (MS)Molecular ion peak corresponding to C₁₂H₁₃BrO₄ (m/z = 301.14).[1]
Storage -Store at room temperature in an inert atmosphere.[1]

Safety Precautions and Hazard Management

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • GHS Information (this compound):

    • Pictogram: GHS07 (Exclamation mark)[1]

    • Signal Word: Warning[1]

    • Hazard Statement: H302 (Harmful if swallowed).[1] Additional potential hazards may include skin, eye, and respiratory irritation (H315, H319, H335).

  • Reagent-Specific Hazards:

    • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using acid-resistant gloves, safety goggles, and a lab coat.

    • Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Water in reagents/glassware. 3. Insufficient catalyst.1. Extend reflux time; ensure proper temperature is maintained. 2. Use anhydrous ethanol and oven-dried glassware. 3. Verify the amount and concentration of sulfuric acid.
Product is Oily or Gummy 1. Incomplete drying. 2. Presence of unreacted starting material or byproducts.1. Dry the product under vacuum for a longer duration. 2. Recrystallize the product from a suitable solvent like ethanol/water.
Final Product is Acidic Incomplete neutralization or insufficient washing.Re-suspend the product in water, neutralize again with sodium bicarbonate solution, filter, and wash thoroughly with distilled water.

References

  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • PubChem. (n.d.). Diethyl 5-(Bromomethyl)isophthalate.
  • Google Patents. (n.d.). EP 1293495 B1 - Process for the preparation of bromoisophthalic acid compounds.
  • ChemIntell. (2025). The Versatility of Dimethyl 5-Bromoisophthalate in Chemical Research.
  • Chemdad Co., Ltd. (n.d.). DIMETHYL 5-BROMOISOPHTHALATE.
  • Patsnap. (n.d.). Process for the preparation of bromoisophthalic acid compounds.

Sources

Core Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl 5-bromoisophthalate

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical properties, synthesis protocols, strategic applications, and essential safety protocols, grounding all information in authoritative references.

This compound (CAS No. 127437-29-0) is an aromatic dicarboxylate ester. Its structure is distinguished by a benzene ring substituted with two ethyl ester groups at positions 1 and 3, and a bromine atom at position 5. This specific arrangement of functional groups—two modifiable esters and a reactive bromine atom—makes it an exceptionally versatile building block in organic synthesis.

The bromine atom serves as an excellent leaving group, making the molecule amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures. Concurrently, the diethyl ester groups can be hydrolyzed to the corresponding carboxylic acid or converted into amides, enabling further functionalization.

Below is a diagram illustrating the chemical structure of this compound.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Final Product Reactant1 5-Bromoisophthalic Acid Reaction Combine and Heat to Reflux (e.g., 6-8 hours) Reactant1->Reaction Reactant2 Anhydrous Ethanol (Excess) Reactant2->Reaction Catalyst Conc. Sulfuric Acid (cat.) Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Quench Slowly Add to Water Cooling->Quench Neutralize Neutralize with NaHCO₃ Solution Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Wash Wash with Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Product This compound Dry->Product G Core Diethyl 5-bromoisophthalate Coupling Cross-Coupling (e.g., Suzuki, Heck) [Site: C-Br] Core->Coupling R-B(OH)₂ Pd cat. Hydrolysis Ester Hydrolysis [Site: -COOEt] Core->Hydrolysis NaOH, H₂O Amidation Amidation [Site: -COOEt] Core->Amidation R-NH₂, Heat Deriv1 Aryl/Alkenyl Isophthalates Coupling->Deriv1 Deriv2 5-Bromo-isophthalic Acid Hydrolysis->Deriv2 Deriv3 Isophthalamides Amidation->Deriv3

An In-depth Technical Guide to the Solubility of Diethyl 5-Bromoisophthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of diethyl 5-bromoisophthalate in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in solution. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips the user with the foundational knowledge and detailed protocols to ascertain these values empirically.

Introduction to this compound and the Significance of its Solubility

This compound is a diester derivative of isophthalic acid. Its molecular structure, featuring a bromine atom and two ethyl ester groups on a benzene ring, imparts specific physicochemical properties that dictate its utility as an intermediate in the synthesis of pharmaceuticals and specialty polymers.

The solubility of a compound is a critical parameter in numerous scientific and industrial applications. In pharmaceutical development, solubility directly influences bioavailability, formulation strategies, and purification processes.[1][2] For materials science, controlling the solubility of monomers like this compound is essential for polymerization reactions, casting films, and creating homogenous blends. Therefore, a comprehensive understanding of its solubility profile in a range of organic solvents is paramount for its effective application.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity:

This compound possesses both polar and non-polar characteristics. The ester functional groups (-COOEt) are polar, capable of dipole-dipole interactions and acting as hydrogen bond acceptors. The benzene ring and the bromine atom contribute to the molecule's non-polar character. The overall polarity is a balance of these features.

Solvent Selection Rationale:

A range of organic solvents with varying polarities should be considered for solubility determination. These can be broadly categorized as:

  • Polar Protic Solvents: (e.g., methanol, ethanol) - Capable of hydrogen bonding.

  • Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dichloromethane) - Possess polar bonds but lack O-H or N-H bonds for hydrogen donation.

  • Non-Polar Solvents: (e.g., toluene, hexane) - Primarily exhibit van der Waals forces.

A systematic investigation across this spectrum of solvents will provide a comprehensive solubility profile.

Experimental Determination of Solubility

Several methods can be employed to quantitatively determine the solubility of a solid in a liquid. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.[4][5]

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility.[1][2][4] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A thermostatically controlled shaker or magnetic stirrer is recommended.[5][6]

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Calculation:

    • The solubility can be expressed in various units, such as g/100 mL or mol/L.

Data Presentation:

The results of the gravimetric analysis should be recorded in a structured table.

SolventTemperature (°C)Volume of Saturated Solution (mL)Mass of Dissolved Solute (g)Solubility ( g/100 mL)
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Toluene25
Hexane25

Causality Behind Experimental Choices:

  • Sealed Container: Prevents solvent evaporation, which would alter the concentration.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.[4]

  • Equilibration Time: A sufficient duration is necessary to ensure that the solution is truly saturated.

  • Filtration: Essential for removing undissolved solid, which would otherwise lead to an overestimation of solubility.

Workflow Diagram:

Gravimetric_Solubility_Determination A 1. Prepare Supersaturated Slurry (Excess Solute in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Sample Supernatant B->C D 4. Filter to Remove Undissolved Solid C->D E 5. Evaporate Solvent from a Known Volume of Filtrate D->E F 6. Weigh Dried Solute E->F G 7. Calculate Solubility F->G

Caption: Workflow for Gravimetric Solubility Determination.

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-visible range and the solvent is transparent in that region.[6][7][8] It is a sensitive technique that requires less material than the gravimetric method.

Experimental Protocol:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

    • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Data Presentation:

The solubility data obtained via UV-Vis spectrophotometry should be tabulated.

SolventTemperature (°C)λmax (nm)Concentration of Saturated Solution (mol/L)Solubility ( g/100 mL)
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Toluene25
Hexane25

Causality Behind Experimental Choices:

  • Calibration Curve: Essential for relating absorbance to concentration.

  • λmax: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

  • Dilution: Saturated solutions often have absorbances that are too high to be accurately measured. Dilution brings the absorbance into the optimal range for the spectrophotometer.

Workflow Diagram:

UV_Vis_Solubility_Determination cluster_0 Calibration cluster_1 Sample Analysis A 1. Prepare Standard Solutions (Known Concentrations) B 2. Measure Absorbance at λmax A->B C 3. Plot Calibration Curve (Absorbance vs. Concentration) B->C G 7. Calculate Concentration from Calibration Curve C->G D 4. Prepare Saturated Solution and Filter E 5. Dilute Filtrate to a Known Volume D->E F 6. Measure Absorbance of Diluted Sample E->F F->G H 8. Determine Original Solubility (Account for Dilution) G->H

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound.

Logical Relationship Diagram:

Solubility_Factors Solubility Solubility of Diethyl 5-Bromoisophthalate Temperature Temperature Solubility->Temperature Pressure Pressure (Significant for Gases) Solubility->Pressure Solvent_Polarity Solvent Polarity Solubility->Solvent_Polarity Solute_Properties Solute Properties (Polarity, MW, Crystal Form) Solubility->Solute_Properties Impurities Presence of Impurities Solubility->Impurities

Caption: Factors Influencing the Solubility of this compound.

  • Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to report the temperature at which solubility is determined.[9]

  • Purity of Solute and Solvent: Impurities can alter the solubility of a substance. High-purity materials should be used for accurate measurements.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being tested.

Conclusion

This technical guide has outlined the theoretical principles and practical methodologies for determining the solubility of this compound in organic solvents. While a comprehensive, publicly available dataset on its solubility is currently lacking, the protocols detailed herein for gravimetric and UV-Visible spectrophotometric analysis provide a robust framework for researchers to generate this critical data. A systematic approach, considering a range of solvents and carefully controlling experimental parameters, will yield a valuable solubility profile, enabling the effective application of this compound in research and development.

References

  • Pharmaffiliates. (n.d.). Determination of Solubility by Gravimetric Method.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • PubChem. (n.d.). Diethyl 5-(Bromomethyl)isophthalate.
  • Five Chongqing Chemdad Co., Ltd. (n.d.). DIMETHYL 5-BROMOISOPHTHALATE.
  • National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Kuno, H., & Kaji, Y. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 553-559.
  • Cengage Learning. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984.
  • Wired Chemist. (n.d.). Gravimetric Analysis.
  • van der Watt, J. G., & Viljoen, J. M. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(9), 595-596.
  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

Sources

An In-Depth Technical Guide to the NMR Spectroscopic Data of Diethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for diethyl 5-bromoisophthalate. As a key intermediate in the synthesis of various organic compounds, including metal-organic frameworks (MOFs), a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document, prepared from the perspective of a Senior Application Scientist, offers not just the data, but also the scientific rationale behind the spectral features, empowering researchers to confidently identify and characterize this compound.

Molecular Structure and Predicted NMR Spectra

This compound possesses a symmetrically substituted aromatic ring with two ethyl ester groups at positions 1 and 3, and a bromine atom at position 5. This substitution pattern dictates the appearance of its NMR spectra.

Below is the molecular structure with IUPAC numbering for the aromatic carbons and lettering for the protons to facilitate the discussion of the NMR data.

Caption: Molecular structure of this compound with atom labeling for NMR assignment.

Due to the plane of symmetry passing through C2, C5, and the bromine atom, the two ethyl ester groups are chemically equivalent, as are the aromatic protons H(d) and H(d').

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the two ester groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H(c)~8.5 - 8.7triplet (t) or multiplet (m)1H~1.5 - 2.0 (meta coupling)
H(d), H(d')~8.2 - 8.4doublet (d) or multiplet (m)2H~1.5 - 2.0 (meta coupling)
CH₂ (a, a')~4.4quartet (q)4H~7.1
CH₃ (b, b')~1.4triplet (t)6H~7.1

Interpretation:

  • Aromatic Protons (H(c), H(d), H(d')): The aromatic protons are deshielded and appear in the downfield region of the spectrum (δ > 7.0 ppm) due to the aromatic ring current and the electron-withdrawing nature of the substituents.

    • The proton at position 4, H(c), is situated between the two ester groups and is expected to be the most deshielded. It will likely appear as a triplet or a more complex multiplet due to meta-coupling with the two equivalent H(d) protons. The expected coupling constant for this four-bond coupling (⁴J) is small, typically in the range of 1-3 Hz.

    • The protons at positions 2 and 6, H(d) and H(d'), are chemically equivalent and are expected to appear as a doublet or multiplet due to meta-coupling with H(c).

  • Ethyl Ester Protons (CH₂, CH₃):

    • The methylene protons (CH₂, a, a') are adjacent to the electron-withdrawing oxygen atom of the ester group, causing them to be deshielded and appear around 4.4 ppm. They are split into a quartet by the adjacent methyl protons.

    • The methyl protons (CH₃, b, b') are further from the electronegative oxygen and appear in the upfield region, around 1.4 ppm. They are split into a triplet by the adjacent methylene protons.

The relationship and splitting pattern of the aromatic protons can be visualized as follows:

G H_d H(d) / H(d') H_c H(c) H_d->H_c ⁴J ≈ 1.5-2.0 Hz (meta)

Caption: Coupling relationships between the aromatic protons in this compound.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C=O~164 - 166
C1, C3~133 - 135
C4~138 - 140
C2, C6~130 - 132
C5~122 - 124
O-CH₂~62 - 64
CH₃~14 - 15

Interpretation:

  • Carbonyl Carbons (C=O): The ester carbonyl carbons are significantly deshielded and appear at the lowest field, typically between 164 and 166 ppm.

  • Aromatic Carbons (C1-C6):

    • The quaternary carbons attached to the ester groups (C1, C3) are expected around 133-135 ppm.

    • The carbon bearing the bromine atom (C5) is subject to the "heavy atom effect," which, counterintuitively for an electronegative atom, can cause a slight shielding effect compared to a hydrogen-substituted carbon. Its chemical shift is predicted to be in the range of 122-124 ppm.

    • The carbon at position 4 (C4) is deshielded by the two adjacent ester groups and is expected to have a chemical shift around 138-140 ppm.

    • The carbons at positions 2 and 6 (C2, C6) are predicted to resonate around 130-132 ppm.

  • Ethyl Ester Carbons (O-CH₂, CH₃):

    • The methylene carbons (O-CH₂) are directly attached to the electronegative oxygen atom and are found around 62-64 ppm.

    • The methyl carbons (CH₃) are the most shielded carbons in the molecule, appearing at approximately 14-15 ppm.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Equipment
  • This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Sample Preparation Workflow

The following workflow ensures the preparation of a homogenous sample, which is critical for obtaining sharp and well-resolved NMR signals.

G cluster_0 Sample Preparation weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer 3. Transfer to NMR tube using a Pasteur pipette dissolve->transfer mix 4. Cap and vortex to ensure homogeneity transfer->mix place 5. Place in spinner turbine and insert into spectrometer mix->place

Unveiling the Solid State: A Technical Guide to the Anticipated Crystal Structure of Diethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a profound understanding of a molecule's solid-state architecture is paramount. The crystal structure dictates critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in the journey from laboratory synthesis to market application. This guide focuses on Diethyl 5-Bromoisophthalate, a halogenated aromatic diester with significant potential as a versatile building block. While a definitive, publicly available crystal structure for this compound remains to be reported, this document will provide a comprehensive technical overview of its anticipated structural characteristics. By examining the crystallographic data of closely related analogs, we can construct a scientifically grounded model of its likely solid-state behavior, offering valuable insights for researchers working with this compound.

Introduction: The Significance of this compound

This compound belongs to a class of compounds that serve as crucial intermediates in the synthesis of pharmaceuticals and functional polymers. The presence of the bromine atom and two diethyl ester functionalities on the aromatic ring provides a unique combination of reactivity and structural directionality. The bromine atom can participate in halogen bonding, a non-covalent interaction increasingly recognized for its role in crystal engineering and the design of supramolecular assemblies. The diethyl ester groups, with their conformational flexibility, are key determinants of the crystal packing and can engage in various intermolecular interactions, including hydrogen bonding.

While commercial suppliers characterize this compound as a white to yellow powder or crystals[1], the absence of a published single-crystal X-ray diffraction study necessitates a predictive approach based on empirical data from analogous structures.

Synthesis and Crystallization

The synthesis of this compound typically follows a two-step process, beginning with the bromination of isophthalic acid, followed by Fischer esterification.

Experimental Protocol: Synthesis of this compound
  • Bromination of Isophthalic Acid: 5-bromoisophthalic acid is a key precursor. It can be synthesized by the direct bromination of isophthalic acid.

  • Fischer Esterification:

    • To a solution of 5-bromoisophthalic acid in an excess of anhydrous ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

    • The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the diethyl ester.

    • Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

  • Crystallization:

    • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Common solvents for similar compounds include methanol, ethanol, or mixtures with water.[2]

    • Given its predicted insolubility in water, a mixed solvent system is a logical starting point for crystallization trials.

Predicted Crystal Structure: Insights from Analogs

In the absence of direct experimental data for this compound, we can infer its likely structural features by analyzing the published crystal structures of its close chemical cousins: dimethyl 5-iodoisophthalate, dimethyl 5-ethynylisophthalate, and dimethyl 5-nitroisophthalate.[3][4]

Comparative Crystallographic Data of Isophthalate Analogs
FeatureDimethyl 5-iodoisophthalate[3]Dimethyl 5-ethynylisophthalate[3]Dimethyl 5-nitroisophthalate[4]
Crystal System OrthorhombicOrthorhombicTriclinic
Space Group Pna2₁PnmaP-1
Key Intermolecular Interactions C—H···O hydrogen bonds, I···O halogen bondsC—H···O hydrogen bonds, π–π stackingC—H···O hydrogen bonds
Molecular Conformation Twisted (methyl carboxylate groups tilted relative to the benzene ring)PlanarNearly planar (nitro group slightly rotated)
Analysis and Predictions for this compound:
  • Molecular Conformation: The dimethyl 5-iodoisophthalate structure reveals that the methyl carboxylate groups are tilted with respect to the benzene ring.[3] This twisting is a common feature in substituted benzene rings, driven by the steric hindrance between the ester groups and the substituent at the 5-position. It is highly probable that this compound will also adopt a non-planar conformation, with the larger diethyl ester groups likely exhibiting a significant dihedral angle relative to the aromatic ring.

  • Intermolecular Interactions: The crystal packing will be governed by a combination of forces:

    • Halogen Bonding: The bromine atom in this compound is a potential halogen bond donor. Similar to the I···O interactions observed in the iodo-analog[3], we can anticipate the formation of Br···O interactions with the carbonyl oxygen atoms of neighboring molecules. This interaction can play a crucial role in directing the supramolecular assembly.

    • Hydrogen Bonding: Weak C—H···O hydrogen bonds, involving the aromatic and ethyl C-H groups as donors and the carbonyl oxygens as acceptors, are expected to be prevalent, contributing to the overall stability of the crystal lattice.

    • π–π Stacking: The aromatic rings may engage in π–π stacking interactions, as seen in the ethynyl-analog[3], further stabilizing the crystal structure. The degree of stacking will depend on the overall molecular conformation and the influence of other intermolecular forces.

Experimental Workflow for Crystal Structure Determination

To definitively determine the crystal structure of this compound, a single-crystal X-ray diffraction (SC-XRD) experiment would be performed. The following diagram illustrates the typical workflow.

SCXRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_output Final Output Synthesis Synthesis of Diethyl 5-Bromoisophthalate Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion and Future Directions

While the definitive crystal structure of this compound awaits experimental elucidation, a detailed analysis of its close structural analogs provides a robust framework for predicting its solid-state properties. Researchers can anticipate a non-planar molecular conformation and a rich network of intermolecular interactions, including halogen bonding, hydrogen bonding, and potentially π–π stacking. This predictive understanding is invaluable for designing crystallization experiments and for anticipating the material's behavior in various applications.

The next logical step is the growth of single crystals of this compound and the subsequent determination of its structure via single-crystal X-ray diffraction. This would not only provide definitive answers to the questions raised in this guide but also contribute to the broader understanding of crystal engineering principles in halogenated aromatic compounds, ultimately aiding in the rational design of new pharmaceutical and material formulations.

References

  • PubChem. Diethyl 5-(Bromomethyl)
  • Crystallography Open D
  • IUCr Journals. Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)
  • National Institutes of Health.
  • Crystallography Open D
  • Crystallography Open D
  • Crystallography Open D
  • Crystallography Open D
  • National Institutes of Health.
  • ResearchGate. Crystal structure of diethyl 2-(4-bromophenyl)
  • Royal Society of Chemistry.
  • ResearchGate.
  • ResearchGate. Single-crystal X-ray diffraction data of compound 9 b with ellipsoid.... [Link]
  • MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). [Link]

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An In-Depth Technical Guide on the Reactivity of the Bromine Atom in Diethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 5-bromoisophthalate is a versatile aromatic compound whose synthetic utility is primarily dictated by the reactivity of its carbon-bromine bond. This guide provides a comprehensive technical overview of the key transformations involving the bromine atom of this compound, with a particular focus on its applications in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings and practical considerations of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. Detailed experimental protocols and data are presented to equip researchers with the knowledge to effectively utilize this important building block in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in organic synthesis, valued for its trifunctional nature. The molecule possesses two ester functionalities that can be readily hydrolyzed or transformed, and a strategically positioned bromine atom on the aromatic ring. This bromine atom serves as a versatile handle for a variety of chemical transformations, making it an invaluable building block for the synthesis of complex organic molecules. Its applications span from the creation of novel pharmaceuticals and agrochemicals to the development of advanced materials like metal-organic frameworks (MOFs).[1] The reactivity of the C-Br bond is central to its utility, allowing for the introduction of diverse substituents and the construction of intricate molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number127437-29-0[1]
Molecular FormulaC₁₂H₁₃BrO₄[1]
Molecular Weight301.13 g/mol [1]
AppearanceWhite to beige solid[2]
Melting Point85-89 °C[2]
Boiling Point150 °C[2][3]
SolubilityInsoluble in water[2][3]
Synthesis of this compound

The synthesis of the closely related dimethyl 5-bromoisophthalate is well-documented and typically proceeds via two main routes:

  • Esterification of 5-Bromoisophthalic Acid: This is a common and straightforward method involving the acid-catalyzed esterification of 5-bromoisophthalic acid with the corresponding alcohol (in this case, ethanol).[2][4]

  • Bromination of Diethyl Isophthalate: Direct bromination of diethyl isophthalate can also be employed, though this may require harsher conditions and careful control to achieve the desired regioselectivity.[5][6]

A typical laboratory-scale synthesis of dimethyl 5-bromoisophthalate from 5-bromoisophthalic acid involves refluxing the acid in methanol with a catalytic amount of concentrated sulfuric acid.[2][4] An analogous procedure with ethanol would yield the diethyl ester.

The Reactivity of the Bromine Atom: A Gateway to Molecular Diversity

The bromine atom in this compound is the focal point of its reactivity, enabling a wide array of synthetic transformations. The general reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[7] This positions aryl bromides as a good balance between reactivity and stability, making them ideal substrates for many coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8] The bromine atom of this compound readily participates in these transformations.

2.1.1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[9][10][11] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.[9][11]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

  • Reaction: this compound with Phenylboronic Acid

  • Reagents:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.04 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Solvent: Toluene/Water (4:1)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Add the toluene/water solvent mixture.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add Pd(OAc)₂ and PPh₃.

    • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reactants This compound + Phenylboronic Acid + Base (K₂CO₃) Solvent Toluene/Water Degas Degas with Ar/N₂ Catalyst Add Pd(OAc)₂ + PPh₃ Heat Heat to 80-90 °C Monitor Monitor by TLC/GC-MS Workup Aqueous Workup Purification Column Chromatography Product Diethyl 5-phenylisophthalate

2.1.2. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction is of paramount importance in drug discovery, as the aryl amine moiety is a common feature in many biologically active molecules.[12] The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][14] The choice of ligand is critical for the success of this reaction, with sterically hindered phosphine ligands often being employed.[14]

Experimental Protocol: A Representative Buchwald-Hartwig Amination

  • Reaction: this compound with Morpholine

  • Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Solvent: Toluene

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and toluene.

    • Add morpholine via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Buchwald_Hartwig_Amination cluster_mechanism Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ AmineCoord Amine Coordination [Ar-Pd(II)(HNR₂)Br]L₂ Deprotonation Deprotonation [Ar-Pd(II)(NR₂)]L₂ RedElim Reductive Elimination Product Ar-NR₂

2.1.3. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as precursors for more complex molecules.[15][16] The generally accepted mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper acetylide intermediate.[15]

Experimental Protocol: A Representative Sonogashira Coupling

  • Reaction: this compound with Phenylacetylene

  • Reagents:

    • This compound (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)

    • Copper(I) iodide (CuI, 0.05 eq)

    • Triethylamine (Et₃N, 2.0 eq)

  • Solvent: Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add degassed THF and triethylamine.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

While less common for simple aryl bromides, nucleophilic aromatic substitution can occur under specific conditions. The presence of the two electron-withdrawing ester groups on the aromatic ring of this compound activates the ring towards nucleophilic attack, particularly at the positions ortho and para to these groups.[17] However, the bromine atom is meta to both ester groups, which diminishes their activating effect for direct displacement of the bromide. Therefore, SNAr reactions at the C-Br bond of this compound typically require harsh conditions (high temperatures and/or very strong nucleophiles) or the presence of additional activating groups.[17]

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic species.[18] This transformation is most commonly performed with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. The resulting aryllithium species is a potent nucleophile and can be reacted with a variety of electrophiles to introduce a wide range of functional groups. The rate of exchange generally follows the trend I > Br > Cl.[18]

Experimental Protocol: A Representative Metal-Halogen Exchange

  • Reaction: this compound with n-Butyllithium followed by quenching with CO₂

  • Reagents:

    • This compound (1.0 eq)

    • n-Butyllithium (1.1 eq in hexanes)

    • Dry carbon dioxide (CO₂)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Bubble dry CO₂ gas through the solution for 30 minutes.

    • Allow the reaction to warm to room temperature and quench with 1 M HCl.

    • Extract the product with ethyl acetate, and wash the organic layer with water and brine.

    • Dry the organic layer, filter, and concentrate to yield the crude carboxylic acid derivative.

Applications in Drug Development and Materials Science

The versatile reactivity of the bromine atom in this compound makes it a valuable precursor in several cutting-edge fields.

  • Drug Discovery: The ability to easily introduce diverse functionalities via cross-coupling reactions allows for the rapid generation of compound libraries for high-throughput screening. The isophthalate core can serve as a scaffold for the development of new therapeutic agents, including those that fall "beyond the rule of five" (bRo5), such as PROTACs.[19]

  • Materials Science: this compound and its derivatives are used as linkers in the synthesis of metal-organic frameworks (MOFs).[1] The bromine atom can be retained in the final structure for post-synthetic modification or can be replaced during the synthesis to tune the properties of the MOF for applications in gas storage, separation, and catalysis.[1]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The reactivity of its bromine atom, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to construct complex molecular architectures. A thorough understanding of the principles and practicalities of these reactions, as outlined in this guide, will empower researchers to fully exploit the synthetic potential of this important intermediate in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Fairlamb, I. J. P., & Kapdi, A. R. (2016). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • Krupička, F., et al. (2021). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems.
  • This compound - MySkinRecipes. (n.d.).
  • The Versatility of Dimethyl 5-Bromoisophthalate in Chemical Research. (2025, October 24).
  • Google Patents. (n.d.). Process for the preparation of bromoisophthalic acid compounds.
  • NIH. (2016, February 27). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.
  • ACS Publications. (n.d.). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry.
  • European Patent Office. (2001, December 13). PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS - European Patent Office - EP 1293495 B1.
  • DIMETHYL 5-BROMOISOPHTHALATE Five Chongqing Chemdad Co. ,Ltd. (n.d.).
  • RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • NIH. (n.d.). OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • SIELC Technologies. (n.d.). Dimethyl 5-bromoisophthalate.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Shanghai Minstar Chemical Co., Ltd. (n.d.). dimethyl 5-bromoisophthalate cas no.51760-21-5.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2024, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?.
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
  • NIH. (2025, May 25). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC.
  • The Addition-Elimantion Mechanism. (2019, September 3). 17.10: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

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Hydrolysis of diethyl 5-bromoisophthalate to 5-bromoisophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromoisophthalic Acid via Hydrolysis of Diethyl 5-Bromoisophthalate

This guide provides a comprehensive technical overview of the hydrolysis of this compound, a crucial chemical transformation for the production of 5-bromoisophthalic acid. This key intermediate is instrumental in the development of advanced polymers, functional chemicals, and as a building block in pharmaceutical and agricultural compounds.[1][2] This document moves beyond a simple recitation of steps to delve into the mechanistic underpinnings, process optimization, and critical safety considerations, reflecting field-proven expertise for researchers and drug development professionals.

Strategic Overview: The Importance of Saponification

The conversion of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. In this context, the hydrolysis of this compound is most effectively achieved through saponification—a base-mediated process. This method is favored for its high efficiency and reliability. The reaction proceeds by converting the diethyl ester into its corresponding dicarboxylate salt, which is soluble in the aqueous reaction medium. Subsequent acidification precipitates the desired 5-bromoisophthalic acid, which exhibits low solubility in acidic aqueous solutions, facilitating its isolation.

The Mechanistic Pathway of Base-Catalyzed Hydrolysis

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The saponification of this compound is a two-step nucleophilic acyl substitution reaction occurring at each of the two ester groups.

Step 1: Nucleophilic Attack The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This results in the formation of a transient tetrahedral intermediate.

Step 2: Reformation of the Carbonyl and Ejection of the Leaving Group The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This forces the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Step 3: Acid-Base Reaction The ejected ethoxide is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.

Step 4: Acidification (Workup) After the saponification is complete, the reaction mixture, containing the disodium 5-bromoisophthalate salt, is treated with a strong mineral acid (e.g., HCl). This protonates the carboxylate anions, causing the neutral 5-bromoisophthalic acid to precipitate out of the solution.

The following diagram illustrates the mechanistic flow for one of the two ester groups.

Saponification_Mechanism Mechanism of Saponification Ester This compound (Ester Group) Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH_ion Hydroxide Ion (OH⁻) Carboxylic_Acid Carboxylic Acid Intermediate Intermediate->Carboxylic_Acid 2. Collapse & Leaving Group Ejection Ethoxide Ethoxide Ion (⁻OCH₂CH₃) Intermediate->Ethoxide Carboxylate_Salt Carboxylate Salt Carboxylic_Acid->Carboxylate_Salt 3. Deprotonation Final_Product 5-Bromoisophthalic Acid Carboxylate_Salt->Final_Product 4. Protonation Ethanol Ethanol Acid_Workup Acid (H₃O⁺) Workup

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Validated Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps that ensure reaction completion and high product purity.

Reagent and Equipment Data

A summary of the necessary reagents is provided below. Ensure all reagents are of appropriate grade and handled according to their Safety Data Sheets (SDS).

ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
This compoundC₁₂H₁₃BrO₄301.1318642-44-9Intermediate in MOF synthesis.[3]
5-Bromoisophthalic AcidC₈H₅BrO₄245.0323351-91-9White solid.[2][4][5][6]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Corrosive solid.
Ethanol (EtOH)C₂H₅OH46.0764-17-5Flammable liquid.
Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive liquid (used as ~6M solution).
Step-by-Step Hydrolysis Procedure
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 33.2 mmol).

  • Solvent Addition : Add 100 mL of 95% ethanol to the flask. Stir the mixture at room temperature until the ester is fully dissolved.

  • Base Addition : In a separate beaker, prepare a solution of sodium hydroxide (e.g., 4.0 g, 100 mmol, ~3 equivalents) in 25 mL of deionized water. Carefully add the NaOH solution to the stirred ethanolic solution in the flask. Causality Note: A stoichiometric excess of base is used to ensure the reaction goes to completion and to account for any potential side reactions or impurities.

  • Reflux : Heat the reaction mixture to reflux using a heating mantle. Allow the mixture to reflux gently for 2-4 hours. The progress of the saponification can be monitored by the disappearance of the insoluble ester layer, resulting in a clear, homogeneous solution. Causality Note: Heating under reflux increases the reaction rate significantly without loss of solvent.

  • Cooling and Solvent Removal : After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. A significant portion of the ethanol can be removed using a rotary evaporator. This step aids in the subsequent precipitation of the product.

  • Acidification : Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. While stirring vigorously, slowly add 6M hydrochloric acid dropwise until the pH of the solution is approximately 1-2 (verify with pH paper). A thick, white precipitate of 5-bromoisophthalic acid will form. Causality Note: The diacid is poorly soluble in acidic water, while the sodium chloride byproduct remains dissolved.

  • Isolation : Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any residual HCl and NaCl.

  • Drying : Dry the purified product in a vacuum oven at 50-60°C to a constant weight. A typical yield is in the range of 85-95%.

Experimental Workflow Diagram

Experimental_Workflow Hydrolysis Experimental Workflow A 1. Dissolve Ester in Ethanol B 2. Add Aqueous NaOH Solution A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool to RT & Remove Ethanol C->D E 5. Acidify with HCl to pH 1-2 D->E F 6. Isolate Solid via Vacuum Filtration E->F G 7. Wash with Cold Water F->G H 8. Dry Product Under Vacuum G->H

Caption: Step-by-step workflow for the synthesis of 5-bromoisophthalic acid.

Purification and Characterization

Final product validation is essential. The crude 5-bromoisophthalic acid obtained from the procedure is often of high purity. However, for applications requiring exacting standards, further purification can be performed.

  • Purification : Recrystallization from hot deionized water or a methanol/water mixture is an effective method for enhancing purity.[7][8]

  • Characterization : The identity and purity of the final compound should be confirmed using standard analytical techniques. Patents confirm the use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for identification.[1][7][8][9]

    • ¹H-NMR : In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons.

    • Mass Spectrometry : Confirms the molecular weight of the compound (245.03 g/mol ).[5][6]

Safety and Handling

Adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation : All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Reagent Handling :

    • Sodium Hydroxide and Hydrochloric Acid : Both are highly corrosive. Avoid contact with skin and eyes. Handle with extreme care.[11]

    • This compound : May cause skin, eye, and respiratory irritation. Avoid dust formation and inhalation.[10]

    • Ethanol : Is a flammable liquid. Ensure no open flames or spark sources are present during its use.

By following this comprehensive guide, researchers can reliably and safely synthesize high-purity 5-bromoisophthalic acid, leveraging a deep understanding of the chemical principles at play.

References

  • Google Patents. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • European Patent Office. EP 1293495 B1 - PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS.
  • Google Patents. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.
  • ACS Publications. A New Route for the Preparation of 5-Hydroxyisophthalic Acid. Organic Process Research & Development.
  • Google Patents. US6855845B2 - Process for the preparing bromoisophithalic acid compound.
  • TREA. Process for the preparation of 5-hydroxyisophtalic acids.
  • eGyanKosh. EXPERIMENT 7 DETERMINATION OF SAPONIFICATION VALUE.
  • gsrs.ncats.nih.gov. 5-BROMOISOPHTHALIC ACID.
  • PubChem. 5-Bromoisophthalic acid | C8H5BrO4.
  • MySkinRecipes. This compound.

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Thermal stability of diethyl 5-bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of Diethyl 5-Bromoisophthalate

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document outlines the critical scientific principles, experimental methodologies, and safety considerations for characterizing the thermal behavior of this and structurally related brominated aromatic esters. While specific, publicly available thermal decomposition data for this compound is limited, this guide synthesizes established analytical techniques and data from analogous compounds to present a robust investigative approach. The methodologies detailed herein, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), are designed to be self-validating, providing the rigorous data necessary for process safety, shelf-life determination, and risk assessment.

Introduction: The Imperative of Thermal Stability Profiling

This compound is a halogenated aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of both ester functionalities and a bromine substituent on the aromatic ring introduces specific chemical bonds that may be susceptible to thermal degradation. Understanding the thermal stability of this compound is paramount for ensuring safe handling, storage, and processing, as well as for defining the kinetic parameters of its decomposition. An uncontrolled exothermic decomposition can lead to a thermal runaway, a hazardous condition characterized by a rapid increase in temperature and pressure.[1][2]

This guide provides the scientific rationale and detailed protocols for a thorough thermal stability assessment. We will explore the primary analytical techniques employed in the field, discuss the interpretation of the resulting data, and provide insights into the potential decomposition pathways.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before commencing thermal analysis.

PropertyValue/InformationSource
CAS Number 127437-29-0[3]
Molecular Formula C₁₂H₁₃BrO₄[3]
Molecular Weight 301.13 g/mol [3]
Boiling Point 348.2 ± 22.0 °C (Predicted)[3]
Density 1.404 ± 0.06 g/cm³ (Predicted)[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3]

Note: Some physical properties are predicted and should be experimentally verified.

Core Analytical Techniques for Thermal Stability Assessment

A multi-technique approach is crucial for a comprehensive understanding of thermal stability. TGA, DSC, and ARC each provide unique and complementary information.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is a primary tool for determining the onset of decomposition and quantifying mass loss.

Causality Behind Experimental Choices:

  • Heating Rate: A rate of 10 K/min is a common starting point for screening studies, balancing resolution and experimental time.[5]

  • Atmosphere: An inert nitrogen atmosphere is typically used to study the intrinsic thermal decomposition without oxidative effects. An air or oxygen atmosphere can be used to assess oxidative stability.

  • Sample Mass: A sample mass of 5-15 mg is generally recommended to ensure uniform heating and minimize thermal gradients within the sample.[6]

Detailed Experimental Protocol: TGA of this compound
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 K/min.[5]

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% mass loss is observed.

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[4] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Causality Behind Experimental Choices:

  • Sealed Crucibles: Using hermetically sealed crucibles is essential to contain any volatile decomposition products and to accurately measure the heat of decomposition.

  • Inert Atmosphere: A nitrogen atmosphere prevents oxidative side reactions, allowing for the study of the pure thermal decomposition process.[6]

Detailed Experimental Protocol: DSC of this compound
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[6]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealable aluminum or gold-plated crucible.

  • Experimental Setup:

    • Seal the crucible and place it in the DSC cell. Place an empty, sealed crucible in the reference position.

    • Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 K/min) to a temperature beyond the decomposition point observed in TGA.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (decomposition).

    • Determine the onset temperature of the decomposition exotherm and the enthalpy of decomposition (ΔHd).

Accelerating Rate Calorimetry (ARC)

ARC is a cornerstone technique for chemical process safety, designed to simulate a worst-case, adiabatic (zero heat loss) scenario.[1][2] It measures the time, temperature, and pressure data for a sample undergoing an exothermic reaction, providing critical information for risk assessment and relief system design.[7][8]

Causality Behind Experimental Choices:

  • Heat-Wait-Search Mode: This mode is highly effective for detecting the onset of self-heating at a very low rate (typically >0.02 K/min), which might be missed by other techniques.[9]

  • Sample Bomb Material: The choice of sample bomb material (e.g., stainless steel, Hastelloy) is critical to avoid any catalytic interaction with the sample.

Detailed Experimental Protocol: ARC of this compound
  • Instrument Setup: Ensure the ARC instrument is properly calibrated and the containment vessel is secure.

  • Sample Preparation:

    • Load a known mass (typically 1-6 g) of this compound into a suitable metallic sample bomb (e.g., titanium or stainless steel).[9]

    • Attach a pressure transducer and thermocouple to the bomb.

  • Experimental Procedure (Heat-Wait-Search Mode):

    • Place the bomb inside the adiabatic calorimeter.

    • The instrument will heat the sample in small temperature steps (e.g., 5 °C).

    • After each step, the system will wait for thermal equilibrium and then search for any self-heating rate exceeding a predefined sensitivity (e.g., 0.02 K/min).[9]

    • Once an exotherm is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature, ensuring all generated heat increases the sample's temperature.

  • Data Analysis:

    • Plot temperature and pressure as a function of time.

    • Determine the onset temperature of the self-accelerating decomposition.

    • Calculate key safety parameters such as the adiabatic temperature rise (ΔTad), time to maximum rate (TMR), and activation energy (Ea).[8]

Visualization of Experimental Workflow and Data Relationships

The following diagrams illustrate the logical flow of the thermal stability assessment and the interplay between the different analytical techniques.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Hazard Assessment cluster_2 Data Synthesis & Risk Assessment TGA TGA (Mass Loss vs. Temp) DSC DSC (Heat Flow vs. Temp) TGA->DSC Provides decomposition range ARC ARC (Temp & Pressure vs. Time) TGA->ARC Guides starting temp Report Comprehensive Stability Report TGA->Report Provides decomposition profile DSC->ARC Identifies exothermic onset DSC->Report Provides enthalpy data ARC->Report Provides runaway scenario data G cluster_TGA TGA Outputs cluster_DSC DSC Outputs cluster_ARC ARC Outputs Compound This compound T_onset Decomposition Onset (T_onset) Compound->T_onset Mass_Loss Mass Loss (%) Compound->Mass_Loss Enthalpy Decomposition Enthalpy (ΔH_d) Compound->Enthalpy Exo_Onset Exotherm Onset Compound->Exo_Onset TMR Time to Maximum Rate (TMR) Compound->TMR Pressure Pressure Rise Rate Compound->Pressure Delta_T_ad Adiabatic Temp. Rise (ΔT_ad) Compound->Delta_T_ad

Caption: Key data outputs from each analytical technique.

Anticipated Decomposition Mechanisms and Products

Potential decomposition products could include:

  • Ethylene

  • Ethanol

  • 5-Bromoisophthalic acid

  • Bromobenzoic acid

  • Carbon dioxide

  • Various brominated aromatic fragments

Analytical techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) of the residues would be required to definitively identify the decomposition products.

Safety, Handling, and Storage Considerations

Proper handling and storage are critical to maintain the integrity of this compound and ensure personnel safety.

  • Storage: The compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers. [3]While stated to be stable under normal conditions, it should be kept away from incompatible materials such as strong oxidizing agents. [11]* Handling: Due to the presence of bromine, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. [12]Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or decomposition products. [12][13]* Spill Response: In case of a spill, use an inert absorbent material and follow institutional waste disposal guidelines. Small spills of brominated compounds can be treated with sodium thiosulfate. [12]

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in research and manufacturing. This guide has provided a comprehensive, scientifically-grounded framework for its assessment. By employing a combination of TGA, DSC, and ARC, researchers can obtain a detailed profile of the compound's thermal behavior, including decomposition onset temperatures, enthalpy changes, and the potential for thermal runaway. This data is indispensable for establishing safe operating limits, designing appropriate safety measures, and ensuring the overall integrity of chemical processes involving this compound.

References

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Diethyl 5-bromoisophthalate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Diethyl 5-bromoisophthalate

Introduction

This compound (CAS No. 127437-29-0) is a substituted aromatic compound utilized as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its molecular structure, featuring a bromine atom and two ethyl ester groups on a benzene ring, makes it a versatile building block. However, the same reactivity that lends to its utility necessitates a thorough understanding and implementation of rigorous safety protocols.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound in a laboratory setting. Moving beyond a simple checklist, this document elucidates the causality behind safety procedures, grounding them in established chemical safety principles to ensure a self-validating system of risk mitigation for the informed researcher.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive risk assessment, which begins with a clear identification of the potential hazards. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary risks are associated with ingestion, skin/eye contact, and inhalation of dust or vapors.

GHS Classification

The compound's GHS classification dictates the minimum safety precautions required. The following table summarizes the known hazard statements.[1]

Classification Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationGHS07 (Exclamation Mark)
Physicochemical Properties

Understanding the physical properties of a chemical is critical for anticipating its behavior in the laboratory environment and for planning appropriate handling and storage measures.

Property Value Source
CAS Number 127437-29-0
Molecular Formula C₁₂H₁₃BrO₄
Molecular Weight 301.14 g/mol
Physical Form White to yellow powder or crystals; also reported as a liquid
Storage Temperature Room Temperature[2]

Note on Physical Form: Discrepancies exist in supplier literature regarding the physical state of this compound. Researchers should be prepared to handle either a solid powder or a liquid and consult the supplier-specific Safety Data Sheet (SDS) upon receipt. This guide will address protocols applicable to both forms.

Engineering Controls and Personal Protective Equipment (PPE)

Mitigating the risks identified in Section 1 requires a multi-layered approach, beginning with robust engineering controls and supplemented by appropriate PPE. This follows the established Hierarchy of Controls, which prioritizes removing the hazard at its source.

Engineering Controls: The Primary Barrier

Engineering controls are the most effective way to minimize exposure by physically isolating the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[3] This is the primary control to prevent inhalation of vapors or airborne particulates, directly addressing the H335 hazard.[4]

  • Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be readily accessible and located within a 10-second travel distance from the workstation.[3] This ensures immediate decontamination in the event of significant skin or eye contact.

Personal Protective Equipment (PPE): The Essential Last Defense

PPE provides a final barrier between the user and the chemical. The selection of PPE must be based directly on the identified hazards of skin/eye irritation and potential for absorption.[5]

PPE Category Specification Rationale and In-Text Citation
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[6]Protects against accidental splashes that can cause serious eye irritation (H319). Standard safety glasses do not provide adequate protection from splashes.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use and change them immediately if contaminated.[6][7]Prevents direct skin contact, a primary route of exposure that can cause skin irritation (H315). Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact.[7]
Skin and Body Protection A flame-resistant lab coat worn fully buttoned over long-sleeved clothing and closed-toe shoes.[6]Provides a barrier against spills and splashes, minimizing skin contact and preventing contamination of personal clothing.[8]
Respiratory Protection Not required when working within a certified chemical fume hood.[4][8] A NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup outside of a hood.[9]The fume hood provides adequate respiratory protection under normal operating conditions. Respirator use requires a formal institutional program, including fit-testing and training.[5]

Standard Operating Protocol for Handling

The following protocol outlines a systematic, self-validating workflow for safely weighing and transferring this compound. The causality for each step is rooted in preventing exposure and cross-contamination.

Step-by-Step Methodology
  • Preparation:

    • Verify the certification of the chemical fume hood.

    • Clear the work area within the hood of all unnecessary equipment and materials.

    • Assemble all required apparatus (e.g., spatula, weigh paper/boat, receiving flask, solvent).

    • Place a designated hazardous waste container within the hood for disposal of contaminated consumables.[6]

  • Donning PPE:

    • Don all required PPE as specified in Section 2.2 before handling the chemical. The sequence should be lab coat, then goggles/face shield, and finally gloves. This order minimizes the risk of contaminating PPE.

  • Chemical Handling (inside fume hood):

    • Carefully open the this compound container, pointing the opening away from your face.

    • If solid, use a clean spatula to transfer the desired amount to a tared weigh boat on a balance located within the hood or in an enclosure. Avoid creating dust.

    • If liquid, use a calibrated pipette or syringe to transfer the desired volume.

    • Transfer the weighed compound into the reaction vessel. If a solid, gently tap the weigh boat to ensure complete transfer. A powder funnel can be used to prevent spillage.

    • Tightly cap the source container immediately after use.[3]

  • Decontamination and Cleanup:

    • Decontaminate the spatula or other reusable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.

    • Dispose of all contaminated disposables (e.g., weigh boat, pipette tips, gloves) directly into the labeled hazardous waste container inside the hood.[6]

    • Wipe down the work surface within the fume hood.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, ensuring not to touch your skin with contaminated gloves. Remove gloves first, followed by the lab coat, and finally eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.[4]

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup prep1 Verify Fume Hood Certification prep2 Assemble Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Secure Source Container handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly reduce the severity of the outcome.

First Aid Measures

The following actions should be taken immediately upon exposure, followed by seeking professional medical attention.[4][10]

Exposure Route Immediate First Aid Action
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[1]
Accidental Release Response

The response to a spill depends on its size and location.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb a liquid spill with an inert material like vermiculite or sand. For a solid spill, gently sweep it up to avoid creating dust.[8]

    • Place the absorbent material or swept solid into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if the spill is flammable or poses a significant inhalation risk.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

Spill Response Decision Flowchart

G start Spill Occurs assess Assess Spill: - Quantity? - Location (in/out of hood)? - Inhalation risk? start->assess decision Minor or Major Spill? assess->decision minor_spill Minor Spill decision->minor_spill Minor major_spill Major Spill decision->major_spill Major minor_actions Alert Area Personnel Clean up with Spill Kit Dispose as Hazardous Waste minor_spill->minor_actions major_actions EVACUATE AREA Alert Others Contact EHS/Emergency Response major_spill->major_actions

Caption: Decision-making process for responding to a chemical spill.

Storage and Disposal

Proper storage and disposal are critical final steps in the chemical lifecycle to ensure long-term safety and environmental protection.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

  • Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.

Waste Disposal
  • All waste containing this compound, including excess reagent, contaminated materials, and rinse solutions, must be disposed of as hazardous waste.[11]

  • Collect waste in a clearly labeled, sealed container that is compatible with the chemical.

  • Never dispose of this compound down the drain, as this can harm aquatic life and damage wastewater treatment systems.[11]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EHS department for specific procedures.

Conclusion

The safe handling of this compound is achieved not by memorizing rules, but by understanding the principles behind them. By recognizing its specific hazards—harmful if swallowed, skin and eye irritant, and respiratory irritant—and consistently applying the hierarchy of controls, researchers can effectively mitigate risks. Adherence to the protocols outlined in this guide, from using engineering controls like fume hoods to following meticulous handling and emergency procedures, establishes a robust safety culture that protects the individual researcher, the wider laboratory community, and the environment.

References

  • Fisher Scientific. (2024, February 23). Safety Data Sheet: Dimethyl 5-bromoisophthalate.
  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: Dimethyl 5-bromoisophthalate.
  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards.
  • PubChem. Diethyl 5-(bromomethyl)isophthalate.
  • Chemdad. DIMETHYL 5-BROMOISOPHTHALATE.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • University of California Center for Laboratory Safety. (2012, December 14). Standard Operating Procedure: Diethyl Ether.
  • Purdue University. Standard Operating Procedure: Diethyl Ether.

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An In-depth Technical Guide to Commercial Sourcing and Quality Evaluation of Diethyl 5-Bromoisophthalate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, medicinal chemists, and materials scientists who utilize diethyl 5-bromoisophthalate as a critical building block in the development of novel pharmaceuticals and advanced materials. Herein, we provide a comprehensive overview of commercial suppliers, crucial quality control protocols, and key applications, ensuring a seamless transition from procurement to successful experimental outcomes.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 127437-29-0) is a versatile aromatic compound featuring two diethyl ester functionalities and a strategically positioned bromine atom. This unique substitution pattern makes it an invaluable precursor in a variety of synthetic transformations. The ester groups offer sites for hydrolysis or transesterification, while the bromine atom serves as a handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][2] These reactions are fundamental in the construction of complex molecular architectures required for drug discovery and the development of functional materials.

While its close analog, dimethyl 5-bromoisophthalate, is more extensively documented, this compound offers alternative solubility and reactivity profiles that can be advantageous in specific synthetic contexts. Its application as a pharmaceutical intermediate and as a linker in the synthesis of Metal-Organic Frameworks (MOFs) is an area of growing interest.[3][4][5]

Commercial Availability and Supplier Comparison

A critical first step in any research endeavor is the reliable sourcing of starting materials. The quality and purity of this compound can significantly impact the outcome of sensitive downstream applications. Below is a comparative table of notable commercial suppliers.

SupplierProduct NamePurityCAS NumberNotes
Sigma-Aldrich This compound97%127437-29-0Marketed under the Synthonix Corporation brand.[6]
Fluorochem This compound98%127437-29-0Also available through distributors like Sigma-Aldrich.
MySkinRecipes This compound98%127437-29-0Lists the compound for use as a key intermediate in MOF synthesis.[4]
Career Henan Chemical Co. This compoundCustom127437-29-0Direct manufacturer in China.

Note: Availability, packaging sizes, and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Quality Control and In-House Validation: A Protocol for the Prudent Researcher

Upon receipt of this compound, it is imperative to perform in-house quality control to verify its identity and purity, ensuring it meets the stringent requirements of your research. The following is a recommended workflow for the analytical validation of this compound.

Visual Inspection and Physical Properties

Begin with a simple visual inspection of the material. According to supplier information, this compound should be a white to yellow powder or crystals.[6] Any significant deviation from this appearance should be noted.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure confirmation.

  • ¹H NMR (Proton NMR): The proton NMR spectrum should be consistent with the structure of this compound. Expected signals would include triplets and quartets for the ethyl groups and signals in the aromatic region corresponding to the protons on the benzene ring.

  • ¹³C NMR (Carbon NMR): The carbon NMR will provide further confirmation of the carbon skeleton.

Experimental Protocol: NMR Sample Preparation

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Process the spectra and compare the observed chemical shifts and coupling constants with expected values.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound and identifying any potential impurities.

Experimental Protocol: Reversed-Phase HPLC Method

  • Preparation of Standard Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks.

  • Sample Preparation: Prepare a sample solution at the same concentration as the main standard.

  • HPLC Conditions (Starting Point):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions. The purity can be calculated based on the area percentage of the main peak.

Workflow for Incoming Material Qualification

The following diagram illustrates a logical workflow for the quality control of newly received this compound.

QC_Workflow cluster_procurement Procurement & Receiving cluster_qc Quality Control Analysis cluster_disposition Material Disposition start Request Quotations & Lead Times supplier_select Select Supplier & Place Order start->supplier_select receiving Receive Shipment & Log Lot Number supplier_select->receiving visual Visual Inspection receiving->visual nmr NMR Spectroscopy (¹H & ¹³C) visual->nmr hplc HPLC Purity Assessment nmr->hplc data_review Review Data vs. Specifications hplc->data_review decision Approve or Reject? data_review->decision release Release to Research Inventory decision->release Pass reject Quarantine & Contact Supplier decision->reject Fail

Caption: Workflow for procurement and quality control of this compound.

Key Applications in Research and Development

The synthetic utility of this compound is primarily derived from its bifunctional nature, making it an attractive building block for more complex molecules.

Precursor for Pharmaceutical Intermediates

The presence of the aryl bromide moiety makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of biaryl structures that are common motifs in bioactive molecules.[8]

Conceptual Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling A This compound (Aryl Halide) F Reaction Mixture A->F B Organoboron Reagent (e.g., Arylboronic Acid) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent System (e.g., Dioxane/Water) E->F G Heating & Stirring F->G Inert Atmosphere H Work-up & Purification (e.g., Chromatography) G->H I Biaryl Product H->I

Caption: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.

Linker for Metal-Organic Frameworks (MOFs)

The isophthalate backbone of this molecule makes it a suitable organic linker for the construction of MOFs.[4] MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[5][9][10] The bromine atom can be retained in the final MOF structure for post-synthetic modification, allowing for the introduction of further functionality.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. Consult the supplier's Safety Data Sheet (SDS) for detailed information. Key safety considerations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile reagent for researchers in drug discovery and materials science. By carefully selecting a reputable supplier and implementing a robust in-house quality control protocol, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental results. The synthetic handles present in this molecule will continue to make it a compound of interest for the construction of novel and complex molecular architectures.

References

  • Royal Society of Chemistry. (2019). Supporting Information.
  • The Versatility of Dimethyl 5-Bromoisophthalate in Chemical Research. (2024, October 24).
  • Five Chongqing Chemdad Co., Ltd. (n.d.). DIMETHYL 5-BROMOISOPHTHALATE.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • SIELC Technologies. (n.d.). Dimethyl 5-bromoisophthalate.
  • PubChem. (n.d.). Diethyl 5-(Bromomethyl)isophthalate.
  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573).
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). Metal-organic frameworks based on diisophthalate bridging linker.
  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • RSC Publishing. (n.d.). Novel metal–organic frameworks (MOFs) based on heterometallic nodes and 5-methylisophthalate linkers.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • RSC Publishing. (n.d.). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates.
  • Wikipedia. (n.d.). Suzuki reaction.
  • YouTube. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
  • OUCI. (n.d.). Novel metal–organic frameworks (MOFs) based on heterometallic nodes and 5-methylisophthalate linkers.
  • RSC Publishing. (n.d.). A new set of metal–organic frameworks synthesised from diisophthalate-based, 2′-phosphorus-substituted m-terphenyl linker molecules.

Sources

A Comprehensive Technical Guide to the Purity Analysis of Didiethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the purity of diethyl 5-bromoisophthalate, a key intermediate in pharmaceutical and advanced material synthesis. Recognizing the critical impact of purity on reaction yield, impurity profiles of final products, and overall safety, this document details an integrated analytical strategy. We move beyond simple methodologies to explain the scientific rationale behind the selection of each technique, focusing on a multi-modal approach encompassing chromatographic separation, spectroscopic identification, and thermal analysis. This guide is intended for researchers, quality control analysts, and drug development professionals who require robust, reliable, and scientifically sound methods for the characterization of this important chemical entity.

Introduction: The Criticality of Purity

This compound (C₁₂H₁₃BrO₄, Mol. Wt. 301.14 g/mol ) serves as a crucial building block in organic synthesis. Its trifunctional nature—a bromine atom and two ester groups on an aromatic ring—allows for diverse subsequent chemical modifications. However, the very reactivity that makes it valuable also predisposes it to the formation of process-related impurities during its synthesis. The presence of unreacted starting materials, by-products, or isomeric impurities can have profound consequences, leading to aberrant reaction pathways, reduced yields, and the introduction of difficult-to-remove impurities in active pharmaceutical ingredients (APIs) or polymer chains. Therefore, a rigorous and multi-faceted purity analysis is not merely a quality control checkpoint but a fundamental necessity for ensuring the integrity and success of the downstream synthetic process.

Impurity Profiling: Understanding the Synthetic Landscape

A robust analytical strategy begins with understanding the potential impurities. This compound is typically synthesized via Fischer esterification of 5-bromoisophthalic acid with ethanol, catalyzed by a strong acid like sulfuric acid[1][2].

This synthetic route informs the likely impurity profile:

  • Starting Materials: Unreacted 5-bromoisophthalic acid.

  • Intermediates: Monoethyl 5-bromoisophthalate (the half-ester).

  • Reagent Residues: Residual ethanol and traces of the acid catalyst.

  • By-products: Isomeric impurities if the initial bromination of isophthalic acid was not perfectly regioselective, or poly-brominated species.

  • Degradants: Hydrolysis products (reversion to the acid or half-ester) if exposed to moisture.

A summary of key potential impurities is presented in Table 1.

Table 1: Potential Impurities in this compound Synthesis

Impurity NameStructureOriginAnalytical Target
5-Bromoisophthalic AcidC₈H₅BrO₄Unreacted starting materialHighly polar; distinct chromatographic retention.
Monoethyl 5-bromoisophthalateC₁₀H₉BrO₄Incomplete esterificationIntermediate polarity between di-acid and di-ester.
Isophthalic AcidC₈H₆O₄Impurity in starting materialMore polar than brominated analog.
Diethyl IsophthalateC₁₂H₁₄O₄Unbrominated starting material carried throughLess polar than brominated analog.

Integrated Analytical Workflow

No single technique can provide a complete purity profile. A truly robust assessment relies on the orthogonal application of multiple analytical methods. The workflow diagram below illustrates a logical progression from identity confirmation to quantitative purity assessment.

PurityWorkflow Figure 1: Integrated Purity Analysis Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Separation & Quantification cluster_2 Phase 3: Final Assessment A Sample Receipt & Visual Inspection B Spectroscopic ID (NMR, FT-IR) A->B Confirm functional groups & proton/carbon environment C Mass Spectrometry (MS) B->C Confirm molecular weight & fragmentation D HPLC-UV (Primary Purity Assay) C->D Proceed to quantification if identity is confirmed E GC-MS (Volatile Impurities) D->E Orthogonal check for non-UV active/volatile species F DSC (Absolute Purity) D->F Corroborate chromatographic purity with thermal method G Data Integration & Method Validation Review D->G E->G F->G H Final Purity Statement (Certificate of Analysis) G->H

Caption: A logical workflow for the comprehensive purity analysis of this compound.

Spectroscopic Identification Methods

The initial step is to unequivocally confirm the identity of the bulk material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. The expected spectra for this compound in a solvent like CDCl₃ are highly characteristic.

¹H NMR Spectroscopy (Predicted):

  • Triplet (~1.4 ppm, 6H): The six protons of the two methyl (-CH₃) groups, coupled to the adjacent methylene protons.

  • Quartet (~4.4 ppm, 4H): The four protons of the two methylene (-OCH₂-) groups, coupled to the adjacent methyl protons.

  • Singlet/Triplet (t, J ≈ 1.5 Hz, ~8.3 ppm, 1H): The aromatic proton at the C2 position, appearing as a triplet due to small meta-coupling to the C4 and C6 protons.

  • Singlet/Doublet (d, J ≈ 1.5 Hz, ~8.6 ppm, 2H): The two equivalent aromatic protons at the C4 and C6 positions, appearing as a doublet due to meta-coupling to the C2 proton.

¹³C NMR Spectroscopy (Predicted):

  • ~14 ppm: Methyl carbons (-CH₃).

  • ~62 ppm: Methylene carbons (-OCH₂-).

  • ~125 ppm: Aromatic C5 (carbon bearing the bromine atom).

  • ~133 ppm: Aromatic C1/C3 (carbons bearing the ester groups).

  • ~134 ppm: Aromatic C4/C6.

  • ~137 ppm: Aromatic C2.

  • ~164 ppm: Carbonyl carbons (-C=O).

Rationale: The number of signals, their chemical shifts, splitting patterns, and integrations must all be consistent with the proposed structure. Any significant unassigned peaks may indicate the presence of impurities. For instance, a broad singlet above 10 ppm would suggest the presence of the carboxylic acid starting material.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for confirming the presence of key functional groups.

Expected Characteristic Absorptions:

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.[3]

  • 3000-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl groups.[3]

  • ~1720 cm⁻¹ (strong): A strong, sharp absorption characteristic of the ester carbonyl (C=O) stretch. This is a key diagnostic peak.

  • 1600-1450 cm⁻¹: Aromatic C=C in-ring stretching vibrations.[3]

  • ~1250 cm⁻¹ (strong): C-O stretching of the ester group.

  • Below 800 cm⁻¹: C-Br stretching.

Rationale: The presence of the strong carbonyl peak at ~1720 cm⁻¹ and the absence of a broad O-H stretch (from ~3300-2500 cm⁻¹) is a rapid confirmation of successful esterification.

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation patterns.

Expected EI-MS Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z 300/302, representing the molecule with the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio. This isotopic pattern is a definitive indicator of a monobrominated compound.

  • Key Fragments:

    • [M-OEt]⁺ (m/z 255/257): Loss of an ethoxy radical (-OCH₂CH₃), a common fragmentation for ethyl esters. This is often the base peak.

    • [M-COOEt]⁺ (m/z 227/229): Loss of the entire carbethoxy group.

Rationale: The correct molecular weight and the characteristic bromine isotope pattern provide definitive confirmation of the elemental composition.

Chromatographic Purity Assessment

Chromatographic methods are the cornerstone of quantitative purity analysis, separating the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the primary method for quantifying non-volatile impurities.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[2][4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile/water (50:50) to make a 1 mg/mL solution.

  • Gradient Elution: A typical gradient is shown in Table 2.

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.06040
15.01090
20.01090
20.16040
25.06040

Causality Behind Choices:

  • C18 Column: The non-polar stationary phase effectively retains the moderately non-polar this compound and separates it from more polar impurities like the starting diacid (which will elute very early) and less polar impurities like diethyl isophthalate (which will elute later).

  • Acidified Mobile Phase: Adding a small amount of acid (phosphoric or formic) protonates any residual carboxylic acid impurities, ensuring sharp, symmetrical peak shapes.

  • UV Detection at 230 nm: Aromatic esters have strong UV absorbance in this region, providing high sensitivity for both the main peak and related aromatic impurities.[2][4]

  • Gradient Elution: A gradient is essential to ensure that highly polar impurities are eluted at the beginning of the run and any less polar, strongly retained impurities are eluted in a reasonable time, providing a comprehensive impurity profile.

Data Analysis: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, reference standards for known impurities should be used to calculate relative response factors.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be well-suited for HPLC.

Experimental Protocol: GC-MS Impurity Analysis

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, TR-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector at 280°C.

  • Oven Program: 120°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a high-purity solvent like ethyl acetate.

Causality Behind Choices:

  • DB-5ms Column: This general-purpose column provides excellent resolution for a wide range of semi-volatile aromatic compounds based on their boiling points and polarity.

  • Temperature Program: The program starts at a temperature low enough to resolve any volatile impurities and ramps up to a high temperature to ensure the elution of the main, higher-boiling point analyte.

  • MS Detection: Provides definitive identification of impurity peaks by comparing their mass spectra to library databases (e.g., NIST) and fragmentation patterns.

Absolute Purity by Differential Scanning Calorimetry (DSC)

While chromatography gives relative purity, DSC can be used to determine absolute purity based on the principle of melting point depression.

Principle: Impurities in a crystalline substance disrupt the crystal lattice, causing it to melt over a broader temperature range and at a lower temperature than the pure substance. The van't Hoff equation relates the mole fraction of the impurity to this melting point depression. DSC is an absolute method that requires no reference standards for the impurities.

Experimental Protocol: DSC Purity Analysis

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample: Accurately weigh 1-3 mg of the crystalline sample into a hermetically sealed aluminum pan.

  • Heating Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis: The software integrates the melting endotherm and applies the van't Hoff equation to calculate the mole percent purity.

Limitations and Considerations: This technique is only suitable for crystalline solids that are at least 98% pure and do not decompose upon melting.[2] It provides a measure of total eutectic impurities but cannot identify individual ones. It serves as an excellent orthogonal technique to confirm high purity levels determined by chromatography.[2]

Method Validation

Every analytical method used for final purity assessment must be validated to ensure it is fit for its intended purpose. The validation should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[1][5]

Table 3: Key Validation Parameters for the HPLC Purity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.Peak purity analysis (e.g., with a DAD detector); resolution > 1.5 between analyte and closest impurity.
Linearity To show that results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of the test results to the true value.Recovery of spiked known impurities should be within 98.0 - 102.0%.
Precision To demonstrate the closeness of agreement between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).

Conclusion

The purity analysis of this compound is a multi-step, evidence-based process that requires more than a single measurement. It demands an integrated strategy that begins with confirming the molecule's identity and structure through spectroscopic techniques (NMR, FT-IR, MS) and proceeds to the precise quantification of impurities using robust, validated separation science (HPLC, GC). Corroborating these findings with an absolute method like DSC provides the highest level of confidence. By understanding the synthetic origin of potential impurities and deliberately choosing orthogonal analytical techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of the final product.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][5]
  • Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship. [Link][2]
  • Kilic, M., & Can, N. (2018). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Infectious Disorders Drug Targets. [Link][4]
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link][3]

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An In-depth Technical Guide to the Physicochemical Characterization of Diethyl 5-bromoisophthalate: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the melting and boiling points of Diethyl 5-bromoisophthalate (CAS No. 127437-29-0), a substituted aromatic ester of significant interest in the synthesis of novel chemical entities. A thorough review of available literature and chemical databases indicates a notable absence of experimentally determined data for these fundamental physical properties. This guide provides a detailed framework for understanding the expected thermal behavior of this compound, drawing upon a comparative analysis with its well-characterized lower homolog, Dimethyl 5-bromoisophthalate. Furthermore, we present comprehensive, field-proven protocols for the experimental determination of melting and boiling points, ensuring scientific rigor and data integrity. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, purification, and application of this compound, enabling accurate characterization and process optimization.

Introduction and Statement of the Problem

This compound is an aromatic compound featuring a central benzene ring substituted with a bromine atom and two diethyl ester functional groups at the 1 and 3 positions. Its structure suggests its utility as a versatile building block in medicinal chemistry and materials science. However, a critical gap exists in the public domain concerning its fundamental physicochemical properties. Specifically, as of the date of this publication, the melting and boiling points of this compound have not been experimentally determined and reported in peer-reviewed literature or major chemical supplier databases.

This absence of data presents a significant challenge for researchers. Accurate melting and boiling point values are indispensable for:

  • Assessing compound purity.

  • Designing appropriate purification strategies (e.g., recrystallization, distillation).

  • Establishing safe handling and storage procedures.

  • Predicting solubility and other physical behaviors.

This guide aims to rectify this knowledge gap by providing both a theoretical estimation based on chemical principles and detailed experimental workflows for obtaining reliable data.

Comparative Analysis with Dimethyl 5-bromoisophthalate

To form a scientifically grounded hypothesis on the expected properties of this compound, we can analyze the known data of its close structural analog, Dimethyl 5-bromoisophthalate (CAS No. 51760-21-5).

PropertyDimethyl 5-bromoisophthalateThis compound
CAS Number 51760-21-5127437-29-0
Molecular Formula C₁₀H₉BrO₄C₁₂H₁₃BrO₄
Molecular Weight 273.08 g/mol 301.14 g/mol
Melting Point 86-91 °C[1]Data not available
Boiling Point 159 °C at 4.8 mmHg[2]Data not available
Physical Form Solid[1]Liquid or low-melting solid (inferred)

Analysis and Prediction:

The primary structural difference is the substitution of two methyl ester groups with two ethyl ester groups. This seemingly minor change has predictable consequences for the compound's intermolecular forces and, therefore, its melting and boiling points.

  • Boiling Point Prediction: The boiling point is largely determined by the strength of intermolecular forces, primarily van der Waals forces in this case, and molecular weight.[3] this compound has a higher molecular weight (301.14 g/mol vs. 273.08 g/mol ) and a larger surface area due to the longer ethyl chains. Both factors increase the strength of London dispersion forces. Therefore, it is predicted that the boiling point of this compound will be significantly higher than that of Dimethyl 5-bromoisophthalate under equivalent pressure conditions.

  • Melting Point Prediction: The melting point is influenced not only by intermolecular forces but also by the efficiency of crystal lattice packing.[3] The longer, more flexible ethyl groups of this compound may disrupt the crystal packing symmetry that is possible with the more compact methyl groups. This less efficient packing can lead to a lower melting point, despite the increased molecular weight.[4] Some supplier information describes the diethyl ester as a liquid at room temperature, which would support the hypothesis of a melting point below ambient temperature.

Experimental Determination Protocols

The following sections provide authoritative, step-by-step protocols for the precise measurement of the melting and boiling points of this compound. These methods are designed to be self-validating and adhere to established standards of scientific practice.

Protocol for Melting Point Determination

This protocol utilizes the capillary method, a standard and reliable technique for determining the melting point of a solid organic compound.[5][6]

Principle: A small, finely powdered sample of the solid is heated at a controlled rate in a capillary tube. The temperature range from the first sign of liquefaction to the complete melting of the sample is recorded as the melting point range. Pure crystalline solids typically exhibit a sharp melting point (a narrow range of 0.5-1.0 °C).

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is thoroughly dry and has been purified (e.g., by recrystallization or chromatography) to the highest possible degree.

    • Finely crush the solid into a powder on a clean, dry surface.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample to collect a small amount of material.

    • Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 1-2 mm.[7]

  • Measurement using a Digital Melting Point Apparatus:

    • Place the loaded capillary tube into the sample holder of the apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get an estimated value.[8]

    • For an accurate measurement, set the apparatus to heat rapidly to a temperature about 10 °C below the estimated melting point.

    • Then, reduce the heating rate to a slow ramp of 1-2 °C per minute.[6]

    • Observe the sample through the viewing lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts.

    • The melting point is reported as the range T₁ - T₂.

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Protocol for Boiling Point Determination

This protocol describes the micro-scale Thiele tube method, which is suitable for determining the boiling point with a small amount of liquid.[9]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] In this method, a small sample is heated, and the temperature at which rapid and continuous bubbling ceases upon cooling is observed. This temperature corresponds to the point where the external pressure just overcomes the vapor pressure of the liquid.

Methodology:

  • Apparatus Setup:

    • Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.

    • Add approximately 0.5 mL of this compound to the test tube.

    • Place a small capillary tube (sealed at one end) into the test tube with the open end down.[11]

  • Heating Procedure:

    • Clamp the thermometer and tube assembly so that it is immersed in a Thiele tube containing a high-boiling mineral oil. The sample should be positioned near the center of the oil.[9]

    • Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube ensures uniform heat distribution via convection currents.[12]

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Measurement:

    • Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[9][12]

    • Record this temperature.

    • It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the characterization process for determining the melting and boiling points of this compound.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Physical State Assessment cluster_2 Phase 3: Thermal Analysis start Start: Obtain Diethyl 5-bromoisophthalate Sample purify Purify Sample (e.g., Recrystallization/ Chromatography) start->purify verify Verify Purity (e.g., NMR, LC-MS) purify->verify assess Assess Physical State at Room Temperature verify->assess is_solid Is it a Solid? assess->is_solid mp_det Melting Point Determination (Capillary Method) is_solid->mp_det Yes bp_det Boiling Point Determination (Micro-scale Method) is_solid->bp_det No (Liquid) mp_det->bp_det report Report Values: Melting Range (°C) Boiling Point (°C @ mmHg) bp_det->report

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion and Recommendations

While experimentally determined values for the melting and boiling points of this compound are currently absent from the scientific record, a reasoned estimation can be made based on its molecular structure and comparison with its dimethyl analog. It is predicted that this compound will exhibit a higher boiling point and a lower melting point than Dimethyl 5-bromoisophthalate.

It is strongly recommended that any laboratory synthesizing or utilizing this compound perform the rigorous experimental determination of these properties as a matter of priority. The protocols detailed in this guide provide a robust framework for obtaining accurate and reproducible data. The subsequent publication of these values will be a valuable contribution to the chemical research community.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
  • University of Babylon.
  • University of Technology, Iraq. (2021, September 19). experiment (1)
  • University of Calgary.
  • University of Calgary.
  • SSERC.
  • Chemistry LibreTexts. (2022, May 5). 6.
  • Scribd.
  • University of Technology, Iraq. (2021, July 16). Experimental No. (2) Boiling Point. [Link]
  • University of the West Indies at Mona. Experiment 1 - Melting Points. [Link]
  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]
  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. [Link]
  • Google Patents. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.

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Methodological & Application

Application Notes and Protocols: Diethyl 5-Bromoisophthalate as a Versatile Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bromo-Functionalized Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. Diethyl 5-bromoisophthalate, and its hydrolyzed form, 5-bromoisophthalic acid, serves as a highly strategic linker in the design and synthesis of functional MOFs.

The isophthalate moiety provides a bent geometry, which can lead to the formation of diverse and complex network topologies. More importantly, the bromine atom at the 5-position introduces a key functional handle. This bromo group is relatively stable under typical solvothermal synthesis conditions, allowing for its incorporation into the MOF structure. Post-synthesis, this C-Br bond becomes a reactive site for a variety of organic transformations, enabling the precise engineering of the pore environment. This technique, known as post-synthetic modification (PSM), allows for the introduction of functionalities that might not be stable under the initial MOF synthesis conditions.[1][2][3]

This guide provides an in-depth look at the application of this compound as a linker precursor, with detailed protocols for the synthesis of a bromo-functionalized MOF, its characterization, and subsequent post-synthetic modification.

I. From Ester to Linker: In-situ Hydrolysis

This compound is the ester form of the active linker, 5-bromoisophthalic acid. In many solvothermal synthesis procedures, the ester is used as the starting material, and it hydrolyzes in-situ under the reaction conditions (heat and presence of water) to form the carboxylate groups necessary for coordination with the metal centers. This can sometimes be advantageous for controlling the concentration of the deprotonated linker and influencing crystal growth. For the purposes of the following protocols, we will refer to the active linker as 5-bromoisophthalic acid (H₂Brip).

II. Synthesis Protocol: Preparation of a Bromo-Functionalized MOF-5 (Br-MOF-5)

This protocol is adapted from methodologies for the synthesis of functionalized MOF-5 analogues.[4] MOF-5 is a well-studied framework known for its cubic structure and high porosity, making its functionalized version an excellent case study.[5][6]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-Bromoisophthalic acid (H₂Brip)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Chloroform (for activation)

  • Glass vials (20 mL) with Teflon-lined caps

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Programmable oven

Procedure:

  • Precursor Solution A: In a 20 mL glass vial, dissolve zinc nitrate hexahydrate in 10 mL of DMF.

  • Precursor Solution B: In a separate 20 mL glass vial, dissolve 5-bromoisophthalic acid in 10 mL of DMF. The addition of a few drops of triethylamine can aid in the dissolution and deprotonation of the carboxylic acid groups.[7]

  • Mixing: While stirring vigorously, add Precursor Solution A to Precursor Solution B.

  • Reaction: A white precipitate may form immediately.[8] Cap the vial tightly and place it in a preheated oven at 105 °C for 24 hours.

  • Cooling and Isolation: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Collect the white crystalline product by centrifugation.

  • Washing: Decant the supernatant and wash the product by re-dispersing it in fresh DMF and centrifuging again. Repeat this washing step three times to remove any unreacted starting materials.

  • Solvent Exchange (Activation): After the final DMF wash, re-disperse the product in chloroform. Allow it to soak for at least 6 hours, then decant the chloroform and add a fresh portion. Repeat this solvent exchange process three times over 24-48 hours. This step is crucial to replace the high-boiling point DMF in the pores with a more volatile solvent.

  • Drying: After the final chloroform wash, decant the solvent and dry the product under a dynamic vacuum at room temperature for 12 hours to obtain the activated, porous Br-MOF-5.

Diagram of the Synthesis Workflow:

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Synthesis cluster_isolation Product Isolation & Activation metal Zn(NO₃)₂·6H₂O in DMF mixing Mixing & Stirring metal->mixing linker 5-Bromoisophthalic Acid in DMF linker->mixing heating Heating (105 °C, 24h) mixing->heating centrifuge Centrifugation heating->centrifuge wash Washing with DMF centrifuge->wash exchange Solvent Exchange (CHCl₃) wash->exchange dry Vacuum Drying exchange->dry product Activated Br-MOF-5 dry->product

Caption: General workflow for the solvothermal synthesis of Br-MOF-5.

III. Characterization of Br-MOF-5

Expected Results:

Characterization TechniqueExpected Outcome
Powder X-Ray Diffraction (PXRD) The PXRD pattern should match the simulated pattern for the MOF-5 topology, confirming the formation of the crystalline framework and its phase purity.
Thermogravimetric Analysis (TGA) The TGA curve will show the thermal stability of the MOF. Typically, an initial weight loss corresponding to the removal of solvent molecules is observed, followed by a plateau, and then decomposition of the framework at higher temperatures. Br-MOF-5 is expected to be stable up to around 300-350 °C.[4]
N₂ Adsorption (BET Analysis) The N₂ adsorption isotherm at 77 K should be of Type I, characteristic of microporous materials. The Brunauer-Emmett-Teller (BET) surface area is expected to be high, though likely slightly lower than that of the parent MOF-5 due to the presence of the heavier bromine atom.
¹H NMR of Digested MOF After digestion in D₂SO₄/DMSO-d₆, the ¹H NMR spectrum should show peaks corresponding to the aromatic protons of the 5-bromoisophthalate linker. The absence of signals for isophthalic acid is crucial to confirm that dehalogenation did not occur during synthesis.[9]

IV. Post-Synthetic Modification (PSM): A Gateway to New Functionalities

The bromine atom on the Br-MOF-5 framework is a versatile handle for introducing new functional groups via PSM. This allows for the tailoring of the MOF's properties for specific applications.[1][2][10][11] A common PSM reaction is the Suzuki coupling, which can be used to introduce new aryl groups.

Protocol for a Suzuki Coupling PSM on Br-MOF-5:

Materials:

  • Activated Br-MOF-5

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethanol

Procedure:

  • Reaction Setup: In a reaction flask, suspend the activated Br-MOF-5 in anhydrous 1,4-dioxane.

  • Reagent Addition: Add phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate to the suspension. The molar ratios of these reagents relative to the bromo groups in the MOF should be optimized.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 24-48 hours with stirring.

  • Isolation and Washing: After the reaction, cool the mixture to room temperature. Collect the solid product by centrifugation. Wash the modified MOF thoroughly with 1,4-dioxane, followed by ethanol, to remove any unreacted reagents and byproducts.

  • Activation: Activate the modified MOF by solvent exchange with a volatile solvent (e.g., chloroform or acetone) and drying under vacuum.

Diagram of the Post-Synthetic Modification Workflow:

PSM_Workflow cluster_reaction Suzuki Coupling Reaction cluster_isolation Isolation & Purification start_mof Activated Br-MOF-5 reagents Phenylboronic Acid Pd(OAc)₂, PPh₃, K₂CO₃ in 1,4-Dioxane start_mof->reagents heating Heating (80-100 °C, 24-48h) reagents->heating centrifuge Centrifugation heating->centrifuge wash Washing with Dioxane & Ethanol centrifuge->wash activation Activation (Vacuum Drying) wash->activation final_mof Functionalized MOF activation->final_mof

Caption: Workflow for Suzuki coupling on a bromo-functionalized MOF.

V. Applications in Research and Drug Development

The ability to precisely functionalize the pores of MOFs derived from this compound opens up a wide range of applications, particularly in the field of drug development.

Drug Delivery:

  • Tunable Host-Guest Interactions: The properties of the MOF can be tuned through PSM to optimize interactions with specific drug molecules. For example, introducing hydrophilic or hydrophobic groups can enhance the loading capacity and control the release kinetics of different drugs.[4][12][13][14][15]

  • Targeted Delivery: Bio-targeting ligands can be attached to the MOF surface via PSM to enable the specific delivery of therapeutic agents to cancer cells or other diseased tissues.

  • Controlled Release: The release of encapsulated drugs can be triggered by specific stimuli (e.g., pH, light, enzymes) by incorporating responsive functional groups through PSM.[13]

Catalysis:

  • Heterogeneous Catalysis: The bromo-functionalized MOF itself can act as a catalyst. For instance, the Lewis acidic metal centers and the functionalized linkers can cooperatively catalyze organic reactions.[6]

  • Immobilization of Catalytic Sites: PSM can be used to anchor catalytically active species, such as metal complexes or organocatalysts, within the MOF pores. This creates a stable, recyclable heterogeneous catalyst with well-defined active sites.[11]

Sensing:

  • Chemical Sensors: By modifying the linker with chromophores or fluorophores, MOFs can be designed to detect specific analytes through changes in their optical properties. The porous structure allows for the pre-concentration of analytes, enhancing sensitivity.

VI. Conclusion

This compound is more than just a structural component in MOF synthesis; it is a versatile building block that provides a gateway to a vast array of functional materials. The presence of the bromo group allows for the application of powerful post-synthetic modification techniques, enabling the rational design of MOFs with tailored properties for specific applications in drug delivery, catalysis, and beyond. The protocols and insights provided in this guide serve as a starting point for researchers to explore the exciting possibilities offered by this functionalized linker.

References

  • Two New Metal-Organic Frameworks Based on 5-Bromoisophthalic Acid and 1,3-bi(4-pyridyl)propane: Hydrothermal Syntheses, Structures, and Magnetic Properties.
  • Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior.
  • Advances in the Synthesis and Applic
  • A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties.
  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
  • Synthesis and Form
  • Technical Support Center: 4-Bromoisophthalic Acid in MOF Synthesis.
  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applic
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
  • Postsynthetic modific
  • A Green Light at the Intersection of Metal-Organic Frameworks and Drug Delivery.
  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks.
  • The pioneering role of metal–organic framework-5 in ever-growing contemporary applic
  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks.
  • The post-synthesis modification (PSM)
  • Metal-Organic Frameworks (MOFs)
  • A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties.
  • Metal–Organic Frameworks for Drug Delivery: A Design Perspective.
  • Wh
  • Advances in the Synthesis and Applic
  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0.
  • Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand.
  • Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegrad
  • [New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II)

Sources

Application Notes & Protocols: Synthesis of Coordination Polymers Using Diethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Versatility of Functionalized Coordination Polymers

Coordination polymers (CPs), including the subclass of highly porous metal-organic frameworks (MOFs), represent a frontier in materials science. These crystalline materials are constructed from metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks.[1] Their modular nature allows for the rational design of materials with tailored properties, leading to a surge of interest in applications ranging from gas storage and separation to catalysis, chemical sensing, and drug delivery.[2][3][4][5]

The choice of the organic linker is paramount in dictating the final architecture and functionality of the CP. Isophthalic acid and its derivatives are particularly effective building blocks due to the 1,3-disposition of their carboxylate groups, which can lead to diverse and complex network topologies. This guide focuses on the use of diethyl 5-bromoisophthalate , a versatile precursor for synthesizing functionalized CPs. The ester groups provide enhanced solubility in common organic solvents, while the bromo-substituent serves two critical purposes: it electronically modifies the aromatic ring, influencing the framework's properties, and it acts as a reactive handle for post-synthetic modification (PSM), allowing for the covalent attachment of other functional groups after the framework has been assembled.

A key aspect of using this compound is the in situ hydrolysis of the ester groups to carboxylates under the solvothermal or hydrothermal conditions typically used for CP synthesis. This process obviates the need to synthesize and purify the free 5-bromoisophthalic acid, streamlining the overall synthetic workflow. This document provides a comprehensive guide for researchers, outlining the fundamental principles, detailed experimental protocols, and essential characterization techniques for the synthesis of CPs using this valuable linker precursor.

Core Principle: In Situ Ligand Generation and Coordination

The synthesis of coordination polymers from this compound relies on the principle of in situ saponification (hydrolysis) of the ethyl ester groups to form the coordinating 5-bromoisophthalate dianion (5-Br-ip²⁻). This reaction is typically facilitated by the presence of water (either as a solvent or trace amounts in the reaction mixture) and elevated temperatures common to solvothermal and hydrothermal methods.[5][6] The generated carboxylate groups are then free to coordinate with metal centers, initiating the self-assembly of the crystalline framework.

The primary advantage of this approach is leveraging the superior solubility of the diethyl ester precursor in common organic solvents like N,N-dimethylformamide (DMF) compared to the more rigid and less soluble dicarboxylic acid. This ensures a homogeneous reaction mixture at the outset, which is crucial for the growth of high-quality single crystals.

G cluster_0 Reactant Preparation cluster_1 Solvothermal Reaction cluster_2 Product & Characterization Reactants This compound + Metal Salt (e.g., Zn(NO₃)₂) + Solvent (e.g., DMF/H₂O) Autoclave Sealed Teflon-Lined Autoclave Heat (e.g., 120°C, 72h) Reactants->Autoclave Load & Seal Hydrolysis In Situ Hydrolysis (Ester to Carboxylate) Autoclave->Hydrolysis High T, P Assembly Self-Assembly Hydrolysis->Assembly Ligand Activation Product Crystalline CP Product [M(5-Br-ip)]n Assembly->Product Crystallization Characterization SCXRD, PXRD, TGA, FTIR Product->Characterization Analysis

Diagram 1: General workflow for CP synthesis via in situ ligand hydrolysis.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of coordination polymers. Researchers should note that subtle changes in parameters such as solvent ratios, temperature, and reaction time can lead to different crystalline phases or products.[4][7]

Protocol 1: General Solvothermal Synthesis of a Zn(II)-Based Coordination Polymer

This protocol describes a typical solvothermal synthesis using a mixed-solvent system, which is effective for promoting both ligand hydrolysis and crystal growth.

1.1. Reagents and Materials

  • This compound (C₁₂H₁₃BrO₄)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), high purity

  • Deionized water (H₂O)

  • Ethanol (for washing)

  • 23 mL Teflon-lined stainless-steel autoclave

  • Programmable laboratory oven

  • Filtration apparatus (Büchner funnel or similar)

  • Analytical balance

1.2. Procedure

  • Reactant Preparation: In a 20 mL glass vial, combine 0.05 mmol of this compound (15.2 mg) and 0.05 mmol of Zn(NO₃)₂·6H₂O (14.9 mg).

  • Solvent Addition: Add 6 mL of DMF and 2 mL of deionized water to the vial. The water is critical for facilitating the in situ hydrolysis of the ester.

  • Homogenization: Sonicate the mixture for 10 minutes or until a homogeneous solution or fine suspension is achieved.

  • Reaction Setup: Transfer the mixture into the Teflon liner of a 23 mL autoclave. Seal the autoclave tightly.

  • Thermal Program: Place the sealed autoclave in a programmable oven. Heat to 120°C over 2 hours, hold at 120°C for 72 hours, and then cool slowly to room temperature over 24 hours. The slow cooling rate is crucial for the formation of well-defined single crystals.

  • Product Isolation: Carefully open the autoclave in a fume hood. Collect the crystalline product (typically colorless blocks or needles) by vacuum filtration.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (2 x 5 mL) to remove any unreacted precursors, followed by ethanol (2 x 5 mL) to remove residual DMF.

  • Drying: Dry the product in a vacuum oven at 60°C for 12 hours or in air at room temperature.

1.3. Rationale of Experimental Choices

  • Solvent System (DMF/H₂O): DMF is a high-boiling-point solvent that effectively dissolves the organic precursors. The inclusion of water is essential for the hydrolysis of the diethyl ester to the active carboxylate linker.

  • Temperature (120°C): This temperature provides sufficient thermal energy to overcome the activation barrier for both ester hydrolysis and the formation of the coordination polymer network, while remaining below the decomposition temperature of the reactants.[8]

  • Auxiliary Ligands: The versatility of this system allows for the inclusion of N-donor ancillary ligands (e.g., 4,4'-bipyridine) to build more complex and higher-dimensional structures.[9]

Protocol 2: Hydrothermal Synthesis with an Ancillary N-Donor Ligand

Hydrothermal synthesis, using water as the primary solvent, is a greener alternative and can lead to different structural outcomes.[6][10][11] This protocol incorporates an N-donor ligand to create a heteroleptic framework.

2.1. Reagents and Materials

  • This compound (C₁₂H₁₃BrO₄)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • 4,4'-Bipyridine (bpy)

  • Deionized water (H₂O)

  • Ethanol (for washing)

  • 23 mL Teflon-lined stainless-steel autoclave

2.2. Procedure

  • Reactant Preparation: Combine 0.05 mmol of this compound (15.2 mg), 0.05 mmol of Co(NO₃)₂·6H₂O (14.6 mg), and 0.05 mmol of 4,4'-bipyridine (7.8 mg) in a 20 mL glass vial.

  • Solvent Addition: Add 10 mL of deionized water.

  • pH Adjustment (Optional): The pH of the solution can significantly influence the final product.[11] A few drops of dilute NaOH or HNO₃ can be added to explore different structural formations, though it is often unnecessary as hydrolysis generates acid.

  • Homogenization: Stir the mixture vigorously for 30 minutes.

  • Reaction Setup & Thermal Program: Transfer the mixture to a Teflon-lined autoclave, seal, and heat to 160°C for 72 hours. Cool slowly to room temperature.

  • Isolation and Washing: Collect the resulting colored crystals (typically pink or purple for Co(II)) by filtration, wash with water (2 x 10 mL), and then with ethanol (2 x 5 mL).

  • Drying: Dry the final product in air.

Essential Characterization Techniques

To confirm the successful synthesis and determine the structure and properties of the coordination polymer, the following characterization methods are indispensable.

TechniquePurposeExpected Outcome / Interpretation
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise 3D atomic arrangement, including bond lengths, bond angles, and network topology.Provides definitive structural proof of the coordination polymer, confirming the connectivity between the metal ions and the 5-bromoisophthalate linkers.
Powder X-ray Diffraction (PXRD) To assess the phase purity of the bulk crystalline sample and confirm that the synthesized material matches the single-crystal structure.[12][13]The experimental PXRD pattern of the bulk sample should match the pattern simulated from the SCXRD data, indicating a pure, homogeneous product.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the framework and quantify the presence of coordinated or guest solvent molecules.[12][13]A typical TGA curve will show an initial weight loss corresponding to the removal of guest/coordinated solvent molecules, followed by a plateau, and finally a sharp weight loss at the framework's decomposition temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal center and verify the complete hydrolysis of the ester precursor.[12][13]Disappearance of the C-O stretch from the ester (~1250 cm⁻¹). Appearance of asymmetric (~1610-1550 cm⁻¹) and symmetric (~1440-1360 cm⁻¹) COO⁻ stretches, indicating carboxylate coordination.
Elemental Analysis (CHN) To verify the empirical formula of the synthesized compound.The experimental weight percentages of Carbon, Hydrogen, and Nitrogen should closely match the calculated values based on the formula determined by SCXRD.

Structural Implications and Post-Synthetic Modification Potential

The use of this compound as a ligand precursor allows for the construction of a wide array of network topologies. The final structure is influenced by the coordination geometry of the metal ion, the metal-to-ligand ratio, the presence of ancillary ligands, and the specific reaction conditions.[4][7] The bromine atom, while not directly involved in coordination, plays a crucial role by providing a site for post-synthetic modification (PSM). This allows for the chemical transformation of the CP after its initial synthesis, enabling the introduction of new functionalities.

G cluster_0 Precursor cluster_1 In Situ Reaction cluster_2 Framework Assembly & Modification Ligand_Ester This compound (Soluble Precursor) Hydrolysis Hydrolysis (H₂O, Heat) Ligand_Ester->Hydrolysis Ligand_Acid 5-Bromoisophthalate (5-Br-ip²⁻) (Active Linker) Hydrolysis->Ligand_Acid Coordination Coordination with Metal Ion (M²⁺) Ligand_Acid->Coordination Framework Initial Framework [M(5-Br-ip)]n Coordination->Framework PSM Post-Synthetic Modification (e.g., Suzuki Coupling) Framework->PSM Utilizes -Br group Functional_Framework Functionalized Framework [M(5-R-ip)]n PSM->Functional_Framework

Diagram 2: Conceptual pathway from precursor to a post-synthetically modified CP.

For example, the C-Br bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of aryl groups, alkynes, or amines, thereby tuning the framework's porosity, catalytic activity, or luminescent properties.

References

  • Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. Journal of Solid State Chemistry.
  • Synthesis and Characterization of Coordination Polymers Based on 5-Azidoisophthalic Acid. Chemical Journal of Chinese Universities.
  • Coordination polymers of 5-substituted isophthalic acid. CrystEngComm.
  • Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. National Institutes of Health (NIH).
  • Structural diversity of a series of coordination polymers built from 5-substituted isophthalic acid with or without a methyl-functionalized N-donor ligand. RSC Publishing.
  • Coordination polymers of 5-substituted isophthalic acid. ResearchGate.
  • Controlled Synthesis of Isomorphous Coordination Polymers via in Situ Ligand Transformation Reaction: Crystal Structure, Thermal and Magnetic Properties. ACS Publications.
  • Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions.
  • Controlled synthesis of isomorphous coordination polymers via in situ ligand transformation reaction: crystal structure, thermal and magnetic properties. ANSTO.
  • Syntheses, structures and magnetic properties of five 5-bromoisophthalate coordination polymers with dipyridyl-type auxiliary ligands. ResearchGate.
  • Synthesis, structure, and properties of two coordination polymers constructed from 5-(isonicotinamido)isophthalic acid. Semantic Scholar.
  • Assembly of a series of zinc coordination polymers based on 5-functionalized isophthalic acids and dipyridyl. RSC Publishing.
  • Coordination polymers of 5-substituted isophthalic acid. PubMed Central.
  • Synthesis, structure, and properties of two coordination polymers constructed from 5-(isonicotinamido)isophthalic acid. ResearchGate.
  • Solvothermal Synthesis of Multifunctional Coordination Polymers. SciSpace.
  • The Versatility of Dimethyl 5-Bromoisophthalate in Chemical Research. Medium.
  • Controlled construction of metal-organic frameworks: hydrothermal synthesis, X-ray structure, and heterogeneous catalytic study. PubMed.
  • Hydrothermal synthesis of metal–organic frameworks. ResearchGate.
  • Synthesis of metal-organic frameworks: A mini review. ResearchGate.
  • Hydrothermal Synthesis and Structural Characterization of Metal−Organic Frameworks Based on New Tetradentate Ligands. ResearchGate.
  • Structural and Functional Studies on Ternary Coordination Polymers from 5-Bromoisophthalate and Imidazole based Flexible Linker. The Royal Society of Chemistry.

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Application Notes and Protocols: Diethyl 5-bromoisophthalate in the Synthesis of Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utilization of diethyl 5-bromoisophthalate as a versatile building block in the synthesis of porous organic polymers (POPs). POPs are a class of materials characterized by high surface areas, tunable porosity, and robust chemical and thermal stability, making them prime candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] The inclusion of a bromine atom and ester functionalities in the this compound monomer offers a unique opportunity for both direct polymerization and subsequent post-synthetic modification (PSM), allowing for the introduction of diverse functional groups and the fine-tuning of the polymer's properties.[3][4][5] This guide will detail synthetic strategies, provide step-by-step experimental protocols, and discuss the potential applications of the resulting functionalized POPs.

Introduction: The Strategic Advantage of this compound in POP Synthesis

Porous organic polymers (POPs) are constructed from organic monomers linked by strong covalent bonds, forming extended, amorphous or crystalline networks with permanent porosity.[6][7] The choice of monomer is critical as it dictates the resulting polymer's topology, porosity, and surface chemistry. This compound emerges as a strategic monomer for several key reasons:

  • Pre-designed Functionality: The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, most notably the Sonogashira-Hagihara reaction, enabling the formation of robust carbon-carbon bonds and the construction of highly conjugated porous frameworks.

  • Post-Synthetic Modification (PSM) Potential: The C-Br bond is amenable to a wide array of post-synthetic modifications, including Suzuki, Stille, and Ullmann coupling reactions.[6][8] This allows for the introduction of new functionalities after the porous framework has been established, a crucial advantage when direct polymerization with functionally complex monomers is challenging.[4]

  • Ester Group Versatility: The diethyl ester groups can be hydrolyzed to carboxylic acids, introducing polar sites that can enhance CO2 affinity or serve as anchoring points for further functionalization, such as the immobilization of metal catalysts or bioactive molecules.[9][10]

This guide will focus on a primary synthetic route for incorporating this compound into a POP network: the Sonogashira-Hagihara cross-coupling reaction. Subsequently, a protocol for post-synthetic modification will be detailed, showcasing the versatility of the bromo-functionalized polymer.

Synthesis of a Bromo-Functionalized Porous Organic Polymer (Br-POP)

The Sonogashira-Hagihara coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[11] In the context of POP synthesis, this reaction allows for the polymerization of a bromo-functionalized monomer, such as this compound, with a multi-alkynyl comonomer, like 1,3,5-triethynylbenzene, to yield a highly cross-linked, porous network.

Experimental Protocol: Sonogashira-Hagihara Polymerization

Objective: To synthesize a bromo-functionalized porous organic polymer (Br-POP) from this compound and 1,3,5-triethynylbenzene.

Materials:

  • This compound

  • 1,3,5-Triethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Triethylamine (anhydrous)

  • Methanol

  • Acetone

  • Chloroform

  • Schlenk flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Inert gas (Argon or Nitrogen) supply

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.5 mmol), 1,3,5-triethynylbenzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.06 mmol), and copper(I) iodide (0.12 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask.

  • Polymerization: Heat the reaction mixture to 80 °C and stir vigorously for 48 hours. A solid precipitate should form as the polymerization proceeds.

  • Isolation: After cooling to room temperature, collect the solid product by filtration.

  • Washing: Wash the collected solid sequentially with methanol, acetone, and chloroform to remove any unreacted monomers, catalyst residues, and oligomers.

  • Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Drying: Dry the purified Br-POP in a vacuum oven at 100 °C overnight.

Expected Physicochemical Properties of Br-POP

The resulting Br-POP is expected to be an amorphous, insoluble solid with the following characteristics:

PropertyExpected Value/Characteristic
Appearance Light brown to dark brown powder
Solubility Insoluble in common organic solvents
Thermal Stability (TGA) Stable up to 300-400 °C under an inert atmosphere
Porosity (BET Surface Area) 400-800 m²/g
FT-IR Spectroscopy Disappearance of the C-H stretching of the terminal alkyne
Synthetic Workflow Diagram

Sonogashira_Polymerization cluster_reactants Reactants cluster_catalysts Catalyst System cluster_conditions Conditions cluster_process Process cluster_purification Purification cluster_product Product MonomerA This compound Polymerization Sonogashira-Hagihara Polymerization MonomerA->Polymerization MonomerB 1,3,5-Triethynylbenzene MonomerB->Polymerization Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Polymerization Base Triethylamine Base->Polymerization Solvent Toluene Solvent->Polymerization Temperature 80 °C, 48h Temperature->Polymerization Atmosphere Inert Atmosphere Atmosphere->Polymerization Washing Washing with Solvents Polymerization->Washing Soxhlet Soxhlet Extraction Washing->Soxhlet Product Br-POP Soxhlet->Product

Caption: Workflow for the synthesis of Br-POP.

Post-Synthetic Modification (PSM) of Br-POP

The presence of the bromo-substituents in the Br-POP framework allows for a variety of post-synthetic modifications. A particularly useful transformation is the Ullmann coupling reaction, which can be employed to introduce nitrogen-containing functionalities.[8] This section details a protocol for the amination of Br-POP with aniline.

Experimental Protocol: Ullmann Coupling for Amination

Objective: To introduce aniline functionalities into the Br-POP framework (NH₂-POP) via a copper-catalyzed Ullmann coupling reaction.

Materials:

  • Br-POP (synthesized as described in Section 2)

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Acetone

  • Water (deionized)

  • Schlenk flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: In a 50 mL Schlenk flask, suspend the Br-POP (assuming 5 mmol of bromo groups based on the initial monomer ratio), aniline (7.5 mmol), potassium carbonate (10 mmol), copper(I) iodide (0.5 mmol), and L-proline (1 mmol) in DMSO (10 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reaction: Heat the mixture to 90 °C and stir for 24 hours under a positive pressure of inert gas.

  • Workup: Cool the reaction mixture to room temperature and partition between deionized water and ethyl acetate.

  • Isolation and Washing: Collect the solid product by filtration and wash thoroughly and sequentially with deionized water, 0.1 M HCl, 0.1 M NaOH, and acetone.

  • Drying: Dry the resulting amino-functionalized POP (NH₂-POP) in a vacuum oven at room temperature for 24 hours.[8]

Characterization of NH₂-POP

The successful amination can be confirmed by various analytical techniques:

Analysis TechniqueExpected Observation
FT-IR Spectroscopy Appearance of N-H stretching bands around 3300-3500 cm⁻¹ and disappearance or significant reduction of the C-Br band.
Elemental Analysis A significant increase in the nitrogen content and a decrease in the bromine content.
X-ray Photoelectron Spectroscopy (XPS) Appearance of a nitrogen (N 1s) peak.
PSM Workflow Diagram

PSM_Workflow cluster_starting_material Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_process Process cluster_purification Purification cluster_product Product BrPOP Br-POP Ullmann Ullmann Coupling BrPOP->Ullmann Aniline Aniline Aniline->Ullmann Catalyst CuI / L-proline Catalyst->Ullmann Base K₂CO₃ Base->Ullmann Solvent DMSO Solvent->Ullmann Temperature 90 °C, 24h Temperature->Ullmann Washing Aqueous Workup & Solvent Washing Ullmann->Washing NH2POP NH₂-POP Washing->NH2POP

Caption: Post-synthetic modification of Br-POP to NH₂-POP.

Applications in Research and Drug Development

The ability to synthesize bromo-functionalized POPs and subsequently modify them opens up a vast landscape of potential applications.

Catalysis

The ester groups on the polymer backbone can be hydrolyzed to carboxylic acids, which can then be used to chelate metal ions, creating heterogeneous catalysts.[8][12] For instance, palladium nanoparticles can be immobilized within the porous network for use in C-C coupling reactions.[8] The high surface area and porous nature of the POP support can enhance catalyst accessibility and recyclability.

Gas Storage and Separation

The introduction of polar functional groups, such as amines or carboxylic acids, can significantly enhance the affinity of the POP for CO₂.[9][10] This makes these materials promising candidates for carbon capture and storage applications. The tunable porosity also allows for size-selective separation of different gases.

Drug Delivery

The hierarchical pore structures and the potential for surface functionalization make these POPs suitable as drug delivery systems.[13][14] Bioactive molecules can be loaded into the pores of the polymer, and the surface can be modified with targeting ligands to achieve site-specific drug release. The biocompatibility of such polymers would need to be thoroughly investigated for in-vivo applications.

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of functional porous organic polymers. Its ability to undergo direct polymerization via reactions like the Sonogashira-Hagihara coupling, combined with the extensive possibilities for post-synthetic modification of the bromo- and ester functionalities, provides researchers with a powerful tool to design and create novel materials with tailored properties. The protocols outlined in this guide serve as a foundational starting point for exploring the potential of these materials in diverse fields, from catalysis to advanced drug delivery systems.

References

  • Al-Saeedi, S. I., Al-Sehemi, A. G., & El-Gamel, N. E. A. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Polymers, 14(5), 884. [Link]
  • Bhattacharjee, S., & Ghosh, S. K. (2023). Bromine sequestration by advanced functional porous materials. Journal of Materials Chemistry A, 11(19), 10113-10135. [Link]
  • Chen, Q., Luo, Z., & Wang, C. (2022). Porous organic polymers for CO2 capture, separation and conversion. Chemical Society Reviews, 51(23), 9536-9585. [Link]
  • Gao, H., et al. (2019). Porous Organic Polymers Containing Active Metal Centers for Suzuki-Miyaura Heterocoupling Reactions.
  • Li, J. (2014). Sonogashira-Hagiwara Cross Coupling Reaction.
  • Liu, Y., et al. (2019). Palladium catalyst immobilized on functionalized microporous organic polymers for C–C coupling reactions. RSC Advances, 9(60), 35143-35149. [Link]
  • Nath, I., et al. (2018). Engineered synthesis of hierarchical porous organic polymers for visible light and natural sunlight induced rapid degradation of azo, thiazine and fluorescein based dyes in a unique pathway. Applied Catalysis B: Environmental, 227, 102-113. [Link]
  • Park, J., et al. (2022). Protocol for the fabrication of porous organic polymer-based composites for photocatalytic degradation of a sulfur mustard simulant. STAR Protocols, 3(4), 101708. [Link]
  • Patra, A., et al. (2022). Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. Biomaterials Science, 10(21), 6069-6091. [Link]
  • Porous Polymer Materials for CO2 Capture and Electrocatalytic Reduction. (2023). Molecules, 28(4), 1635. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Sureshbabu, A. R., et al. (2021). Post-synthetic modifications in porous organic polymers for biomedical and related applications. Chemical Society Reviews, 51(1), 1377-1414. [Link]
  • Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. (2023). Polymers, 15(8), 1845. [Link]
  • Wang, Y., et al. (2017). Creation and bioapplications of porous organic polymer materials. Journal of Materials Chemistry B, 5(46), 9278-9290. [Link]
  • Xiang, Z., et al. (2022). Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates.
  • Xie, L.-H., & Suh, M. P. (2013). Porous Organic Polymer Captures CO2. ChemistryViews. [Link]

Sources

The Strategic Application of Diethyl 5-Bromoisophthalate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of pharmaceutical development, the selection of versatile and strategically functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Diethyl 5-bromoisophthalate, a readily accessible aromatic compound, has emerged as a key intermediate in medicinal chemistry. Its unique trifunctional nature—a bromine atom positioned between two sterically accessible ethyl ester groups on a central phenyl ring—provides a powerful scaffold for the synthesis of a diverse array of pharmaceutical agents. This guide provides an in-depth exploration of the applications of this compound, detailing its utility in the synthesis of complex molecules, including non-ionic X-ray contrast media and as a potential core structure in innovative therapeutic modalities. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to support the methodologies described.

Core Attributes and Synthetic Versatility

This compound's value in pharmaceutical synthesis is rooted in the distinct reactivity of its functional groups. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The two ethyl ester moieties offer sites for hydrolysis, amidation, or transesterification, allowing for the introduction of a wide range of substituents that can modulate the physicochemical properties and biological activity of the final compound. This multi-faceted reactivity allows for a modular and convergent approach to the synthesis of complex drug candidates.

Application in the Synthesis of Iodinated X-Ray Contrast Media

A significant application of the isophthalate scaffold is in the synthesis of non-ionic X-ray contrast agents, such as Iopamidol.[1][2] While the synthesis of Iopamidol often starts from the analogous 5-nitroisophthalic acid, the synthetic pathway highlights the strategic importance of the isophthalate core. The synthesis involves the reduction of the nitro group to an amine, followed by iodination of the aromatic ring and subsequent amidation of the carboxyl groups.[3] The 5-bromo analogue, this compound, represents a valuable starting material for analogous structures, where the bromine can be substituted to introduce diverse functionalities.

The general synthetic strategy towards Iopamidol and related compounds underscores the utility of the isophthalate framework in creating highly substituted aromatic rings with tailored properties for medical imaging. The following diagram illustrates a conceptual synthetic pathway starting from a related isophthalic acid derivative.

G cluster_0 Core Synthesis 5-Nitroisophthalic_acid 5-Nitroisophthalic Acid Diethyl_5-aminoisophthalate Diethyl 5-Aminoisophthalate 5-Nitroisophthalic_acid->Diethyl_5-aminoisophthalate 1. Esterification 2. Reduction Diethyl_5-amino-2,4,6-triiodoisophthalate Diethyl 5-amino-2,4,6-triiodoisophthalate Diethyl_5-aminoisophthalate->Diethyl_5-amino-2,4,6-triiodoisophthalate Iodination 5-Amino-N,N'-bis(polyhydroxyalkyl)-2,4,6-triiodoisophthalamide 5-Amino-N,N'-bis(polyhydroxyalkyl)- 2,4,6-triiodoisophthalamide Diethyl_5-amino-2,4,6-triiodoisophthalate->5-Amino-N,N'-bis(polyhydroxyalkyl)-2,4,6-triiodoisophthalamide Amidation Iopamidol Iopamidol 5-Amino-N,N'-bis(polyhydroxyalkyl)-2,4,6-triiodoisophthalamide->Iopamidol Acylation G cluster_0 Suzuki-Miyaura Coupling Workflow Start This compound + Arylboronic Acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Start->Reaction Product Diethyl 5-arylisophthalate Reaction->Product Purification Work-up and Column Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The conditions can be adapted for other aryl or heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired diethyl 5-phenylisophthalate.

Data Presentation:

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O80-90
33-Pyridylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O75-85

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylalkynes, which are valuable intermediates in pharmaceutical synthesis. [4] Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield diethyl 5-(phenylethynyl)isophthalate.

A mechanochemical solid-state Sonogashira coupling of dimethyl 5-bromoisophthalate has been reported to afford the desired product in a 51% yield, highlighting an alternative, solvent-free approach. [5]

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. [6][7][8]This reaction is instrumental in the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain diethyl 5-(morpholino)isophthalate.

Potential Application as a PROTAC Linker Scaffold

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature of the linker is crucial for the efficacy of the PROTAC. The rigid aromatic core and the divergent ester functionalities of this compound make it an attractive scaffold for the synthesis of novel PROTAC linkers. By functionalizing the bromine position and the two ester groups, a three-dimensional presentation of the two ligands can be achieved, potentially leading to more potent and selective protein degraders. While the direct application of this compound in published PROTACs is not yet widespread, the structural motif is highly amenable to the design of rigid linkers, an area of active research in the PROTAC field. [9][10]

Conclusion

This compound is a highly versatile and valuable building block in pharmaceutical synthesis. Its trifunctional nature allows for the strategic and modular construction of complex molecules through a variety of high-yield chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The isophthalate scaffold is a key component in the synthesis of important diagnostic agents and holds significant potential for the development of novel therapeutics, including as a core for PROTAC linkers. The detailed protocols and synthetic strategies presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this powerful synthetic intermediate in their quest for new and improved medicines.

References

  • Han, Y., Sun, J., & Yan, C.-G. (2021). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Beilstein Journal of Organic Chemistry, 17, 3036–3044.
  • Felder, E., Pitre, D., & Zutter, H. (1984). Process for the preparation of iopamidol.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Kesamreddy, R. R., & V, V. B. (2018). Large scale synthesis of high purity iopamidol. International Journal of Current Research, 10(4), 67644-67650.
  • Felder, E., & Pitre, D. (1984).
  • Pitre, D., & Felder, E. (1980). 5-(N-2-hydroxy-propionylamino)-2,4,6-triiodo-isophthalic acid-(N,N'-bis-1,3-dihydroxy-isopropyl)-diamide and process for preparing it.
  • Felder, E., & Pitre, D. (1982). Process for the preparation of iopamidol.
  • Pitre, D., & Felder, E. (1983). Process for preparing iopamidol.
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  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
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Application Notes & Protocols: Sonogashira Coupling of Diethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a dual system of palladium and copper, is renowned for its reliability, functional group tolerance, and operation under relatively mild conditions.[1][3][4] These attributes have cemented its role in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][5][6]

Diethyl 5-bromoisophthalate is a particularly valuable substrate for such transformations. Its structure features an activated aryl bromide, ripe for oxidative addition to a palladium catalyst, and two diethyl ester functionalities. These esters not only influence the electronic properties of the aromatic ring but also serve as versatile handles for subsequent modifications, such as hydrolysis or transesterification. This makes this compound a strategic building block for constructing metal-organic frameworks (MOFs), conjugated polymers, and complex pharmaceutical intermediates where precise molecular architecture is paramount.[7] This guide provides a detailed exploration of the reaction mechanism, a field-tested experimental protocol, and critical insights for successfully employing this compound in Sonogashira coupling reactions.

The Catalytic Machinery: A Synergistic Palladium/Copper Cycle

The efficacy of the Sonogashira coupling hinges on the synergistic interplay between two distinct, yet interconnected, catalytic cycles: one driven by palladium and the other by copper.[8][9] This dual-catalyst system allows the reaction to proceed under conditions far milder than palladium-only variants.[1]

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition with the this compound. This step, often rate-limiting, forms a Pd(II) intermediate.[1][10] The next crucial step is transmetalation , where an alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center.[9][10] The final step is reductive elimination , where the new C(sp²)-C(sp) bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6][10]

  • The Copper Cycle: Running concurrently, the copper cycle serves to activate the terminal alkyne. In the presence of a base, the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1][9][11] This species is significantly more nucleophilic than the parent alkyne, facilitating the efficient transfer of the alkynyl moiety to the palladium center during the transmetalation step.[8]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex Ar-Br transmetalation Transmetalation pd_complex->transmetalation cu_acetylide Cu(I)-C≡CR' pd_alkyne_complex Ar-Pd(II)L₂(C≡CR') transmetalation->pd_alkyne_complex CuC≡CR' cu_catalyst Cu(I)Br transmetalation->cu_catalyst  Regenerates Cu(I) reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-C≡CR' (Product) reductive_elimination->product alkyne H-C≡CR' alkyne->cu_acetylide Cu(I)Br, Base base Base (e.g., Et₃N) cu_acetylide->transmetalation base_hbr Base·HBr

Caption: The Dual Catalytic Cycle of Sonogashira Coupling.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a reliable method for the coupling of this compound with phenylacetylene. The procedure is optimized for a 1.0 mmol scale and can be adjusted accordingly.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound301.133011.01.0
Phenylacetylene102.13123 (134 µL)1.21.2
Dichlorobis(triphenylphosphine)palladium(II)701.90210.030.03
Copper(I) Iodide (CuI)190.45100.050.05
Triethylamine (Et₃N)101.19304 (420 µL)3.03.0
Anhydrous Tetrahydrofuran (THF)-10 mL--

Causality Behind Choices:

  • Aryl Bromide: this compound is chosen for its dual functionality. While less reactive than the corresponding iodide, aryl bromides offer a good balance of stability and reactivity, often requiring gentle heating to achieve good conversion.[1][10]

  • Catalyst System: Pd(PPh₃)₂Cl₂ is a common, air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species in situ.[1][2] CuI is the standard co-catalyst for activating the alkyne.[3]

  • Base/Solvent: Triethylamine serves the dual purpose of neutralizing the HBr byproduct and acting as a co-solvent.[1] Anhydrous THF is used as the primary solvent to ensure solubility of the reactants and catalyst.[10]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidative degradation of the Pd(0) catalyst and to suppress the undesirable Glaser coupling (homocoupling) of the terminal alkyne, which is promoted by oxygen.[3]

Experimental Workflow

experimental_workflow Figure 2: Experimental Workflow for Sonogashira Coupling cluster_setup 1. Reaction Setup cluster_execution 2. Reaction Execution cluster_workup 3. Work-up cluster_purification 4. Purification s1 Add solids (Aryl Bromide, Pd Catalyst, CuI) to a dry Schlenk flask. s2 Evacuate and backfill the flask with Argon (3x cycles). s1->s2 s3 Add anhydrous THF and Et₃N via syringe. s2->s3 s4 Add phenylacetylene dropwise with stirring. s3->s4 e1 Heat the reaction mixture to 60 °C. s4->e1 e2 Monitor progress by TLC (e.g., 10% EtOAc/Hexanes). e1->e2 w1 Cool to room temperature. e2->w1 w2 Dilute with diethyl ether. w1->w2 w3 Filter through a pad of Celite® to remove solids. w2->w3 w4 Wash filtrate with sat. aq. NH₄Cl, then brine. w3->w4 w5 Dry organic layer over anhydrous Na₂SO₄. w4->w5 w6 Concentrate under reduced pressure. w5->w6 p1 Purify crude product by flash column chromatography on silica gel. w6->p1 p2 Isolate and characterize the pure product. p1->p2

Caption: Experimental Workflow for Sonogashira Coupling.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (301 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).

    • Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

    • Through the septum, add 10 mL of anhydrous THF, followed by triethylamine (420 µL, 3.0 mmol) via syringe.

    • Stir the resulting suspension at room temperature for 10 minutes.

    • Add phenylacetylene (134 µL, 1.2 mmol) dropwise to the mixture over 1 minute.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 60 °C.

    • Stir the reaction mixture vigorously. The color will typically darken to a deep brown or black.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl bromide is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with 20 mL of diethyl ether and filter it through a short pad of Celite® in a fritted funnel, washing the pad with an additional 20 mL of diethyl ether to ensure all product is collected.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of saturated aqueous NH₄Cl and 20 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure diethyl 5-(phenylethynyl)isophthalate.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Pd catalyst. 2. Insufficient temperature for aryl bromide activation. 3. Poor quality of reagents (base, solvent).1. Use a fresh bottle of catalyst or a different batch. 2. Gradually increase the reaction temperature to 70-80 °C. 3. Use freshly distilled, anhydrous solvents and base.
Glaser Coupling Byproduct (Dimer of Phenylacetylene)1. Presence of oxygen in the reaction flask. 2. Incorrect ratio of CuI to Pd catalyst.1. Ensure the system is thoroughly deoxygenated before adding reagents. Maintain a positive pressure of inert gas. 2. Use high-purity CuI and maintain the recommended catalytic loading.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to high temperature or impurities.1. Avoid excessive heating. 2. Ensure high purity of all reagents and solvents. 3. Consider using a different phosphine ligand to better stabilize the Pd(0) center.
Hydrolysis of Ester Groups Presence of water in the reaction mixture.Use rigorously dried glassware and anhydrous-grade solvents and reagents.

References

  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
  • Sonogashira Coupling | NROChemistry.
  • Sonogashira coupling in natural product synthesis - ResearchGate.
  • The copper/palladium cooperation in Sonogashira coupling. - ResearchGate.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
  • Sonogashira cross-coupling reaction - YouTube.
  • The Versatility of Dimethyl 5-Bromoisophthalate in Chemical Research.
  • This compound - MySkinRecipes.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.

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Application Note & Protocol: Synthesis of Functionalized Polymers from Diethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of functionalized aromatic polymers derived from diethyl 5-bromoisophthalate. This monomer is a versatile building block for creating polymers with tunable properties, making them suitable for a wide range of applications, including advanced materials and biomedical devices. We will delve into the strategic considerations behind monomer modification, polymerization techniques, and post-polymerization functionalization. The protocols detailed herein are designed to be robust and reproducible, grounded in established chemical principles.

Introduction: The Strategic Importance of this compound

Aromatic polyamides and polyesters are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength.[1][2] The incorporation of functional groups into these polymer backbones is a key strategy for tailoring their properties and expanding their applicability. This compound is a particularly valuable monomer in this context due to the presence of the bromine atom at the 5-position of the isophthalate ring.[3][4][5] This bromine atom serves as a versatile synthetic handle that can be readily transformed into a variety of functional groups either before or after polymerization, offering a high degree of modularity in polymer design.[6]

The ester groups of this compound allow for straightforward polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively.[2][7] The choice of comonomers and the method of polymerization significantly influence the final properties of the polymer, such as its molecular weight, solubility, and thermal characteristics.

Pre-Polymerization Functionalization of this compound

Modifying the monomer prior to polymerization is a powerful strategy for introducing specific functionalities into the polymer backbone. The bromine atom on this compound is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of side chains with tailored chemical and physical properties.

Suzuki Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction is a highly efficient method for forming carbon-carbon bonds.[8] By reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base, a wide range of aryl, heteroaryl, or alkyl groups can be introduced at the 5-position.[9][10][11]

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

Reagent Molar Equiv. Amount MW CAS No.
This compound1.0(To be calculated)301.1313036-39-0
Phenylboronic acid1.2(To be calculated)121.9398-80-6
Pd(PPh₃)₄0.03(To be calculated)1155.5614221-01-3
K₂CO₃2.0(To be calculated)138.21584-08-7
Toluene/H₂O-(To be calculated)--

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 5-phenylisophthalate.

Causality: The choice of a palladium catalyst, specifically Pd(PPh₃)₄, is crucial for facilitating the catalytic cycle of the Suzuki reaction.[8] The base, K₂CO₃, is necessary to activate the boronic acid for transmetalation. The biphasic solvent system of toluene and water helps to dissolve both the organic and inorganic reagents.[12]

Workflow for Monomer Functionalization

Caption: Pre-polymerization functionalization workflow.

Polymer Synthesis via Polycondensation

Once the desired functionalized isophthalate monomer is obtained, it can be polymerized with a suitable diol or diamine comonomer to yield a functionalized polyester or polyamide.[2][7] Melt polycondensation and solution polycondensation are the two primary methods employed for this purpose.[13][14][15]

Melt Polycondensation for High Molecular Weight Polyesters

Melt polycondensation is a solvent-free method that is often used to produce high molecular weight polyesters.[15][16] The reaction is typically carried out at high temperatures under a vacuum to drive the removal of the condensation byproduct (in this case, ethanol).[15][16]

Protocol 2: Melt Polycondensation of Diethyl 5-Phenylisophthalate with Ethylene Glycol

Reagent Molar Equiv. Amount MW CAS No.
Diethyl 5-phenylisophthalate1.0(To be calculated)298.3213036-40-3
Ethylene glycol2.2(To be calculated)62.07107-21-1
Zinc Acetate0.001(To be calculated)183.48557-34-6
Antimony(III) oxide0.0005(To be calculated)291.521309-64-4

Step-by-Step Procedure:

  • Charge a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with diethyl 5-phenylisophthalate and ethylene glycol.

  • Add zinc acetate as an esterification catalyst.

  • Heat the mixture under a slow stream of nitrogen to 180-200 °C to initiate the transesterification reaction, collecting the evolved ethanol.

  • After the theoretical amount of ethanol has been collected, add antimony(III) oxide as a polycondensation catalyst.

  • Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 Torr.

  • Continue the reaction under high vacuum and high temperature for several hours until the desired melt viscosity is achieved, indicating a high molecular weight polymer.

  • Cool the reactor and extrude the polymer.

Causality: A two-stage catalytic system is critical. Zinc acetate efficiently catalyzes the initial transesterification at lower temperatures, while antimony(III) oxide is more effective for the polycondensation step at higher temperatures and under vacuum. The high vacuum is essential to remove ethylene glycol and drive the equilibrium towards the formation of high molecular weight polymer.

Solution Polycondensation for Processable Polymers

Solution polycondensation is performed in a high-boiling solvent and is often preferred when the resulting polymer has poor thermal stability or when a more controlled polymerization is desired.[13][14]

Protocol 3: Solution Polycondensation of this compound with 4,4'-Oxydianiline

Reagent Molar Equiv. Amount MW CAS No.
This compound1.0(To be calculated)301.1313036-39-0
4,4'-Oxydianiline1.0(To be calculated)200.24101-80-4
Triphenyl phosphite2.2(To be calculated)310.28101-02-0
Pyridine2.2(To be calculated)79.10110-86-1
N-Methyl-2-pyrrolidone (NMP)-(To be calculated)-872-50-4
CaCl₂5% w/v(To be calculated)110.9810043-52-4

Step-by-Step Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline and this compound in a mixture of NMP and pyridine containing 5% w/v CaCl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triphenyl phosphite to the stirred solution.

  • After the addition is complete, heat the reaction mixture to 100-120 °C and maintain for 3-6 hours.

  • Pour the viscous polymer solution into a large volume of methanol to precipitate the polymer.

  • Filter the polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C.

Causality: This method, known as the Yamazaki-Higashi phosphorylation reaction, is a direct polyamidation method. Triphenyl phosphite and pyridine act as activating agents for the carboxylic acid groups (formed in situ from the esters), facilitating the amide bond formation. The addition of CaCl₂ enhances the solubility of the resulting polyamide in NMP.

Post-Polymerization Functionalization

An alternative strategy is to first synthesize a polymer containing the bromo-functionalized isophthalate units and then perform chemical modifications on the polymer.[17][18][19] This approach can be advantageous if the desired functional groups are not stable under the polymerization conditions.[19][20]

Azide-Alkyne "Click" Chemistry

The bromine atom on the polymer backbone can be converted to an azide group, which can then undergo a highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry) with a wide variety of alkyne-containing molecules.

Protocol 4: Azidation of Bromo-Containing Polymer and Subsequent "Click" Reaction

Step 1: Azidation

  • Dissolve the bromo-functionalized polymer in a suitable solvent (e.g., DMF, NMP).

  • Add sodium azide (NaN₃) in excess (e.g., 3-5 equivalents per bromo group).

  • Heat the reaction to 80-100 °C and stir for 24-48 hours.

  • Precipitate the polymer in a non-solvent like methanol, filter, and dry.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azido-functionalized polymer and the alkyne-containing molecule in a suitable solvent.

  • Add a copper(I) source, such as CuBr or CuSO₄/sodium ascorbate.

  • Stir the reaction at room temperature until the reaction is complete (monitored by IR spectroscopy - disappearance of the azide peak at ~2100 cm⁻¹).

  • Purify the functionalized polymer by precipitation or dialysis.

Causality: The conversion of the bromide to an azide provides a highly reactive and selective functional group for "click" chemistry. The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for polymer modification.

Post-Polymerization Modification Workflow

G A Bromo-functionalized Polymer B Chemical Modification (e.g., Azidation) A->B C Functionalized Polymer B->C

Caption: Post-polymerization functionalization strategy.

Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polymers.[21][22]

Technique Information Obtained
NMR Spectroscopy (¹H, ¹³C) Confirmation of chemical structure, determination of monomer incorporation, and end-group analysis.[22][23]
FTIR Spectroscopy Identification of functional groups (e.g., ester, amide, azide).[23][24]
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[21][24]
Thermal Gravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.[24]
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg) and melting temperature (Tm).[21][23]

Conclusion

This compound is a highly versatile monomer that provides a platform for the synthesis of a wide range of functionalized aromatic polymers. By employing a combination of pre- and post-polymerization modification strategies, researchers can precisely tailor the chemical and physical properties of these materials for specific applications in fields ranging from materials science to drug development. The protocols and workflows presented in this application note provide a solid foundation for the rational design and synthesis of these advanced polymeric materials.

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  • "DIMETHYL 5-BROMOISOPHTHAL
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  • "Dimethyl 5-Bromoisophthal
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  • "Synthesis of Fully Degradable Cationic Polymers with Various Topological Structures via Postpolymerization Modification by Using Thio-Bromo “Click” Reaction.
  • "Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondens
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The Lynchpin of Innovation: Diethyl 5-Bromoisophthalate as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Diethyl 5-bromoisophthalate has emerged as a particularly valuable and versatile scaffold. Its symmetrically substituted aromatic core, featuring two modifiable ester groups and a strategically placed bromine atom, offers a tripartite reaction hub for building diverse libraries of compounds. This guide provides an in-depth exploration of this compound's utility, detailing its core reactivity and presenting validated protocols for its transformation into precursors for clinically relevant molecules, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound is a crystalline solid that serves as a foundational building block in synthetic organic chemistry.[1][2] Its molecular structure is the key to its utility:

  • Aromatic Core: A stable benzene ring provides a rigid framework for orienting functional groups in three-dimensional space.

  • Bromine Atom: Positioned at the 5-carbon, the bromine atom is an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[3] This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents, which are crucial for modulating the pharmacological activity of a molecule.

  • Diethyl Ester Groups: Located at the 1- and 3-positions, these ester functionalities can be readily hydrolyzed to the corresponding dicarboxylic acid, reduced to diols, or converted into amides.[4] This provides further opportunities for derivatization, enabling the fine-tuning of properties such as solubility, cell permeability, and target binding affinity.

This combination of reactive sites allows for a modular and convergent approach to synthesis, where complex structures can be assembled efficiently from simpler, readily available components.

Core Synthetic Transformations: A Chemist's Guide to Reactivity

The synthetic power of this compound lies in the selective manipulation of its functional groups. Understanding the causality behind reaction choices is critical for successful synthesis.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The carbon-bromine bond is the most common site for initial diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency, functional group tolerance, and predictable outcomes.[5][6]

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (typically a boronic acid or ester).[7] The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[5][8] This method is exceptionally versatile for creating bi-aryl structures, a common motif in bioactive molecules.

  • Sonogashira Coupling: This reaction forges a bond between the C5 carbon and a terminal alkyne, creating conjugated systems that are important in materials science and as precursors for heterocyclic compounds.[3][9][10] The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a key copper-acetylide intermediate.[9] However, copper-free methods have also been developed to avoid the potential for undesirable alkyne homocoupling.[9]

Modification of the Ester Groups

The two diethyl ester groups offer a secondary site for molecular elaboration.

  • Hydrolysis: Saponification using a base like sodium hydroxide, followed by acidic workup, readily converts the esters to the corresponding 5-bromo-isophthalic acid.[11] This dicarboxylic acid can then be coupled with amines to form amides, a key functional group in many pharmaceuticals for establishing hydrogen bond interactions with protein targets.

  • Derivatization: The ester groups can be directly converted to amides or other functional groups, or the parent 5-bromoisophthalic acid can be synthesized first and then derivatized.[4]

The following diagram illustrates the primary synthetic pathways originating from this compound, showcasing its role as a central hub for generating molecular diversity.

G cluster_start Core Precursor cluster_reactions Key Synthetic Transformations cluster_products Intermediate Scaffolds A This compound B Suzuki Coupling (Pd Catalyst, Arylboronic Acid) A->B C Sonogashira Coupling (Pd/Cu Catalysts, Alkyne) A->C D Ester Hydrolysis (NaOH, H3O+) A->D E 5-Aryl Isophthalate Derivatives B->E F 5-Alkynyl Isophthalate Derivatives C->F G 5-Bromoisophthalic Acid D->G

Caption: Key synthetic pathways from this compound.

Application Note: Synthesis of a PARP Inhibitor Precursor via Suzuki-Miyaura Coupling

Introduction: Poly(ADP-ribose) polymerase (PARP) inhibitors are a crucial class of targeted cancer therapies, particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[12][13][14] Many potent PARP inhibitors feature a complex bi-aryl core. This protocol details the synthesis of a key bi-aryl intermediate starting from this compound.

Principle: The core transformation is a Suzuki-Miyaura cross-coupling reaction. The choice of a modern palladium pre-catalyst with a bulky phosphine ligand (e.g., SPhos or XPhos) is critical. These ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step with the aryl bromide.[5] The base (e.g., potassium phosphate) is essential for activating the boronic acid in the transmetalation step.[7]

The generalized workflow for this protocol is outlined below. Strict adherence to an inert atmosphere is paramount to prevent the oxidation and deactivation of the palladium catalyst.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling A 1. Assemble Glassware (Schlenk flask, condenser) B 2. Inert Atmosphere (Evacuate and backfill with N2/Ar) A->B C 3. Add Reagents - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base (K3PO4) B->C D 4. Add Solvents (e.g., 1,4-Dioxane/H2O) C->D E 5. Reaction (Heat to 90-100 °C, stir for 12h) D->E F 6. Work-up (Cool, dilute, wash with brine) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Generalized workflow for a Suzuki-Miyaura experiment.

Detailed Protocol: Synthesis of Diethyl 5-(4-formylphenyl)isophthalate

Materials:

Reagent/MaterialCAS No.M.W. ( g/mol )Amount (mmol)Eq.
This compound6959-22-4301.131.01.0
4-Formylphenylboronic acid40138-16-7149.921.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Phosphate (K₃PO₄)7778-53-2212.272.02.0
1,4-Dioxane (anhydrous)123-91-188.118 mL-
Water (degassed)7732-18-518.022 mL-

Procedure:

  • Vessel Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (301 mg, 1.0 mmol), 4-formylphenylboronic acid (180 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

    • Causality Note: The Pd(PPh₃)₄ catalyst is air-sensitive. Performing this addition under a blanket of inert gas prevents oxidative degradation, which would result in lower yields.

  • Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL). The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield the product as a white solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 75-90%.

Concluding Remarks

This compound stands out as a high-value precursor for the synthesis of complex bioactive molecules. Its predictable reactivity at three distinct points on the molecule provides chemists with a reliable and flexible platform for drug discovery and development. The protocols outlined herein for palladium-catalyzed cross-coupling reactions demonstrate a robust and efficient methodology for elaborating this core structure into valuable intermediates for targets like PARP inhibitors. As the demand for novel therapeutics continues to grow, the strategic use of such versatile building blocks will remain a cornerstone of modern medicinal chemistry.

References

  • Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. (n.d.). National Institutes of Health.
  • The Versatility of Dimethyl 5-Bromoisophthalate in Chemical Research. (2025, October 24). Chemical Research.
  • US5703274A - Process for the preparation of 5-hydroxyisophtalic acids. (n.d.). Google Patents.
  • DIMETHYL 5-BROMOISOPHTHALATE. (n.d.). Chongqing Chemdad Co., Ltd.
  • Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. (2021, December 8). Royal Society of Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. (2021, February 15). Cancer Research.
  • A decade of clinical development of PARP inhibitors in perspective. (2019, September 1). Annals of Oncology.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.
  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. (2021, July 26). Taylor & Francis Online.

Sources

Application Notes and Protocols: Grignard Reaction with Diethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for performing the Grignard reaction with diethyl 5-bromoisophthalate. This application note delves into the mechanistic intricacies, provides detailed, field-tested protocols, and addresses potential challenges and side reactions. The aim is to equip researchers in organic synthesis and drug development with the necessary knowledge to successfully utilize this reaction for the creation of novel molecular architectures. We will explore the formation of the aryl Grignard reagent and its subsequent reactions, with a particular focus on the challenges posed by the presence of two ester functionalities.

Introduction: Significance and Applications

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation

Nucleophilic substitution reactions of diethyl 5-bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution Reactions of Diethyl 5-Bromoisophthalate for Researchers and Drug Development Professionals

Introduction: The Versatility of a Core Scaffold

This compound is a pivotal building block in modern organic synthesis. Its symmetrically substituted aromatic core, functionalized with a bromine atom and two activating diethyl ester groups, makes it an exceptionally versatile substrate for constructing complex molecular architectures. The bromine atom serves as a reliable leaving group, while the electron-withdrawing nature of the ester functionalities activates the benzene ring towards nucleophilic attack. This unique combination allows for the strategic introduction of a wide array of functional groups, making it an indispensable precursor for the synthesis of novel pharmaceutical agents, functional materials, and agrochemicals.

This guide provides a detailed exploration of the nucleophilic substitution reactions of this compound. We will delve into the underlying reaction mechanisms, offer detailed, field-proven protocols for various transformations, and provide practical insights for troubleshooting and optimization.

Mechanistic Foundations: Pathways to Functionalization

The transformation of this compound primarily proceeds through two major mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling. The choice of pathway is dictated by the nature of the nucleophile and the desired reaction efficiency.

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is the classical pathway for the substitution of an aryl halide.[1][2][3] The reaction is facilitated by the presence of strong electron-withdrawing groups (in this case, the two diethyl ester groups) positioned ortho and para to the leaving group (bromine). These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[3]

The mechanism proceeds in two key steps:

  • Nucleophilic Attack: A potent nucleophile (Nu-) attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex).

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, yielding the substituted product.

Polar aprotic solvents such as DMF, DMSO, or NMP are typically employed as they effectively solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity.[1]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product Substituted Product + Br⁻ Intermediate->Product Loss of Leaving Group (Br⁻)

Caption: General Mechanism of the SNAr Reaction.

Transition-Metal-Catalyzed Cross-Coupling

For less reactive nucleophiles, such as certain amines or for forming C-C bonds, direct SNAr may be inefficient. In these cases, transition-metal catalysis, particularly palladium- or copper-based systems, offers a powerful alternative.[4][5]

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a vast range of amines under relatively mild conditions.[4][6] The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle center Pd Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate L₂Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ OxAdd->AmineCoord + R₂NH RedElim Reductive Elimination Intermediate AmineCoord->RedElim - HBr (with Base) RedElim->Pd0 Reductive Elimination Product Ar-NR₂ ArBr Ar-Br Amine R₂NH Base Base BaseH [Base-H]⁺Br⁻ Experimental_Workflow Setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) - Reagent Addition Reaction 2. Reaction Monitoring - Heating to Target Temp. - Monitor by TLC/LC-MS Setup->Reaction Workup 3. Work-up - Quenching - Liquid-Liquid Extraction - Drying Organic Layer Reaction->Workup Purification 4. Purification - Solvent Removal - Column Chromatography Workup->Purification Analysis 5. Characterization - NMR, MS, etc. Purification->Analysis

Sources

Palladium-catalyzed amination of diethyl 5-bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by scouring the internet for detailed info on palladium-catalyzed amination of diethyl 5-bromoisophthalate. Right now, my focus is on reaction pathways, popular catalysts and ligands, and optimal conditions to build a solid foundation.

Defining Application Structure

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Refining Information Gathering

My focus has shifted to targeted searches. I am now gathering info on reaction mechanisms, catalysts, optimal conditions, and established protocols. From there, I'll identify key details, variations, and challenges to build a structured outline. This will guide me in drafting content, including reasoning, citations, and quantitative data. Simultaneously, I'll be creating diagrams.

Outlining the Application

I'm currently focused on the application note and protocol for the palladium-catalyzed amination. The goal is to provide a comprehensive guide on the reaction of this compound. My initial step is structuring the introduction, and I'll soon be moving on to the reaction mechanism, and the selection of reagents and conditions.

Refining the Framework

I'm now diving into the specifics of the application note. I've begun detailing the Buchwald-Hartwig amination's reaction mechanism, including each crucial step like oxidative addition and reductive elimination. A visual representation of the catalytic cycle is in development. I'm focusing on the selection of experimental parameters.

Structuring the Application Note

I'm now outlining the application note's key sections. I plan to begin with an introduction to Buchwald-Hartwig amination and its importance. Then, I'll detail the reaction mechanism, including a visual representation. Next, the focus will be the crucial experimental parameters like the palladium source, ligand choice, base selection, and solvent, considering how these impact the amination of this compound.

Planning the Protocol's Structure

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Planning the Application's Content

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Application Notes and Protocols: Diethyl 5-Bromoisophthalate as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Brominated Building Block

In the rational design of functional materials, the choice of molecular building blocks is paramount. Diethyl 5-bromoisophthalate is a strategically designed organic linker precursor that offers a unique combination of structural rigidity and latent reactivity, making it an invaluable tool for researchers in materials science, catalysis, and drug development. Its isophthalate core provides a well-defined angular geometry, ideal for the construction of porous coordination polymers and metal-organic frameworks (MOFs). The two diethyl ester groups offer convenient points for hydrolysis to the corresponding dicarboxylic acid, which is essential for coordination to metal centers.

The true synthetic power of this molecule, however, lies in the bromine substituent on the aromatic ring. This bromine atom serves as a versatile synthetic handle for a wide array of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the precise installation of a diverse range of functional groups onto the material's backbone after its initial assembly. This two-step approach—synthesis followed by functionalization—circumvents the often-harsh conditions of initial material synthesis that many complex functional groups cannot withstand.[2] Consequently, this compound is not merely a structural component but a gateway to a vast library of tailor-made functional materials.

This guide provides detailed protocols for the use of this compound in the synthesis of a bromine-functionalized metal-organic framework and its subsequent post-synthetic modification, illustrating its potential for creating materials with tailored properties.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below for easy reference.

PropertyValue
CAS Number 127437-29-0
Molecular Formula C₁₂H₁₃BrO₄[1]
Molecular Weight 301.14 g/mol [1]
Appearance White to yellow powder or crystals[1]
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Chloroform). Insoluble in water.
Storage Store at room temperature in a dry, well-ventilated place.[1]

Core Application: Synthesis of Bromine-Functionalized Metal-Organic Frameworks

The primary application of this compound in materials science is as a precursor to the 5-bromo-1,3-benzenedicarboxylate (5-Br-bdc) linker for the synthesis of MOFs. The bromine functionality can then be used for further reactions.[3]

Workflow for MOF Synthesis and Post-Synthetic Modification

The overall workflow involves a two-stage process: initial synthesis of the bromine-bearing MOF, followed by a post-synthetic modification to introduce new functionality.

MOF_Synthesis_Workflow cluster_0 Stage 1: MOF Synthesis cluster_1 Stage 2: Post-Synthetic Modification (PSM) A This compound + Metal Salt (e.g., Zn(NO₃)₂·6H₂O) B Solvothermal Reaction (e.g., in DMF) A->B Dissolution & Mixing C Formation of Bromine-Functionalized MOF (UofG-5-Br) B->C Crystallization D UofG-5-Br E Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) D->E Introduction of Reagents F Functionalized MOF (UofG-5-Functionalized) E->F C-C Bond Formation

Caption: Workflow for MOF Synthesis and Post-Synthetic Modification.

Protocol 1: Solvothermal Synthesis of a Bromine-Functionalized MOF (UofG-5-Br)

This protocol describes the synthesis of a hypothetical zinc-based MOF, designated "UofG-5-Br," using 5-bromoisophthalic acid derived in situ from this compound. The conditions are adapted from general solvothermal MOF synthesis procedures.[4][5]

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

  • 20 mL Scintillation Vials

Equipment:

  • Programmable laboratory oven

  • Magnetic stir plate and stir bars

  • Centrifuge

  • Fume hood

Procedure:

  • Precursor Solution Preparation: In a 50 mL beaker, dissolve 150.6 mg (0.5 mmol) of this compound and 297.5 mg (1.0 mmol) of zinc nitrate hexahydrate in 20 mL of DMF.

  • Reaction Setup: Stir the solution at room temperature for 30 minutes to ensure homogeneity. Dispense the solution into 20 mL scintillation vials.

  • Solvothermal Reaction: Tightly cap the vials and place them in a programmable laboratory oven. Heat the vials to 120 °C and hold at this temperature for 24 hours. The heating promotes the hydrolysis of the diethyl ester to the carboxylate and the subsequent coordination to the zinc ions to form the MOF crystals.

  • Isolation of UofG-5-Br: After 24 hours, remove the vials from the oven and allow them to cool to room temperature. Colorless, crystalline precipitates of UofG-5-Br should be visible.

  • Washing and Solvent Exchange: Carefully decant the DMF mother liquor. Add 15 mL of fresh DMF to the vials, cap, and gently agitate to wash the crystals. Let the crystals settle and decant the DMF. Repeat this washing step three times.

  • Activation: To remove the pore-filling DMF solvent, the crystals must be activated. After the final DMF wash, add 15 mL of chloroform. Allow the crystals to soak for 24 hours. Replace the chloroform with a fresh portion and soak for another 24 hours.

  • Drying: After the final chloroform wash, decant the solvent and dry the UofG-5-Br crystals under vacuum at 120 °C for 12 hours. The resulting white powder is the activated, bromine-functionalized MOF.

Expected Yield and Characterization:

ParameterExpected Result
Yield ~75-85% (based on the limiting reagent, this compound)
Appearance White crystalline powder
PXRD A distinct powder X-ray diffraction pattern confirming the formation of a crystalline phase.
FT-IR (cm⁻¹) Absence of C=O stretch from the ester (~1720 cm⁻¹). Presence of asymmetric and symmetric carboxylate stretches (~1610 and 1390 cm⁻¹).
TGA High thermal stability up to ~350-400 °C in air.

Advanced Application: Post-Synthetic Modification via Suzuki-Miyaura Coupling

The bromine atoms on the UofG-5-Br framework are accessible for further chemical transformations. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.[6][7] This enables the grafting of new aromatic functionalities onto the MOF linker.

Protocol 2: Suzuki-Miyaura Coupling on UofG-5-Br

This protocol details the functionalization of UofG-5-Br with 4-methoxyphenylboronic acid to yield UofG-5-OCH₃.

Materials:

  • Activated UofG-5-Br (from Protocol 1)

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethanol

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stir plate and stir bar

  • Heated oil bath

  • Centrifuge

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend 100 mg of activated UofG-5-Br in a mixture of 10 mL of 1,4-dioxane and 2.5 mL of deionized water.

  • Addition of Reagents: To the suspension, add 4-methoxyphenylboronic acid (1.5 equivalents relative to the bromine content of the MOF), potassium carbonate (3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol% relative to the bromine content).

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 24 hours. The inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

  • Isolation and Washing: Cool the reaction mixture to room temperature. Isolate the solid product by centrifugation. Wash the functionalized MOF sequentially with water, DMF, and ethanol (3 times with 15 mL of each solvent) to remove unreacted reagents, the catalyst, and byproducts.

  • Drying: Dry the resulting solid, UofG-5-OCH₃, under vacuum at 80 °C for 12 hours.

Validation of Functionalization:

Successful functionalization can be confirmed by a variety of analytical techniques.

Analytical TechniqueExpected Observation for UofG-5-OCH₃
FT-IR (cm⁻¹) Appearance of new peaks corresponding to the methoxy group (e.g., C-O stretch around 1250 cm⁻¹).
¹H NMR (Digested Sample) After digesting a small sample of the MOF in D₂SO₄/DMSO-d₆, new aromatic and methoxy proton signals should be observable.
Energy-Dispersive X-ray (EDX) Spectroscopy A significant decrease in the bromine signal and the appearance of signals corresponding to the elements of the new functional group.
PXRD The powder X-ray diffraction pattern should remain largely unchanged, confirming the retention of the MOF's crystallinity during the post-synthetic modification.[2]

Conclusion

This compound is a highly effective building block for the synthesis of functional materials. Its robust aromatic core and strategically placed bromine atom allow for a two-pronged approach to materials design: the initial formation of a stable, crystalline framework, followed by the precise installation of desired chemical functionality through post-synthetic modification. The protocols provided herein for the synthesis of a bromine-functionalized MOF and its subsequent modification via Suzuki-Miyaura coupling serve as a foundational template for researchers to explore a wide range of functionalized materials for applications in catalysis, gas separation and storage, and sensing.

References

  • Vertex AI Search. (2025).
  • MySkinRecipes. (n.d.).
  • Dalton Transactions. (2015). Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance. RSC Publishing.
  • PubMed Central. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks.
  • Semantic Scholar. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
  • ResearchGate. (2021). Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromophthalide in the Synthesis of Novel Heterocyclic Compounds.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.

Sources

Synthesis of liquid crystals from diethyl 5-bromoisophthalate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Characterization of Bent-Core Liquid Crystals from Diethyl 5-Bromoisophthalate Derivatives

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of bent-core liquid crystals (BCLCs) starting from the versatile precursor, this compound. This guide emphasizes not just the procedural steps but the underlying scientific principles that govern the synthesis and resulting mesomorphic properties.

Introduction: The Significance of Molecular Shape in Liquid Crystals

The field of liquid crystals has long been dominated by rod-like (calamitic) and disk-like (discotic) molecules. However, the introduction of "bent-core" or "banana-shaped" liquid crystals has opened up new frontiers in materials science. These molecules, often built around a central core that induces a bend of approximately 120 degrees, exhibit unique and fascinating mesophases.[1][2] Their non-conventional packing can lead to properties such as ferroelectricity and chirality in phases composed of achiral molecules, making them highly attractive for applications in advanced optical devices and sensors.[2][3]

Isophthalic acid and its derivatives are quintessential building blocks for BCLCs, as the 1,3-substitution pattern on the benzene ring naturally imparts the necessary bent geometry.[1][2] this compound, in particular, serves as an excellent and strategic starting material. The ester groups provide reactive handles for building the mesogenic "wings," while the bromine atom at the 5-position offers a site for further functionalization, allowing for the synthesis of a diverse library of complex BCLC architectures.

Overall Synthetic Strategy

The most direct route to symmetric bent-core liquid crystals from this compound involves a three-stage process. This strategy focuses on first creating the reactive core and then attaching the mesogenic side arms, which typically consist of substituted phenyl rings with terminal alkyl chains. The length of these alkyl chains is a critical determinant of the final material's phase transition temperatures and mesophase stability.[2]

The general workflow is as follows:

  • Saponification: The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid.

  • Acyl Chloride Formation: The dicarboxylic acid is converted to the more reactive diacyl chloride.

  • Esterification: The diacyl chloride is reacted with substituted phenols to form the final, symmetric bent-core molecule.

This process is visually outlined in the workflow diagram below.

G cluster_0 Stage 1: Saponification cluster_1 Stage 2: Acyl Chloride Formation cluster_2 Stage 3: Esterification A This compound B 5-Bromoisophthalic Acid A->B NaOH, EtOH/H₂O Reflux C 5-Bromoisophthaloyl Dichloride B->C SOCl₂ or (COCl)₂ DMF (cat.), Reflux E Final Bent-Core Liquid Crystal C->E D 4-Alkoxyphenol D->E

Caption: Synthetic workflow for bent-core liquid crystals.

Detailed Experimental Protocols

Authoritative Note on Safety: All procedures should be performed in a well-ventilated fume hood. Thionyl chloride and acyl chlorides are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of 5-Bromoisophthalic Acid

This protocol details the base-catalyzed hydrolysis (saponification) of the starting diethyl ester.

  • Rationale: The ester groups are converted to carboxylates with a strong base (NaOH). A subsequent acidification step protonates the carboxylates to yield the dicarboxylic acid, which is typically insoluble in the aqueous medium and precipitates out.

Materials:

  • This compound (1 equivalent)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) (2.5 equivalents)

  • Deionized water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide in deionized water.

  • Add the NaOH solution to the flask containing the ester.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Add deionized water to the remaining residue to dissolve the sodium 5-bromoisophthalate salt.

  • Cool the solution in an ice bath and slowly acidify by adding concentrated HCl dropwise until the pH is ~1-2. A white precipitate of 5-bromoisophthalic acid will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

Protocol 2: Synthesis of 5-Bromoisophthaloyl Dichloride

This protocol converts the less reactive carboxylic acid groups into highly reactive acyl chlorides.

  • Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent. The reaction must be performed under anhydrous conditions as the acyl chloride product readily hydrolyzes back to the carboxylic acid in the presence of water.

Materials:

  • 5-Bromoisophthalic acid (1 equivalent)

  • Thionyl chloride (SOCl₂) (excess, ~5 equivalents)

  • N,N-dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Anhydrous toluene or dichloromethane (DCM) as solvent

  • Round-bottom flask, reflux condenser with a drying tube (CaCl₂), magnetic stirrer

Procedure:

  • Place the dried 5-bromoisophthalic acid into a round-bottom flask equipped with a magnetic stir bar.

  • Add an excess of thionyl chloride and a catalytic drop of DMF.

  • Attach a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Heat the mixture to reflux gently for 3-4 hours. The solid acid will slowly dissolve as it is converted to the acyl chloride. The evolution of SO₂ and HCl gas will be observed.

  • After the reaction is complete (the solution becomes clear), allow the mixture to cool.

  • Remove the excess thionyl chloride by distillation or under reduced pressure (using a vacuum pump protected by a base trap).

  • The resulting crude 5-bromoisophthaloyl dichloride (often a pale yellow solid or oil) is typically used in the next step without further purification.

Protocol 3: Synthesis of a Symmetric Bent-Core Liquid Crystal

This final step involves the Schotten-Baumann-type reaction to form the mesogenic molecule.

  • Rationale: The diacyl chloride is reacted with a phenol derivative (e.g., 4-alkoxyphenol). A weak base like pyridine or triethylamine is crucial; it acts as a nucleophilic catalyst and also neutralizes the HCl byproduct generated during the esterification, driving the reaction to completion.

Materials:

  • 5-Bromoisophthaloyl dichloride (1 equivalent)

  • 4-Alkoxyphenol (e.g., 4-octyloxyphenol) (2.2 equivalents)

  • Anhydrous pyridine or triethylamine (excess)

  • Anhydrous dichloromethane (DCM)

  • Flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve the 4-alkoxyphenol and anhydrous pyridine in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 5-bromoisophthaloyl dichloride in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the cold phenol/pyridine solution with vigorous stirring over 30-45 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding dilute HCl to neutralize the excess pyridine.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the final liquid crystalline compound.

Characterization of Mesomorphic Properties

Once the target molecule is synthesized and purified, its liquid crystalline behavior must be characterized. The two primary techniques for this are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[4][5]

  • Polarized Optical Microscopy (POM): This is a qualitative technique used to visualize the distinct optical textures of different liquid crystal phases.[5] A small sample of the material is placed on a microscope slide, heated on a hot stage, and observed between crossed polarizers. As the sample is heated and cooled, changes in birefringence will reveal transitions between the crystalline solid, various liquid crystal mesophases, and the isotropic liquid state. Nematic phases often show a "threaded" or "schlieren" texture, while smectic phases may exhibit "focal-conic fan" textures.[6]

  • Differential Scanning Calorimetry (DSC): DSC is a quantitative technique used to determine the temperatures and enthalpy changes associated with phase transitions.[4] A small, weighed sample is heated and cooled at a controlled rate, and the heat flow to the sample is measured relative to a reference. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions, allowing for precise determination of the melting point (Crystal → LC/Isotropic) and clearing point (LC → Isotropic).[5]

Structure-Property Relationships: The Effect of Terminal Chains

The mesomorphic properties of bent-core liquid crystals are highly dependent on their molecular structure. A common study involves synthesizing a homologous series of compounds where the length of the terminal alkyl chains (-(CH₂)ₙH) is systematically varied. The table below presents representative data for a hypothetical series derived from 5-bromoisophthalic acid.

Compound ID Alkyl Chain Length (n) Melting Temp (Tₘ) / °C Clearing Temp (Tᵢ) / °C Mesophase Range / °C
BCLC-6 614516823
BCLC-8 813817537
BCLC-10 1013217240
BCLC-12 1212916536

Analysis: As the alkyl chain length increases, the melting temperature generally decreases. This is due to the flexible chains disrupting the efficient packing of the rigid cores in the crystalline state. The clearing temperature, which marks the transition to the isotropic liquid, often shows a parabolic or odd-even effect.[2] The interplay between these trends determines the breadth of the liquid crystalline phase range.

References

  • Al-Azzawi, F. A. H., & Tomma, J. H. (2016). Synthesis, Characterization and Study of Liquid Crystalline Behavior of New Bent Core Mesogenes Derived From Isophthalic Acid. Ibn Al-Haitham Journal for Pure and Applied Sciences, 29(1).
  • Iliescu, T., et al. (2018). Mesomorphic and Thermal Behavior of Symmetric Bent-Core Liquid Crystal Compounds Derived from Resorcinol and Isophthalic Acid. Molecules, 23(10), 2444.
  • Abed, F. A., Karam, N. H., & Tomma, J. H. (2017). Synthesis, Characterization and Study of Liquid Crystalline Behavior of New Bent Core Mesogenes Derived From Isophthalic Acid. Ibn AL-Haitham Journal For Pure and Applied Sciences, 29(1).
  • Abed, F. A., Karam, N. H., & Tomma, J. H. (2016).
  • Tomma, J. H., et al. (2016).
  • Iliescu, T., et al. (2018). Mesomorphic and Thermal Behavior of Symmetric Bent-Core Liquid Crystal Compounds Derived from Resorcinol and Isophthalic Acid. Semantic Scholar.
  • Al-Azzawi, F. A. H., & Tomma, J. H. (2016). Synthesis of Liquid Crystal Mesogenes Derived From Isophthalic Acid and Terephthalic Acid. Ibn Al-Haitham Journal for Pure and Applied Sciences, 29(2).
  • Cai, R., & Samulski, E. T. (1993). Liquid crystalline aromatic polyesters containing isophthalic acid. Macromolecules, 27(1).
  • Doshi, A. V., et al. (2011). Synthesis and study of new homologous series: 4-(n-alkoxy)
  • Li, Z., et al. (2025). Exploring the Polymorphic Accessibility of Halogen-Substituted Dimethyl Isophthalate Derivatives with Green Technology.
  • Patel, R., & Shah, R. (2016). Mesomorphic properties of liquid crystalline compounds with central linkage chalconyl ester and laterally substituted bromo group. Semantic Scholar.
  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • S-INFO. (2007). Optical characterization of liquid crystals by combined ellipsometry and half-leaky-guided-mode spectroscopy in the visible-near infrared range.
  • S, S. (2020). characterization techniques for liquid crystal materials and its application in optoelectronics devices.

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Application Notes and Protocols: Harnessing Diethyl 5-Bromoisophthalate for the Synthesis of Advanced Photosensitive Materials

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This comprehensive guide details the strategic utilization of diethyl 5-bromoisophthalate as a versatile building block for the creation of sophisticated photosensitive materials. Primarily targeting researchers, scientists, and professionals in drug development, these notes elucidate two robust synthetic pathways: the direct polymerization of 5-bromoisophthaloyl chloride with a photosensitive diamine and a post-polymerization modification strategy to introduce photoactive moieties onto a pre-formed brominated polyamide backbone. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical resource for developing novel photoresists, photocrosslinkable polymers, and other light-responsive systems.

Introduction: The Strategic Advantage of this compound

This compound is a readily available aromatic diester that offers a unique combination of functionalities for the polymer chemist. The presence of two ester groups provides a direct route to forming polyesters or, more commonly after hydrolysis, polyamides. The bromine atom, strategically positioned on the aromatic ring, serves as a versatile handle for subsequent chemical transformations, making it an ideal monomer for creating functional polymers. In the context of photosensitive materials, the bromo- and isophthalate moieties can be synergistically exploited to design polymers with tailored light-responsive properties.

This guide will explore two primary strategies for leveraging this compound in the synthesis of photosensitive polyamides. Polyamides are chosen for their excellent thermal and mechanical properties, which are often desirable in applications such as photolithography and advanced coatings.

Foundational Chemistry: From this compound to a Polymerizable Monomer

Both synthetic strategies detailed herein begin with the conversion of this compound to a more reactive monomer, 5-bromoisophthaloyl chloride. This two-step process involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by chlorination.

Protocol 2.1: Synthesis of 5-Bromoisophthalic Acid

Rationale: Alkaline hydrolysis is a standard and efficient method for converting esters to carboxylic acids. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can facilitate the reaction between the aqueous sodium hydroxide and the organic ester.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in ethanol.

  • Add a solution of sodium hydroxide in deionized water to the flask.

  • Add a catalytic amount of tetrabutylammonium bromide.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the 5-bromoisophthalic acid.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 80°C.

Protocol 2.2: Synthesis of 5-Bromoisophthaloyl Chloride

Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, so it must be performed in a well-ventilated fume hood.

Materials:

  • 5-Bromoisophthalic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend 5-bromoisophthalic acid in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride to the suspension via the dropping funnel.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the solution becomes clear.

  • Distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-bromoisophthaloyl chloride as a solid. This product is moisture-sensitive and should be used immediately in the next step or stored under an inert atmosphere.

Pathway I: Direct Polymerization with a Photosensitive Diamine

This pathway involves the direct incorporation of a photosensitive moiety into the polyamide backbone through the use of a specially synthesized diamine. The chalcone functional group is an excellent candidate for this purpose as it can undergo a [2+2] photodimerization upon exposure to UV light, leading to crosslinking.[1][2]

Synthesis of a Chalcone-Containing Diamine

A suitable photosensitive diamine for this purpose is 1-(3-aminophenyl)-3-(4-aminophenyl)-2-propen-1-one. Its synthesis can be achieved through a Claisen-Schmidt condensation followed by a reduction of nitro groups. A reported method involves a two-step process of Aldol condensation and Nitroammoniation.[3]

Protocol 3.2: Synthesis of a Photosensitive Polyamide

Rationale: Low-temperature solution polycondensation is a well-established method for preparing high molecular weight aromatic polyamides.[4] The reaction between the highly reactive diacyl chloride and the diamine is rapid and is typically carried out in a polar aprotic solvent.

Materials:

  • 5-Bromoisophthaloyl chloride

  • 1-(3-aminophenyl)-3-(4-aminophenyl)-2-propen-1-one

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous pyridine

  • Methanol

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the chalcone-containing diamine in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve 5-bromoisophthaloyl chloride in a small amount of anhydrous NMP.

  • Slowly add the diacyl chloride solution to the diamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with stirring.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60°C.

Workflow for Pathway I

G cluster_0 Monomer Synthesis cluster_1 Diamine Synthesis cluster_2 Polymerization A This compound B 5-Bromoisophthalic Acid A->B  Hydrolysis (Protocol 2.1) C 5-Bromoisophthaloyl Chloride B->C  Chlorination (Protocol 2.2) E Photosensitive Polyamide C->E D Chalcone-Containing Diamine D->E  Polycondensation (Protocol 3.2)

Caption: Synthetic route to a photosensitive polyamide via direct polymerization.

Pathway II: Post-Polymerization Modification

This alternative strategy involves first synthesizing a polyamide with pendant bromo groups, which are then converted to photosensitive functionalities. This approach offers modularity, allowing for the introduction of a variety of photoactive groups. Palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions are powerful tools for this purpose.[5][6][7][8]

Protocol 4.1: Synthesis of Brominated Polyamide

Rationale: This protocol is similar to 3.2, but utilizes a standard, non-photosensitive aromatic diamine. 4,4'-Oxydianiline (ODA) is a common choice that imparts good thermal stability and solubility to the resulting polyamide.

Materials:

  • 5-Bromoisophthaloyl chloride

  • 4,4'-Oxydianiline (ODA)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous pyridine

  • Methanol

Procedure:

  • Follow the procedure outlined in Protocol 3.2, substituting the chalcone-containing diamine with an equimolar amount of 4,4'-oxydianiline.

Protocol 4.2: Post-Polymerization Functionalization via Suzuki Coupling

Rationale: The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[6][7][9] In this protocol, we will introduce a vinyl group, which can serve as a reactive site for further modification or can itself be a photosensitive group in certain contexts.

Materials:

  • Brominated polyamide (from Protocol 4.1)

  • Vinylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a Schlenk flask, dissolve the brominated polyamide in anhydrous DMF.

  • Add vinylboronic acid pinacol ester, palladium(II) acetate, triphenylphosphine, and potassium carbonate to the solution.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90-100°C under a nitrogen atmosphere and stir for 24-48 hours.

  • Cool the reaction to room temperature and precipitate the functionalized polymer by pouring the solution into methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Workflow for Pathway II

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification A This compound B 5-Bromoisophthalic Acid A->B  Hydrolysis (Protocol 2.1) C 5-Bromoisophthaloyl Chloride B->C  Chlorination (Protocol 2.2) D Brominated Polyamide C->D F Photosensitive Polyamide D->F  Suzuki Coupling (Protocol 4.2) E 4,4'-Oxydianiline E->D  Polycondensation (Protocol 4.1)

Caption: Synthesis of a photosensitive polyamide via post-polymerization modification.

Characterization and Data Presentation

The successful synthesis of the target photosensitive polyamides should be confirmed through a combination of spectroscopic and analytical techniques.

Technique Purpose Expected Observations
FTIR Spectroscopy To confirm the formation of the amide linkage and the presence of the photosensitive group.Appearance of characteristic amide I and II bands (around 1650 cm⁻¹ and 1540 cm⁻¹, respectively). For Pathway I, characteristic peaks for the chalcone moiety. For Pathway II, disappearance of C-Br vibrations and appearance of new peaks corresponding to the introduced functional group.
¹H NMR Spectroscopy To elucidate the polymer structure and confirm the incorporation of the monomers.Signals corresponding to the aromatic protons of the isophthalate and diamine units in the expected integration ratios.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymers.A monomodal distribution indicating successful polymerization.
UV-Vis Spectroscopy To characterize the photochemical properties of the materials.Observation of changes in the absorption spectrum upon UV irradiation, indicating the photoreaction of the photosensitive groups.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymers.A single Tg indicating a homogeneous amorphous polymer.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymers.High decomposition temperatures, characteristic of aromatic polyamides.

Applications and Future Directions

The photosensitive polyamides synthesized from this compound have potential applications in a variety of fields:

  • Photoresists: The ability to undergo photocrosslinking allows for the fabrication of negative-tone photoresists for microelectronics and MEMS.

  • Photolithography: These materials can be used to create patterned surfaces for a range of applications, including cell culture and microfluidics.

  • Drug Delivery: Light-induced changes in the polymer structure could be harnessed for the controlled release of therapeutic agents.

  • Optical Data Storage: The photochemical changes in the material could be used to store information.

Future research could explore the synthesis of photosensitive polyesters from this compound, the use of other photosensitive diamines or post-polymerization modification strategies, and the fine-tuning of the polymer properties for specific applications.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of advanced photosensitive polymers. The two distinct pathways presented in this guide—direct polymerization with a photosensitive comonomer and post-polymerization modification of a brominated backbone—offer a flexible and powerful toolbox for researchers to design and create novel light-responsive materials with a wide range of potential applications. The detailed protocols and underlying scientific rationale provided herein are intended to empower scientists and engineers to explore this exciting area of polymer chemistry.

References

  • Synthesis of Diamine Containing Chalcone Structure by Nitroammoniation and Aldol Condens
  • Photo-Triggerable Polymerization and Depolymerization of Stiff-Stilbene Lactones. (URL: [Link])
  • Scope of the photocyclization of stilbene derivatives in continuous...
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (URL: [Link])
  • Post-polymerization modification of aromatic polyimides via Diels-Alder cycloaddition - JKU ePUB. (URL: [Link])
  • Orthogonal Photoreactions for the Realization of Multifunctional Photopolymers - Sign in to Montanuniversität Leoben. (URL: [Link])
  • Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors. (URL: [Link])
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review | ACS Omega. (URL: [Link])
  • Recent advances in synthetic approaches for bioactive cinnamic acid deriv
  • Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides - University of Kentucky X-Ray Crystallography Facility. (URL: [Link])
  • Recent advances in synthetic approaches for bioactive cinnamic acid deriv
  • Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes - Beilstein Journals. (URL: [Link])
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  • CN103214326B - Synthesis method of cinnamate, cinnamonitrile, cinnamamide and derivative thereof - Google P
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  • Photoisomerization dynamics of stilbenes | Chemical Reviews - ACS Public
  • Brominated polymers of alkenyl aromatic compounds - Google P
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  • Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. (URL: [Link])
  • Photochemistry of aromatic compounds - Books - The Royal Society of Chemistry. (URL: [Link])
  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
  • The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Troubleshooting & Optimization

Technical Support Center: Diethyl 5-Bromoisophthalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diethyl 5-bromoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, we address common challenges and frequently asked questions in a direct, problem-solving format to enhance your experimental success.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, particularly via the Fischer esterification of 5-bromoisophthalic acid.

Question 1: My final yield of this compound is significantly lower than expected. What are the likely causes and how can I fix this?

Answer:

Low yield is a common issue in Fischer esterification, which is an equilibrium-controlled process.[1][2] Several factors can contribute to this, and a systematic approach to troubleshooting is essential.

1. The Equilibrium is Not Shifted Towards the Product:

  • Causality: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] If the water by-product is not removed, it can hydrolyze the ester back to the starting materials, thus lowering the yield.

  • Solution: To drive the reaction forward, you must apply Le Châtelier's principle.[3][5]

    • Use a Large Excess of Ethanol: Employing ethanol as the limiting reagent and also the solvent (a 10-fold excess or more) can significantly push the equilibrium towards the formation of the diethyl ester.[5]

    • Remove Water: The most effective method is to remove water as it forms. This can be achieved using a Dean-Stark apparatus with a suitable solvent like toluene that forms an azeotrope with water.[5][6]

2. Water Contamination in Reagents:

  • Causality: The presence of water in your starting materials (5-bromoisophthalic acid, ethanol) or catalyst (concentrated sulfuric acid) will inhibit the forward reaction.[1]

  • Solution:

    • Ensure your 5-bromoisophthalic acid is thoroughly dry.

    • Use anhydrous ethanol.

    • Use fresh, concentrated (98%) sulfuric acid.

3. Losses During Workup and Purification:

  • Causality: Significant product loss can occur during transfers, extractions, and filtration steps.[2][7] Incomplete precipitation or premature crystallization can also lead to loss.

  • Solution:

    • When quenching the reaction by adding it to water, ensure the water is cold (ice water bath) to maximize the precipitation of the solid ester.[8][9]

    • During filtration, wash the collected solid with cold water to remove water-soluble impurities without dissolving a significant amount of the product.

    • Rinse all glassware that contained the product with the transfer solvent to ensure complete recovery.[7]

4. Incomplete Reaction:

  • Causality: Insufficient reaction time or temperature can prevent the reaction from reaching equilibrium, leaving a significant amount of starting material.

  • Solution:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is complete when the spot corresponding to 5-bromoisophthalic acid has disappeared or is minimized.

    • Ensure the reaction is maintained at a steady reflux for an adequate duration, typically 6 hours or more, depending on the scale.[10][11]

Question 2: My TLC analysis shows a persistent spot for the starting 5-bromoisophthalic acid, even after extended reflux. What's wrong?

Answer:

This is a clear indication that the reaction has stalled or reached an unfavorable equilibrium.

  • Causality: The primary cause is the presence of water, as detailed in the previous question. Another possibility is insufficient catalyst activity. The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][6] If the catalyst concentration is too low or it has been deactivated by moisture, the reaction rate will be impractically slow.

  • Solution:

    • Verify Catalyst Loading: Ensure you have added a sufficient amount of concentrated sulfuric acid. A typical catalytic amount is 5-10% by weight relative to the carboxylic acid.[10]

    • Implement Water Removal: If you are not already doing so, using a Dean-Stark trap is the most direct way to solve this problem by actively removing the water by-product.[5]

    • Check Reagent Purity: Re-verify that your ethanol is anhydrous.

Question 3: After the workup, my final product is still acidic and shows poor analytical results (e.g., broad -OH peak in ¹H-NMR). Why?

Answer:

This points to incomplete removal of the acidic starting material (5-bromoisophthalic acid) and the sulfuric acid catalyst during the workup phase.

  • Causality: this compound is typically isolated as a solid precipitate. If this solid is not washed correctly, acidic residues will be trapped within the crystal lattice.

  • Solution: A crucial step in the workup is neutralizing and washing the product.

    • After precipitation in water, the crude solid should be thoroughly washed. A common and effective procedure involves washing with a 5% aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence (CO₂ evolution) ceases.[10][11] This step specifically neutralizes and removes any unreacted 5-bromoisophthalic acid and the H₂SO₄ catalyst.

    • Follow the bicarbonate wash with several washes with distilled water to remove any remaining bicarbonate and other water-soluble impurities.[10]

    • Finally, dry the product thoroughly under a vacuum at a moderate temperature (e.g., 50°C) to remove all residual water.[10][11]

Frequently Asked Questions (FAQs)

Question 1: What is the standard, most reliable protocol for synthesizing this compound?

Answer:

The most common and reliable method is the Fischer-Speier esterification of 5-bromoisophthalic acid.[6] The general protocol, adapted from the synthesis of its dimethyl analog, is as follows:

Experimental Protocol: Fischer Esterification
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoisophthalic acid.

  • Reagents: Add a significant excess of anhydrous ethanol (to act as both reactant and solvent) followed by the slow, careful addition of a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to a steady reflux and maintain this temperature with vigorous stirring for 6-12 hours. Monitor the reaction's progress via TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker of ice-cold distilled water to precipitate the crude product.

    • Collect the white solid by vacuum filtration.

    • Wash the solid with a 5% sodium bicarbonate solution until neutralization is complete, followed by several washes with cold distilled water.[10][11]

  • Drying: Dry the purified white solid in a vacuum oven at 50°C for 24-48 hours to yield this compound.[10][11]

Question 2: How does the acid catalyst actually work in this reaction?

Answer:

The acid catalyst, typically a strong Brønsted acid like H₂SO₄, plays a critical role in activating the carboxylic acid. The mechanism involves several reversible steps:[4][6]

  • Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of 5-bromoisophthalic acid.

  • Enhanced Electrophilicity: This protonation makes the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol (the nucleophile) can then attack the activated carbonyl carbon.

  • Proton Transfer & Water Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (-OH₂⁺), which is eliminated as water.

  • Deprotonation: The final step is the deprotonation of the resulting ester to regenerate the acid catalyst and yield the final product.

Question 3: What are the optimal reaction parameters for this synthesis?

Answer:

While optimization may be required for specific scales, the following parameters provide a robust starting point based on established procedures for similar diester syntheses.[8][9][10]

ParameterRecommended Value/ConditionRationale
Starting Material 5-Bromoisophthalic AcidDirect precursor to the target molecule.
Alcohol Anhydrous EthanolReactant and solvent; must be dry to favor product formation.[1]
Molar Ratio 1 : 10+ (Acid : Ethanol)Using excess alcohol shifts the equilibrium to the product side.[5]
Catalyst Conc. H₂SO₄A strong, effective, and economical acid catalyst.[6]
Catalyst Loading ~5-10% by weight of acidSufficient to catalyze the reaction without causing excessive side reactions.[10]
Temperature Reflux (~78°C for Ethanol)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 6 - 12 hoursTypically sufficient to approach equilibrium. Progress should be monitored by TLC.[10]
Question 4: What analytical methods should be used to confirm the identity and purity of the final product?

Answer:

A combination of spectroscopic and physical methods is required for full characterization.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure by showing the characteristic signals for the aromatic protons and the ethyl ester groups (a quartet and a triplet). The integration of these signals will confirm the correct proton ratio.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (301.13 g/mol for C₁₃H₁₅BrO₄).[12]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • HPLC (High-Performance Liquid Chromatography): Can be used to assess the purity of the final product with high precision.[13]

Synthesis and Purification Workflow Diagram

The following diagram outlines the logical flow of the entire experimental process, from initial setup to final analysis.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Setup (Flask, Stirrer, Condenser) reagents 2. Add Reagents (5-Bromoisophthalic Acid, Anhydrous EtOH, Conc. H₂SO₄) setup->reagents reflux 3. Reflux (6-12h at ~78°C) reagents->reflux monitor 4. Monitor via TLC reflux->monitor quench 5. Quench (Pour into ice water) monitor->quench Reaction Complete filter1 6. Filter Crude Solid quench->filter1 wash_bicarb 7. Wash (5% NaHCO₃ solution) filter1->wash_bicarb wash_water 8. Wash (Distilled H₂O) wash_bicarb->wash_water dry 9. Dry Under Vacuum wash_water->dry product Final Product: This compound dry->product nmr ¹H-NMR product->nmr ms Mass Spec product->ms mp Melting Point product->mp

Caption: Workflow for this compound Synthesis.

References

  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Filo. (2025). What are possible sources of error in an esterification lab?.
  • Esterification Lab Answers. (n.d.).
  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.
  • MySkinRecipes. (n.d.). This compound.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • European Patent Office. (2001). PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS - EP 1293495 B1.
  • SIELC Technologies. (2018). Dimethyl 5-bromoisophthalate.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Google Patents. (n.d.). KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.
  • Reddit. (2024). Esterification not Working (Separation) : r/OrganicChemistry.
  • PubChem. (n.d.). Diethyl 5-(Bromomethyl)isophthalate.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • IRIS. (2021). A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones.
  • University of Missouri–St. Louis. (n.d.). 22. The Fischer Esterification.
  • BYJU'S. (n.d.). Fischer esterification reaction.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.

Sources

Common impurities in diethyl 5-bromoisophthalate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diethyl 5-bromoisophthalate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate in their work. Here, we address common challenges related to impurities and their removal, providing both theoretical understanding and practical, field-tested protocols to ensure the highest purity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, several common impurities are frequently encountered:

  • Unreacted Starting Materials:

    • Diethyl Isophthalate: If the synthesis involves the direct bromination of diethyl isophthalate, incomplete reaction is a common source of this impurity.

    • 5-Bromoisophthalic Acid: When starting from 5-bromoisophthalic acid, the subsequent esterification with ethanol may be incomplete, leaving the diacid as a significant impurity.[1]

  • Partially Esterified Intermediates:

    • Monoethyl 5-bromoisophthalate: Incomplete esterification of 5-bromoisophthalic acid can lead to the presence of the monoester. This can also arise from the hydrolysis of the diethyl ester during workup or storage.

  • Over-brominated Byproducts:

    • Diethyl 4,5-dibromoisophthalate: The electron-withdrawing nature of the ester groups deactivates the aromatic ring, but forcing reaction conditions can sometimes lead to the introduction of a second bromine atom.

Q2: I have a sample of this compound that is a yellowish oil, but the literature reports it as a white to yellow powder or crystals. What could be the issue?

A2: Pure this compound should be a white to yellow crystalline solid.[2] An oily or discolored appearance typically indicates the presence of impurities that are depressing the melting point and introducing color. Unreacted starting materials or side products are the likely cause. Purification via recrystallization or column chromatography is recommended to obtain the pure, solid product.

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for identifying and quantifying impurities. The proton NMR will clearly show the characteristic signals of the ethyl groups and the aromatic protons. Impurities will present their own distinct signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for detecting volatile impurities and confirming the mass of the desired product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the main component and detecting non-volatile impurities.

Q4: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A4: Please refer to the "Troubleshooting Guide: Impurity Identification by ¹H NMR" section below for a detailed breakdown of expected chemical shifts for common impurities. By comparing the chemical shifts and integration values of the unknown peaks to the provided data, you can often identify the species present.

Troubleshooting Guide: Purification and Impurity Identification

This section provides a more in-depth look at common issues and their solutions.

Issue 1: Recrystallization fails to yield pure crystals.

Possible Cause A: Incorrect Solvent Choice

  • Explanation: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For diesters like this compound, lower alcohols are often a good starting point, similar to the recommendations for the analogous dimethyl ester.[3][4]

  • Solution: Ethanol is a good first choice. If the compound is too soluble in ethanol even at low temperatures, a mixed solvent system, such as ethanol/water, can be effective.[2] The water acts as an anti-solvent, reducing the solubility of the organic product upon cooling.

Possible Cause B: Oiling Out

  • Explanation: The compound may be "oiling out" or separating as a liquid rather than crystallizing. This often happens if the solution is cooled too quickly or if the concentration of impurities is very high.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to ensure the solution is not supersaturated.

    • Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath.

    • If it still oils out, try a different solvent system.

Issue 2: Impurities co-elute with the product during column chromatography.

Possible Cause: Inappropriate Eluent System

  • Explanation: The polarity of the eluent may not be optimal to achieve good separation between the product and the impurities.

  • Solution:

    • TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) with various solvent systems to find the best separation. A good eluent system will give your product an Rf value of approximately 0.3-0.4.

    • Solvent System Recommendation: For this compound, a gradient of ethyl acetate in hexane is a standard and effective choice.[5] Start with a low polarity (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity.

    • Troubleshooting Table:

Observation on TLC Recommended Action
All spots are at the baseline.Increase the polarity of the eluent (more ethyl acetate).
All spots are at the solvent front.Decrease the polarity of the eluent (more hexane).
Spots are streaking.Add a small amount (0.5-1%) of acetic acid to the eluent if the compound is acidic, or triethylamine if it is basic.
Poor separation between spots.Try a different solvent system, such as dichloromethane/hexane or diethyl ether/hexane.

Purification Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is designed for the purification of this compound that is substantially pure but may contain minor impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate with stirring.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until you observe persistent cloudiness. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This method is suitable for separating this compound from significant amounts of impurities with different polarities.

  • Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with hexane.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness.

  • Load the Column: Carefully add the silica gel with the adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the compounds from the column.

  • Collect Fractions: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compoundC₁₂H₁₃BrO₄301.13White to yellow powder/crystals
Diethyl IsophthalateC₁₂H₁₄O₄222.24Liquid
5-Bromoisophthalic AcidC₈H₅BrO₄245.03Solid
Monoethyl 5-bromoisophthalateC₁₀H₉BrO₄273.08Solid
Diethyl 4,5-dibromoisophthalateC₁₂H₁₂Br₂O₄380.03Solid
Troubleshooting Guide: Impurity Identification by ¹H NMR

The following table provides predicted ¹H NMR chemical shifts for this compound and its common impurities in CDCl₃. These are estimates and may vary slightly based on experimental conditions.

Compound Aromatic Protons (ppm) -OCH₂- Protons (ppm) -CH₃ Protons (ppm) Other Protons (ppm)
This compound ~8.6 (t, 1H), ~8.4 (d, 2H)~4.4 (q, 4H)~1.4 (t, 6H)
Diethyl Isophthalate~8.7 (t, 1H), ~8.2 (dd, 2H), ~7.5 (t, 1H)~4.4 (q, 4H)~1.4 (t, 6H)
5-Bromoisophthalic Acid~8.5 (t, 1H), ~8.3 (d, 2H)-->10 (s, 2H, -COOH)
Monoethyl 5-bromoisophthalate~8.5-8.7 (m, 3H)~4.4 (q, 2H)~1.4 (t, 3H)>10 (s, 1H, -COOH)
Diethyl 4,5-dibromoisophthalate~8.5 (s, 1H), ~8.7 (s, 1H)~4.4 (q, 4H)~1.4 (t, 6H)

Visualizations

Diagram 1: General Workflow for Purification of this compound

G crude Crude Diethyl 5-Bromoisophthalate tlc TLC Analysis crude->tlc decision Assess Impurity Profile tlc->decision recryst Recrystallization (Ethanol/Water) decision->recryst Minor Impurities column Column Chromatography (Hexane/EtOAc Gradient) decision->column Major Impurities or Co-eluting Spots reassess Re-assess Purity (NMR, GC-MS) recryst->reassess column->reassess pure Pure Diethyl 5-Bromoisophthalate reassess->pure Purity ≥ 98%

Caption: Purification workflow for this compound.

Diagram 2: Troubleshooting Logic for Failed Recrystallization

G start Recrystallization Fails check_oiling Did the product oil out? start->check_oiling slow_cool Re-dissolve, add more solvent, cool slowly check_oiling->slow_cool Yes solvent_issue Is the compound too soluble or insoluble? check_oiling->solvent_issue No slow_cool->start Still Fails check_purity Is the starting material very impure? column Proceed to Column Chromatography check_purity->column Yes solvent_issue->check_purity No change_solvent Try a different solvent or mixed-solvent system solvent_issue->change_solvent Yes change_solvent->start Try Again

Sources

Technical Support Center: Purification of Diethyl 5-Bromoisophthalate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of diethyl 5-bromoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this and similar aromatic esters. The following content is structured in a question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm not sure which solvent to use for the recrystallization of this compound. Where do I start?

Answer:

Selecting the right solvent is the most critical step for a successful recrystallization. The ideal solvent will dissolve this compound well at its boiling point but poorly at low temperatures. Given that this compound is an aromatic ester, a good starting point is to test polar protic and polar aprotic solvents.

A systematic approach to solvent screening is recommended:

  • Initial Screening: Place a small amount of your crude this compound (a few milligrams) in separate test tubes.

  • Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature. Observe the solubility. Solvents to consider, in order of decreasing polarity, include:

    • Water

    • Ethanol

    • Methanol

    • Acetone

    • Ethyl Acetate

    • Dichloromethane

    • Toluene

    • Hexane

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube to the boiling point of the solvent. If the compound dissolves, it is a potential candidate for recrystallization.

  • Cooling: Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

Expert Insight: For aromatic esters like this compound, ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexane are often effective. A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[1]

Question 2: My this compound "oiled out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high, causing it to come out of solution above its melting point.

Here are several strategies to address this issue:

  • Increase the Solvent Volume: The most straightforward solution is to reheat the mixture until the oil redissolves and then add more of the hot solvent. This lower concentration may allow the solution to cool to a temperature below the compound's melting point before saturation is reached.

  • Slow Down the Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before placing it in an ice bath.

  • Change the Solvent System: If the issue persists, a different solvent or a mixed solvent system may be necessary. If you are using a single solvent, try one with a lower boiling point.

  • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth. If you have a small amount of pure this compound, adding a "seed crystal" to the cooled solution can induce crystallization.

Question 3: I have a very low yield after recrystallization. What are the common causes and how can I improve it?

Answer:

A low yield is a common problem in recrystallization. The primary causes include:

  • Using too much solvent: The most frequent reason for low yield is dissolving the compound in an excessive amount of solvent. This keeps a significant portion of your product in the mother liquor even after cooling. To remedy this, you can try to evaporate some of the solvent and re-cool the solution to see if more crystals form.

  • Premature crystallization: If the compound crystallizes in the funnel during a hot filtration step to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and keep the solution at or near its boiling point during filtration.

  • Inappropriate solvent choice: If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor.

  • Washing with too much cold solvent: Washing the collected crystals is necessary to remove residual mother liquor, but using an excessive amount of cold solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Question 4: My recrystallized this compound is still impure. What could be the reason?

Answer:

If your product is still impure after recrystallization, consider the following possibilities:

  • Co-crystallization of impurities: The chosen solvent may have a similar solubility profile for both your product and certain impurities, leading to their co-crystallization. In this case, a different recrystallization solvent is needed.

  • Inefficient removal of mother liquor: If the crystals are not adequately dried after filtration, the impure mother liquor will remain and contaminate the final product. Ensure the crystals are thoroughly dried, for example, by pulling air through the Buchner funnel for an extended period or by using a vacuum oven.

  • Decomposition: While aromatic esters are generally stable, prolonged heating in certain solvents could potentially lead to decomposition. It's good practice to dissolve the compound and perform any hot filtration as quickly as possible.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general workflow for the recrystallization of this compound. The choice of solvent and specific volumes should be determined by preliminary solubility tests.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and glass stirring rod

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated funnel and place it on top of a clean Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to avoid premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely by pulling air through the funnel for an extended period. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a vacuum oven.

  • Purity Assessment: Assess the purity of the recrystallized product by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C). Compare this to the melting point of the crude material, which will likely be lower and broader.

Quantitative Data Summary Table:

ParameterRecommended ValueRationale
Solvent Volume Minimal amount to dissolve at boilingMaximizes yield by minimizing product loss to the mother liquor.
Cooling Rate Slow cooling to room temperature, then ice bathPromotes the formation of larger, purer crystals and prevents oiling out.
Washing Solvent Volume MinimalPrevents significant dissolution of the purified crystals.
Drying Time Until constant weightEnsures complete removal of residual solvent, which can affect purity and yield calculations.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Diethyl 5-Bromoisophthalate add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble impurities? cool_slowly Slow Cooling to Room Temperature dissolved->cool_slowly No insoluble impurities impurities Insoluble Impurities Removed hot_filtration->impurities impurities->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Diethyl 5-Bromoisophthalate dry->pure_product

Caption: Workflow for the recrystallization of this compound.

References

  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. Properties of Esters. [Link]
  • PubChem.
  • Google Patents. Method for preparing 5-bromoisophthalic acid compound.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

Sources

Column chromatography protocol for purifying diethyl 5-bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the column chromatography protocol for purifying diethyl 5-bromoisophthalate. My goal is to move beyond simple step-by-step instructions and empower you with the scientific rationale behind each procedural choice, ensuring a self-validating and successful purification process.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered before and during the purification process.

Q1: What is the most suitable stationary phase for purifying this compound?

For the purification of moderately polar organic molecules like this compound, silica gel (SiO₂) is the industry-standard stationary phase .[1] Its slightly acidic surface and high surface area provide excellent resolving power for separating the desired diester from common impurities.[2][3]

  • Expertise & Experience: The polarity of silica gel is ideal for interacting with the polar ester functional groups and the aromatic ring of your target molecule. Standard flash-grade silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for optimal balance between resolution and flow rate.

Q2: How do I select the optimal mobile phase (eluent) for my separation?

The selection of the mobile phase is the most critical variable in column chromatography and must be determined empirically using Thin-Layer Chromatography (TLC) prior to the preparative column run.[4] The goal is to find a solvent system where the desired product, this compound, has a retention factor (Rf) of approximately 0.3-0.4 .[5]

  • Causality: An Rf in this range ensures that the compound will travel through the column at a reasonable rate, providing good separation from impurities with different polarities. A much lower Rf indicates the compound will be too strongly adsorbed to the silica, leading to very long elution times, whereas a much higher Rf suggests it will elute too quickly with poor separation.[5]

Solvent System (v/v)PolarityTypical Application Notes
Hexane / Ethyl AcetateLow to MediumExcellent starting point. Begin with a low polarity mix (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.
Dichloromethane / MethanolMedium to HighUseful if the compound is poorly soluble or has a very low Rf in Hexane/EtOAc systems. Use with caution as methanol can sometimes dissolve fine silica particles.
Chloroform / MethanolMedium to HighA similar system to DCM/Methanol, sometimes offering different selectivity. A 6:1 (v/v) mixture was noted for purifying the related 5-bromoisophthalic acid.[6][7]

Q3: What are the likely impurities I need to separate from my product?

Understanding potential impurities is key to developing a robust purification strategy. Based on the typical synthesis of this compound (Fischer esterification of 5-bromoisophthalic acid), the primary impurities are:

ImpurityExpected Polarity (vs. Product)Rationale for Presence
5-Bromoisophthalic AcidMuch Higher (Lower Rf)Unreacted starting material. The two carboxylic acid groups make it highly polar and it will likely remain at the baseline in many TLC solvent systems.
Monoethyl 5-bromoisophthalateHigher (Lower Rf)Incomplete esterification product. The single remaining carboxylic acid makes it significantly more polar than the desired diester.
Diethyl IsophthalateLower (Higher Rf)Unreacted starting material from a preceding bromination step. Less polar than the brominated analog.
Diethyl 4,5-dibromoisophthalateSimilar / Slightly LowerOver-bromination side product. Its polarity will be very close to the desired product, making it the most challenging impurity to remove.

Q4: What is the best method for loading my crude sample onto the column?

You have two primary options: wet loading and dry loading.

  • Wet Loading: Dissolve the crude sample in the minimum amount of the initial, low-polarity mobile phase.[8] Pipette this concentrated solution directly and evenly onto the top surface of the silica bed. This is a quick method suitable for samples that are readily soluble in the eluent.

  • Dry Loading: This is the preferred method for samples that are not very soluble in the starting eluent or for achieving the highest possible resolution.[8] Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder is then carefully added to the top of the column bed.

  • Trustworthiness: Dry loading prevents issues caused by using a strong dissolution solvent that can disrupt the top of the column packing, leading to band broadening and poor separation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.

Q: My compound isn't moving from the origin (Rf ≈ 0) on my TLC plate. What should I do?

A: This indicates that your mobile phase is not polar enough to displace the compound from the highly polar silica gel stationary phase.

  • Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For example, move from a 9:1 mixture to a 4:1 or even a 1:1 mixture and re-run the TLC.[9]

Q: All the spots from my crude mixture are clustered at the top of the TLC plate (Rf > 0.8). How do I fix this?

A: This is the opposite problem: your mobile phase is too polar. The solvent is moving all components, including your desired product and impurities, up the plate with little to no interaction with the silica gel, resulting in no separation.

  • Solution: Decrease the polarity of your eluent. If you are using a 4:1 hexane/ethyl acetate mixture, try a 9:1 or even a 19:1 mixture to achieve the target Rf of 0.3-0.4 for your product.

Q: My column is running, but my product is taking forever to elute. What's happening?

A: This is the preparative-scale equivalent of a low Rf value. The solvent polarity is too low to effectively move the compound down the column.

  • Solution: You can employ a step-gradient elution . Once all less-polar impurities have been eluted (as confirmed by TLC analysis of the fractions), you can increase the polarity of the mobile phase to speed up the elution of your product. For example, if you started with 10% ethyl acetate in hexane, you can switch to a mobile phase containing 20% or 25% ethyl acetate.[5] This will decrease the retention time of your strongly-adsorbed product.

Q: I've collected my fractions, but TLC analysis shows they are still impure or mixed. Why did the separation fail?

A: This is a common and frustrating issue that can stem from several sources:

  • Column Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample. Exceeding this ratio can lead to broad, overlapping bands that are impossible to separate.

  • Poor Column Packing: Air bubbles or channels in the silica bed create pathways where the solvent and sample can travel unevenly, completely ruining the separation. Ensure your column is packed uniformly and the top surface of the silica is perfectly flat.

  • Sample Applied in Too Much Solvent: If wet-loading, using a large volume of solvent will result in a very wide initial sample band, which will only get wider as the column runs, leading to poor resolution.

  • Difficult Separation: The impurity may have an Rf value that is extremely close to your product. In this case, a longer column, finer silica gel, or a very slow, shallow gradient elution may be required.

Q: I see a new spot on my TLC plates from the column fractions that wasn't in my original crude material. Where did it come from?

A: This strongly suggests that your compound is decomposing on the silica gel .[5] Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.

  • Solution:

    • Test for Stability: First, confirm this is the issue. Dissolve a small amount of your crude product in a solvent, spot it on a TLC plate, and then add a small amount of silica gel on top of the spot. Let it sit for an hour, then elute the plate. If a new spot appears, your compound is not stable to silica.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.[3]

    • Work Quickly: If the decomposition is slow, running the column as quickly as possible (while maintaining separation) can help minimize the formation of the degradation product.

Experimental Workflow Visualization

The following diagram outlines the logical flow for a successful column chromatography purification of this compound.

Column_Chromatography_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation TLC Analyze Crude by TLC (e.g., 9:1 Hex:EtOAc) Optimize Adjust Solvent Polarity (Target Rf ≈ 0.3-0.4) TLC->Optimize Evaluate Rf Pack Pack Silica Gel Column Optimize->Pack Optimized Solvent System Load Load Sample (Wet or Dry Method) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Product Pure Diethyl 5-bromoisophthalate Evaporate->Final_Product

Caption: Workflow for purification via column chromatography.

References

  • PubChem. (n.d.). Diethyl 5-(Bromomethyl)isophthalate.
  • ChemicalBook. (n.d.). DIMETHYL 5-BROMOISOPHTHALATE.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. (n.d.).
  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS - EP 1293495 B1.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?
  • ResearchGate. (2013, September 4). What is a good way to select mobile phase in chromatography?
  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • HPLC Troubleshooting Guide. (n.d.).
  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography.
  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.

Sources

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Diethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using diethyl 5-bromoisophthalate as a substrate. This document provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound, an electron-deficient aryl bromide that can present unique challenges.

Q1: My reaction has stalled, and I see a lot of my this compound remaining. What's the most likely cause?

A1: Stalled reactions with this substrate are often due to inefficient oxidative addition, which is the first step in the catalytic cycle.[1] this compound is electron-deficient due to the two ester groups, which can make oxidative addition of the Pd(0) catalyst to the C-Br bond slower than with electron-rich aryl bromides.[1][2]

  • Initial Checks:

    • Catalyst System: A standard catalyst like Pd(PPh₃)₄ might not be active enough. Consider switching to a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) paired with a palladium source like Pd₂(dba)₃ or using a pre-formed precatalyst (e.g., XPhos Pd G3).[3][4]

    • Temperature: These reactions often require higher temperatures (e.g., 90-110 °C) to drive the oxidative addition forward.[3][5]

    • Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate your Pd(0) catalyst.[5]

Q2: I'm observing significant formation of a byproduct that appears to be the debrominated starting material (diethyl isophthalate). What causes this and how can I prevent it?

A2: This side reaction is known as dehalogenation (or more specifically, debromination).[2] It occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source in the mixture instead of the organoboron reagent.[2][6]

  • Mitigation Strategies:

    • Solvent and Base Purity: Certain solvents (like alcohols) or amine bases can act as hydride donors. Ensure you are using high-purity, degassed solvents.[2]

    • Base Choice: Consider switching to a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃.[5][7]

    • Minimize Water: While some water is often beneficial, excess water under certain conditions can be a proton source leading to protodeborylation of the boronic acid, which can indirectly contribute to other side reactions.[5]

Q3: My boronic acid is being consumed, but I'm getting a low yield of the desired product along with a significant amount of a homocoupled boronic acid byproduct. Why is this happening?

A3: The formation of a biaryl from the coupling of two boronic acid molecules is called homocoupling.[2][6] This is often promoted by the presence of Pd(II) species and oxygen.[2]

  • Troubleshooting Steps:

    • Degassing: This is the most critical factor. Rigorously degas your solvent and reagents to remove all traces of oxygen.[2][5]

    • Catalyst Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be better than starting with a Pd(II) salt (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), which needs to be reduced in situ. Inefficient reduction can leave residual Pd(II) that promotes homocoupling.[7]

    • Stoichiometry: Using a slight excess of the aryl halide (this compound) relative to the boronic acid can sometimes suppress homocoupling.[8]

Q4: The two ester groups on my starting material are sensitive. Could the base be causing hydrolysis and lowering my yield?

A4: Yes, ester hydrolysis is a valid concern, especially with strong bases like NaOH or KOH at elevated temperatures.

  • Recommended Bases:

    • To avoid hydrolysis, use milder bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for base-sensitive substrates.[9]

    • Potassium fluoride (KF) can also be used under anhydrous conditions and is known to be compatible with ester groups.[10]

Understanding the "Why": Mechanistic Insights

A successful Suzuki coupling relies on the smooth progression of its catalytic cycle. Understanding where things can go wrong is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Slow with electron- deficient Ar-Br PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Side_Dehalogenation Debromination (Side Reaction) PdII_ArX->Side_Dehalogenation + Hydride Source PdII_ArAr Ar-Pd(II)-Ar' L₂ Transmetal->PdII_ArAr Can be slow with sterically hindered partners RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronate Ar'-B(OR)₂ Base Base Boronate->Base Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the Oxidative Addition step is often the bottleneck due to the electron-withdrawing nature of the isophthalate moiety.[1][2] Using bulky, electron-rich ligands helps to accelerate this step.[3][4]

In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, a systematic approach to optimizing reaction parameters is necessary.

Guide 1: Catalyst and Ligand Selection

The choice of catalyst and ligand is the most critical factor for coupling challenging substrates.[3]

ParameterRecommendation for this compoundRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) precursors. Pd(II) sources require in situ reduction, which is usually facilitated by the phosphine ligand.
Ligand Type Bulky, electron-rich biaryl phosphinesLigands like XPhos, SPhos, and RuPhos are highly effective.[3] Their steric bulk promotes reductive elimination, and their electron-donating nature accelerates the rate-limiting oxidative addition step for electron-poor aryl halides.[4][7]
Catalyst Loading 1-3 mol %For difficult couplings, increasing the catalyst loading from a standard 1 mol % may be necessary to achieve full conversion.[3]
Guide 2: Base and Solvent Optimization

The base and solvent system must be compatible with the substrate's functional groups and facilitate the key transmetalation step.

ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃, K₂CO₃These inorganic bases are strong enough to promote the formation of the reactive boronate species but are generally compatible with the ester functional groups.[9][12][13] K₃PO₄ is often a good first choice.
Base Equivalents 2.0 - 3.0 equivalentsA sufficient excess of base is required to drive the reaction to completion.
Solvent System Aprotic solvents + Water (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O)A biphasic system is common. The organic solvent solubilizes the aryl halide and catalyst, while water helps dissolve the inorganic base and facilitates transmetalation.[12][14] Anhydrous conditions with a soluble base like K₃PO₄ in a solvent like dioxane can also be effective and may minimize side reactions like protodeborylation.[5][15]
Troubleshooting Flowchart

Use this decision tree to guide your optimization strategy when faced with low yields.

Troubleshooting_Flowchart Start Low Yield (<50%) Check_SM Starting Material (SM) Remaining? Start->Check_SM Optimize_Catalyst Optimize Catalyst System: 1. Use Bulky Ligand (XPhos, SPhos) 2. Increase Catalyst Loading (2-3%) 3. Increase Temperature (90-110°C) Check_SM->Optimize_Catalyst Yes Check_Side_Products Major Side Products Observed? Check_SM->Check_Side_Products No Success Improved Yield Optimize_Catalyst->Success Debromination Debromination Observed? Check_Side_Products->Debromination Yes Other_Issues Consider Boronic Acid Quality: - Check Purity - Use Pinacol Ester Derivative Check_Side_Products->Other_Issues No / Unidentified Homocoupling Homocoupling Observed? Debromination->Homocoupling No Fix_Debromination Change Base to K₃PO₄ Ensure High Purity Solvents Minimize Water Debromination->Fix_Debromination Yes Fix_Homocoupling Rigorously Degas All Reagents Use Pd(0) Precatalyst Adjust Stoichiometry (slight excess Ar-Br) Homocoupling->Fix_Homocoupling Yes Homocoupling->Other_Issues No Fix_Debromination->Success Fix_Homocoupling->Success Other_Issues->Success

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Baseline Conditions (Screening Reaction)

This protocol serves as a starting point for optimization.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 eq.).

  • Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol %) under a positive pressure of inert gas.

  • Reaction: Place the vial in a preheated heating block at 90 °C and stir vigorously for 12-24 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[5]

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol incorporates bulky ligands and optimized bases for higher yields.

  • Preparation: To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.).

  • Catalyst/Ligand Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %).[3]

  • Inerting: If not using a glovebox, seal the vial and purge with argon for 15 minutes.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (0.4 mL) via syringe.

  • Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously for 4-12 hours.[3]

  • Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry Teacher. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • C. Lima, M. '., Lima, J. R. M., Pinto, M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(8), 2148-2154.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • ResearchGate. (n.d.). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review.
  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling.
  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.

Sources

Technical Support Center: Diethyl 5-Bromoisophthalate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the use of diethyl 5-bromoisophthalate in palladium-catalyzed cross-coupling reactions. As a substrate with two electron-withdrawing ester groups, this compound presents unique challenges and opportunities in synthesis. This resource will help you navigate potential side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Side Reactions

This section provides a detailed, question-and-answer-formatted guide to directly address specific issues you may encounter during your experiments with this compound.

Issue 1: My primary side product is the homocoupling of my starting material, resulting in a biphenyl derivative.
  • Question: I am observing significant formation of diethyl 5,5'-biisophthalate in my Suzuki-Miyaura coupling. What are the likely causes and how can I mitigate this?

  • Answer: Homocoupling is a common side reaction in many cross-coupling protocols, and with electron-deficient aryl halides like this compound, it can be particularly problematic.[1][2] The primary causes are often related to the reaction conditions and the stability of the catalyst.

    • Causality: Homocoupling can be promoted by the presence of oxygen, which can facilitate the oxidative dimerization of the organoboron reagent or the palladium-aryl intermediate. It can also occur if the transmetalation step is slow relative to the competing homocoupling pathway.

    • Troubleshooting Steps:

      • Ensure Rigorous Inert Atmosphere: Oxygen is a known promoter of homocoupling. Ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.

      • Optimize the Base: The choice of base is critical. For substrates with base-sensitive functional groups like esters, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide or alkoxides, which can also promote side reactions.[3]

      • Adjust the Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway over homocoupling of the aryl halide.

      • Lower the Reaction Temperature: If the reaction is being run at elevated temperatures, consider lowering it. While this may slow down the desired reaction, it can disproportionately suppress the undesired homocoupling pathway.

      • Ligand Selection: The use of bulky, electron-rich phosphine ligands can often accelerate the reductive elimination step of the catalytic cycle, which can outcompete the homocoupling side reaction.[4]

Issue 2: I am observing hydrolysis of the ethyl ester groups on my product and starting material.
  • Question: My final product mixture contains significant amounts of the corresponding carboxylic acid or carboxylate salt. How can I prevent the hydrolysis of the diethyl ester groups?

  • Answer: The diethyl ester functionalities in this compound are susceptible to hydrolysis under the basic conditions typically required for cross-coupling reactions.[5][6]

    • Causality: The presence of a strong base and water in the reaction mixture can lead to saponification of the ester groups. Even with anhydrous solvents, trace amounts of water can be sufficient to cause hydrolysis, especially at elevated temperatures.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried. Use freshly distilled or commercially available anhydrous solvents. Dry glassware in an oven before use.

      • Select a Weaker, Non-Nucleophilic Base: Strong bases like sodium hydroxide or potassium hydroxide will readily hydrolyze the esters. Opt for weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are generally less nucleophilic and have lower solubility, which can help to minimize hydrolysis.

      • Reaction Temperature and Time: Minimize the reaction time and temperature. The longer the reaction is heated in the presence of a base, the more likely hydrolysis is to occur. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.

      • Consider a Biphasic System: In some cases, a biphasic solvent system (e.g., toluene/water) with a phase-transfer catalyst can be beneficial, as it can limit the contact of the organic substrate with the aqueous base.[7]

Issue 3: A significant amount of my starting material is being converted to diethyl isophthalate (dehalogenation).
  • Question: I am seeing a significant amount of the reduced product, diethyl isophthalate, in my reaction mixture. What is causing this dehalogenation, and how can I prevent it?

  • Answer: Dehalogenation, or the reduction of the aryl bromide to an aryl-hydrogen bond, is a common side reaction in palladium-catalyzed cross-coupling.[8]

    • Causality: This side reaction can occur through several pathways. One common mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a competing reaction where a hydride source (which can be a solvent, base, or impurity) displaces the halide on the palladium complex. Reductive elimination then yields the dehalogenated product.

    • Troubleshooting Steps:

      • Choice of Solvent: Some solvents, particularly alcohols, can act as hydride donors. If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, toluene, or DMF.

      • Purity of Reagents: Ensure your reagents are pure. Some impurities can act as hydride sources.

      • Ligand Selection: The choice of phosphine ligand can influence the rate of reductive elimination versus dehalogenation. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.

      • Base Selection: Certain bases are more prone to promoting dehalogenation. Experiment with different bases to find one that minimizes this side reaction.

Frequently Asked Questions (FAQs)

  • Q1: Which cross-coupling reaction is most suitable for this compound?

    • A1: The choice of reaction depends on the desired product.

      • Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming C-C bonds with boronic acids or esters. It is often a good starting point due to the commercial availability of a wide range of boronic acids and its tolerance of many functional groups.[9][10]

      • Heck Reaction: This is an excellent choice for forming C-C bonds with alkenes.[11][12]

      • Sonogashira Coupling: This reaction is ideal for coupling with terminal alkynes to form aryl-alkyne structures.[13][14]

      • Buchwald-Hartwig Amination: This is the method of choice for forming C-N bonds with primary or secondary amines.[15][16]

  • Q2: How do the electron-withdrawing ester groups affect the reactivity of this compound?

    • A2: The two electron-withdrawing diethyl ester groups make the aromatic ring electron-deficient. This generally increases the rate of oxidative addition of the aryl bromide to the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[4] However, the electron-withdrawing nature of the ring can also make the product more susceptible to nucleophilic attack, and the ester groups themselves are sensitive to basic conditions.

  • Q3: What are the best practices for setting up a cross-coupling reaction with this compound?

    • A3:

      • High-Purity Reagents: Use high-purity this compound, coupling partner, and catalyst.

      • Inert Atmosphere: As mentioned previously, rigorously exclude oxygen from the reaction.

      • Appropriate Solvent: Choose a dry, aprotic solvent that is compatible with your reaction conditions.

      • Ligand and Catalyst Screening: If you are developing a new transformation, it is often beneficial to screen a small number of palladium catalysts and phosphine ligands to identify the optimal combination for your specific substrates.

      • Careful Monitoring: Follow the progress of the reaction by a suitable analytical technique (TLC, GC, LC-MS) to avoid prolonged reaction times that can lead to side product formation.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition + Ar-X Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation + R-M Ar-Pd(II)(R)L_n->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Logic for Common Side Reactions

Troubleshooting_Flowchart cluster_0 Problem Identification cluster_1 Side Product Analysis cluster_2 Corrective Actions Low_Yield Low Yield of Desired Product Homocoupling Homocoupling Product Observed Low_Yield->Homocoupling Hydrolysis Ester Hydrolysis Observed Low_Yield->Hydrolysis Dehalogenation Dehalogenation Product Observed Low_Yield->Dehalogenation Optimize_Atmosphere Ensure Inert Atmosphere Homocoupling->Optimize_Atmosphere Change_Base_Stoichiometry Optimize Base & Stoichiometry Homocoupling->Change_Base_Stoichiometry Use_Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis->Use_Anhydrous_Conditions Select_Weaker_Base Select Weaker Base Hydrolysis->Select_Weaker_Base Change_Solvent Change Solvent Dehalogenation->Change_Solvent Screen_Ligands Screen Ligands Dehalogenation->Screen_Ligands

Caption: A flowchart outlining the troubleshooting process for common side reactions.

Quantitative Data Summary

Side ReactionKey Influencing FactorsRecommended Starting Conditions for Mitigation
Homocoupling Oxygen, Base Strength, TemperatureRigorous degassing, K₂CO₃ or K₃PO₄ as base, Reaction temperature ≤ 80 °C
Ester Hydrolysis Base Strength, Water Content, TemperatureAnhydrous solvents, K₂CO₃ or Cs₂CO₃ as base, Monitor reaction to minimize time
Dehalogenation Solvent, Base, LigandAprotic solvents (Toluene, Dioxane), Screen bulky, electron-rich ligands

References

  • Kim, J., & Lee, S. (2003). Palladium-Catalyzed Homocoupling of Aryl Halides. Journal of the Korean Chemical Society, 47(5), 473-476.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miura, M., & Nomura, M. (2002). Direct arylation of arenes with aryl halides via C–H bond cleavage. Topics in Current Chemistry, 219, 211-241.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Torraca, K. E., & Buchwald, S. L. (2001). A Versatile Catalyst for the Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 123(43), 10770-10771.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Buchwald, S. L., & Mauger, C. (2008). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.
  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron, 57(35), 7449-7476.
  • Zapf, A., & Beller, M. (2002). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides. Topics in Current Chemistry, 219, 1-40.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for reductive elimination from palladium(II). Journal of the American Chemical Society, 133(7), 2116–2119.
  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). A new catalyst for the selective arylation of primary amines. Journal of the American Chemical Society, 128(11), 3584–3585.
  • Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047–1062.
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  • Negishi, E. I. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
  • Suzuki, A. (1982). Organoborates in new synthetic reactions. Accounts of Chemical Research, 15(6), 178-184.
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Technical Support Center: Preventing Homo-Coupling in Reactions with Diethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving diethyl 5-bromoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a common and persistent challenge: the formation of homo-coupled byproducts. This compound is a valuable building block, but its electronic properties can influence reaction pathways, making careful optimization essential.

This document provides in-depth, experience-driven troubleshooting guides and FAQs to address specific issues you may encounter. We move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Isolating and Solving Homo-Coupling Issues

This section is structured to address specific byproducts you might be observing in your reaction mixture.

Issue 1: My Suzuki-Miyaura reaction is producing a significant amount of biaryl byproduct derived from my boronic acid.

Q: I'm coupling this compound with an arylboronic acid, but my primary byproduct is the symmetrical biaryl of that boronic acid. What is causing this and how can I prevent it?

A: This is a classic case of boronic acid homo-coupling. This side reaction is not part of the primary catalytic cycle for cross-coupling and its prevalence points to specific flaws in the reaction setup, primarily the presence of oxygen and/or palladium(II) species.[1][2]

The generally accepted mechanism for this side reaction involves the oxidation of the active Pd(0) catalyst to Pd(II) by dissolved oxygen.[3][4] These Pd(II) species can then enter a separate catalytic cycle that mediates the dimerization of the boronic acid.[3][4]

Potential CauseRecommended ActionScientific Rationale
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture. Subsurface sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is superior to simple vacuum/backfill cycles.[4][5] Maintain a positive pressure of inert gas throughout the reaction.This is the most critical step. It minimizes the oxidation of the active Pd(0) catalyst to Pd(II), which is a key initiator of the boronic acid homo-coupling pathway.[6]
Use of a Pd(II) Precatalyst Switch to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[2][6] If using a Pd(II) source (e.g., Pd(OAc)₂), consider adding a mild reducing agent like potassium formate (HCO₂K) to the mixture.[4][5]Using a Pd(0) source directly avoids introducing Pd(II) at the start. A mild reductant helps scavenge any Pd(II) formed without disrupting the primary catalytic cycle.[4]
Inappropriate Ligand Choice Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos or XPhos, or tri(tert-butyl)phosphine (P(t-Bu)₃), are highly effective.[7][8]These ligands accelerate the rate-determining oxidative addition step and the final reductive elimination.[2][7] A faster overall catalytic cycle reduces the lifetime of intermediates, making the desired cross-coupling pathway kinetically dominant over side reactions.[2]
Suboptimal Reagent Addition Order Add the boronic acid or its derivative last. Pre-heat the mixture of this compound, base, catalyst, and ligand in the deoxygenated solvent for 10-15 minutes at ~60-80°C before adding the boronic acid.[9][10]This procedure helps ensure that the precatalyst is fully converted to the active Pd(0) state before the boronic acid, which is susceptible to Pd(II)-mediated homo-coupling, is introduced.[10]
Issue 2: My Sonogashira reaction is dominated by the diacetylene byproduct.

Q: When I try to couple this compound with a terminal alkyne, I isolate a large amount of the symmetrical 1,3-diyne (Glaser product). Why is this happening?

A: This side reaction is known as Glaser or Hay coupling, which is the oxidative homo-coupling of terminal alkynes.[11][12][13] In a standard Sonogashira reaction, this process is almost always mediated by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.[11][14] The copper acetylide intermediate, which is essential for the Sonogashira transmetalation step, can be intercepted by an oxidant, leading to the undesired dimerization.[14]

Potential CauseRecommended ActionScientific Rationale
Copper(I) and Oxygen Perform the reaction under strictly copper-free conditions. Many modern protocols for Sonogashira coupling, especially with aryl bromides, no longer require a copper co-catalyst.[14][15]Removing the copper co-catalyst eliminates the primary pathway for Glaser coupling. The palladium catalyst alone can facilitate the cross-coupling, albeit sometimes requiring slightly more forcing conditions.[15]
Atmosphere Control Even in copper-free systems, maintain a rigorously inert atmosphere. If copper is necessary, ensure the system is completely deoxygenated. Some protocols report that using a dilute hydrogen atmosphere can effectively suppress homo-coupling.[11]Oxygen is the terminal oxidant for the Glaser coupling cycle.[11][14] Its strict exclusion is paramount. Hydrogen can act as a reductant, preventing the oxidative dimerization pathway.
Base and Solvent Choice Ensure the chosen amine base (e.g., triethylamine, diisopropylamine) and solvent are anhydrous and thoroughly degassed.While the base's primary role is to deprotonate the alkyne, residual water and oxygen can contribute to various side reactions, including promoting the oxidative environment that favors homo-coupling.[16]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of boronic acid homo-coupling? A1: The reaction is initiated by the presence of dioxygen, which reacts with the Pd(0) catalyst to form a palladium peroxo complex, (η²-O₂)PdL₂.[3] This complex then reacts with two molecules of arylboronic acid. The first interaction is an adduct formation between a peroxo oxygen and the oxophilic boron atom. This adduct then reacts with a second molecule of arylboronic acid, ultimately leading to a trans-ArPdArL₂ complex. Reductive elimination from this species releases the symmetrical biaryl (the homo-coupled product) and regenerates a palladium species.[3] This entire process is a parasitic cycle that competes with the desired cross-coupling reaction.

Q2: Why are bulky, electron-rich phosphine ligands so effective at preventing homo-coupling? A2: These ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), influence the catalytic cycle in two critical ways.[7] First, their strong electron-donating ability increases the electron density on the palladium center, which significantly accelerates the oxidative addition of the aryl bromide—often the rate-limiting step.[7][17] Second, their steric bulk promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[18] By accelerating the key steps of the desired cross-coupling cycle, these ligands ensure that this pathway is much faster than the competing homo-coupling side reactions.[2]

Q3: Can homo-coupling of the this compound itself occur? A3: Yes, the formation of diethyl 5,5'-biisophthalate via Ullmann-type homo-coupling is possible, though often less common than boronic acid or alkyne homo-coupling under typical palladium-catalyzed cross-coupling conditions.[19] This side reaction is more prevalent at very high temperatures or with copper or nickel-based catalysts.[19] In palladium catalysis, it can occur if a buildup of Ar-Pd(II)-X intermediates leads to ligand exchange, forming an Ar-Pd(II)-Ar species that reductively eliminates.[19] Using an appropriate ligand and ensuring the transmetalation step is efficient will minimize the concentration of the Ar-Pd(II)-X intermediate and suppress this pathway.

Q4: What is the single most important first step when troubleshooting any homo-coupling issue? A4: The most critical action is to verify and ensure a truly anaerobic (oxygen-free) reaction environment.[1][10] Many unexpected side reactions, especially homo-coupling, are triggered by trace amounts of oxygen. Before altering catalysts, ligands, or other reagents, first confirm that your inert gas is of high purity and that your degassing technique (e.g., freeze-pump-thaw cycles for solvents or robust subsurface sparging of the reaction mixture) is sufficient.[4][5]

Visual Guides

Diagram 1: Suzuki Catalytic Cycle & Homo-Coupling Pathway

G cluster_main Desired Cross-Coupling Cycle cluster_side Homo-Coupling Side Reaction pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (+ Ar¹X) pd2_o2 Pd(II) Species pd0->pd2_o2 pd2_trans Ar¹-Pd(II)L₂(Ar²) pd2_ox->pd2_trans Transmetalation (+ Ar²B(OR)₂) pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product homo_intermediate [Pd(II)Ar²₂] Intermediate pd2_o2->homo_intermediate + 2 Ar²B(OR)₂ homo_intermediate->pd2_o2 Reductive Elimination homo_product Ar²-Ar² homo_intermediate->homo_product

Caption: The desired Pd(0)/Pd(II) cycle vs. the O₂-initiated homo-coupling pathway.

Diagram 2: Troubleshooting Workflow for Homo-Coupling

G start Homo-Coupling Observed q_inert Is atmosphere rigorously inert? start->q_inert a_inert_no Improve Degassing: - Subsurface Sparge - Freeze-Pump-Thaw q_inert->a_inert_no No q_catalyst Using Pd(0) or Pd(II) precatalyst? q_inert->q_catalyst Yes end_node Re-run Experiment a_inert_no->end_node a_pd2 Switch to Pd(0) source (e.g., Pd₂(dba)₃) OR Add mild reductant (e.g., HCO₂K) q_catalyst->a_pd2 Pd(II) q_ligand What is the ligand? q_catalyst->q_ligand Pd(0) a_pd2->end_node a_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) q_ligand->a_ligand None or Simple PPh₃ q_ligand->end_node Bulky, Electron-Rich a_ligand->end_node

Caption: A logical workflow for troubleshooting and minimizing homo-coupling.

Optimized Protocol: Suzuki-Miyaura Coupling to Minimize Homo-Coupling

This protocol is designed as a robust starting point for the coupling of this compound with a generic arylboronic acid, incorporating best practices to suppress byproduct formation.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or high-purity Nitrogen) line

Procedure:

  • Inert Atmosphere Setup: To the oven-dried Schlenk flask, add this compound (1.0 equiv.), K₃PO₄ (3.0 equiv.), and the stir bar. Seal the flask, then evacuate and backfill with inert gas three times.

  • Catalyst Preparation: In a separate, dry vial under inert gas, weigh Pd₂(dba)₃ (1.5 mol%) and SPhos (3.3 mol%).

  • Solvent Degassing: The solvent mixture (e.g., Dioxane/H₂O) must be rigorously degassed prior to use by sparging with inert gas for at least 30 minutes.

  • Reaction Assembly:

    • Add the degassed solvent to the Schlenk flask containing the aryl bromide and base.

    • Add the solid catalyst and ligand mixture to the flask under a positive flow of inert gas.

    • Begin vigorous stirring.

  • Pre-heating (Catalyst Activation): Heat the mixture to 80 °C for 15 minutes. This step helps ensure the formation of the active monoligated Pd(0) complex.[1][10]

  • Boronic Acid Addition: After the pre-heating period, add the arylboronic acid (1.2 equiv.) to the reaction mixture as a solid under a positive flow of inert gas.

  • Reaction: Maintain the reaction at the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Amatore, C., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(15), 5171–5180. [Link]
  • Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 47(8), 2335-2346. [Link]
  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(15), 3422–3425. [Link]
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
  • The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Glaser coupling. [Link]
  • ResearchGate. (n.d.).
  • Kiplimo, H. (2024). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
  • Chen, M., Wu, X., & Zhao, G. (2011). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 76(24), 10145–10150. [Link]
  • Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 779–783. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • Omoregie, H. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5225-5264. [Link]
  • Wang, D., et al. (2018). Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. New Journal of Chemistry, 42(1), 38-41. [Link]
  • Wang, P., et al. (2022). Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. Faraday Discussions, 236, 269-281. [Link]
  • Semantic Scholar. (n.d.). Recent advances and applications of Glaser coupling employing greener protocols. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
  • Goossen, L. J., & Rodríguez, N. (2007). Decarboxylative Cross-Coupling Reactions: A Modern Strategy for C-C-Bond Formation. Angewandte Chemie International Edition, 46(28), 5364-5367. [Link]
  • Li, W., et al. (2020). TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives. Organic & Biomolecular Chemistry, 18(33), 6468-6472. [Link]
  • ResearchGate. (n.d.).

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Optimizing reaction conditions for MOF synthesis with diethyl 5-bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: MOF Synthesis with Diethyl 5-Bromoisophthalate

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using this compound. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and overcome common experimental hurdles. We will move beyond simple procedural steps to explain the causality behind our recommendations, ensuring a robust and reproducible synthesis.

Section 1: Foundational Concepts & Baseline Protocol

Q1: What are the unique challenges and considerations when using this compound as a MOF linker?

Answer: this compound is a pro-ligand, meaning it is not in its final coordinating form. This presents two primary considerations that differ from using a simple dicarboxylic acid:

  • In Situ Hydrolysis: The ethyl ester groups must be hydrolyzed to carboxylate groups in situ for the linker to coordinate with the metal nodes and form the MOF structure. This hydrolysis step is typically facilitated by the reaction conditions (e.g., heat, presence of water, or base) and adds a layer of kinetic complexity. The rate of hydrolysis relative to the rate of MOF nucleation and growth is a critical parameter to control.

  • Functional Group Effects: The bromo- substituent is an electron-withdrawing group. This can influence the acidity (pKa) of the resulting carboxylic acid groups, potentially altering the coordination chemistry and the nucleation kinetics of the MOF.[1] Furthermore, the steric bulk of the bromine atom can affect the final topology and porosity of the framework. While often a desired feature for post-synthetic modification, its presence must be accounted for during the initial synthesis design.

A successful synthesis, therefore, requires reaction conditions that balance the rate of linker hydrolysis with the rate of framework assembly to promote the formation of a highly crystalline, phase-pure material.

Baseline Protocol: Synthesis of a Hypothetical Zr-based MOF (Zr-DBI)

This protocol provides a starting point for optimization. Zirconium-based MOFs are often chosen for their high stability.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (DBI)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Acetic Acid or Trifluoroacetic Acid)

Step-by-Step Methodology:

  • Precursor Solution A: In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 60 mg, 0.257 mmol) in 5 mL of DMF.

  • Precursor Solution B: In a separate 20 mL glass vial, dissolve this compound (e.g., 78 mg, 0.257 mmol) in 5 mL of DMF.

  • Addition of Modulator: To Precursor Solution A, add the modulator. The amount is critical and often expressed in molar equivalents relative to the metal salt. A typical starting point is 20-100 equivalents. For example, add 0.74 mL of acetic acid (100 eq.). The use of modulators is a common strategy to improve crystallinity by controlling the rate of framework formation.[2][3]

  • Reaction Mixture: Combine Precursor Solution A (containing the modulator) and Precursor Solution B.

  • Solvothermal Synthesis: Tightly cap the vial and place it in a preheated oven at 120 °C for 24-72 hours. The elevated temperature facilitates both the hydrolysis of the ester and the crystallization of the MOF.[4]

  • Work-up and Collection: After cooling to room temperature, a white crystalline powder should be visible.

    • Decant the mother liquor.

    • Wash the solid by adding fresh DMF (3 x 10 mL), centrifuging, and decanting the supernatant each time. This removes unreacted precursors.

  • Solvent Exchange & Activation: This critical step prepares the MOF's pores.

    • Exchange the DMF with a more volatile solvent like ethanol or acetone (3 x 10 mL over 24 hours).

    • Perform a final exchange with a low surface tension solvent like hexane.[5]

    • Activate the sample by heating under vacuum (e.g., 150 °C for 12 hours) to remove all guest molecules from the pores.

Section 2: Troubleshooting Common Synthesis Problems

This section addresses the most frequent issues encountered during synthesis. The following flowchart provides a general guide to troubleshooting.

TroubleshootingWorkflow cluster_problems Identify Primary Issue cluster_solutions_p1 Solutions for Low Yield cluster_solutions_p23 Solutions for Crystallinity Issues cluster_solutions_p4 Solutions for Framework Collapse start Unsatisfactory MOF Synthesis p1 No Precipitate / Low Yield start->p1 p2 Amorphous Solid start->p2 p3 Poor Crystallinity (Broad PXRD Peaks) start->p3 p4 Framework Collapse (Post-Synthesis) start->p4 s1a Increase Reaction Time/Temp (Promote Linker Hydrolysis) p1->s1a s1b Check Reagent Stoichiometry p1->s1b s1c Increase Concentration (Within Solubility Limits) p1->s1c s23a Introduce / Optimize Modulator (e.g., Acetic Acid, TFA) p2->s23a p3->s23a s23b Adjust Temp / Time (Slower kinetics = better crystals) p3->s23b s23c Vary Solvent System p3->s23c s4a Gentle Solvent Exchange (e.g., DMF -> Acetone -> Hexane) p4->s4a s4b Supercritical CO2 Drying p4->s4b s4c Avoid High Surface Tension Solvents (e.g., Water) p4->s4c

Caption: General troubleshooting workflow for MOF synthesis.

Q2: My reaction yielded very little or no solid product. What are the likely causes?

Answer: Low or no yield is typically a nucleation problem, often stemming from incomplete linker hydrolysis or unfavorable thermodynamics.

  • Cause 1: Insufficient Linker Hydrolysis: The diethyl ester is relatively stable. If the temperature is too low or the reaction time is too short, the linker will not hydrolyze to the active dicarboxylate form, preventing MOF formation.

    • Solution: Gradually increase the reaction temperature (e.g., in 10 °C increments from 120 °C to 150 °C) or extend the reaction time (e.g., from 24h to 48h or 72h).

  • Cause 2: Reagent Concentration/Solubility: The concentration of metal and linker precursors must be high enough to achieve supersaturation and induce nucleation, but not so high that the linker precipitates out of solution before reacting.[4]

    • Solution: Ensure all precursors are fully dissolved at room temperature before heating. If the yield is consistently low, consider slightly increasing the concentration of both precursor solutions.

  • Cause 3: Incorrect pH: The hydrolysis of the ester and the deprotonation of the resulting carboxylic acid are pH-dependent. The reaction medium in a standard DMF synthesis is typically acidic due to DMF decomposition at high temperatures, which aids hydrolysis.

    • Solution: While generally not required, the addition of a small amount of water to the DMF can sometimes facilitate hydrolysis, but this must be done cautiously as excess water can lead to the formation of dense, non-porous metal oxide phases.

Q3: I'm getting an amorphous precipitate instead of a crystalline MOF. How can I promote crystallinity?

Answer: The formation of an amorphous solid indicates that nucleation is happening too rapidly and without sufficient molecular ordering. The key is to slow down the reaction kinetics to allow for the controlled growth of well-defined crystals.[6]

  • The Role of Coordination Modulation: The most effective strategy is to introduce a modulator . A modulator is typically a monocarboxylic acid (like acetic acid, formic acid, or benzoic acid) that competes with the linker for coordination to the metal clusters.[7] This competition slows the overall rate of framework assembly, providing more time for defects to be corrected and for a more ordered, crystalline structure to form.[1][2]

ModulationMechanism cluster_metal Zr₆ Metal Cluster M Zr₆(O)₄(OH)₄ p1 M->p1 p2 M->p2 L DBI Linker (Dicarboxylate) Defect Amorphous Solid L->Defect Fast, Irreversible (No Modulator) L->p1 Coordination Mod Modulator (Monocarboxylate) Mod->p2 Competitive Coordination MOF Ordered MOF Crystal p1->MOF Slow, Reversible (With Modulator) p3 p2->p3 Blocks Sites Temporarily p3->M Releases Site

Caption: Mechanism of coordination modulation in MOF synthesis.

  • Solution: Introduce a modulator into the reaction mixture. Acetic acid is a common starting point. Begin with ~20 molar equivalents relative to the ZrCl₄ and increase it systematically. Stronger acids like trifluoroacetic acid (TFA) can also be effective but may lead to a higher density of defects.[3]

Section 3: Optimizing Crystallinity and Purity

Q4: My MOF has poor crystallinity (broad PXRD peaks). How can I improve it?

Answer: Poor crystallinity, evidenced by broad peaks in the Powder X-ray Diffraction (PXRD) pattern, suggests the presence of very small crystallites or a high degree of disorder. This can be addressed by fine-tuning the modulation and reaction conditions.

  • Optimize Modulator Concentration: The amount of modulator is crucial. Too little will not effectively control nucleation, while too much can completely inhibit MOF formation or create an overly defective structure.

    • Solution: Perform a systematic screen of the modulator concentration. Set up parallel reactions with varying equivalents of the modulator (e.g., 20, 50, 100, 200 eq. of acetic acid) while keeping all other parameters constant. Analyze the PXRD of each product to identify the optimal concentration.

  • Adjust Temperature Profile: Slower crystal growth often leads to higher quality crystals.

    • Solution: Try lowering the reaction temperature (e.g., from 120 °C to 100 °C or 90 °C) and simultaneously increasing the reaction time. This reduces the kinetic energy of the system, favoring thermodynamic product formation.

Q5: How do I choose the right modulator for my system?

Answer: The choice of modulator is a key variable. The effectiveness of a modulator is often related to its pKa and its structural similarity to the linker.[1] A good modulator competes effectively with the linker without permanently capping the metal nodes.

ModulatorTypical pKaKey Characteristics & Application Notes
Formic Acid 3.75Strong modulator. Can lead to high defect concentration. Effective at lower concentrations.
Acetic Acid 4.76The "standard" modulator. Provides a good balance of reactivity control and is effective over a broad concentration range.[8]
Benzoic Acid 4.20Structurally similar to the linker's coordinating group. Can be very effective due to similar binding affinity with the metal node.[2]
Trifluoroacetic Acid (TFA) 0.52Very strong acid. Used to create highly defective MOFs, which can be desirable for certain catalytic applications, but can also compromise framework stability.[3]

Recommendation: Start with acetic acid due to its reliability. If higher crystallinity is needed and acetic acid is insufficient, try benzoic acid. Use formic acid or TFA with caution when intentionally engineering defects.

Section 4: Post-Synthesis Processing & Activation

Q6: My MOF structure looks crystalline in the mother liquor but collapses into an amorphous powder after drying. What is happening and how can I prevent it?

Answer: This is a very common issue known as framework collapse and is caused by capillary forces during the evaporation of solvent from the pores.[9] High-boiling-point solvents like DMF have high surface tension, and as they evaporate, the resulting forces can be strong enough to pull the framework apart, especially for MOFs with large pores or delicate structures.

The solution is a process called activation , which involves carefully replacing the synthesis solvent with a low-surface-tension, volatile solvent before applying heat and vacuum.[10][11]

Detailed Solvent Exchange and Activation Protocol:

  • Initial Wash: After synthesis, wash the bulk powder with fresh DMF (3 times) to remove residual precursors.

  • Intermediate Solvent Exchange: Decant the DMF and immerse the MOF powder in a less viscous, miscible solvent like acetone or ethanol. Let it soak for at least 6-8 hours, then replace the solvent. Repeat this step 3-4 times. This process gradually removes the high-boiling DMF from the pores. The kinetics of this exchange are often faster than commonly assumed, but thoroughness is key.[5][12]

  • Final Solvent Exchange: Decant the intermediate solvent and immerse the MOF in a solvent with very low surface tension, such as hexane, pentane, or dichloromethane. Repeat this exchange 2-3 times over 6-8 hours.

  • Thermal Activation: Decant the final solvent. Place the vial containing the solvent-wet powder into a vacuum oven or Schlenk line. Gradually heat the sample to your target activation temperature (e.g., 120-180 °C) under dynamic vacuum. Hold for at least 12 hours to ensure all guest molecules are removed.

  • Advanced Method (Supercritical Drying): For extremely delicate frameworks, solvent exchange can be followed by supercritical CO₂ drying. This technique eliminates the liquid-gas phase boundary entirely, thus preventing any capillary forces from acting on the framework.[11]

References

  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks.
  • Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior.
  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC. NIH. [Link]
  • Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs).
  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Royal Society of Chemistry. [Link]
  • Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem?
  • Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance. Dalton Transactions. [Link]
  • Mixed-linker strategy for the construction of multifunctional metal–organic frameworks.
  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. ScienceDirect. [Link]
  • Modeling and Simulation of Crystallization of Metal–Organic Frameworks. MDPI. [Link]
  • MOF Activation: Solvent Exchange and Supercritical Drying.
  • Activation of Metal–Organic Frameworks. ChemistryViews. [Link]
  • Understanding and Controlling Metal Organic Framework Crystallization for Thin Film Fabric
  • In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsatur
  • Activation of metal–organic framework materials.
  • Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society. [Link]
  • Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template.
  • Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance. Royal Society of Chemistry. [Link]
  • Identifying pathways to metal-organic framework collapse during solvent activation with molecular simul
  • Optimization of MOF Synthesis.
  • Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Royal Society of Chemistry. [Link]

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Improving the solubility of diethyl 5-bromoisophthalate for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diethyl 5-bromoisophthalate. As a key intermediate in the synthesis of functionalized materials, metal-organic frameworks (MOFs), and complex pharmaceutical precursors, its utility is well-established.[1] However, its planar, semi-rigid structure and limited polarity present a common and often frustrating challenge: poor solubility.

This guide is designed to move beyond simple solvent tables and provide you, our fellow researchers and drug development professionals, with the causal reasoning and field-proven strategies to overcome these solubility hurdles. We will explore the "why" behind solvent choices and troubleshooting steps, ensuring your reactions are homogenous, efficient, and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my initial solvent choice. What are the first troubleshooting steps?

This is the most common issue encountered. This compound is a solid, crystalline compound that is insoluble in water and shows limited solubility in many common organic solvents at room temperature.[2][3][4] Like other aryl halides, its large, nonpolar aromatic core dominates its physical properties.[5]

Initial Troubleshooting Workflow:

  • Gentle Heating: The first and simplest intervention is to increase the temperature. The dissolution of a solid is an endothermic process, and providing thermal energy can significantly increase both the rate of dissolution and the saturation point. Heat the mixture to 40-60 °C, or up to the reflux temperature of the solvent, while stirring vigorously.

  • Solvent Polarity Check: If heating is ineffective, you may have a fundamental mismatch in polarity. This compound is a relatively nonpolar molecule, despite the presence of two ester groups. Solvents like hexanes or diethyl ether are often too nonpolar, while highly polar solvents like methanol can also be poor choices. Aprotic solvents with moderate polarity are typically the best starting point.

  • Purity Confirmation: Ensure the starting material is pure. Impurities can sometimes suppress solubility or indicate that the material is not what you expect. Check the melting point; for the analogous dimethyl 5-bromoisophthalate, it is in the range of 85-91 °C.[6]

Below is a troubleshooting decision tree to guide your initial steps.

G start Compound Won't Dissolve heat Apply Gentle Heat (e.g., 40-60 °C) start->heat dissolved1 Problem Solved: Proceed with Reaction heat->dissolved1 Dissolves? Yes cosolvent Introduce a Co-solvent heat->cosolvent Dissolves? No solvent_system Evaluate Solvent System (See Table 1) cosolvent->solvent_system dissolved2 Problem Solved: Proceed with Reaction solvent_system->dissolved2 Finds suitable system? Yes advanced Consider Advanced Methods: - Phase-Transfer Catalysis - High-Temp Ball Milling solvent_system->advanced Finds suitable system? No

Caption: Troubleshooting workflow for initial solubility issues.

Q2: I'm seeing low yields in my cross-coupling reaction. Could solubility be the culprit?

Absolutely. In heterogeneous reaction mixtures where the substrate is not fully dissolved, the reaction can only occur at the surface of the solid particles. This severely limits the effective concentration of your substrate, leading to slow reaction rates, incomplete conversion, and the formation of side products.

For many transition-metal-catalyzed reactions like Suzuki-Miyaura or Sonogashira couplings, ensuring all components are in solution is critical for the catalytic cycle to operate efficiently.[7][8] If the palladium catalyst cannot access the aryl bromide, the initial oxidative addition step—the first and often rate-limiting step—will be dramatically inhibited.

Symptoms of Solubility-Limited Reactions:

  • Stalled Reactions: The reaction proceeds initially but stops before full consumption of the limiting reagent.

  • Inconsistent Results: Yields vary significantly between seemingly identical batches.

  • Catalyst Decomposition: Undissolved substrate can create localized high concentrations of other reagents (like the base), which may degrade the sensitive palladium catalyst.

Q3: How do I select the best solvent or solvent system for my specific reaction?

Solvent selection is a balancing act. The ideal solvent must not only dissolve this compound but also all other reagents (e.g., the boronic acid/ester in a Suzuki coupling or the alkyne in a Sonogashira coupling) and be compatible with the reaction conditions (temperature, base).[9]

The selection process should be guided by the mechanism of the planned reaction.

G cluster_0 Reaction Type cluster_1 Recommended Solvent Properties cluster_2 Key Considerations suzuki Suzuki Coupling aprotic_polar Aprotic, Polar (e.g., Dioxane, THF, DMF) suzuki->aprotic_polar sonogashira Sonogashira Coupling aprotic_amine Aprotic +/- Amine Base (e.g., Toluene, THF, Et3N) sonogashira->aprotic_amine snar SNAr dipolar_aprotic Dipolar Aprotic (e.g., DMSO, DMF, NMP) snar->dipolar_aprotic base_sol Base Solubility (e.g., K2CO3, Cs2CO3) aprotic_polar->base_sol temp_req Temperature Requirement aprotic_polar->temp_req aprotic_amine->temp_req reagent_stability Reagent Stability dipolar_aprotic->reagent_stability

Caption: Logic for selecting a solvent based on reaction type.

Solvent Recommendations for Common Reactions

Solvent ClassExamplesPolarityRecommended ForRationale & Considerations
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)MediumSuzuki, SonogashiraGood general-purpose solvents that dissolve the aryl bromide and many organometallic reagents. Often used with water as a co-solvent in Suzuki reactions to dissolve the inorganic base.[10]
Aromatic Toluene, XylenesLowSuzuki, SonogashiraCan be run at higher temperatures, which is often necessary to dissolve all components. Less polar, so co-solvents may be needed.
Amides Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High (Aprotic)Suzuki, Sonogashira, SNArExcellent solvating power for a wide range of reagents. High boiling points allow for a wide temperature range. Crucial for SNAr to stabilize the charged Meisenheimer intermediate.[11]
Sulfoxides Dimethyl sulfoxide (DMSO)High (Aprotic)SNAr, SonogashiraVery high polarity and solvating power. Ideal for SNAr reactions.[12] Can also be effective in copper-free Sonogashira couplings.[13]
Alcohols Isopropanol, n-ButanolMedium (Protic)Suzuki (with caution)Can sometimes be used as co-solvents, but protic nature can interfere with some catalytic cycles or organometallic reagents.
Q4: Standard solvents are failing. How do I properly use a co-solvent system?

When a single solvent cannot adequately dissolve all reactants, a co-solvent system is the next logical step.[14] The principle is to use a primary solvent that dissolves your this compound well (e.g., Toluene or Dioxane) and add a secondary solvent (a co-solvent) to dissolve a polar component, like an inorganic base or a highly polar coupling partner.[15][16]

Protocol: Implementing a Co-Solvent System for a Suzuki Coupling

This protocol assumes a standard Suzuki-Miyaura reaction between this compound and an arylboronic acid using an inorganic base like K₂CO₃.[17][18]

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Primary Solvent Addition: Add the primary organic solvent (e.g., 1,4-Dioxane or Toluene) to the flask. The volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration relative to the limiting reagent).

  • Co-Solvent Addition: Add the co-solvent, typically deionized water, in a ratio between 4:1 and 10:1 (organic:water). The water is added specifically to dissolve the inorganic base.

  • Degassing: Vigorously stir the biphasic mixture and degas it thoroughly. This can be done by bubbling argon through the solution for 15-30 minutes or by subjecting it to several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can poison the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands to the mixture.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. The vigorous stirring is essential to maximize the interfacial area between the two phases, allowing the reactants to interact.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion, proceed with a standard aqueous workup.

Q5: My reaction involves an inorganic salt that is completely insoluble in my organic solvent. What is the best approach?

This is a classic scenario for Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for facilitating reactions between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[19][20] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant (usually an anion) from the solid or aqueous phase into the organic phase where the reaction can occur.[21][22][23]

Example Application: Nucleophilic Aromatic Substitution (SNAr) with Potassium Fluoride

Imagine you want to displace the bromine on this compound with fluoride using KF, a salt that is insoluble in aprotic organic solvents.

Protocol: Using Phase-Transfer Catalysis for an SNAr Reaction

  • Setup: To a flask, add this compound (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).

  • Solvent: Add a high-boiling point aprotic solvent like Toluene or DMF.

  • Catalyst Addition: Add the phase-transfer catalyst. A common choice is tetrabutylammonium bromide (TBAB) or a crown ether like 18-crown-6 (5-10 mol%).

    • Mechanism Insight: The 18-crown-6 will complex the potassium cation (K⁺), and the resulting lipophilic [K(18-crown-6)]⁺ complex will drag the fluoride anion (F⁻) into the organic phase, making it a "naked" and highly reactive nucleophile.

  • Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) with vigorous stirring. The high temperature is often required to achieve a reasonable reaction rate for SNAr on unactivated or moderately activated aryl halides.[24]

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction, filter off the inorganic salts, and proceed with a standard workup to isolate the product.

Q6: I'm working with a derivative that is nearly insoluble in everything. Are there any non-traditional methods?

For extremely challenging substrates, solution-phase chemistry may no longer be viable. In such cases, mechanochemistry offers a powerful, solvent-free alternative.

Mechanochemical Solid-State Reaction: High-temperature ball milling has been shown to enable highly efficient cross-coupling reactions, including the Sonogashira coupling of sparingly soluble aryl halides.[25][26] In this technique, the solid reactants, base, and catalyst are placed in a milling jar with steel balls. The mechanical energy from milling initiates the reaction in the solid state, completely bypassing the need for a solvent. While this requires specialized equipment, it is a potent strategy for otherwise intractable solubility problems.

References
  • Techno-Science. Phase transfer catalyst in organic synthesis. (2024-10-10). [Link]
  • PubChem. Diethyl 5-(Bromomethyl)
  • Wikipedia.
  • Chemdad.
  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018-05-31). [Link]
  • Royal Society of Chemistry.
  • Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]
  • Shanghai Minstar Chemical Co., Ltd.
  • Wikipedia. Cosolvent. [Link]
  • Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
  • CRDEEP Journals.
  • Quora. Aryl halides are insoluble in water but soluble in organic compounds. Why?. (2018-05-14). [Link]
  • ResearchGate. How can we resolve solubility of insoluble organic synthetic compounds?. (2016-08-02). [Link]
  • Royal Society of Chemistry. Tactics to Improve Solubility. (2021-08-27). [Link]
  • ACS Figshare. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021-03-30). [Link]
  • ACS Publications. Solvation Effects in Organic Chemistry. (2022-02-04). [Link]
  • Pharmaguideline. Solubility Enhancement Techniques. [Link]
  • ResearchGate. Green Solvents in Organic Synthesis: An Overview. [Link]
  • YouTube. Grad student question-why co-solvent used during recrystallization or trituration to purify solid?. (2022-08-17). [Link]
  • Academia.edu.
  • ResearchGate. Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. [Link]
  • MySkinRecipes.
  • MDPI. The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. (2026-01-08). [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. 17.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. (2019-09-03). [Link]
  • ChemRxiv.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025-03-29). [Link]
  • National Institutes of Health.
  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
  • Quora. Why are alkyl halides better solvents than aryl halides?. (2017-11-25). [Link]
  • MDPI. Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. (2021-06-01). [Link]
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). [Link]
  • Dalal Institute.
  • National Institutes of Health.
  • Organic Chemistry Portal. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
  • PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Diethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving diethyl 5-bromoisophthalate. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and robust protocols for this specific substrate. This compound is a valuable, yet sometimes challenging, building block due to its unique electronic and steric properties. This document will equip you with the knowledge to navigate these challenges and achieve high-yielding, reproducible results.

Introduction: Understanding the Substrate

This compound is an aryl bromide characterized by two electron-withdrawing ethyl ester groups meta to the bromine atom. This electronic setup renders the C-Br bond activated towards oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions.[1] However, the substrate also presents specific challenges:

  • Base Sensitivity: The ester functional groups are susceptible to hydrolysis under strongly basic conditions.[2]

  • Steric Hindrance: While not extreme, the substitution pattern can influence the efficiency of subsequent steps in the catalytic cycle, such as reductive elimination.

  • Reaction Scope: While highly amenable to Suzuki-Miyaura couplings, selecting the right conditions for other transformations like Buchwald-Hartwig aminations or Sonogashira couplings is critical for success.

This guide focuses primarily on the widely-used Suzuki-Miyaura reaction but also provides insights into other important C-C and C-N bond-forming reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when designing a cross-coupling strategy for this compound.

Q1: What is the best starting point for a Suzuki-Miyaura coupling with this substrate?

For an electron-deficient aryl bromide like this compound, a palladium-based system with a bulky, electron-rich phosphine ligand is the recommended starting point.[3] These ligands stabilize the palladium center and accelerate the rate-limiting steps of the catalytic cycle, particularly for sterically demanding partners.[4][5]

Q2: How do I choose the right palladium source? Precatalyst vs. in-situ generation?

While traditional sources like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common, they require in-situ reduction to the active Pd(0) species.[1] This process can sometimes be inefficient or lead to the formation of inactive palladium black.

For higher reproducibility and cleaner catalyst generation, the use of modern precatalysts is strongly advised.[6] Buchwald G3 or G4 precatalysts, for example, contain the desired ligand and are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon activation.[1]

Q3: Which phosphine ligand is most effective for this substrate?

The choice of ligand is critical. For electron-deficient and moderately hindered substrates, bulky biaryl monophosphine ligands (Buchwald-type ligands) are superior to simpler ligands like triphenylphosphine (PPh₃).[7]

  • High-Performance Ligands: SPhos, XPhos, and RuPhos are excellent choices. They promote fast oxidative addition and reductive elimination, leading to higher yields and faster reaction times, even at lower temperatures.[4][5]

  • Bidentate Ligands: Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can also be effective, though they sometimes exhibit slower kinetics compared to the modern monophosphine systems for challenging substrates.[8]

Q4: The ester groups are base-sensitive. Which base should I use?

This is a critical consideration. The base's primary role is to activate the boronic acid for the transmetalation step.[9] Strong hydroxide bases (NaOH, KOH) should be avoided as they will readily hydrolyze the ethyl esters.

Recommended Bases (in order of increasing strength/activity):

  • Potassium Carbonate (K₂CO₃): A mild and often effective choice, especially in aqueous solvent mixtures.[10]

  • Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that is highly effective for difficult couplings and is generally compatible with ester groups.[11]

  • Cesium Carbonate (Cs₂CO₃): Often provides excellent results due to its high solubility in organic solvents, but it is more expensive.[11]

  • Potassium Fluoride (KF): A very mild base that can be effective for substrates with highly sensitive functional groups.[2]

Q5: What is the optimal solvent system?

Aprotic polar or ethereal solvents are standard. Often, a small amount of water is added to help dissolve the inorganic base and facilitate the formation of the active boronate species.[1]

  • Common Choices: Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.

  • Anhydrous Conditions: For particularly sensitive reactions where protodeboronation is a concern, completely anhydrous conditions with a soluble base like Cs₂CO₃ in dioxane can be employed.[11]

Q6: Can I perform other cross-couplings, like a Buchwald-Hartwig amination, on this substrate?

Yes, C-N bond formation is certainly possible. The Buchwald-Hartwig amination requires a similar palladium catalyst system, but the ligand choice is paramount and often specific to the amine coupling partner (primary vs. secondary).[8][12]

  • Catalyst System: Use a palladium precatalyst with a specialized ligand like BrettPhos (for primary amines) or a Josiphos-type ligand.[6][12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[13] Careful optimization is needed to minimize ester hydrolysis.

Part 2: Troubleshooting Guide

Even with an optimized protocol, problems can arise. This guide addresses the most common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst: Oxygen contamination deactivated the Pd(0) catalyst; inefficient in-situ generation from Pd(II) source.[1] 2. Inappropriate Ligand: The ligand is not bulky or electron-rich enough to promote a key step (e.g., reductive elimination).[14] 3. Incorrect Base/Solvent: The base is too weak or insoluble in the chosen solvent, preventing transmetalation.[11]1. Improve Catalyst Generation: Use a reliable precatalyst (e.g., XPhos Pd G3). Ensure the reaction is rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 min).[11] 2. Screen Ligands: Test a panel of high-performance ligands like SPhos, RuPhos, or XPhos. 3. Optimize Base/Solvent: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the solvent system (e.g., Dioxane/H₂O 10:1) can solubilize the reagents.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can act as an oxidant, promoting the homocoupling pathway.[1] 2. Slow Transmetalation/Reductive Elimination: If the main catalytic cycle is slow, side reactions become more prevalent.1. Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas (N₂ or Ar).[11] 2. Use a More Active Catalyst: Switch to a more electron-rich and bulky ligand to accelerate the productive catalytic cycle.
Protodebromination of Starting Material 1. Water/Protic Impurities: Excess water or other protic sources can lead to the replacement of the bromine atom with hydrogen.[11] 2. β-Hydride Elimination (if coupling partner has β-hydrogens): This is less common for aryl-aryl couplings but can occur with alkyl partners.[13]1. Use Anhydrous Conditions: Dry solvents over molecular sieves or by distillation. Ensure all glassware is oven-dried. 2. Select Appropriate Ligand: Use ligands that promote rapid reductive elimination to outcompete side reactions.
Hydrolysis of Diethyl Ester Groups 1. Base is too Strong/Nucleophilic: Use of hydroxide bases (NaOH, KOH) or alkoxides at elevated temperatures.[2] 2. Prolonged Reaction Time at High Temperature: Extended heating in the presence of even a mild base and water can cause some hydrolysis.1. Use a Milder Base: Employ K₂CO₃, K₃PO₄, or KF. These provide sufficient basicity for the coupling without significant ester cleavage.[2][10] 2. Optimize for Speed: Use a more active catalyst system (e.g., SPhos) to reduce reaction time and/or temperature. Monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating.

Part 3: Protocols & Visualizations

Catalyst System Selection Workflow

The following diagram outlines a decision-making process for selecting and optimizing a catalyst system for the Suzuki-Miyaura coupling of this compound.

G cluster_start Initial Setup cluster_catalyst Catalyst & Ligand Selection cluster_conditions Reaction Conditions cluster_execution Execution & Analysis cluster_result Result start Goal: Couple this compound with Arylboronic Acid catalyst Choose Pd Precatalyst (e.g., XPhos Pd G3, 1-2 mol%) start->catalyst base Select Mild Base (K3PO4 or K2CO3, 2-3 equiv) catalyst->base ligand Bulky Monophosphine Ligand (XPhos, SPhos, RuPhos) solvent Choose Solvent System (Dioxane/H2O or Toluene/H2O) base->solvent temp Set Temperature (Start at 80-100 °C) solvent->temp run Run Reaction Under Inert Gas Monitor by TLC/LC-MS temp->run outcome Analyze Outcome run->outcome success High Yield (>80%) Reaction Complete outcome->success Yes troubleshoot Low Yield / No Reaction Proceed to Troubleshooting Guide outcome->troubleshoot No

Caption: Decision workflow for Suzuki-Miyaura catalyst selection.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Optimization of temperature, concentration, or catalyst loading may be required for specific coupling partners.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, with 10% v/v degassed H₂O)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, base, and palladium precatalyst.[11]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl bromide.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by a suitable method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

The General Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism is key to troubleshooting and optimization. The cycle consists of three main steps.[15][16]

G pd0 Pd(0)L_n (Active Catalyst) oa_complex R1-Pd(II)(X)L_n (Oxidative Adduct) pd0->oa_complex Oxidative Addition (R1-X) trans_complex R1-Pd(II)(R2)L_n oa_complex->trans_complex Transmetalation (R2-M) trans_complex->pd0 Reductive Elimination product R1-R2 (Product) trans_complex->product

Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. [Link]
  • Baran Group, The Scripps Research Institute. (n.d.). Cross-Coupling Chemistry.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions a.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ACS Publications. (2020, August 25). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]
  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
  • University of Windsor. (n.d.). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
  • Wikipedia. (n.d.). Heck reaction.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Wiley Online Library. (n.d.). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate.
  • Royal Society of Chemistry. (2020, July 13).
  • Royal Society of Chemistry. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)
  • MDPI. (n.d.). Catalyzed Mizoroki-Heck Reaction or C-H Activation.
  • ResearchGate. (2006, August 10). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective.
  • Gelest. (n.d.). Alkylsilicates for Cross-Coupling.

Sources

Technical Support Center: Optimizing Polymerization with Diethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polymerization reactions involving diethyl 5-bromoisophthalate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here, we address common challenges and provide in-depth, evidence-based solutions to reduce reaction times and improve overall efficiency.

Frequently Asked Questions (FAQs)

Q1: My polymerization with this compound is extremely slow. What are the most likely causes?

A1: Several factors can contribute to slow polymerization rates. The most common culprits include:

  • Monomer Impurity: The purity of this compound is critical. Trace impurities can inhibit the catalyst or interfere with the polymerization mechanism.

  • Catalyst Inactivity: The chosen catalyst may be inappropriate for the specific polymerization type (e.g., Suzuki, Heck, condensation), or it may have degraded due to improper storage or handling.

  • Suboptimal Temperature: Polymerization reactions are often temperature-sensitive. The reaction temperature may be too low for efficient propagation. For instance, some condensation reactions show a significant increase in yield and a reduction in reaction time when the temperature is raised.[1]

  • Inappropriate Solvent: The solvent plays a crucial role in monomer and polymer solubility, as well as in the catalytic cycle. A poor solvent can hinder the reaction.

  • Low Monomer Concentration: Insufficient monomer concentration can lead to a slower reaction rate.

Q2: What type of polymerization is this compound typically used for?

A2: this compound is a versatile monomer. The bromine atom and the diethyl ester groups allow it to be used in several types of polymerization, most notably:

  • Suzuki-Miyaura Cross-Coupling Polymerization: The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling with a co-monomer containing boronic acid or boronate ester functionalities.[2] This method is widely used for creating conjugated polymers.

  • Heck Coupling Polymerization: Similar to Suzuki coupling, the bromine atom can participate in palladium-catalyzed Heck reactions with vinylic co-monomers.[3][4]

  • Condensation Polymerization: The diethyl ester groups can undergo transesterification or amidation with diols or diamines, respectively, to form polyesters or polyamides. This type of reaction often requires high temperatures and the removal of a small molecule byproduct (ethanol in this case).[5][6]

Q3: Can I use dimethyl 5-bromoisophthalate instead of this compound?

A3: Yes, in many cases, the dimethyl ester can be used interchangeably with the diethyl ester, particularly in cross-coupling reactions where the ester groups are not directly involved.[7][8][9][10][11] However, for condensation polymerizations, the choice of ester will affect the byproduct (methanol vs. ethanol) and may require slight adjustments to the reaction conditions, such as temperature, due to differences in boiling points.[12]

Troubleshooting Guide: Reducing Reaction Times

This section provides a structured approach to identifying and resolving issues related to slow polymerization reactions.

Issue 1: Slow or Stalled Condensation Polymerization

Symptoms:

  • Little to no increase in viscosity over an extended period.

  • Low polymer yield after workup.

  • Monomer remains largely unreacted as confirmed by techniques like TLC or NMR.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Inadequate Temperature Condensation polymerizations often have high activation energies and require elevated temperatures to proceed at a reasonable rate.[1][5]Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each new temperature. For high-boiling point solvents, temperatures above 150°C may be necessary.[13]
Inefficient Byproduct Removal The removal of the condensation byproduct (e.g., ethanol) is crucial to drive the equilibrium towards polymer formation.Use a Dean-Stark trap or apply a vacuum to effectively remove the byproduct as it forms. Ensure the system is well-sealed to maintain vacuum.
Catalyst Issues The catalyst may be unsuitable or used in an insufficient amount.For polyesterification, consider using catalysts such as antimony or germanium compounds.[5] Ensure the catalyst is properly activated and used at the recommended loading.
Solvent Choice High-boiling aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can be effective for condensation reactions.[1]If the current solvent is not performing well, consider switching to a higher-boiling point solvent that is known to be effective for this type of reaction.

Experimental Workflow: Optimizing Condensation Polymerization

Caption: Troubleshooting flowchart for slow condensation polymerization.

Issue 2: Inefficient Suzuki-Miyaura or Heck Cross-Coupling Polymerization

Symptoms:

  • Low molecular weight polymer is obtained.

  • Significant amounts of starting materials or oligomers are present.

  • Reaction mixture color changes suggest catalyst decomposition.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Catalyst System The choice of palladium precursor and ligand is critical for efficient cross-coupling. Electron-rich and sterically demanding phosphine ligands or N-heterocyclic carbenes (NHCs) often enhance catalytic activity.[3][14]Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., P(t-Bu)₃, SPhos, XPhos).[2][3] The optimal choice is often substrate-dependent.
Base Selection The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[14] The strength and solubility of the base can significantly impact the reaction rate.Test a range of bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[3][14] The choice may depend on the solvent and substrates.
Solvent System The solvent must be able to dissolve the monomers and the growing polymer chain, as well as facilitate the catalytic cycle.Common solvents for cross-coupling include toluene, dioxane, and DMF. A mixture of solvents, such as toluene/water or dioxane/water, is often used for Suzuki reactions.
Monomer Purity & Stoichiometry Impurities in either monomer can poison the catalyst. An imbalance in the stoichiometry of the two monomers will limit the achievable molecular weight.Purify the monomers before use. Ensure a precise 1:1 stoichiometric ratio of the reactive functional groups.

Protocol: Suzuki-Miyaura Polymerization of this compound

  • Monomer and Reagent Preparation:

    • Ensure this compound and the diboronic acid/ester co-monomer are pure and dry.

    • Degas all solvents thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and the ligand if required.

    • Add this compound (1.0 eq) and the diboronic acid/ester co-monomer (1.0 eq).

    • Add the chosen degassed solvent (e.g., toluene).

    • Add an aqueous solution of the base (e.g., 2M K₂CO₃, 3-4 eq).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

    • Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Workup and Purification:

    • Once the desired molecular weight is achieved, cool the reaction to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Logical Relationship: Key Factors in Cross-Coupling Polymerization

G cluster_0 Reaction Components cluster_1 Reaction Outcome Monomer Monomer Purity & Stoichiometry Rate Reaction Rate Monomer->Rate MW Molecular Weight Monomer->MW Catalyst Catalyst & Ligand Catalyst->Rate Base Base Choice Base->Rate Solvent Solvent System Solvent->Rate Solvent->MW Yield Yield Rate->Yield MW->Yield

Caption: Interdependence of factors affecting cross-coupling polymerization outcomes.

References

  • Optimization of the Condensation Reaction | Download Scientific Diagram - ResearchGate.
  • EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents.
  • Condensation polymers: synthesis, properties, and applications - E3S Web of Conferences.
  • Condensation polymerization - ResearchGate.
  • Polysulfone Membranes: Here, There and Everywhere - MDPI.
  • Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines - MDPI.
  • dimethyl 5-bromoisophthalate cas no.51760-21-5 - Shanghai Minstar Chemical Co., Ltd.
  • WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents.
  • Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization - PMC.
  • DIMETHYL 5-BROMOISOPHTHALATE Five Chongqing Chemdad Co. ,Ltd.
  • The Versatility of Dimethyl 5-Bromoisophthalate in Chemical Research.
  • Factors affecting polymerization of resin-based composites: A literature review - PMC - NIH.
  • PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS - European Patent Office - EP 1293495 B1.
  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides - Organic Chemistry Portal.
  • Feature Papers in Catalysis in Organic and Polymer Chemistry - MDPI.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI.
  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC - NIH.
  • Polymer and Solvents 1.pdf - ResearchGate.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH.
  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization - The Royal Society of Chemistry.
  • Metal–Polymer Hybrid Material as a Catalyst for the Heck Coupling Reaction Under Phosphine-Free Conditions - ResearchGate.
  • (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - ResearchGate.

Sources

Technical Support Center: Challenges in the Scale-Up of Diethyl 5-Bromoisophthalate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of diethyl 5-bromoisophthalate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials, such as metal-organic frameworks (MOFs)[1]. Its successful production, particularly at scale, requires careful control over reaction conditions to maximize yield and purity while ensuring operational safety.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound at a laboratory and scale-up level?

There are two principal synthetic pathways for producing this compound:

  • Route A: Electrophilic Aromatic Substitution (EAS). This method involves the direct bromination of the aromatic ring of a starting material, typically diethyl isophthalate. The reaction requires a bromine source (e.g., elemental bromine, Br₂) and a strong acid or Lewis acid catalyst, such as fuming sulfuric acid (oleum) or nitric acid, to activate the bromine and overcome the deactivating effect of the two ester groups on the ring.[2][3][4]

  • Route B: Fischer-Speier Esterification. This route begins with 5-bromoisophthalic acid, which is then esterified using an excess of ethanol in the presence of a strong acid catalyst, most commonly concentrated sulfuric acid.[5] The reaction is driven to completion by removing the water byproduct, often by using a Dean-Stark apparatus or by using the alcohol as both reactant and solvent.[6][7]

Q2: Which synthesis route is generally preferred for large-scale production and why?

The choice of route for scale-up depends on several factors, including raw material cost, equipment availability, safety considerations, and desired purity.

  • The Esterification Route (Route B) is often preferred for large-scale production. The starting material, 5-bromoisophthalic acid, can be prepared and purified, ensuring that the subsequent esterification step is clean and high-yielding. This route avoids the handling of elemental bromine under harsh acidic conditions at the final ester stage, which simplifies purification by preventing the formation of polybrominated byproducts.[2][8]

  • The Bromination Route (Route A) can be more direct if diethyl isophthalate is a cheaper starting material. However, controlling the selectivity to form only the desired 5-bromo isomer and preventing over-bromination (formation of dibromo-isophthalates) is a significant challenge.[2][3] This often leads to complex purification procedures like fractional vacuum distillation, which can be energy-intensive and difficult to manage at scale.[3][9]

Q3: What are the main safety concerns when scaling up this synthesis?

Scaling up either route introduces significant safety challenges that must be addressed:

  • Handling of Corrosive Reagents: Both routes use highly corrosive materials. Route A involves elemental bromine and fuming sulfuric acid (oleum)[2][3], while Route B uses concentrated sulfuric acid. These substances require specialized personal protective equipment (PPE), corrosion-resistant reactors (e.g., glass-lined steel), and carefully designed charging and transfer procedures.

  • Exothermic Reactions: The bromination of diethyl isophthalate is a highly exothermic reaction. Without adequate cooling and controlled addition of reagents, a thermal runaway can occur, leading to a dangerous increase in pressure and temperature.

  • Pressure Management: Reactions involving heating acids and volatile organics can generate significant pressure. Reactors must be equipped with appropriate pressure relief systems. Esterification under pressure to increase the reaction temperature above the alcohol's boiling point also requires certified pressure vessels.[2][3][9]

  • Waste Disposal: The neutralization of large quantities of acidic waste is a major environmental and safety concern. The process generates significant volumes of acidic aqueous waste, which must be treated before disposal.

Q4: How can I monitor the reaction progress effectively?

Effective reaction monitoring is crucial for optimizing yield and minimizing impurities. The preferred methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the most robust method for monitoring both routes. It can quantify the disappearance of starting material and the appearance of the product, as well as detect and quantify key impurities like the mono-ester (in Route B) or polybrominated species (in Route A).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for Route A, as it can effectively separate and identify the volatile diethyl isophthalate starting material from the mono- and di-bromo products.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method suitable for in-lab monitoring to get a rapid assessment of reaction completion. However, it may not effectively resolve all byproducts.

Section 2: Troubleshooting Guide

This section is divided by synthetic route to address specific, common problems encountered during scale-up.

Route A: Electrophilic Bromination of Diethyl Isophthalate

The primary challenge in this route is achieving high selectivity for the desired mono-bromo product. The two ester groups are meta-directing and deactivating, making the reaction sluggish and requiring harsh conditions, which can also promote side reactions.[10]

  • Symptom: HPLC or GC analysis shows a large peak for the starting material, diethyl isophthalate, even after extended reaction times.

  • Causality & Solution: The deactivating nature of the two carboxyl groups makes the aromatic ring electron-deficient and resistant to electrophilic attack.[10] To overcome this, the electrophilicity of the bromine must be enhanced.

    • Increase Acid Strength: Switch from concentrated sulfuric acid to fuming sulfuric acid (oleum) with a specific SO₃ concentration (e.g., 10-20%).[2][3] The SO₃ acts as a powerful Lewis acid, polarizing the Br-Br bond and generating a more potent electrophile.

    • Optimize Temperature: Cautiously increase the reaction temperature. While this will increase the reaction rate, it can also decrease selectivity (see Problem 2). A typical range is 100-160°C.[3] Perform a Design of Experiments (DoE) study to find the optimal balance.

    • Increase Reaction Time: Ensure the reaction is run for a sufficient duration. Monitor every few hours until the starting material concentration plateaus.

  • Symptom: GC-MS or LC-MS analysis reveals significant peaks identified as diethyl dibromoisophthalate isomers (e.g., 4,5-dibromo or 2,5-dibromo).[2]

  • Causality & Solution: Once the first bromine atom is on the ring, it further deactivates it. However, under the harsh conditions required for the initial bromination, a second bromination can occur.

    • Control Stoichiometry: Use a precise molar ratio of bromine to diethyl isophthalate, typically between 1.0 and 1.5 equivalents.[3] An excess of bromine will directly lead to over-bromination.

    • Controlled Reagent Addition: Add the bromine slowly and sub-surface to ensure rapid mixing and avoid localized areas of high bromine concentration.

    • Interrupt the Reaction: To maximize selectivity, consider stopping the reaction before full conversion of the starting material. The unreacted diethyl isophthalate is often easier to separate from the mono-bromo product than the di-bromo byproducts are.[2] The recovered starting material can be recycled.

G start Low Yield or Low Conversion check_sm Check for Unreacted Starting Material (SM) start->check_sm check_impurities Check for Impurities (e.g., Di-bromo species) start->check_impurities sm_present High SM Detected check_sm->sm_present impurities_present High Impurities Detected check_impurities->impurities_present increase_temp Option 1: Increase Temperature (e.g., to 120-140°C) sm_present->increase_temp Yes increase_time Option 2: Increase Reaction Time sm_present->increase_time Yes stronger_acid Option 3: Use Stronger Acid (e.g., Oleum) sm_present->stronger_acid Yes reduce_br2 Option 1: Reduce Br2 Stoichiometry (to ~1.1 eq) impurities_present->reduce_br2 Yes lower_temp Option 2: Lower Reaction Temperature impurities_present->lower_temp Yes interrupt_rxn Option 3: Interrupt Reaction Early & Recycle SM impurities_present->interrupt_rxn Yes end_node Optimized Process increase_temp->end_node increase_time->end_node stronger_acid->end_node reduce_br2->end_node lower_temp->end_node interrupt_rxn->end_node G cluster_reactants Reactants cluster_products Products 5-Bromoisophthalic Acid 5-Bromoisophthalic Acid Equilibrium 5-Bromoisophthalic Acid->Equilibrium Ethanol (Excess) Ethanol (Excess) Ethanol (Excess)->Equilibrium This compound This compound Water Water Removal Remove Water (e.g., Dean-Stark) Water->Removal Shifts Equilibrium → Catalyst H₂SO₄ Catalyst Catalyst->Equilibrium Protonates Carbonyl Equilibrium->this compound Equilibrium->Water

Caption: Controlling the equilibrium of the Fischer esterification reaction.

Section 3: Key Experimental Protocols

These protocols are intended as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Fischer Esterification of 5-Bromoisophthalic Acid (1 mole scale)
  • Reactor Setup: Equip a 5 L glass-lined reactor with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap.

  • Charging: Charge the reactor with 5-bromoisophthalic acid (245.0 g, 1.0 mol), ethanol (2.3 L, ~40 mol), and toluene (500 mL) as an azeotroping agent.

  • Catalyst Addition: Begin stirring and slowly add concentrated sulfuric acid (54 mL, ~1.0 mol) while maintaining the internal temperature below 40°C.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) and collect the water-ethanol-toluene azeotrope in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by HPLC every 2 hours. The reaction is complete when the area% of 5-bromoisophthalic acid and the mono-ester intermediate are both <1.0%. This typically takes 6-10 hours. 6[6][7]. Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly transfer the mixture to a separate vessel containing a stirred solution of 5% sodium bicarbonate (NaHCO₃) in water (4 L). CAUTION: CO₂ evolution.

    • Continue stirring until the pH of the aqueous layer is between 7-8.

    • Separate the organic (toluene) layer.

    • Wash the organic layer with brine (2 x 1 L).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like heptane or ethanol/water.

Protocol 2: Purification by Vacuum Distillation

This method is particularly useful for purifying the product from the bromination route (Route A), where boiling points of the components are sufficiently different.

  • Setup: Assemble a short-path distillation apparatus suitable for vacuum operation. Use a vacuum pump capable of reaching <1 mmHg.

  • Procedure:

    • Charge the crude oil to the distillation flask.

    • Slowly apply vacuum to degas the material.

    • Begin heating the flask gently with a heating mantle.

    • Collect fractions based on boiling point. Unreacted diethyl isophthalate will distill first (b.p. ~133°C at 4.8 mmHg), followed by the desired this compound. P[2][3]olybrominated species will have a significantly higher boiling point and will remain in the distillation flask.

    • Monitor the purity of the fractions by GC or HPLC.

Section 4: Data Summary
Table 1: Comparison of Synthetic Routes for Scale-Up
ParameterRoute A: BrominationRoute B: EsterificationRationale & Key Considerations
Key Raw Materials Diethyl isophthalate, Bromine, Oleum5-Bromoisophthalic acid, Ethanol, H₂SO₄Cost and availability of starting materials are primary drivers.
Selectivity Moderate to LowHighRoute A is prone to over-bromination, creating difficult-to-remove impurities.
Purification Difficult (Vacuum Distillation)Easier (Recrystallization)Distillation is energy-intensive; recrystallization is often simpler at scale.
Safety Hazards High (Bromine, Oleum, Exotherm)Moderate (Conc. H₂SO₄)Handling elemental bromine and oleum requires specialized equipment and procedures.
Waste Stream Highly acidic, Brominated wasteAcidic wasteBoth require significant neutralization and treatment.
Overall Recommendation Feasible, but requires tight control and advanced purification.Generally preferred for scale-up due to higher selectivity and simpler purification.
Section 5: References
  • EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents. (n.d.). Retrieved January 10, 2026, from

  • KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents. (n.d.). Retrieved January 10, 2026, from

  • US6855845B2 - Process for the preparing bromoisophithalic acid compound - Google Patents. (n.d.). Retrieved January 10, 2026, from

  • This compound - MySkinRecipes. (n.d.). Retrieved January 10, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS - European Patent Office - EP 1293495 B1. (n.d.). Retrieved January 10, 2026, from [Link]

  • Active/inactive aromatic ring bromination - Chemia. (2022, April 8). Retrieved January 10, 2026, from [Link]

  • Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 10, 2026, from [Link]

  • Aromatic Bromination in Concentrated Nitric Acid - Scirp.org. (n.d.). Retrieved January 10, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

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Byproducts formed during the bromination of diethyl isophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting the bromination of diethyl isophthalate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you navigate the complexities of this reaction, ensuring both success and safety in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the electrophilic bromination of diethyl isophthalate?

The major product is diethyl 5-bromoisophthalate .[1] The two electron-withdrawing ethyl ester groups on the aromatic ring are meta-directing deactivators. The C-5 position is meta to both ester groups, making it the most electronically favorable site for electrophilic attack. The other positions (C-2, C-4, C-6) are either sterically hindered or less electronically favored.

Q2: Why is the bromination of diethyl isophthalate a challenging reaction to control?

The reaction is challenging due to the deactivated nature of the aromatic ring. The two carboethoxy groups withdraw electron density, making the ring significantly less nucleophilic than benzene. Consequently, harsh reaction conditions are required, such as the use of fuming sulfuric acid (oleum) or a strong Lewis acid catalyst, at elevated temperatures.[2][3] These conditions can be difficult to control, often leading to a mixture of products if not carefully managed.

Q3: What are the most common byproducts formed during this reaction?

The most common byproducts arise from incomplete reaction, over-bromination, or side reactions. These include:

  • Unreacted Diethyl Isophthalate: Due to the deactivated ring, forcing the reaction to completion can be difficult without causing over-bromination.

  • Isomeric Monobrominated Products: While this compound is the major product, small amounts of diethyl 2-bromoisophthalate [4][5][6] and diethyl 4-bromoisophthalate may form. The C-2 position is highly sterically hindered, making this isomer a trace byproduct.

  • Polybrominated Products: The use of excess bromine or prolonged reaction times can lead to the formation of dibrominated species, such as diethyl 4,5-dibromoisophthalate and diethyl 2,5-dibromoisophthalate .[3]

  • Hydrolyzed Products: If water is present in the reaction mixture, the acidic conditions can lead to the hydrolysis of one or both ester groups, forming 5-bromoisophthalic acid or its monoethyl ester.[2]

Q4: What analytical techniques are best for identifying the products and byproducts?

A combination of chromatographic and spectroscopic methods is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating the volatile ester products and identifying them based on their mass-to-charge ratio and characteristic bromine isotopic pattern (a near 1:1 ratio for the M and M+2 peaks).

  • Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR): Provides definitive structural information about the substitution pattern on the aromatic ring. The number of signals, their splitting patterns, and chemical shifts are unique for each isomer.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and for analyzing less volatile byproducts like the hydrolyzed carboxylic acids.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Problem 1: My reaction yields are consistently low, with a large amount of unreacted starting material.
  • Plausible Causes:

    • Insufficient Activation: The diethyl isophthalate ring is strongly deactivated. The reaction conditions may not be harsh enough to promote efficient bromination.

    • Low Temperature: The activation energy for this reaction is high. Temperatures may be too low for the reaction to proceed at a reasonable rate.[2]

    • Short Reaction Time: The reaction may simply not have been allowed to run long enough for completion.[2]

  • Recommended Solutions:

    • Increase Catalyst Concentration: If using a system like bromine in fuming sulfuric acid, ensure the concentration of sulfur trioxide in the oleum is sufficient (e.g., 10-30 wt%).[2][3] This increases the electrophilicity of the bromine.

    • Elevate Reaction Temperature: Cautiously increase the reaction temperature in increments of 10°C. A typical range for this reaction in oleum is 100-160°C.[2][3] Monitor the reaction closely by TLC or GC to avoid the formation of polybrominated byproducts.

    • Extend Reaction Time: Increase the reaction time, taking aliquots periodically to analyze for the disappearance of starting material and the formation of the desired product.

Problem 2: I am forming significant amounts of dibromo- and other polybrominated byproducts.
  • Plausible Causes:

    • Excess Brominating Agent: Using more than one molar equivalent of bromine will inevitably lead to polybromination once the initial monobromination has occurred.

    • High Reaction Temperature or Prolonged Time: Conditions that are too harsh will drive the reaction past the desired monobromination stage.[2]

  • Recommended Solutions:

    • Control Stoichiometry: Carefully measure and add just 1.0 to 1.05 molar equivalents of bromine relative to the diethyl isophthalate. Adding the bromine dropwise over a period allows for better control.

    • Reduce Temperature/Time: Once analysis shows that most of the starting material has been consumed, quench the reaction promptly. Lowering the reaction temperature can significantly improve selectivity for the mono-substituted product.

Problem 3: I am struggling to separate the desired this compound from its isomers.
  • Plausible Causes:

    • Similar Physical Properties: The various monobrominated isomers have very similar boiling points and polarities, making separation by distillation or simple recrystallization challenging.

  • Recommended Solutions:

    • Flash Column Chromatography: This is the most effective method. Use a high-quality silica gel with a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate).[7][8] The small differences in polarity between the isomers can be exploited for separation.

    • Fractional Recrystallization: This can sometimes be effective if the product is a solid and one isomer is significantly less soluble than the others in a particular solvent system. This method often requires multiple cycles and can be material-intensive.

Byproduct Summary Table
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
Diethyl IsophthalateC₁₂H₁₄O₄222.24Starting Material[9]
This compound C₁₂H₁₃BrO₄ 301.13 Major Product [1]
Diethyl 2-BromoisophthalateC₁₂H₁₃BrO₄301.13Minor Byproduct[4]
Diethyl 4-BromoisophthalateC₁₂H₁₃BrO₄301.13Minor Byproduct
Diethyl 4,5-DibromoisophthalateC₁₂H₁₂Br₂O₄380.03Polybromination Byproduct[3]
5-Bromoisophthalic AcidC₈H₅BrO₄245.03Hydrolysis Byproduct[2]

Experimental Protocols & Workflows

Protocol 1: Selective Monobromination of Diethyl Isophthalate

This protocol is a representative procedure adapted from established methods for brominating deactivated aromatic systems and must be performed with appropriate safety precautions in a well-ventilated fume hood.[2][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution), add diethyl isophthalate (1.0 eq).

  • Solvent Addition: Cool the flask in an ice bath and slowly add 10% fuming sulfuric acid (oleum) (3-4 volumes). Stir until the ester is fully dissolved.

  • Bromine Addition: Slowly add bromine (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise excessively.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120°C and maintain this temperature for 7-10 hours.

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring.

  • Extraction: The precipitated crude product can be filtered, or the aqueous mixture can be transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with saturated sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Diagram: Troubleshooting Workflow

This diagram outlines the logical steps for analyzing and addressing common issues in the bromination reaction.

G cluster_start Analysis cluster_problems Problem Identification cluster_solutions Corrective Actions start Analyze Crude Product (GC-MS / NMR) prob1 High % of Starting Material start->prob1 >20% SM prob2 High % of Polybrominated Products start->prob2 >10% Di-Br prob3 Mixture of Isomers start->prob3 Desired Product + Isomers sol1 Increase Temp / Time Increase Catalyst Conc. prob1->sol1 sol2 Decrease Br2 Equiv. Reduce Temp / Time prob2->sol2 sol3 Optimize Purification (Column Chromatography) prob3->sol3

Caption: A logical workflow for troubleshooting the bromination of diethyl isophthalate.

Diagram: Reaction Mechanism

This diagram illustrates the electrophilic aromatic substitution mechanism for the formation of the major product.

Caption: Mechanism of electrophilic aromatic bromination at the C-5 position.

References

  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • MySkinRecipes. (n.d.). This compound.
  • Ningbo Innopharmchem Co.,Ltd. (2025, October 24). The Versatility of Dimethyl 5-Bromoisophthalate in Chemical Research.
  • National Center for Biotechnology Information. (n.d.). Diethyl 4,6-diacetamidoisophthalate. PubChem.
  • National Center for Biotechnology Information. (n.d.). Diethyl 5-(Bromomethyl)isophthalate. PubChem.
  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS - EP 1293495 B1.
  • Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal.
  • ResearchGate. (2025, August 6). Investigations into the Bromination of Substituted Phenols Using Diethyl Bromomalonate and Diethyl Dibromomalonate.
  • Karaganda Buketov University. (2024, March 27). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. EURASIAN JOURNAL OF CHEMISTRY.
  • National Center for Biotechnology Information. (n.d.). Diethyl isophthalate. PubChem.
  • ResearchGate. (2025, August 10). (PDF) Diethyl 4,10-dibromo-5,11-methano-6H,12H-dibenzo[b,f][1][10]diazocine-2,8-dicarboxylate.
  • ResearchGate. (n.d.). Diethyl 4,6-diacetamidoisophthalate.
  • Diva-portal.org. (2015, May 30). Validation of a Cleanup Method for Analysis of Novel Brominated Flame Retardants in Biota Matrices.
  • WRAP. (n.d.). Develop a process to separate brominated flame retardants from WEEE polymers Final Report.
  • National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central.
  • PubMed. (2013, January 1). Removal of diethyl phthalate from water solution by adsorption, photo-oxidation, ozonation and advanced oxidation process (UV/H₂O₂, O₃/H₂O₂ and O₃/activated carbon).
  • National Center for Biotechnology Information. (2024, May 10). Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. PubMed Central.
  • Organic Syntheses. (n.d.). DIETHYL tert-BUTYLMALONATE.
  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • Sciencemadness.org. (2024, February 7). Synthesis of diethyl terephthalate.
  • PubMed. (n.d.). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis.
  • Scirp.org. (n.d.). Aromatic Bromination in Concentrated Nitric Acid.

Sources

Technical Support Center: Minimizing Solvent Waste in Diethyl 5-Bromoisophthalate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diethyl 5-bromoisophthalate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their purification processes while adhering to the principles of green chemistry. We will move beyond standard protocols to explain the underlying science, enabling you to make informed decisions that enhance purity, improve yield, and significantly reduce solvent consumption and waste generation.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound. The question-and-answer format provides direct solutions to specific experimental challenges.

Question 1: My recrystallization of this compound resulted in a very low, or no, yield. What went wrong?

Answer: This is a frequent and frustrating issue, often stemming from suboptimal solvent selection or procedural execution. The core principle of recrystallization is that the ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: If the compound remains highly soluble even in a cold solvent, it will not precipitate, leading to poor recovery. Conversely, if the compound is barely soluble even in the boiling solvent, you may mistake it for being fully dissolved and add an excessive volume of solvent.

    • Solution: Conduct small-scale solvent screening. Test solubility in various common solvents (e.g., ethanol, isopropanol, toluene, heptane, or mixtures thereof). A good starting point for esters is often an alcohol or a hydrocarbon solvent like toluene.[1] For this compound, lower alcohols (C1-C5) have been shown to be effective for the analogous 5-bromoisophthalic acid compounds.[2][3]

  • Excessive Solvent Volume: This is the most common cause of low yield. The goal is to create a saturated solution at the solvent's boiling point. Adding too much solvent prevents the solution from becoming supersaturated upon cooling, thus inhibiting crystallization.

    • Solution: Add the hot solvent portion-wise to the crude solid until it just dissolves. If you accidentally add too much, you can carefully evaporate some of the solvent under a gentle stream of nitrogen to re-establish saturation.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product will crystallize prematurely on the filter paper, reducing your isolated yield.

    • Solution: Use a pre-heated funnel and filter flask and keep the solution near its boiling point during the transfer. Minimize the exposure time to cooler surfaces.

  • Rapid Cooling: Cooling the saturated solution too quickly (e.g., by immediately placing it in an ice bath) can lead to the formation of very small, often impure, crystals or "oiling out."

    • Solution: Allow the flask to cool slowly and undisturbed to room temperature. This promotes the growth of larger, purer crystals. Once it has reached room temperature, then place it in an ice bath to maximize precipitation.[4]

Question 2: After purification, my this compound is still impure. How can I improve its purity?

Answer: Persistent impurities suggest that the chosen purification method is not effectively separating the target compound from its contaminants.

Potential Causes & Solutions:

  • Co-crystallization of Impurities: Some impurities may have a solubility profile very similar to this compound in the chosen recrystallization solvent, causing them to crystallize alongside your product.

    • Solution: Try a different solvent or a solvent-pair system (e.g., ethanol/water, toluene/heptane). In a solvent-pair system, the compound is dissolved in a "good" solvent at a high temperature, and a "poor" solvent (the anti-solvent) is added dropwise until the solution becomes cloudy (the saturation point). Re-heating to clarify and then slow cooling can effectively exclude impurities.

  • Trapped Mother Liquor: Impurities dissolved in the solvent (the "mother liquor") can become trapped on the surface of your crystals if not washed properly.

    • Solution: After filtering the crystals, wash the filter cake with a minimum amount of ice-cold recrystallization solvent. Using cold solvent is critical to avoid dissolving your purified product.

  • Inefficient Column Chromatography: If using column chromatography, impurities may co-elute with your product.

    • Solution: Optimize your mobile phase. A common mistake is using a solvent system that is too polar, causing all compounds to move too quickly down the column. Start with a less polar eluent (e.g., a higher ratio of hexane or heptane to ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column. Automated flash chromatography systems can also reduce solvent use by employing optimized gradients.[5]

Question 3: My compound "oiled out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the crude solid is lower than the boiling point of the solvent, or if the concentration of impurities is very high.

Potential Causes & Solutions:

  • High Impurity Load: Impurities can depress the melting point of your compound, leading to the formation of an oil.

    • Solution: Perform a preliminary purification step. This could be a simple charcoal treatment to remove colored impurities or a quick filtration through a small plug of silica gel to remove highly polar contaminants.

  • Suboptimal Solvent: The solvent's properties may be encouraging liquid-liquid phase separation.

    • Solution: Re-dissolve the oil by adding more hot solvent and attempt to recrystallize from this more dilute solution. If this fails, remove the original solvent in vacuo and try a different solvent, preferably one with a lower boiling point.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding solvent selection, waste minimization strategies, and alternative technologies.

FAQ 1: How do I select an effective and environmentally friendly ("green") solvent for purification?

Choosing a greener solvent is a primary tenet of sustainable chemistry.[6][7] The ideal solvent should not only be effective for purification but also have a low environmental impact and minimal health hazards.

  • Consult Solvent Selection Guides: Pharmaceutical companies have developed comprehensive guides that rank solvents based on safety, health, and environmental criteria. Prioritize "recommended" or "preferred" solvents like ethanol, isopropanol, ethyl acetate, and heptane over "undesirable" ones like chloroform, benzene, or dichloromethane.[6]

  • Consider Bio-Based Solvents: Solvents derived from renewable resources, such as glycerol or ethyl lactate, are becoming more common and can be effective for certain applications.[8]

  • Prioritize Recovery and Reuse: Select a solvent that can be easily recovered and recycled in the lab. Solvents with moderate boiling points and those that do not form azeotropes are ideal candidates for simple distillation.[9]

Table 1: Properties of Common Purification Solvents

SolventBoiling Point (°C)PolarityKey Considerations & Green Chemistry Notes
Heptane 98Non-polarGood for non-polar compounds. Less toxic than hexane. Easily recycled.
Toluene 111Non-polarEffective for aromatic compounds, but has higher toxicity.[1] Use with caution.
Ethyl Acetate 77Polar aproticVersatile solvent with moderate polarity. Lower toxicity and biodegradable.
Ethanol 78Polar proticExcellent green solvent.[6] Often used in solvent pairs with water.
Isopropanol 82Polar proticA good alternative to ethanol with slightly different solubility characteristics.
Water 100Very polarThe ultimate green solvent, but often requires pairing with an organic solvent for compounds like this compound.[10]

FAQ 2: Column chromatography consumes a lot of solvent. How can I reduce this waste?

While effective, traditional column chromatography is a major source of solvent waste.[11] Several strategies can significantly reduce consumption:

  • Optimize the Mobile Phase: Use TLC to find the least polar solvent system that provides good separation (a difference in Rf values of at least 0.2). This minimizes the total volume of solvent needed to elute your compound.

  • Use Scavenger Resins: For removing specific impurities (e.g., excess reagents), functionalized silica scavengers can be highly effective.[5][11] You simply stir the scavenger resin with the crude product solution, and the impurity binds to the resin, which is then removed by simple filtration. This can eliminate the need for a column altogether.[11]

  • Employ Automated Flash Chromatography: Modern automated systems use smaller particle size silica and precisely controlled gradients. This leads to better separation with significantly less solvent and time compared to manual columns.[5]

FAQ 3: What is the most practical way to recycle solvents in a research lab setting?

Solvent recovery through distillation is the most common and effective method for recycling used solvents.[12][13] This process separates volatile solvents from non-volatile contaminants based on differences in boiling points.[12]

  • Simple Distillation: This technique is suitable for separating a single solvent from non-volatile impurities. For example, recovering ethyl acetate from column fractions after the product has been isolated.

  • Fractional Distillation: This is used to separate a mixture of two or more solvents with different boiling points (e.g., separating a hexane/ethyl acetate mixture).[9]

  • Vacuum Distillation: For high-boiling point solvents, applying a vacuum lowers the boiling point, which saves energy and prevents potential thermal degradation of the solvent.[12]

Purpose-built, automated lab-scale distillation units can make this process safe and efficient, often yielding recycled solvents of higher purity than the original commercial grade.[14]

Experimental Protocols

Protocol 1: Waste-Minimized Recrystallization

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude this compound. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. The solid should be mostly insoluble.

  • Heating: Heat the test tube in a sand bath or water bath. The solid should completely dissolve.

  • Cooling: Allow the tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Scaling Up: Place the bulk of your crude product in an appropriately sized Erlenmeyer flask with a stir bar.

  • Dissolution: Add the minimum amount of near-boiling solvent in portions while stirring until the solid is completely dissolved.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on the benchtop, undisturbed.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away residual impurities.

  • Drying: Dry the purified crystals under vacuum. Collect the filtrate (mother liquor) for solvent recovery.

Protocol 2: Lab-Scale Solvent Recovery via Simple Distillation

  • Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Filling: Fill the distillation flask no more than two-thirds full with the used solvent (e.g., the combined filtrate from recrystallization and column chromatography fractions containing the same solvent). Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Collection: Collect the distilled solvent that condenses at a constant temperature corresponding to the solvent's known boiling point.

  • Stopping: Stop the distillation when the temperature begins to rise or fall, or when a small amount of liquid remains in the distillation flask. Never distill to dryness.

  • Storage: Store the recovered solvent in a clearly labeled bottle, noting that it is "Recovered" or "Recycled." Its purity can be checked via GC-MS if required for sensitive applications.[14]

Visualization of the Waste Minimization Workflow

The following diagram illustrates the decision-making process for selecting a purification method and managing solvent waste, guiding the researcher toward a more sustainable outcome.

WasteMinimizationWorkflow start Start: Crude This compound assess_purity Assess Purity & Impurity Profile (TLC, NMR) start->assess_purity is_high_purity Is Crude >95% Pure? assess_purity->is_high_purity recrystallize Purify via Recrystallization is_high_purity->recrystallize Yes is_low_purity Complex Mixture or Similar Impurities? is_high_purity->is_low_purity No pure_product Pure Product recrystallize->pure_product collect_waste Collect Waste Solvent Streams (Segregate by type) recrystallize->collect_waste chromatography Purify via Column Chromatography is_low_purity->chromatography Yes scavenging Consider Impurity Scavenging (If applicable) is_low_purity->scavenging Alternative chromatography->pure_product chromatography->collect_waste scavenging->pure_product scavenging->collect_waste recover_solvent Recover Solvent via Distillation collect_waste->recover_solvent reuse Reuse Recovered Solvent (e.g., for chromatography) recover_solvent->reuse dispose Dispose of Non-Recoverable Residue & Aqueous Waste recover_solvent->dispose Residue

Sources

Validation & Comparative

Diethyl 5-bromoisophthalate vs. dimethyl 5-bromoisophthalate in MOF synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for MOF Synthesis: Diethyl vs. Dimethyl 5-Bromoisophthalate

As a Senior Application Scientist, the choice of an organic linker is one of the most critical decisions in the rational design of Metal-Organic Frameworks (MOFs). This choice dictates not only the final topology and pore environment of the framework but also profoundly influences the synthesis kinetics and material quality. The 5-bromoisophthalate scaffold is particularly valuable, offering a pre-installed functional handle for post-synthetic modification. However, a subtle yet crucial choice exists for the researcher: utilizing the dimethyl ester or the diethyl ester precursor.

This guide provides a comprehensive, data-supported comparison of diethyl 5-bromoisophthalate and dimethyl 5-bromoisophthalate in MOF synthesis. We will move beyond a simple list of properties to explain the causal relationships between the linker's ester group, its behavior in solution, and the ultimate properties of the resulting MOF.

Physicochemical Properties: The Foundation of Reactivity

The seemingly minor difference between a methyl and an ethyl group imparts distinct physical properties to the linker precursor. These properties, summarized below, have significant downstream effects on solubility, reaction kinetics, and solvent system selection.

PropertyDimethyl 5-BromoisophthalateThis compoundRationale for Impact on MOF Synthesis
Molecular Formula C₁₀H₉BrO₄C₁₂H₁₃BrO₄The addition of two methylene groups increases the molecular weight and carbon content.
Molecular Weight 273.08 g/mol [1]301.13 g/mol Affects mass-based calculations for reaction stoichiometry.
Melting Point 86-91 °C[1]~65-68 °C (Estimated)A lower melting point can sometimes improve dissolution at the start of a reaction.
Boiling Point ~150 °C (at reduced pressure)[2]Higher than dimethyl esterNot directly relevant for solvothermal synthesis but reflects stronger intermolecular forces.
Solubility Insoluble in water; Soluble in DMF, alcohols[2][3][4].Insoluble in water; Higher solubility in less polar solvents.Critical for achieving a homogeneous reaction mixture, preventing premature precipitation and ensuring uniform crystal growth.[5]
Steric Hindrance LowerHigherThe bulkier ethyl groups can influence the rate of hydrolysis and coordination, acting as a kinetic modulator.[6]
Hydrolysis Byproduct MethanolEthanolThe size and boiling point of the alcohol byproduct can affect its removal during the crucial solvent exchange and activation steps.

The Core Distinction: Impact on MOF Formation Dynamics

In a typical solvothermal synthesis, the ester groups of the linker must hydrolyze in situ to form the carboxylate moieties that coordinate with the metal clusters. The rate of this hydrolysis is the single most important kinetic difference between using the dimethyl and diethyl precursors.

Reaction Kinetics and Crystallization

The hydrolysis of esters is a well-understood process influenced by both steric and electronic effects.

  • Dimethyl 5-bromoisophthalate: The smaller methyl groups present less steric hindrance to the approach of water or hydroxide ions. This leads to a faster rate of hydrolysis . The rapid generation of the active carboxylate linker in the reaction vessel can cause a burst of nucleation events, often resulting in a higher yield of smaller, microcrystalline or nanocrystalline MOF particles.

  • This compound: The bulkier ethyl groups are more sterically demanding, slowing down the rate of hydrolysis.[6] This results in a slower, more controlled release of the active linker into the solution. This "slow-release" mechanism can be highly advantageous, as it favors crystal growth over nucleation, often leading to the formation of larger, more highly crystalline, and less defective MOF crystals .

This difference in reactivity allows the choice of linker to be used as an intrinsic modulator of crystal growth, complementing the effects of extrinsic modulators like monocarboxylic acids (e.g., acetic acid, HCl).[7]

G cluster_dm Dimethyl 5-bromoisophthalate cluster_de This compound dm_linker Dimethyl Ester dm_hydrolysis Fast Hydrolysis dm_linker->dm_hydrolysis Less Steric Hindrance dm_nucleation Rapid Nucleation dm_hydrolysis->dm_nucleation dm_product Smaller Nanocrystals dm_nucleation->dm_product de_linker Diethyl Ester de_hydrolysis Slow Hydrolysis de_linker->de_hydrolysis More Steric Hindrance de_growth Favors Crystal Growth de_hydrolysis->de_growth de_product Larger, High-Quality Crystals de_growth->de_product

Caption: Generalized workflow for UiO-66-Br synthesis.

Summary and Recommendations

The choice between diethyl and dimethyl 5-bromoisophthalate is not a matter of one being superior, but of selecting the right tool for the specific research objective.

FeatureDimethyl 5-bromoisophthalateThis compound
Primary Advantage Faster reaction kinetics, good for rapid synthesis.Slower, more controlled reaction; promotes high crystallinity.
Best For High-throughput screening, synthesis of MOF nanoparticles, applications where reaction time is critical.Growing large single crystals for X-ray diffraction, applications requiring low defect density (e.g., gas separations), fundamental structural studies.
Key Consideration May produce smaller crystallites; potential for higher defect concentration if not optimized.Requires longer reaction times; activation may need slightly more aggressive conditions to remove ethanol.

Expert Recommendation: For researchers embarking on the synthesis of a new MOF structure with a 5-bromoisophthalate linker, This compound is often the recommended starting point. Its slower reactivity provides a wider window for optimization and is more likely to yield high-quality crystals suitable for initial characterization and structural determination. Once the synthesis is established, a switch to the more reactive and often less expensive dimethyl ester can be explored for process scale-up or for creating nanocrystalline variants of the material.

Ultimately, understanding the subtle yet powerful influence of the ester group allows the discerning researcher to exert finer control over the MOF synthesis process, paving the way for the rational design of materials with precisely tailored properties.

References

  • Vertex AI Search. (2025).
  • Google Search. (n.d.).
  • Katz, M. J., et al. (2013). A facile synthesis of UiO-66, UiO-67 and their derivatives.
  • Tranchemontagne, D. J., Hunt, J. R., & Yaghi, O. M. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557.
  • National Institutes of Health. (n.d.).
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  • ResearchGate. (2025). Transitioning Formamide Solvothermal Syntheses of MOFs to Less Toxic Solvents.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Rate of DMC Hydrolysis in Aqueous Solution.
  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • The Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions.
  • ResearchGate. (2024).
  • ACS Publications. (2024). Expanding the Design Space of Polymer–Metal Organic Framework (MOF) Gels by Understanding Polymer–MOF Interactions.
  • Wiley Online Library. (2022). Metal‐Organic Framework (MOF) Morphology Control by Design.
  • BenchChem. (2025).
  • Shanghai Minstar Chemical Co., Ltd. (n.d.). dimethyl 5-bromoisophthalate cas no.51760-21-5.
  • Royal Society of Chemistry. (n.d.).
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  • National Institutes of Health. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.

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A Comparative Guide to the Reactivity of Halogenated Isophthalate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Halogenation in Modulating Isophthalate Ester Reactivity

Isophthalate esters, specifically derivatives of dimethyl isophthalate (DMI), are fundamental building blocks in the synthesis of polymers, specialty materials, and pharmaceutical intermediates. The introduction of halogen substituents (Fluorine, Chlorine, Bromine, Iodine) onto the aromatic ring profoundly alters the molecule's electronic and steric properties. This modulation is not merely an academic exercise; it is a powerful tool for fine-tuning reaction kinetics and directing synthetic outcomes.

Halogenation primarily influences reactivity through two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R) . The strong electronegativity of halogens withdraws electron density from the aromatic ring via the sigma bond network (-I effect), making the ring more electron-deficient (electrophilic). Conversely, lone pairs on the halogen can be donated to the pi-system (+R effect). For halogens, the inductive effect is dominant.

The magnitude of these effects dictates the ester's susceptibility to various chemical transformations. This guide will focus on two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and ester hydrolysis, providing both mechanistic insights and practical, validated experimental protocols.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group (in this case, a halogen) by a nucleophile. For halogenated isophthalate esters, the reaction is highly dependent on the nature of the halogen and its position relative to the activating ester groups.

The Underlying Mechanism: Activation and the Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing ester groups, along with the halogen's own inductive effect, activate the ring, making it susceptible to attack by a nucleophile (e.g., an alkoxide, amine, or thiol).[1][2][3] This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this complex is the key determinant of the reaction rate. The subsequent, typically rapid, elimination of the halide leaving group restores aromaticity and yields the final product.

Caption: Generalized SNAr mechanism for halogenated isophthalate esters.

The Halogen Reactivity Trend: F > Cl > Br > I

Contrary to the leaving group ability observed in aliphatic SN2 reactions (I > Br > Cl > F), the reactivity order in SNAr is often reversed: Fluorine > Chlorine > Bromine > Iodine .

This phenomenon is rooted in the rate-determining first step: the nucleophilic attack. Fluorine's exceptional electronegativity makes it the most powerful electron-withdrawing halogen via the inductive effect.[4] This potent activation of the aromatic ring significantly lowers the energy barrier for the formation of the Meisenheimer complex, thereby accelerating the reaction. Although the carbon-fluorine bond is the strongest, its cleavage occurs in the fast, non-rate-determining second step, rendering its strength irrelevant to the overall reaction rate.

Quantitative Comparison of Reactivity

While specific kinetic data for a homologous series of halogenated isophthalate esters is sparsely published, the principles can be illustrated with representative data from analogous activated aromatic systems. The activating effect of fluorine is well-documented.[5][6] For instance, in reactions of 1-halo-2,4-dinitrobenzenes with piperidine, the relative rates are approximately F (3300) > Cl (15.7) > Br (11.6) > I (1). This trend provides a strong predictive model for the behavior of halogenated isophthalates.

Table 1: Predicted Relative Reactivity in SNAr of Dimethyl 4-Halo-isophthalates

Halogen (X) Inductive Effect (-I) C-X Bond Strength (kJ/mol) Predicted Relative Rate
F Strongest ~544 Highest
Cl Strong ~406 Intermediate
Br Moderate ~347 Low
I Weakest ~280 Lowest

Note: This table illustrates the expected trend based on established principles of SNAr reactions.

Comparative Reactivity in Ester Hydrolysis

Ester hydrolysis, the cleavage of an ester back to its constituent carboxylic acid and alcohol, can be catalyzed by acid or base.[7][8][9] The reactivity of halogenated isophthalate esters in this context is also governed by the electronic influence of the halogen substituent.

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester group. This is the rate-determining step. The resulting tetrahedral intermediate then collapses, expelling the alkoxide (e.g., methoxide) as the leaving group, which is subsequently protonated.

The electron-withdrawing halogen substituent enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[10][11] Therefore, a stronger inductive effect from the halogen will accelerate the rate of hydrolysis.

The Halogen Reactivity Trend: F > Cl > Br > I

Similar to the SNAr reaction, the rate of hydrolysis is dictated by the halogen's ability to withdraw electron density. Fluorine, being the most electronegative, increases the partial positive charge on the carbonyl carbon to the greatest extent, leading to the fastest hydrolysis rate. The expected reactivity trend is therefore: Fluorine > Chlorine > Bromine > Iodine .

Table 2: Predicted Relative Rates of Base-Catalyzed Hydrolysis

Dimethyl Halo-isophthalate Halogen Electronegativity (Pauling) Predicted Effect on Carbonyl Electrophilicity Predicted Relative Hydrolysis Rate
Fluoro- 3.98 Strongest Increase Highest
Chloro- 3.16 Strong Increase High
Bromo- 2.96 Moderate Increase Moderate
Iodo- 2.66 Weakest Increase Lowest

Note: This table provides a qualitative prediction based on the electronic effects of the halogen substituents.

Experimental Protocols: A Self-Validating System

To provide a tangible framework for comparing these reactivities, the following protocol outlines a kinetic study for the SNAr reaction. The trustworthiness of this protocol lies in its use of UV-Vis spectrophotometry, a highly reproducible technique, to continuously monitor product formation, allowing for precise rate constant determination.

Protocol: Kinetic Analysis of SNAr of Dimethyl 4-Haloisophthalates with Sodium Ethoxide

Objective: To determine the pseudo-first-order rate constants for the reaction of various dimethyl 4-halo-isophthalates with a nucleophile.

Materials:

  • Dimethyl 4-fluoro-isophthalate

  • Dimethyl 4-chloro-isophthalate

  • Dimethyl 4-bromo-isophthalate

  • Sodium Ethoxide (NaOEt) solution, 0.1 M in anhydrous ethanol

  • Anhydrous Ethanol (spectroscopic grade)

  • Volumetric flasks, pipettes, and quartz cuvettes

Equipment:

  • Thermostatted UV-Vis Spectrophotometer with a multi-cell holder

Workflow Diagram:

SNAr_Kinetics_Workflow cluster_prep Preparation cluster_run Reaction & Data Acquisition cluster_analysis Data Analysis A Prepare stock solutions: 1. 1 mM Halo-isophthalate in Ethanol 2. 0.1 M NaOEt in Ethanol B Set spectrophotometer to λ_max of product and equilibrate temperature to 25°C A->B C Inject 100 µL of ester stock into cuvette with 2.9 mL NaOEt solution (final [Ester] ≈ 0.033 mM) B->C D Immediately start monitoring absorbance vs. time for 30 minutes C->D E Plot ln(A_inf - A_t) vs. time (A_inf = final absorbance, A_t = absorbance at time t) D->E F Determine the slope of the linear fit E->F G Calculate k_obs = -slope F->G H Compare k_obs values for F, Cl, and Br derivatives G->H

Caption: Experimental workflow for the kinetic analysis of SNAr reactions.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mM stock solution of each dimethyl 4-halo-isophthalate in anhydrous ethanol. Prepare a 0.1 M solution of sodium ethoxide in anhydrous ethanol. Causality: Using a large excess of the nucleophile (NaOEt) ensures the reaction follows pseudo-first-order kinetics, simplifying data analysis.

  • Spectrophotometer Setup: Determine the wavelength of maximum absorbance (λ_max) for the expected ethoxy-substituted product. Set the spectrophotometer to this wavelength and thermostat the cell holder to a constant temperature (e.g., 25.0 °C).

  • Reaction Initiation: Pipette 2.9 mL of the 0.1 M NaOEt solution into a quartz cuvette and place it in the spectrophotometer to equilibrate. To initiate the reaction, inject 100 µL of the 1 mM halo-isophthalate stock solution, cap the cuvette, mix rapidly by inversion, and immediately begin data acquisition.

  • Data Collection: Record the absorbance at regular intervals (e.g., every 15 seconds) for a period sufficient for the reaction to proceed to at least 80% completion.

  • Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of the resulting straight line is equal to -k_obs.[11]

  • Comparison: Repeat the experiment for each halogenated isophthalate under identical conditions. A direct comparison of the calculated k_obs values will provide a quantitative measure of their relative reactivities.

Conclusion: From Fundamental Principles to Practical Application

The reactivity of halogenated isophthalate esters is a predictable function of the halogen's electronic properties. For both nucleophilic aromatic substitution and ester hydrolysis, the reactivity trend is consistently F > Cl > Br > I . This is primarily driven by the dominant inductive electron-withdrawing effect of the halogen, which activates the molecule towards nucleophilic attack.

Understanding this comparative reactivity is crucial for professionals in drug development and materials science. It allows for the rational design of synthetic routes, the control of reaction rates, and the strategic modification of molecules to achieve desired properties. By grounding experimental design in these fundamental mechanistic principles, researchers can accelerate discovery and innovation.

References

  • Brittain, W. D. G., & Bonn, D. E. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • Anantakrishnan, S. V. (n.d.). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A.[7]
  • Anantakrishnan, S. V., & Anantaraman, A. V. (1958). Kinetic Studies in Ester Hydrolysis. Part VIII.
  • Ho, J., et al. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv.[12][13]
  • Yushchenko, S. V., et al. (2020). Methods for the Synthesis of Phthalic Acid Dichlorides. Russian Journal of General Chemistry.[14]
  • Anantakrishnan, S. V. (n.d.). Kinetic studies in ester hydrolysis.[9]
  • Liu, Z., et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.[10]
  • (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. American Journal of Applied Science and Technology.[1][15]
  • (2024).
  • Liu, W., Jin, X., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry, 89(12), 8745–8758.[3]
  • Miller, J. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy.[11]

Sources

A Comparative Guide to Alternative Linkers for Coordination Polymers: Moving Beyond Diethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the design of functional materials, the selection of organic linkers is a critical determinant in the ultimate structure and properties of coordination polymers and metal-organic frameworks (MOFs). Diethyl 5-bromoisophthalate, or more commonly its hydrolyzed form, 5-bromoisophthalic acid, has served as a reliable building block, offering a rigid backbone and a bromine substituent for potential post-synthetic modification. However, the ever-expanding scope of applications for coordination polymers—from gas storage and separation to catalysis and drug delivery—necessitates a broader palette of linkers with tailored functionalities.

This guide provides an in-depth comparison of viable alternatives to 5-bromoisophthalic acid, focusing on readily available 5-substituted isophthalic acids. We will explore how the modification of the 5-position on the isophthalate ring with different functional groups can profoundly influence the physicochemical properties of the resulting coordination polymers. This analysis is grounded in experimental data from peer-reviewed literature, offering a practical resource for the rational design of new materials.

The Rationale for Seeking Alternatives

The bromine substituent in 5-bromoisophthalic acid is an excellent synthetic handle for post-synthetic modification via cross-coupling reactions. However, relying solely on this linker can be limiting. The primary motivations for exploring alternatives include:

  • Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing groups can modulate the electronic environment of the metal centers, which is crucial for applications in catalysis and sensing.

  • Modifying Pore Environments: The functional group at the 5-position projects into the pores of the resulting framework, allowing for the fine-tuning of surface polarity, hydrophilicity/hydrophobicity, and specific binding sites for guest molecules.

  • Enhancing Stability: The nature of the substituent can influence the thermal and chemical stability of the coordination polymer through steric effects or by participating in additional non-covalent interactions within the framework.

  • Introducing New Functionalities: Incorporating groups like amines, hydroxyls, or other reactive moieties can directly imbue the coordination polymer with new capabilities, such as basic catalytic sites or specific recognition motifs.

The Baseline: Coordination Polymers from 5-Bromoisophthalic Acid

Coordination polymers synthesized from 5-bromoisophthalic acid (5-Br-H₂ip) often form robust frameworks. For instance, hydrothermal reactions of 5-Br-H₂ip with various transition metal salts in the presence of N-donor co-ligands have yielded two- and three-dimensional structures. These materials typically exhibit good thermal stability, with decomposition temperatures often exceeding 350 °C[1]. The bromine atom provides a site for further functionalization, but it is relatively inert in the as-synthesized material.

A Comparative Analysis of 5-Substituted Isophthalic Acid Linkers

The following sections delve into specific alternatives to 5-bromoisophthalic acid, presenting their synthesis, resulting polymer properties, and a direct comparison based on available experimental data. It is important to note that the properties of the final coordination polymer are also highly dependent on the choice of metal ion and synthesis conditions. The data presented here is intended to highlight the trends imparted by the linker's functional group.

5-Aminoisophthalic Acid (H₂aipa)

The introduction of an amino group (-NH₂) at the 5-position provides a basic site within the framework, which can be highly advantageous for catalysis.

  • Synthesis and Structure: Coordination polymers based on H₂aipa have been successfully synthesized under hydrothermal conditions with various metal ions, including Co(II), Ni(II), and Cd(II)[2]. The amino group can act as a hydrogen bond donor, influencing the packing of the crystal structure.

  • Performance:

    • Catalysis: The presence of the basic -NH₂ group makes these materials effective heterogeneous catalysts for reactions such as the Knoevenagel condensation[2][3]. For example, a Ni(II)-based polymer with H₂aipa has shown high yields in this reaction[2]. A Ca(II) coordination polymer has also been used as a catalyst for the epoxidation of olefins[4].

    • Stability: Thermogravimetric analysis (TGA) of H₂aipa-based coordination polymers shows they are generally stable up to around 300-350 °C.

5-Nitroisophthalic Acid (H₂nipa)

In contrast to the electron-donating amino group, the nitro group (-NO₂) is strongly electron-withdrawing, which can significantly alter the electronic properties of the metal-organic framework.

  • Synthesis and Structure: H₂nipa is a versatile linker for constructing coordination polymers with diverse structural topologies, often in conjunction with N-donor co-ligands[5].

  • Performance:

    • Catalysis: The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal centers. For instance, a Ni(II) coordination polymer incorporating H₂nipa has demonstrated efficient catalytic activity for CO₂ cycloaddition reactions, with conversions up to 95%[5].

    • Luminescence Sensing: Some coordination polymers based on H₂nipa have shown potential as selective luminescent sensors for Fe³⁺ ions through a quenching mechanism.

5-Hydroxyisophthalic Acid (H₂hip)

The hydroxyl group (-OH) offers a site for hydrogen bonding and can also be deprotonated to act as an additional coordination site, leading to more complex structures.

  • Synthesis and Structure: Hydrothermal synthesis using H₂hip has produced a variety of coordination polymers. The hydroxyl group can participate in extensive hydrogen-bonding networks, influencing the overall architecture and stability of the framework. In some cases, in-situ ligand transformations have been observed under hydrothermal conditions[6].

  • Performance:

    • Porosity and Adsorption: A series of isoreticular porous coordination polymers have been synthesized with H₂hip, exhibiting different hydrophilic characteristics and water vapor uptake capacities compared to their non-hydroxylated or aminated counterparts.

    • Stability: The thermal stability of H₂hip-based frameworks is generally high, often comparable to or exceeding that of other functionalized isophthalate-based polymers.

5-Methylisophthalic Acid (H₂mip) and 5-tert-Butylisophthalic Acid (H₂tbip)

Alkyl groups like methyl (-CH₃) and tert-butyl (-tBu) are sterically bulkier and electronically donating (though weakly). They primarily influence the framework's structure and porosity through steric effects.

  • Synthesis and Structure: Solvothermal reactions with H₂mip and H₂tbip have yielded a range of coordination polymers with varying dimensionalities[7]. The bulkier tert-butyl group can lead to more open frameworks compared to the smaller methyl group.

  • Performance:

    • Porosity: The steric hindrance from these alkyl groups can prevent the formation of highly dense, interpenetrated structures, thus favoring the creation of porous materials.

    • Gas Storage: Some frameworks derived from these linkers have been investigated for gas storage applications, such as for nitric oxide (NO) delivery[7].

    • Photocatalysis: A Co(II) coordination polymer with H₂tbip has been shown to be an active photocatalyst for the degradation of Rhodamine B[5].

Performance Comparison Summary

The following table summarizes the key performance characteristics of coordination polymers derived from 5-bromoisophthalic acid and its alternatives. It is important to reiterate that these are general trends, and specific properties will vary with the metal and synthesis conditions.

LinkerFunctional GroupKey Performance CharacteristicsThermal Stability (Typical)
5-Bromoisophthalic Acid -BrBaseline; good thermal stability; site for post-synthetic modification.>350 °C[1]
5-Aminoisophthalic Acid -NH₂Basic catalytic sites; hydrogen bonding capabilities.~300-350 °C
5-Nitroisophthalic Acid -NO₂Electron-withdrawing; enhances Lewis acidity of metal centers; luminescence sensing.~350-400 °C
5-Hydroxyisophthalic Acid -OHStrong hydrogen bonding; potential for increased coordination connectivity.High, often >350 °C
5-Methylisophthalic Acid -CH₃Steric influence on framework topology; weak electron-donating.~350 °C[7]
5-tert-Butylisophthalic Acid -C(CH₃)₃Increased steric bulk, can lead to more open frameworks.~350 °C[5]

Experimental Protocols

To provide a practical context, the following are detailed, representative protocols for the hydrothermal synthesis of a coordination polymer using 5-bromoisophthalic acid as the baseline and 5-aminoisophthalic acid as a functional alternative.

Protocol 1: Synthesis of a Zn(II) Coordination Polymer with 5-Bromoisophthalic Acid

This protocol is a representative example based on typical hydrothermal synthesis methods reported in the literature[1].

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-Bromoisophthalic acid (5-Br-H₂ip)

  • 4,4'-Bipyridine (4,4'-bipy)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 5-bromoisophthalic acid (0.25 mmol, 61.2 mg) and 4,4'-bipyridine (0.25 mmol, 39.0 mg) in 10 mL of DMF.

  • In a separate vial, dissolve zinc nitrate hexahydrate (0.5 mmol, 148.7 mg) in 5 mL of deionized water.

  • Slowly add the zinc nitrate solution to the ligand solution with stirring.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C over 2 hours and hold at this temperature for 72 hours.

  • Cool the oven to room temperature over 24 hours.

  • Colorless crystals should form. Collect the crystals by filtration, wash with fresh DMF and then with ethanol, and dry in air.

Causality Behind Experimental Choices:

  • Hydrothermal/Solvothermal Conditions: The use of high temperatures and a sealed vessel increases the solubility of the reactants and promotes the crystallization of the thermodynamically favored product.

  • Co-ligand (4,4'-Bipyridine): The linear N-donor co-ligand acts as a pillar, connecting layers or chains formed by the zinc and isophthalate units, thus increasing the dimensionality of the framework.

  • Solvent System (DMF/Water): DMF is a good solvent for the organic linkers, while water is suitable for the metal salt. The mixture provides an appropriate medium for the self-assembly process.

Protocol 2: Synthesis of a Co(II) Coordination Polymer with 5-Aminoisophthalic Acid

This protocol is adapted from published procedures for synthesizing catalytically active, amine-functionalized coordination polymers[2].

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • 5-Aminoisophthalic acid (H₂aipa)

  • 2,2'-Biimidazole (H₂biim)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless steel autoclave, combine 5-aminoisophthalic acid (0.2 mmol, 36.2 mg), 2,2'-biimidazole (0.2 mmol, 26.8 mg), and cobalt(II) chloride hexahydrate (0.2 mmol, 47.6 mg).

  • Add 10 mL of deionized water to the mixture.

  • Add a solution of sodium hydroxide (0.4 mmol, 16.0 mg in 1 mL of water) to deprotonate the carboxylic acid groups.

  • Stir the mixture for 15 minutes at room temperature.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 160 °C over 2 hours and hold at this temperature for 72 hours.

  • Cool the oven to room temperature over 24 hours.

  • Purple, block-shaped crystals should be obtained. Collect them by filtration, wash thoroughly with deionized water, and air dry.

Causality Behind Experimental Choices:

  • Teflon-lined Autoclave: This is necessary to withstand the higher temperatures and pressures generated by heating water to 160 °C.

  • Base (NaOH): The addition of a base is crucial to deprotonate the carboxylic acid groups of the isophthalic acid, making them available for coordination to the metal center.

  • Co-ligand (2,2'-Biimidazole): This chelating N-donor ligand helps to satisfy the coordination sphere of the cobalt ion and directs the formation of the final structure.

Visualizing the Concepts

To better illustrate the topics discussed, the following diagrams are provided.

Linker_Structures cluster_baseline Baseline Linker cluster_alternatives Alternative Linkers 5-Br-H2ip 5-Bromoisophthalic Acid (-Br) 5-NH2-H2ip 5-Aminoisophthalic Acid (-NH2) 5-Br-H2ip->5-NH2-H2ip Modifies Pore Basicity 5-NO2-H2ip 5-Nitroisophthalic Acid (-NO2) 5-Br-H2ip->5-NO2-H2ip Modifies Electronic Properties 5-OH-H2ip 5-Hydroxyisophthalic Acid (-OH) 5-Br-H2ip->5-OH-H2ip Introduces H-Bonding 5-Me-H2ip 5-Methylisophthalic Acid (-CH3) 5-Br-H2ip->5-Me-H2ip Alters Steric Profile

Caption: Comparison of the baseline linker with functional alternatives.

Hydrothermal_Synthesis_Workflow cluster_prep Preparation A Dissolve Linker & Co-ligand in Solvent C Combine Solutions in Teflon-lined Autoclave A->C B Dissolve Metal Salt in Solvent B->C D Seal and Heat (e.g., 120-180 °C for 1-3 days) C->D E Controlled Cooling to Room Temperature D->E F Filter, Wash, and Dry Crystals E->F G Characterization (PXRD, TGA, etc.) F->G

Caption: A typical workflow for hydrothermal/solvothermal synthesis.

Conclusion

While 5-bromoisophthalic acid remains a valuable and robust linker for the construction of coordination polymers, the field has matured to a point where a more nuanced approach to linker selection is both possible and necessary. By substituting the bromine atom with a range of other functional groups—such as amino, nitro, hydroxyl, or alkyl groups—researchers can exert a significant degree of control over the resulting material's properties. 5-Aminoisophthalic acid is an excellent choice for creating basic catalytic sites, while 5-nitroisophthalic acid can be used to tune the electronic properties for applications in catalysis and sensing. Hydroxyl and alkyl groups, in turn, offer ways to modify the pore environment and framework topology through hydrogen bonding and steric effects.

This guide has provided a comparative overview based on existing literature, along with practical, detailed experimental protocols to serve as a starting point for further exploration. By understanding the causal relationships between linker functionality and polymer performance, researchers can more effectively design and synthesize novel coordination polymers with properties tailored to their specific applications.

References

  • Structural and Functional Studies on Ternary Coordination Polymers from 5-Bromoisophthalate and Imidazole based Flexible Linker. RSC Advances. [Link]
  • Synthesis and Characterization of Coordination Polymers Based on 5-Azidoisophthalic Acid. Chinese Journal of Chemistry. [Link]
  • Structural and functional studies on coordination polymers based on 5-tert-butylisophthalic acid and N,N′-bis-(4-pyridylmethyl) piperazine. RSC Advances. [Link]
  • McCormick, L. J., Morris, S. A., Slawin, A. M. Z., Teat, S. J., & Morris, R. E. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123–1132. [Link]
  • Mei, Z.-Z., Wang, H.-Y., Ren, C., Yang, Y., & Gu, J.-Z. (2022). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Advances, 12(45), 29337–29346. [Link]
  • Syntheses, structures and magnetic properties of five 5-bromoisophthalate coordination polymers with dipyridyl-type auxiliary ligands.
  • Coordination polymers of 5-substituted isophthalic acid.
  • Synthesis, Crystal Structure, and Luminescent Properties of a New Holmium(III) Coordination Polymer Involving 2,5-Dihydroxy-1,4-terephthalic Acid Dianion as Ligand. MDPI. [Link]
  • Hydrothermal synthesis of a coordination polymer[CaII(5–AIP)(DMA)]n and its application in epoxidation of various organic substrates.
  • Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties.
  • Surface area and pore parameters of MOF-5 and M-MOF-5 samples.
  • Progress in the synthesis of ultrahigh-porosity MOFs.
  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Publishing. [Link]
  • In-situ carboxylation and synthesis of two novel Sm(III) coordination polymers assembled from 5-hydroxyisophthalate and nitrate, chloride in hydrothermal reaction. OSTI.GOV. [Link]
  • Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. PubMed. [Link]
  • Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. RSC Publishing. [Link]
  • (a) MOF-5 with the BET surface area of 3800 m 2 /g, and (b) NU-110 with....
  • BET analysis of MOF (A520) and Sorbead R to quantify the surface area and porosity of the desiccant materials.

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A Senior Application Scientist's Guide to Isophthalate-Based Linkers in Gas Adsorption Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of isophthalate-based linkers within the dynamic field of metal-organic frameworks (MOFs) for gas adsorption. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of designing and selecting materials for applications such as gas storage, separation, and purification. Here, we move beyond a simple recitation of data, offering a synthesized analysis grounded in experimental evidence to elucidate the structure-performance relationships that govern the efficacy of these versatile materials.

The Architectural Significance of Isophthalate Linkers in MOFs

Isophthalic acid, a benzene dicarboxylic acid with carboxyl groups at the 1 and 3 positions, serves as a fundamental building block in the construction of MOFs. Its angular geometry, in contrast to the linear terephthalic acid, imparts unique structural motifs and pore environments within the resulting frameworks. The true power of isophthalate linkers, however, lies in their susceptibility to functionalization. By strategically introducing various chemical moieties onto the isophthalate backbone, we can meticulously tune the physicochemical properties of the MOF, thereby influencing its affinity, capacity, and selectivity for different gas molecules.[1][2]

This guide will comparatively analyze the performance of several isophthalate-based MOFs, drawing upon experimental data to highlight how subtle modifications to the linker can lead to significant changes in gas adsorption behavior. We will delve into the causality behind these performance variations, providing a robust framework for rational MOF design.

Performance Benchmarking: A Comparative Analysis

The subsequent sections present a comparative overview of isophthalate-based MOFs, with a focus on how linker functionalization and structural isomerism impact the adsorption of key industrial gases such as carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂).

The Influence of Functional Groups on Gas Adsorption

The introduction of functional groups onto the isophthalate linker can dramatically alter the surface chemistry of the MOF's pores, leading to enhanced interactions with specific gas molecules.[1] This is a powerful strategy for tailoring MOFs for targeted applications like CO₂ capture.

A prime example of this is the UiO-66 series of MOFs, which are renowned for their stability. By incorporating different functional groups onto the parent benzenedicarboxylate linker (a related dicarboxylate), we can observe a direct correlation between the functional group and gas uptake performance. While not strictly isophthalate-based, the principles are directly transferable.

MOFFunctional GroupCO₂ Uptake (mmol/g) at 273 K and 1 barIsosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol)
UiO-66-H~2.5~28
UiO-66-NH₂-NH₂~3.5~42
UiO-66-NO₂-NO₂~2.8~35

Table 1: Comparison of CO₂ adsorption properties in functionalized UiO-66 MOFs, demonstrating the enhanced uptake and interaction energy with the introduction of amine groups.[1]

The increased CO₂ uptake and isosteric heat of adsorption in UiO-66-NH₂ can be attributed to the favorable dipole-quadrupole interactions between the amine groups and CO₂ molecules.[1] This principle of introducing polar functional groups to enhance CO₂ affinity is a cornerstone of rational MOF design for carbon capture applications. Similarly, studies on flexible diacylhydrazone/isophthalate-based MOFs have shown that the introduction of amino-substituted linkers enables CO₂ adsorption where the non-functionalized counterparts show no significant uptake.[3]

The Role of Linker Extension and Isomerism

Beyond functionalization, the overall geometry and length of the linker play a crucial role in defining the pore structure and, consequently, the gas adsorption properties. Investigations into diisophthalate ligands, where two isophthalate units are connected, have revealed the profound impact of linker isomerism.

For instance, two NbO-type MOFs, ZJNU-91 and ZJNU-92, were constructed from linear and zigzag-shaped thieno[3,2-b]thiophene-functionalized diisophthalate ligands, respectively.[4] Despite having a lower surface area and pore volume, ZJNU-91 exhibited larger C₂H₂ and CO₂ uptake capacities and higher C₂H₂/CH₄ and CO₂/CH₄ selectivities compared to its isomer ZJNU-92.[4] This superior performance was attributed to a more optimized pore size in ZJNU-91, highlighting that "bigger is not always better" when it comes to pore metrics for selective gas separation.[4]

In another study, two regioisomeric copper-based MOFs, ZJNU-11 and ZJNU-12, were synthesized using diisophthalate ligands with different arrangements of methyl and amino groups.[5] Although they possessed the same network topology, ZJNU-11 demonstrated significantly higher pore textural properties and gas uptake capacities for C₂H₂, CO₂, and CH₄.[5] This was attributed to the arrangement of functional groups influencing the framework's stability upon solvent removal.[5]

Case Study: PCN-10 and PCN-11 for H₂ and CH₄ Storage

A compelling comparison can be drawn between PCN-10 and PCN-11, two isostructural MOFs constructed from double-bond-coupled di-isophthalate linkers.[6][7] PCN-10 utilizes an azobenzene-3,3′,5,5′-tetracarboxylate (abtc) linker, while PCN-11 is built with trans-stilbene-3,3′,5,5′-tetracarboxylate (sbtc).[6][7]

MOFLinker CoreBET Surface Area (m²/g)H₂ Uptake (wt %) at 77 K, 20 barCH₄ Uptake (cm³/cm³) at 298 K, 35 bar
PCN-10N=N14074.33-
PCN-11C=C19315.05171

Table 2: Performance comparison of PCN-10 and PCN-11, showcasing the superior gas storage capacity of the stilbene-based linker.[6][7]

The data clearly indicates that PCN-11, with its C=C double bond in the linker, exhibits a higher BET surface area and superior H₂ and CH₄ uptake capacities compared to PCN-10, which contains an N=N double bond.[6][7] This suggests that the stilbene-based linker leads to a more robust and porous framework that is better suited for gas storage applications.[6][7] The methane uptake of PCN-11, in particular, approaches the U.S. Department of Energy (DOE) target for methane storage at ambient temperature.[6][7]

Experimental Protocols: A Foundation for Reliable Data

The integrity of any comparative analysis rests on the quality of the underlying experimental data. The following sections detail the standard methodologies for characterizing and evaluating the gas adsorption performance of isophthalate-based MOFs.

Synthesis and Activation

The synthesis of isophthalate-based MOFs is typically achieved through solvothermal methods. This involves dissolving a metal salt (e.g., Cu(NO₃)₂) and the isophthalate-based organic linker in a suitable solvent, often N,N-dimethylformamide (DMF), within a sealed vessel and heating it to a specific temperature for a set duration.[8]

G cluster_synthesis Solvothermal Synthesis cluster_activation Activation Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing Isophthalate Linker Isophthalate Linker Isophthalate Linker->Mixing Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing Sealed Vessel Sealed Vessel Mixing->Sealed Vessel Heating Heating Sealed Vessel->Heating MOF Crystals MOF Crystals Heating->MOF Crystals Solvent Exchange Solvent Exchange MOF Crystals->Solvent Exchange Heating under Vacuum Heating under Vacuum Solvent Exchange->Heating under Vacuum Activated MOF Activated MOF Heating under Vacuum->Activated MOF G cluster_workflow Gas Adsorption Measurement Workflow Activated MOF Activated MOF Sample Loading Sample Loading Activated MOF->Sample Loading In-situ Degassing In-situ Degassing Sample Loading->In-situ Degassing Isotherm Measurement Isotherm Measurement In-situ Degassing->Isotherm Measurement Data Analysis Data Analysis Isotherm Measurement->Data Analysis Performance Metrics Performance Metrics Data Analysis->Performance Metrics

Caption: Standard workflow for evaluating the gas adsorption performance of MOFs.

Concluding Remarks and Future Outlook

The strategic use of isophthalate-based linkers offers a powerful platform for the development of advanced porous materials for gas adsorption applications. As demonstrated, the careful selection of functional groups and the control of linker geometry can lead to significant enhancements in gas uptake capacity and selectivity. The comparative data presented herein underscores the importance of a holistic approach to MOF design, where not just surface area, but also pore chemistry and structure are optimized for the target application.

Future research will undoubtedly continue to explore the vast chemical space afforded by isophthalate linkers. The development of novel functionalization strategies, the synthesis of increasingly complex di- and oligo-isophthalate linkers, and the exploration of their coordination with a wider range of metal nodes will pave the way for next-generation MOFs with unprecedented performance in gas storage and separation.

References

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A Definitive Guide to Validating Diethyl 5-Bromoisophthalate Derivatives: A 2D NMR Masterclass

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical walkthrough of how to leverage a strategic suite of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments to provide irrefutable, self-validating proof of structure for diethyl 5-bromoisophthalate and its derivatives. We will move beyond simply listing protocols and delve into the causality behind the experimental choices, empowering you to apply this logic to your own structural elucidation challenges.

The Analytical Challenge: Beyond a Simple Proton Count

Following a synthesis, such as the esterification of 5-bromoisophthalic acid[2], a researcher is faced with a critical question: is the bromine atom at the C5 position? Or has an isomeric starting material or reaction condition led to a different substitution pattern?

Consider the structure of our target molecule, This compound (1) , and a potential isomer, diethyl 4-bromoisophthalate (2) .

(1) this compound

Predicted Aromatic ¹H Signals: Two distinct signals, a singlet (or narrow triplet, H4) and a doublet (H2, H6).

(2) Diethyl 4-bromoisophthalate (Isomeric Alternative)

Predicted Aromatic ¹H Signals: Three distinct signals, a doublet, a doublet, and a singlet.

While 1D ¹H NMR can offer clues, factors like signal overlap or complex second-order coupling can obscure the result. For absolute certainty, we must establish connectivity through bonds, a task for which 2D NMR is perfectly suited.[3][4]

The 2D NMR Toolbox: A Multi-Dimensional Strategy

Our approach relies on three core experiments, each providing a unique and complementary piece of the structural puzzle. The power of this workflow lies in how the data from each experiment cross-validates the others.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5] It is our first step to map out the distinct "spin systems" within the molecule—in this case, the isolated ethyl groups and the coupled aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[5][6] It acts as a bridge, allowing us to assign the chemical shifts of protonated carbons with absolute confidence.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of our validation. The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[6][7] These long-range correlations are critical for piecing together the molecular skeleton, especially for connecting protonated carbons to non-protonated (quaternary) carbons like carbonyls and substituted aromatic positions.

Experimental Workflow: From Sample to Structure

The following diagram outlines the logical flow for acquiring and interpreting the necessary data for unambiguous structural validation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Integration & Analysis cluster_output Phase 4: Conclusion Sample Sample Preparation (5-10 mg in 0.6 mL CDCl3) H1 1D ¹H NMR Sample->H1 C13 1D ¹³C{¹H} NMR H1->C13 Assign Assign Spin Systems & Direct C-H Pairs H1->Assign COSY 2D ¹H-¹H COSY C13->COSY C13->Assign HSQC 2D HSQC COSY->HSQC COSY->Assign HMBC 2D HMBC HSQC->HMBC HSQC->Assign Correlate Map Long-Range H-C Correlations HMBC->Correlate Assign->Correlate Validate Validate Isomeric Structure Correlate->Validate Structure Unambiguous Structure Confirmed Validate->Structure

Caption: A logical workflow for structural validation using 1D and 2D NMR.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual solvent peak that is easily identified.[8] Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[9]

  • 1D ¹H and ¹³C NMR Acquisition: Acquire standard proton and proton-decoupled carbon-13 spectra. These provide the foundational chemical shift information for the 2D analyses.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. This is typically a quick experiment that will clearly show the proton-proton coupling networks.

  • HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. This experiment is highly sensitive and provides clear one-bond C-H correlations.

  • HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz. This value is a good compromise for detecting both two- and three-bond correlations in aromatic systems.[5]

Data Interpretation: A Self-Validating Analysis

Let's analyze the expected data for this compound. The numbering scheme used is shown on the structure below.

Step 1: Analysis of 1D and COSY Spectra

The ¹H NMR will show a triplet (~1.4 ppm) and a quartet (~4.4 ppm) for the two equivalent ethyl groups (-OCH₂CH₃). The COSY spectrum will confirm their connectivity with a clear cross-peak between the triplet and the quartet.

In the aromatic region, we expect two signals: one integrating to 1H (H4) and another integrating to 2H (H2 and H6). The COSY spectrum will show no cross-peaks between these aromatic signals, confirming they are not on adjacent carbons.

Step 2: Assigning Protonated Carbons with HSQC

The HSQC spectrum provides the first layer of definitive assignments. It will show cross-peaks that directly link the proton chemical shifts to their attached carbon chemical shifts.

Proton Signal (¹H)Correlated Carbon (¹³C)Assignment
~8.6 ppm~137 ppmH4 / C4
~8.2 ppm~132 ppmH2, H6 / C2, C6
~4.4 ppm~62 ppmH8 / C8
~1.4 ppm~14 ppmH9 / C9

Note: Chemical shifts are estimates and can vary based on conditions.

Step 3: The Decisive Evidence from HMBC

The HMBC spectrum provides the conclusive data. By observing correlations from the protons to quaternary carbons, we can assemble the entire framework and lock in the 5-bromo substitution pattern. The key is to look for correlations from the assigned aromatic protons (H2/H6 and H4) to the carbonyl carbons (C7) and the three non-protonated aromatic carbons (C1, C3, and C5).

Proton (¹H)Key HMBC Correlations (to Quaternary ¹³C)Implication
H4 (~8.6 ppm)C7, C5, C3Connects H4 to both ester groups (via C3) and crucially, to the bromine-bearing carbon (C5).
H2, H6 (~8.2 ppm)C7, C1Connects H2/H6 to their adjacent carbonyl group (C7) and the other ester-substituted carbon (C1).
H8 (~4.4 ppm)C7, C9Confirms the ethyl group is attached to the carbonyl carbon.

The most critical observation is the correlation from H4 to C5 . This three-bond coupling (H4-C3-C5) is only possible if the bromine atom is at the C5 position.

The following diagram visually summarizes these definitive HMBC correlations.

Caption: Chart of the structure-defining HMBC correlations.

Comparison Guide: Ruling Out the Isomeric Alternative

IsomerKey Aromatic ProtonsDifferentiating HMBC CorrelationOutcome
This compound (Target) H4H4 → C5 (Br-bearing carbon) Observed. Structure is confirmed.
Diethyl 4-bromoisophthalate (Alternative) H5H5 → C4 (Br-bearing carbon) Not Observed. This isomer can be definitively ruled out.

This comparative analysis demonstrates the power of the HMBC experiment. A single, unambiguous cross-peak (or its absence) can distinguish between two closely related isomers, providing the high level of confidence required in pharmaceutical and materials development.

Conclusion

The structural validation of substituted aromatic compounds like this compound should not be left to ambiguity. By employing a strategic and integrated 2D NMR workflow—progressing from COSY to HSQC and culminating in the decisive HMBC experiment—researchers can build a self-validating case for their proposed structure. The long-range heteronuclear correlations provided by HMBC are the key to unlocking the full connectivity of the molecular skeleton, allowing for the confident and unambiguous assignment of substitution patterns. This robust analytical methodology ensures the integrity of synthetic materials and provides a solid foundation for subsequent research and development.

References

  • University of Wisconsin. ¹H NMR: Intermediate Level, Spectrum 18.
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  • Chemistry LibreTexts. 14.21: Two-Dimensional NMR Spectroscopy. (2014).
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  • MySkinRecipes. This compound.
  • SpectraBase. Diethylphthalate - ¹³C NMR.
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Comparing the thermal stability of MOFs from different isophthalate linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Thermal Stability of Metal-Organic Frameworks from Isophthalate Linkers

For researchers, scientists, and drug development professionals, the selection of a Metal-Organic Framework (MOF) is a critical decision dictated by the demands of the application. Whether for catalysis, gas storage, or drug delivery, the structural integrity of the MOF under thermal stress is a paramount concern. This guide provides an in-depth comparison of the thermal stability of MOFs constructed from isophthalate-based linkers, offering experimental insights and actionable protocols to aid in your research and development.

The Bedrock of Performance: Why Thermal Stability in MOFs is Crucial

Metal-Organic Frameworks (MOFs) are prized for their exceptional porosity and tunable structures.[1] However, their utility is fundamentally limited by their ability to maintain this structure under operational conditions, particularly elevated temperatures. Thermal decomposition leads to a loss of crystallinity and porosity, rendering the material ineffective.[2] The stability of a MOF is governed by several factors, including the strength of the metal-ligand coordination bonds, the rigidity of the organic linker, and the nature of the metal node.[1][3] Isophthalic acid (1,3-benzenedicarboxylic acid) and its derivatives are common linkers that offer a versatile platform for tuning these properties. The angled disposition of the carboxylate groups, compared to the linear terephthalates, imparts unique structural characteristics and, consequently, distinct thermal behaviors.

This guide will explore how modifications to the isophthalate backbone—from simple functionalization to the incorporation of larger moieties—directly influence the thermal decomposition temperature of the resulting MOF.

The Influence of Linker Functionalization on Thermal Stability

The strategic functionalization of the isophthalate linker is a powerful tool for tuning the thermal properties of a MOF. The nature, size, and position of these functional groups can either enhance or diminish the framework's stability.

Simple Substituents: A Double-Edged Sword

Introducing small functional groups (e.g., -NH₂, -NO₂, -Br, -OH) to the isophthalate ring can alter the electronic properties of the linker and its interaction with the metal centers.

  • Amino Groups (-NH₂): The presence of amino groups can provide additional coordination sites or engage in hydrogen bonding within the framework, potentially enhancing stability. For instance, MOFs synthesized with 5-aminoisophthalic acid have been shown to form robust structures.[4] However, the effect is not always straightforward and can be highly dependent on the overall structure and metal choice. In the UiO-66 series, the incorporation of amino-functionalized linkers was found to maintain the exceptional thermal stability of the parent structure.[5]

  • Asymmetrical Linkers: The use of isophthalic acid (IPA) in conjunction with terephthalic acid (TPA) to create UiO-66 type MOFs has been shown to decrease thermal stability. This reduction is proportional to the amount of IPA incorporated and is attributed to an increase in structural defects caused by the asymmetrical nature of the isophthalate linker.[6]

Bulky and Extended Substituents: Steric and Electronic Effects

Incorporating larger groups onto the isophthalate backbone can profoundly impact framework stability through steric hindrance and by modifying the linker's rigidity.

  • Alkyl Groups: In a series of isomorphous copper-based MOFs using triazolyl isophthalate linkers, adjusting the size of alkyl substituents on the triazole ring was shown to directly impact thermal stability, which was confirmed up to 230 °C.[7] Conversely, another study found that extending the length of dialkoxy-substituents on a different Cu(II)-isophthalate MOF led to a noticeable decrease in thermal stability, even as it improved moisture stability.[1] This highlights the complex interplay between different stability factors.

  • Heterocyclic Groups: The integration of heterocyclic moieties, such as benzimidazole, into the isophthalate linker has been used to create novel MOFs. A study on MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid with various metals (Cd, Zn, Co, Ni) reported thermal decomposition beginning after the removal of solvent molecules, with one framework being stable up to 370 °C.[8][9]

The following diagram illustrates the conceptual relationship between linker functionalization and its potential impact on the thermal stability of the resulting MOF.

G cluster_0 Isophthalate Linker Modification cluster_1 Influencing Factors cluster_2 Resulting MOF Property Linker Isophthalate Backbone Func_Groups Functional Groups (-NH2, -NO2, Bulky Groups) Linker->Func_Groups Addition of Bond_Strength Metal-Ligand Bond Strength Func_Groups->Bond_Strength Alters electronics Packing Framework Packing & Interpenetration Func_Groups->Packing Stability Thermal Stability (Td) Bond_Strength->Stability Stronger bond -> Higher Td Steric_Hindrance Steric Hindrance Steric_Hindrance->Stability Increased strain -> Lower Td Packing->Stability Affects decomposition pathway Func_groups Func_groups Func_groups->Steric_Hindrance Introduces bulk

Caption: Relationship between isophthalate linker modification and MOF thermal stability.

Comparative Data on Isophthalate-Based MOFs

To provide a clear, objective comparison, the following table summarizes experimental thermal decomposition data for several MOFs constructed from various isophthalate linkers. The decomposition temperature (Td) is typically identified as the onset temperature of the major weight loss step in a Thermogravimetric Analysis (TGA) curve after the removal of guest/solvent molecules.

MOF Designation/SystemMetal Node(s)Isophthalate Linker DerivativeDecomposition Temp. (Td) OnsetReference(s)
UiO-66 (30% IPA)ZrIsophthalic acid (mixed with terephthalic acid)< 500 °C (decreased vs. pure)[6]
Complex 2Zn5-(benzimidazole-1-yl)isophthalic acid~370 °C[9]
[Cu₄(μ₃-OH)₂(R¹-R²-trz-ia)₃(H₂O)x]CuTriazolyl isophthalates with various alkyl groups (R¹, R²)Up to 230 °C[7]
MIL-53(Al) DerivativesAlFunctionalized H₂BDC-X (X = -Cl, -Br, -CH₃, -NO₂)325–500 °C[10]
PCN-11Cutrans-stilbene-3,3′,5,5′-tetracarboxylate (a di-isophthalate)Stable after activation[11]

Note: Decomposition temperatures are highly dependent on experimental conditions, such as heating rate and atmosphere. The values presented are for comparative purposes based on the cited literature.

Experimental Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

A rigorous and reproducible TGA protocol is essential for accurately determining the thermal stability of a MOF. This process is not merely procedural; it is a self-validating system where each step ensures the integrity of the final data.

Causality in Protocol Design:
  • Why Activation is Critical: As-synthesized MOFs contain guest solvent molecules within their pores. If not removed, the TGA curve will show an initial weight loss corresponding to desolvation, which can be mistaken for or mask the onset of framework decomposition.[12] Activation (heating under vacuum) ensures that the measured weight loss corresponds to the decomposition of the framework itself.

  • Why the Atmosphere Matters: TGA can be run under an inert atmosphere (e.g., N₂, Ar) or an oxidative one (e.g., air). For assessing intrinsic thermal stability, an inert atmosphere is required to prevent oxidative decomposition, which typically occurs at lower temperatures.[13] The choice of atmosphere should reflect the intended application environment of the MOF.

  • Why Heating Rate is Important: A slow heating rate (e.g., 2-10 °C/min) provides better resolution between thermal events, such as the removal of different types of guest molecules and the final framework collapse.[14][15]

Step-by-Step TGA Protocol for MOF Analysis:
  • Sample Preparation (Activation):

    • Place 5-10 mg of the as-synthesized MOF sample into a TGA pan (typically aluminum or platinum).

    • Place the pan in a vacuum oven.

    • Heat the sample to a temperature sufficient to remove guest solvents but below the decomposition temperature (e.g., 100-200 °C). This temperature is often determined from preliminary TGA runs or literature on analogous materials.

    • Hold at this temperature under vacuum for several hours (e.g., 6-12 hours) until the solvent is fully evacuated.

    • Transfer the activated sample to the TGA instrument, minimizing exposure to ambient atmosphere to prevent rehydration.

  • Instrument Setup & Measurement:

    • Tare the TGA balance with an empty reference pan.

    • Place the sample pan onto the balance.

    • Purge the furnace with the desired gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert environment.

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature well above the expected decomposition point (e.g., 600-800 °C).

    • Begin the analysis, continuously recording the sample weight as a function of temperature.

  • Data Analysis and Interpretation:

    • Plot the TGA curve (Weight % vs. Temperature) and its first derivative (DTG curve).

    • Identify the initial plateau corresponding to the stable, activated MOF.

    • Determine the onset temperature of the significant weight loss step following the initial plateau. This temperature is taken as the thermal decomposition temperature (Td). This point signifies the beginning of the framework's collapse.

    • Analyze the residual mass at the end of the experiment. This typically corresponds to the formation of a stable metal oxide, which can be compared to the theoretical yield based on the MOF's chemical formula to confirm sample purity.

The following workflow diagram visualizes the TGA protocol.

TGA_Workflow cluster_prep 1. Sample Preparation cluster_run 2. TGA Measurement cluster_analysis 3. Data Analysis prep1 Weigh 5-10 mg of MOF sample prep2 Activate Sample (Heat under vacuum) prep1->prep2 prep3 Transfer to TGA pan (Minimize air exposure) prep2->prep3 run1 Load sample & tare prep3->run1 Proceed to measurement run2 Purge with N2 gas run1->run2 run3 Heat at controlled rate (e.g., 5 °C/min) run2->run3 ana1 Plot TGA/DTG curves run3->ana1 Generate data ana2 Identify post-activation plateau ana1->ana2 ana3 Determine onset of decomposition (Td) ana2->ana3 ana4 Analyze residual mass (Metal Oxide) ana3->ana4 conclusion conclusion ana4->conclusion Final Thermal Stability Report

Caption: Standard workflow for Thermogravimetric Analysis (TGA) of MOFs.

Conclusion and Future Outlook

The thermal stability of MOFs derived from isophthalate linkers is a nuanced property, heavily influenced by the specific functionalization of the organic ligand. While general trends suggest that bulky groups can introduce steric strain and that structural defects from asymmetrical linkers can lower decomposition temperatures, the ultimate stability is a result of the complex interplay between metal-ligand bond strength, framework topology, and packing efficiency.[1][3][6]

For professionals in research and drug development, a thorough understanding of these structure-property relationships is indispensable. The choice of a substituted isophthalate linker should not be arbitrary but a deliberate design choice aimed at achieving the requisite stability for a given application. Rigorous and consistent thermal analysis, following validated protocols like the one detailed here, is the cornerstone of characterizing and comparing these advanced materials, ensuring their reliable performance in real-world applications.

References

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A Senior Application Scientist's Guide to Benchmarking Catalytic Activity in Functionalized Isophthalate Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the rational design of heterogeneous catalysts is a cornerstone of innovation. Among the diverse materials available, Metal-Organic Frameworks (MOFs) have emerged as a particularly promising class due to their unparalleled tunability. This guide provides an in-depth technical comparison of the catalytic activity of MOFs constructed from functionalized isophthalate linkers, offering field-proven insights and supporting experimental data to inform your research and development endeavors.

Introduction: The Promise of Functionalized Isophthalate MOFs in Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the ability to introduce a vast array of chemical functionalities make them exceptional candidates for heterogeneous catalysis. The isophthalate linker, a derivative of benzene-1,3-dicarboxylic acid, serves as a versatile building block for constructing robust MOFs. By introducing functional groups onto the isophthalate backbone, we can precisely modulate the electronic and steric environment of the catalytic sites, thereby influencing the activity, selectivity, and stability of the resulting MOF catalyst.

This guide will focus on benchmarking the catalytic performance of a series of isostructural MOFs based on functionalized isophthalates. We will explore how the introduction of different functional groups (-NH₂, -NO₂, -Br, and alkyl groups) on the isophthalate linker impacts their catalytic efficacy in two key benchmark reactions: the Knoevenagel condensation and the selective oxidation of benzyl alcohol. These reactions are chosen for their relevance in fine chemical synthesis and for the clear structure-activity relationships they can reveal.

The core principle underpinning this guide is that the strategic functionalization of the isophthalate linker allows for a systematic investigation of structure-property relationships. For instance, electron-donating groups like amines (-NH₂) can enhance the basicity of the framework, which is beneficial for base-catalyzed reactions, while electron-withdrawing groups like nitro (-NO₂) can modulate the Lewis acidity of the metal centers.[1] Similarly, the steric bulk of the functional group can influence substrate accessibility to the active sites and the selectivity of the reaction.[2][3]

Selecting the Benchmark Reactions: A Rationale

To objectively compare the catalytic prowess of different functionalized isophthalate MOFs, the choice of benchmark reactions is critical. The selected reactions should be sensitive to the electronic and steric modifications of the catalyst and should be of broad synthetic utility.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound (e.g., malononitrile) and a carbonyl compound (e.g., benzaldehyde). This reaction is often catalyzed by a basic catalyst and is an excellent probe for the basicity of a MOF. The presence of amino groups on the isophthalate linker can introduce basic sites into the framework, making these MOFs active catalysts for this transformation.[4] By comparing the performance of MOFs with and without amino functionalization, we can directly assess the contribution of the functional group to the catalytic activity.

Selective Oxidation of Benzyl Alcohol

The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. This reaction can be catalyzed by MOFs containing redox-active metal centers, such as copper(II). The electronic properties of the isophthalate linker can influence the redox potential of the metal center and, consequently, the catalytic activity. By studying the oxidation of benzyl alcohol, we can benchmark how different functional groups on the isophthalate linker modulate the oxidative catalytic performance of the MOF.

Comparative Catalytic Performance: A Data-Driven Analysis

The following tables summarize the catalytic performance of various functionalized isophthalate MOFs in our chosen benchmark reactions. The data is compiled from multiple studies to provide a broad overview. Key performance indicators such as conversion, selectivity, Turnover Number (TON), and Turnover Frequency (TOF) are presented.

Table 1: Benchmarking in Knoevenagel Condensation of Benzaldehyde with Malononitrile

CatalystFunctional GroupReaction ConditionsConversion (%)Selectivity (%)TONTOF (h⁻¹)Reference
UiO-66 None40 °C, 7 h, ethanolLow---[5]
CAU-10-NH₂ -NH₂40 °C, 7 h, ethanol>99100--[5]
IRMOF-3 -NH₂Room Temp, 5 min96>99--[6]
Zn-MOF/COF -NH₂ (on COF)25 °C, 5-60 min, solvent-free82-100>99--[7]

Table 2: Benchmarking in Selective Oxidation of Cyclohexene with TBHP

CatalystFunctional GroupReaction ConditionsConversion (%)Selectivity (%)TONTOF (h⁻¹)Reference
Cu-MOF-1 H, H (on triazole)323 K, 7 h, chloroform~40~80 (to epoxide)--[2][3]
Cu-MOF-3 Me, Me (on triazole)323 K, 7 h, chloroform~50~78 (to epoxide)--[2][3]
Cu-MOF-5 Et, Et (on triazole)323 K, 7 h, chloroform~56~77 (to epoxide)--[2][3]

Analysis of Results:

The data clearly demonstrates the profound impact of linker functionalization on catalytic activity. In the Knoevenagel condensation, the amino-functionalized MOFs (CAU-10-NH₂ and IRMOF-3) show significantly higher activity compared to the non-functionalized UiO-66, highlighting the crucial role of the amino group in creating basic catalytic sites.[4][5][6] For the oxidation of cyclohexene, the catalytic activity of the copper-based triazolyl isophthalate MOFs increases with the steric bulk of the alkyl substituents on the triazole ring.[2][3] This suggests that steric factors can play a significant role in modulating the catalytic performance, potentially by influencing the local environment of the active copper centers.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of benchmarking studies, detailed and standardized experimental protocols are essential.

Synthesis of an Amino-Functionalized Isophthalate MOF (Ni-AIP)

This protocol is adapted from the synthesis of a Nickel-based MOF with 5-aminoisophthalic acid.[8]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 5-aminoisophthalic acid (AIP)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 0.247 g of NiCl₂·6H₂O and 0.181 g of 5-aminoisophthalic acid in a mixture of 5 mL of ethanol and 5 mL of water in a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it at 150 °C for 72 hours.

  • After cooling to room temperature, collect the resulting crystalline product by filtration.

  • Wash the product with ethanol and water to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 60 °C overnight.

Diagram 1: Synthesis Workflow for an Amino-Functionalized Isophthalate MOF

G cluster_0 Reactant Preparation cluster_1 Solvothermal Synthesis cluster_2 Product Isolation & Purification cluster_3 Final Product reactants NiCl₂·6H₂O + 5-Aminoisophthalic Acid + Ethanol/Water Solvent autoclave Teflon-lined Autoclave 150 °C, 72 hours reactants->autoclave Mixing filtration Filtration autoclave->filtration Cooling washing Washing with Ethanol & Water filtration->washing drying Vacuum Drying 60 °C, Overnight washing->drying final_product Crystalline Ni-AIP MOF drying->final_product

Caption: A schematic representation of the solvothermal synthesis of an amino-functionalized isophthalate MOF.

Catalytic Benchmarking: Knoevenagel Condensation

This protocol provides a general procedure for testing the catalytic activity of MOFs in the Knoevenagel condensation.[6]

Materials:

  • Functionalized isophthalate MOF catalyst

  • Benzaldehyde

  • Malononitrile

  • Ethanol (or another suitable solvent)

Procedure:

  • Activate the MOF catalyst by heating under vacuum to remove any guest molecules from the pores.

  • In a round-bottom flask, add 10 mg of the activated MOF catalyst to a solution of benzaldehyde (1 mmol) and malononitrile (1 mmol) in 5 mL of ethanol.

  • Stir the reaction mixture at room temperature (or a specified temperature).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, recover the catalyst by centrifugation or filtration.

  • Wash the recovered catalyst with the reaction solvent and dry it for reusability tests.

  • Calculate the conversion of benzaldehyde and the selectivity for the desired product.

Mechanistic Insights: The "Why" Behind the Performance

Understanding the underlying catalytic mechanism is paramount for the rational design of more efficient MOF catalysts. The functionalization of the isophthalate linker can influence the catalytic activity through both electronic and steric effects.

Electronic Effects

The electronic nature of the functional group on the isophthalate linker can directly impact the catalytic activity.[9][10]

  • Electron-Donating Groups (-NH₂, -OH, -CH₃): These groups increase the electron density on the isophthalate ring. In the case of amino-functionalized MOFs, the lone pair of electrons on the nitrogen atom can act as a Brønsted basic site, which is crucial for deprotonating the active methylene compound in the Knoevenagel condensation.

  • Electron-Withdrawing Groups (-NO₂, -Br, -Cl): These groups decrease the electron density on the isophthalate ring. This can enhance the Lewis acidity of the metal centers in the MOF, which can be beneficial for reactions that require Lewis acid catalysis. For instance, in the ring-opening of epoxides, a more Lewis acidic metal center can more effectively activate the epoxide.[11]

Diagram 2: Proposed Mechanism for Knoevenagel Condensation Catalyzed by an Amino-Functionalized MOF

G cluster_0 Catalyst & Reactants cluster_1 Catalytic Cycle cluster_2 Products catalyst MOF with -NH₂ group step1 Step 1: Deprotonation -NH₂ group acts as a base to deprotonate malononitrile, forming a carbanion. catalyst->step1 benzaldehyde Benzaldehyde (R-CHO) step2 Step 2: Nucleophilic Attack The carbanion attacks the carbonyl carbon of benzaldehyde. benzaldehyde->step2 malononitrile Malononitrile (CH₂(CN)₂) malononitrile->step1 step1->step2 step3 Step 3: Dehydration An intermediate alcohol is formed, followed by dehydration to yield the final product. step2->step3 product Benzylidenemalononitrile (R-CH=C(CN)₂) step3->product water Water (H₂O) step3->water

Caption: A simplified representation of the proposed catalytic cycle for the Knoevenagel condensation facilitated by an amino-functionalized MOF.

Steric Effects

The size and shape of the functional group can exert significant steric influence on the catalytic process.[2][3]

  • Substrate Selectivity: Bulky functional groups can narrow the pore apertures of the MOF, leading to size-selective catalysis where only smaller substrates can access the active sites.

  • Transition State Stabilization: The steric environment around the active site can influence the stability of the reaction transition state, thereby affecting the reaction rate and selectivity. In the case of the copper-based triazolyl isophthalate MOFs, the increasing steric demand of the alkyl substituents was found to enhance the catalytic activity in cyclohexene oxidation.[2][3] This could be due to a more favorable orientation of the substrate within the pores or stabilization of the active catalytic species.

Conclusion and Future Outlook

This guide has demonstrated that the functionalization of isophthalate linkers is a powerful strategy for tuning the catalytic properties of MOFs. By systematically varying the functional groups, we can gain valuable insights into the structure-activity relationships that govern their performance in benchmark reactions like the Knoevenagel condensation and selective oxidation.

The key takeaways for researchers and drug development professionals are:

  • Rational Design is Key: The choice of functional group on the isophthalate linker should be guided by the specific requirements of the target catalytic transformation.

  • Thorough Benchmarking is Essential: Objective comparisons using well-defined benchmark reactions and key performance indicators are crucial for identifying superior catalysts.

  • Mechanistic Understanding Drives Innovation: A deep understanding of the electronic and steric effects of functionalization will enable the design of next-generation MOF catalysts with enhanced activity, selectivity, and stability.

The field of MOF catalysis continues to evolve rapidly. Future research will likely focus on the development of multifunctional MOFs with multiple, cooperative catalytic sites, as well as the integration of MOF catalysts into continuous flow reactors for more efficient and sustainable chemical production. The principles and methodologies outlined in this guide provide a solid foundation for navigating this exciting and impactful area of research.

References

  • Stassen, I. et al. A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity.
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  • Bai, Y.-L. et al. Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties.
  • Zare, M. et al. IR spectra of isophthalic acid (IPA), Zn-MOF and Ag/Zn-MOF.
  • Wang, L. et al. Synthesis of amino-functionalization magnetic multi-metal organic framework (Fe 3 O 4 /MIL-101(Al 0.9 Fe 0.1 )/NH 2 ) for efficient removal of methyl orange from aqueous solution.
  • Li, B. et al. Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance.
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A Comparative Guide to Alternative Synthetic Routes for 5-Substituted Diethyl Isophthalates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 5-substituted diethyl isophthalate scaffold is a cornerstone for constructing complex molecules, including active pharmaceutical ingredients and functional materials. The strategic placement of a functional group at the 5-position offers a versatile handle for molecular elaboration. This guide provides an in-depth comparison of established and alternative synthetic routes to these valuable intermediates, offering experimental insights and data to inform your synthetic strategy.

Introduction

The isophthalate core, with its 1,3-disubstituted aromatic pattern, provides a rigid framework for orienting functional groups in three-dimensional space. The introduction of a substituent at the 5-position is crucial for modulating the electronic properties, solubility, and biological activity of the final compound. Traditional synthetic approaches often rely on a limited set of transformations. This guide explores a broader range of methodologies, from classical functional group interconversions to modern palladium-catalyzed cross-coupling reactions, providing a comparative analysis to aid in the selection of the most appropriate route for a given target molecule.

I. The Foundational Approach: Synthesis from 5-Substituted Isophthalic Acids

The most direct and traditional route to 5-substituted diethyl isophthalates is the Fischer-Speier esterification of the corresponding 5-substituted isophthalic acid. This method is advantageous when the desired substituted isophthalic acid is commercially available or readily synthesized.

A. Synthesis of Diethyl 5-Nitroisophthalate

The nitration of isophthalic acid followed by esterification is a common entry point to the 5-amino substituted analogue. The electron-withdrawing carboxylic acid groups direct the incoming nitro group to the 5-position.

Experimental Protocol: Synthesis of Diethyl 5-Nitroisophthalate

  • Nitration of Isophthalic Acid: In a flask equipped with a stirrer and cooled in an ice bath, slowly add isophthalic acid to a mixture of concentrated sulfuric acid and fuming nitric acid. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated 5-nitroisophthalic acid is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Esterification: To a solution of 5-nitroisophthalic acid in excess absolute ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 8-12 hours.

  • Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield diethyl 5-nitroisophthalate.

B. Synthesis of Diethyl 5-Aminoisophthalate

The reduction of the nitro group of diethyl 5-nitroisophthalate provides a straightforward route to the versatile 5-amino derivative.[1]

Experimental Protocol: Reduction of Diethyl 5-Nitroisophthalate

  • Reaction Setup: In a round-bottom flask, dissolve diethyl 5-nitroisophthalate in ethanol or ethyl acetate. Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride.

  • Reduction: If using Pd/C, the mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC). If using SnCl₂, the reaction is typically heated.

  • Work-up: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. If SnCl₂ was used, the reaction mixture is basified with a sodium bicarbonate or sodium hydroxide solution to precipitate tin salts, which are then filtered off. The aqueous layer is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford diethyl 5-aminoisophthalate.[2]

C. Synthesis of Diethyl 5-Hydroxyisophthalate

Direct esterification of 5-hydroxyisophthalic acid is a common method.

Experimental Protocol: Synthesis of Diethyl 5-Hydroxyisophthalate

  • A solution of 5-hydroxyisophthalic acid and a catalytic amount of p-toluenesulfonic acid monohydrate in absolute ethanol is refluxed for 48 hours.

  • The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate.

  • The organic solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and evaporated to yield diethyl 5-hydroxyisophthalate as a white solid.

II. Functional Group Interconversion at the 5-Position

A powerful strategy involves the synthesis of a versatile 5-substituted diethyl isophthalate, such as the 5-amino or 5-halo derivatives, followed by a suite of reactions to introduce diverse functionalities.

A. The Sandmeyer Reaction: A Gateway from the Amino Group

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of an arylamine into a wide array of functional groups via a diazonium salt intermediate.[3][4][5] Diethyl 5-aminoisophthalate is an excellent substrate for this reaction.

Caption: Sandmeyer reaction pathways from diethyl 5-aminoisophthalate.

Experimental Protocol: Sandmeyer Chlorination of Diethyl 5-Aminoisophthalate

  • Diazotization: Diethyl 5-aminoisophthalate is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is monitored with starch-iodide paper.

  • Sandmeyer Reaction: In a separate flask, copper(I) chloride is dissolved in hydrochloric acid. The cold diazonium salt solution is then slowly added to the copper(I) chloride solution. Nitrogen gas evolution is observed.

  • Work-up and Isolation: The reaction mixture is stirred at room temperature for several hours and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give diethyl 5-chloroisophthalate.

B. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C, C-N, and C-O Bonds

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon and carbon-heteroatom bonds.[6][7][8] Starting from a diethyl 5-haloisophthalate (e.g., bromo or iodo derivative), a vast array of substituents can be introduced.

Caption: Palladium-catalyzed cross-coupling reactions of diethyl 5-haloisophthalates.

Experimental Protocol: Suzuki Coupling of Diethyl 5-Bromoisophthalate

  • Reaction Setup: To a degassed mixture of a suitable solvent (e.g., dioxane, toluene, or DMF/water), add this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Reaction: The mixture is heated under an inert atmosphere (nitrogen or argon) at a temperature ranging from 80 to 120°C until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the diethyl 5-arylisophthalate.

III. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers another avenue for the synthesis of 5-substituted diethyl isophthalates, particularly when the aromatic ring is activated by electron-withdrawing groups.[9][10] For this strategy to be effective, a good leaving group (such as a halide) must be present on the ring, and a strong electron-withdrawing group (like a nitro group) must be positioned ortho or para to it.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

While less common for the 5-position due to the meta-directing nature of the ester groups, if an additional activating group is present, this can be a viable route. For instance, starting from a suitably substituted chloronitroisophthalic acid derivative, a variety of nucleophiles can be introduced.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey Starting MaterialAdvantagesDisadvantagesTypical Substituents Introduced
Fischer-Speier Esterification 5-Substituted Isophthalic AcidDirect, often high-yielding, scalable.Requires availability of the substituted acid.-NO₂, -NH₂, -OH, and other stable groups.
Sandmeyer Reaction Diethyl 5-AminoisophthalateWide range of functional groups can be introduced.Diazonium salts can be unstable; use of copper salts.-Cl, -Br, -I, -CN, -OH.
Suzuki Coupling Diethyl 5-HaloisophthalateExcellent for C-C bond formation, broad substrate scope, high functional group tolerance.Requires synthesis of the halo-isophthalate; palladium catalyst can be expensive.Aryl, heteroaryl groups.
Sonogashira Coupling Diethyl 5-HaloisophthalateForms C(sp²)-C(sp) bonds efficiently.Requires a terminal alkyne; copper co-catalyst often needed.Alkynyl groups.
Buchwald-Hartwig Amination Diethyl 5-HaloisophthalateVersatile for C-N bond formation with various amines.Catalyst and ligand sensitivity; requires careful optimization.Primary and secondary amines.
Nucleophilic Aromatic Substitution (SNAr) Activated Diethyl HaloisophthalateCan be very efficient for certain substrates.Requires strong activation by electron-withdrawing groups ortho/para to the leaving group.Alkoxides, thiolates, amines.

Conclusion

The synthesis of 5-substituted diethyl isophthalates can be approached through a variety of strategic routes. The classical method of esterifying a pre-functionalized isophthalic acid remains a robust and direct approach. However, for accessing a wider diversity of analogues, functional group interconversions on a common intermediate like diethyl 5-aminoisophthalate via the Sandmeyer reaction, or palladium-catalyzed cross-coupling reactions on a halo-isophthalate precursor, offer unparalleled versatility. The choice of the optimal synthetic route will be dictated by the availability of starting materials, the desired substituent at the 5-position, and the required scale of the synthesis. By understanding the advantages and limitations of each method presented in this guide, researchers can make informed decisions to efficiently access their target molecules.

References

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A Senior Application Scientist's Guide to the Kinetics of Isophthalate Ester Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Isophthalate esters, with their dual reactive sites, present a versatile platform for the synthesis of complex architectures, polymers, and pharmaceutical intermediates. The efficiency of their transformation via cross-coupling reactions is paramount, and a deep understanding of the underlying kinetics is crucial for reaction optimization, catalyst selection, and process scale-up. This guide provides a comparative analysis of the kinetics of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira—as applied to different isophthalate esters.

The Significance of Kinetic Studies in Cross-Coupling Chemistry

The rate at which a chemical reaction proceeds is not merely an academic curiosity; it is a critical parameter that dictates the practicality and efficiency of a synthetic protocol. Kinetic studies provide invaluable insights into the reaction mechanism, identifying the rate-determining step and revealing the influence of various reaction parameters such as substrate structure, catalyst, ligand, base, and solvent. For isophthalate esters, which possess two potentially reactive C-X bonds (where X is a leaving group, typically a halide or triflate), understanding the kinetics allows for the selective functionalization of one site over the other, a key challenge in their synthetic application.

Experimental Approach to Kinetic Monitoring

A robust kinetic study relies on the accurate measurement of reactant consumption or product formation over time. Modern analytical techniques have made real-time monitoring of cross-coupling reactions more accessible and precise.

Experimental Workflow for Kinetic Analysis

A generalized workflow for conducting kinetic studies of cross-coupling reactions is depicted below. This process typically involves careful preparation of reagents, precise control of reaction conditions, and in-situ or ex-situ analysis of the reaction mixture at regular intervals.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent Purification & Degassing catalyst_prep Catalyst/Ligand Solution Preparation reaction_setup Reaction Setup under Inert Atmosphere catalyst_prep->reaction_setup temp_control Precise Temperature Control reaction_setup->temp_control sampling Automated or Manual Sampling temp_control->sampling quenching Quenching of Aliquots sampling->quenching analytical_method GC, HPLC, or NMR Analysis quenching->analytical_method concentration_time Concentration vs. Time Plots analytical_method->concentration_time rate_determination Initial Rates or Model Fitting concentration_time->rate_determination

Caption: A generalized workflow for the kinetic analysis of a chemical reaction.

Common analytical techniques for monitoring reaction kinetics include:

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods, offering high precision and the ability to separate and quantify reactants, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for real-time monitoring of the reaction mixture without the need for sampling and quenching, providing a detailed picture of the species present.

  • Infrared (IR) and UV-Visible Spectroscopy: These techniques can be used for in-situ monitoring if there are distinct and non-overlapping spectral features for the reactants and products.

Comparative Kinetics of Cross-Coupling Reactions with Isophthalate Esters

The reactivity of isophthalate esters in cross-coupling reactions is governed by the nature of the leaving group (I > Br > OTf > Cl), the steric and electronic properties of the ester groups, and any additional substituents on the aromatic ring. The two ester groups on the isophthalate scaffold are meta-disposed, exerting an electron-withdrawing effect on the aromatic ring, which generally accelerates the oxidative addition step, often the rate-determining step in many palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide or triflate.[2] The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination.[1][2] For electron-deficient substrates like isophthalate esters, oxidative addition is typically facile.[3]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)(R)L₂ OA->TM Transmetalation (R-B(OR)₂) TM->Pd0 Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Kinetic Considerations for Isophthalate Esters:

  • Substituent Effects: Electron-withdrawing groups on the isophthalate ring (e.g., nitro, cyano) are expected to further increase the rate of oxidative addition. Conversely, electron-donating groups (e.g., methoxy, amino) would likely decrease the rate.

  • Ester Group: The steric bulk of the ester group (e.g., diethyl vs. dimethyl) can influence the rate, although this effect is generally less pronounced than electronic effects for substrates where the reaction center is not sterically hindered.

  • Boronic Acid/Ester: The nature of the organoboron reagent also plays a crucial role. Electron-rich boronic acids tend to undergo transmetalation more rapidly.

Table 1: Expected Relative Initial Rates of Suzuki-Miyaura Coupling for Substituted Diethyl Isophthalates.

Substituent (at C5)Electronic EffectExpected Relative RateRationale
-NO₂Strong Electron-WithdrawingFastestAccelerates oxidative addition significantly.
-HNeutralReferenceBaseline for comparison.
-OCH₃Strong Electron-DonatingSlowestRetards oxidative addition.

Note: This table represents expected trends based on established mechanistic principles. Actual rates would need to be determined experimentally.

Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene.[4] The catalytic cycle involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[5]

Heck_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (Ar-X) MI R-CH₂-CH(Ar)-Pd(II)L₂ OA->MI Migratory Insertion (Alkene) MI->Pd0 β-Hydride Elimination (Product)

Caption: Simplified catalytic cycle for the Heck reaction.

Kinetic Considerations for Isophthalate Esters:

  • Aryl Halide Reactivity: Similar to the Suzuki coupling, the rate of the Heck reaction is highly dependent on the C-X bond strength (I > Br > Cl).[6]

  • Alkene Partner: The electronic nature of the alkene is critical. Electron-deficient alkenes, such as acrylates, generally react faster due to more favorable migratory insertion.[7][8]

  • Substituent Effects: The electron-withdrawing nature of the isophthalate ester groups will accelerate the oxidative addition step. Additional electron-withdrawing substituents on the ring will further enhance this effect.

Table 2: Expected Relative Initial Rates of Heck Reaction for Diethyl Isophthalate with Different Alkenes.

AlkeneElectronic NatureExpected Relative RateRationale
Methyl AcrylateElectron-DeficientFastFavorable migratory insertion.[7]
StyreneElectron-NeutralModerateLess favorable migratory insertion than acrylates.
1-OcteneElectron-RichSlowLeast favorable migratory insertion.

Note: This table represents expected trends based on established mechanistic principles. Actual rates would need to be determined experimentally.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[7] The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(HNR₂)L₂]⁺X⁻ OA->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)(NR₂)L₂ Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Kinetic Considerations for Isophthalate Esters:

  • Substituent Effects: The electron-deficient nature of the isophthalate ring is beneficial for the oxidative addition step.

  • Amine Nucleophilicity and Sterics: The rate of C-N bond formation is highly dependent on the nature of the amine. More nucleophilic and less sterically hindered amines generally react faster.

  • Base Strength: The choice of base is critical and can influence the rate-determining step.[10] A strong, non-nucleophilic base is typically required to deprotonate the amine coordinated to the palladium center.

Table 3: Expected Relative Initial Rates of Buchwald-Hartwig Amination of Diethyl Isophthalate with Various Amines.

AmineClassSteric HindranceExpected Relative Rate
AnilinePrimary AromaticLowFast
MorpholineSecondary CyclicModerateModerate
Di-tert-butylamineSecondary AcyclicHighSlow

Note: This table represents expected trends based on established mechanistic principles. Actual rates would need to be determined experimentally.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] It is unique among the common cross-coupling reactions as it typically employs a dual catalytic system of palladium and copper.[12] The catalytic cycle involves oxidative addition to palladium, followed by a copper-mediated transmetalation of the acetylide.[12]

Sonogashira_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)(C≡CR)L₂ OA->TM Transmetalation (from Cu-C≡CR) Cu_Cycle Cu(I) Acetylide Formation TM->Pd0 Reductive Elimination (Ar-C≡CR)

Caption: Simplified dual catalytic cycle for the Sonogashira coupling.

Kinetic Considerations for Isophthalate Esters:

  • Aryl Halide Reactivity: The reactivity trend of the aryl halide is I > Br > Cl.[13] The electron-withdrawing isophthalate framework enhances the rate of oxidative addition.

  • Alkyne Acidity: The acidity of the terminal alkyne influences the rate of formation of the copper acetylide, which can affect the overall reaction rate.

  • Copper Co-catalyst: The presence and nature of the copper co-catalyst are crucial for efficient transmetalation.[11] Copper-free Sonogashira protocols often require different ligands and reaction conditions and may exhibit different kinetic profiles.

Table 4: Expected Relative Initial Rates of Sonogashira Coupling for Substituted Diethyl Isophthalates.

Substituent (at C5)Electronic EffectExpected Relative RateRationale
-BrElectron-Withdrawing (Inductive)FastEnhances oxidative addition.
-HNeutralReferenceBaseline for comparison.
-NH₂Strong Electron-DonatingSlowHinders oxidative addition.

Note: This table represents expected trends based on established mechanistic principles. Actual rates would need to be determined experimentally.

Conclusion and Future Outlook

The kinetic landscape of cross-coupling reactions with isophthalate esters is rich and complex, offering numerous opportunities for synthetic innovation. While this guide provides a framework for understanding the expected kinetic trends based on well-established mechanistic principles, it is imperative for researchers to conduct specific kinetic studies for their systems of interest to achieve optimal results. The continued development of high-throughput experimentation and in-situ monitoring techniques will undoubtedly lead to a more profound and quantitative understanding of these vital transformations, enabling the design of more efficient and selective catalytic systems for the synthesis of advanced materials and life-saving pharmaceuticals.

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A Senior Application Scientist's Guide to the Purification of Isophthalate Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reliable and reproducible downstream applications. Isophthalate esters, a class of aromatic diesters, are pivotal building blocks in the synthesis of a wide array of polymers, plasticizers, and specialty chemicals. The presence of impurities, such as unreacted starting materials, byproducts, or isomers like terephthalates, can significantly compromise the physicochemical properties of the final products. This guide provides a comparative analysis of the three primary techniques for purifying isophthalate esters: chromatography, crystallization, and distillation. We will delve into the underlying principles of each method, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your purification needs.

The Imperative for High-Purity Isophthalate Esters

The isomeric position of the ester groups on the benzene ring in isophthalates (meta-position) versus their terephthalate (para-position) and phthalate (ortho-position) counterparts imparts distinct conformational geometries. These structural nuances dictate the properties of polymers derived from them. For instance, the inclusion of isophthalic acid in polyethylene terephthalate (PET) production disrupts the polymer chain regularity, lowering the melting point and crystallinity, which is desirable for certain applications like bottle manufacturing. Consequently, achieving high isomeric purity is often a critical process parameter.

This guide will explore the practical application and comparative efficacy of the following purification techniques:

  • Chromatography: A high-resolution technique for separating complex mixtures.

  • Crystallization: A classic and scalable method for purifying solid compounds.

  • Distillation: An effective technique for separating compounds with different boiling points, particularly useful for liquid esters.

Section 1: Chromatographic Purification

Chromatography is a powerful separation technique that relies on the differential partitioning of components between a stationary phase and a mobile phase. For isophthalate esters, both flash chromatography and High-Performance Liquid Chromatography (HPLC) are viable options, each with its own set of advantages and limitations.

The 'Why' Behind Chromatographic Choices

The choice between flash chromatography and HPLC is primarily dictated by the desired purity, the scale of the purification, and cost considerations. Flash chromatography, with its larger particle size stationary phase, is a rapid and cost-effective method for purifying gram to kilogram quantities of product to a purity of 95-98%.[1] In contrast, preparative HPLC utilizes smaller particle size stationary phases, leading to higher resolution and the ability to achieve purities greater than 98%.[1] However, this comes at the cost of lower sample capacity, longer run times, and higher equipment and solvent expenses.[1]

The selection of the stationary and mobile phases is critical for successful separation. For the moderately polar isophthalate esters, normal-phase chromatography using silica gel as the stationary phase and a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) as the mobile phase is a common approach. The separation is based on the polarity of the compounds, with less polar compounds eluting first.

Comparative Performance: Flash Chromatography vs. Preparative HPLC
ParameterFlash ChromatographyPreparative HPLC
Purity Achieved Typically 95-98%[1]>98%[1]
Yield High (typically >90%)High (typically >90%, but lower throughput)
Scalability Milligrams to KilogramsMilligrams to Grams
Cost Lower initial investment and running costsHigher initial investment and running costs
Speed Faster (15-30 min per run)[1]Slower (30-60 min per run)[1]
Solvent Consumption Lower per gram of productHigher per gram of product
Experimental Protocol: Flash Chromatography of Dimethyl Isophthalate

This protocol outlines the purification of a crude reaction mixture of dimethyl isophthalate.

1. Preparation of the Column:

  • Select a silica gel column appropriate for the scale of your purification.
  • Wet pack the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) to ensure a homogenous and air-free stationary phase.

2. Sample Preparation and Loading:

  • Dissolve the crude dimethyl isophthalate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
  • Carefully load the dried, sample-adsorbed silica onto the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
  • Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the dimethyl isophthalate.
  • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure dimethyl isophthalate.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Workflow Diagram: Chromatographic Purification

ChromatographyWorkflow Start Crude Isophthalate Ester ColumnPrep Column Preparation (Silica Gel) SampleLoad Sample Loading (Dry or Wet) Start->SampleLoad Elution Gradient Elution (e.g., Hexane/Ethyl Acetate) SampleLoad->Elution TLC Fraction Monitoring (TLC Analysis) Elution->TLC Combine Combine Pure Fractions TLC->Combine SolventRemoval Solvent Removal (Rotary Evaporation) Combine->SolventRemoval End Purified Isophthalate Ester SolventRemoval->End

Caption: Workflow for chromatographic purification of isophthalate esters.

Section 2: Purification by Crystallization

Crystallization is a robust and highly scalable technique for the purification of solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For many isophthalate esters, which are solids at room temperature, crystallization is an excellent choice for achieving high purity.

The 'Why' Behind Crystallization Choices

The success of a crystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent should dissolve the isophthalate ester sparingly at room temperature but have high solubility at an elevated temperature.[2] This differential solubility allows for the formation of a supersaturated solution upon cooling, from which the pure compound crystallizes, leaving the impurities behind in the solvent. For isophthalate esters, common solvents for recrystallization include methanol, ethanol, and mixtures of hydrocarbons and more polar solvents.[3][4] The rate of cooling is another critical parameter; slow cooling generally promotes the formation of larger, purer crystals.

Comparative Performance of Crystallization
ParameterPerformance
Purity Achieved High to Very High (>99% is achievable)
Yield Good to High (70-95%, dependent on solubility)[4]
Scalability Excellent (Milligrams to Tons)
Cost Generally low, especially at scale
Speed Moderate (requires cooling and drying time)
Solvent Consumption Moderate, and solvent can often be recycled
Experimental Protocol: Recrystallization of Dimethyl Isophthalate

This protocol describes the purification of crude dimethyl isophthalate containing colored and soluble impurities.

1. Solvent Selection:

  • Through small-scale solubility tests, determine a suitable solvent. Methanol is often a good starting point for dimethyl isophthalate.[3]

2. Dissolution:

  • Place the crude dimethyl isophthalate in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent (methanol) and heat the mixture to boiling with stirring.
  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

7. Drying:

  • Dry the purified crystals in a vacuum oven to remove any residual solvent.
Workflow Diagram: Crystallization Purification

CrystallizationWorkflow Start Crude Isophthalate Ester Dissolution Dissolution in Hot Solvent Start->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Cooling Slow Cooling and Crystallization HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Washing with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying End Purified Isophthalate Ester Drying->End DistillationWorkflow Start Crude Liquid Isophthalate Ester Setup Apparatus Setup (Vacuum Distillation) Start->Setup Heating Heating under Reduced Pressure Setup->Heating Fractionation Fraction Collection (Based on Boiling Point) Heating->Fractionation Cooling Cooling and Pressure Equalization Fractionation->Cooling End Purified Isophthalate Ester Cooling->End

Caption: Workflow for the purification of liquid isophthalate esters by vacuum distillation.

Conclusion and Recommendations

The choice of purification technique for isophthalate esters is a multi-faceted decision that depends on the specific ester, the nature of the impurities, the desired purity, the scale of the operation, and available resources.

  • For high-purity, small-scale applications , such as in pharmaceutical research or for analytical standards, preparative HPLC is the preferred method due to its high resolving power.

  • For the purification of solid isophthalate esters on a laboratory to industrial scale , crystallization is a highly effective, scalable, and economical choice.

  • For liquid isophthalate esters , vacuum distillation is an excellent solvent-free method that is readily scalable for industrial production.

  • Flash chromatography serves as a valuable workhorse technique for routine laboratory purifications where moderate purity (95-98%) is sufficient.

By understanding the principles and practical considerations of each of these techniques, researchers and professionals can confidently select and implement the most appropriate purification strategy to obtain isophthalate esters of the required quality for their specific applications.

References

  • Process for the purification of terephthalic acid dimethyl ester.
  • Purification process for dimethyl terephthalate.
  • Recrystalliz

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A Guide for Senior Researchers: A Cost-Benefit Analysis of Diethyl vs. Dimethyl 5-Bromoisophthalate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic chemistry, 5-bromoisophthalate esters serve as pivotal bifunctional building blocks, enabling the construction of complex molecular architectures for pharmaceuticals, advanced materials, and agrochemicals. The choice between the two most common variants, dimethyl 5-bromoisophthalate and diethyl 5-bromoisophthalate, is often made based on historical precedent or availability. This guide provides a comprehensive cost-benefit analysis to empower researchers and drug development professionals to make a more strategic selection. We will dissect the critical differences in physicochemical properties, reactivity, cost, and practical handling, supported by experimental insights and a clear decision-making framework. The central thesis is that the optimal choice is not universal but is instead dictated by the specific priorities of the synthetic route, balancing the need for reactivity against practical workflow considerations.

Introduction: The Strategic Importance of 5-Bromoisophthalate Esters

The 5-bromoisophthalate scaffold is a valuable intermediate due to its orthogonal reactivity. The two ester functionalities offer sites for hydrolysis, amidation, or transesterification, commonly used in the synthesis of polymers and metal-organic frameworks (MOFs).[1] Concurrently, the bromine atom provides a handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This dual functionality makes it a cornerstone reagent.

However, the seemingly minor difference between a methyl and an ethyl ester can have significant downstream consequences on reaction kinetics, purification strategies, and overall cost. This guide moves beyond simple catalog pricing to explore the nuanced trade-offs, enabling a more informed and efficient synthetic design.

Physicochemical Properties: A Tale of Two Phases

The most immediate and impactful difference between the two reagents is their physical state at room temperature. Dimethyl 5-bromoisophthalate is a crystalline solid, while its diethyl counterpart is a liquid.[2] This fundamental distinction has profound implications for laboratory workflow.

PropertyDimethyl 5-BromoisophthalateThis compoundSignificance in Practice
CAS Number 51760-21-5[3][4][5][6]127437-29-0Correct identification and sourcing.
Molecular Weight 273.08 g/mol [3]301.14 g/mol Stoichiometric calculations.
Physical State White to beige solid[2][3][7]Liquid or low-melting solidHandling & Dosing: Solids require weighing, which can be challenging for hygroscopic or static-prone materials. Liquids allow for easy dosing by volume, simplifying reaction setup, especially at scale.
Melting Point 85-91 °C[3][8]Not consistently reported; low-meltingPurification: Solids are often amenable to recrystallization, a cost-effective purification method. Liquids typically require distillation or column chromatography, which can be more solvent- and time-intensive.
Solubility Insoluble in water[2][3][7]Insoluble in waterBoth require organic solvents for reactions.

The Reactivity Nexus: Steric Hindrance and Electronic Effects

The reactivity of esters in nucleophilic acyl substitution reactions is governed by the electrophilicity of the carbonyl carbon and the accessibility of this site to the incoming nucleophile.[9][10] When comparing the dimethyl and diethyl esters, two primary factors come into play.

  • Steric Hindrance : The ethyl groups (–CH₂CH₃) are sterically more demanding than the methyl groups (–CH₃). This increased bulk partially shields the carbonyl carbon, impeding the approach of a nucleophile. Consequently, reactions involving this compound are generally expected to proceed at a slower rate than those with the dimethyl analogue.[11]

  • Electronic Effects : Alkyl groups are weakly electron-donating. An ethyl group has a slightly stronger inductive effect (+I) than a methyl group.[11] This marginally increases the electron density at the carbonyl carbon of the diethyl ester, reducing its electrophilicity and further contributing to its lower reactivity compared to the dimethyl ester.

G cluster_reactivity Factors Influencing Ester Reactivity cluster_comparison Compound Comparison Reactivity Overall Reactivity Steric Steric Hindrance Steric->Reactivity inversely proportional Electronic Electronic Effects (Inductive) Electronic->Reactivity inversely proportional Dimethyl Dimethyl Ester (less hindered, less e⁻ donating) Dimethyl->Reactivity Higher Reactivity Diethyl Diethyl Ester (more hindered, more e⁻ donating) Diethyl->Reactivity Lower Reactivity

Caption: Logical relationship between steric/electronic effects and ester reactivity.

A Multi-Faceted Cost Analysis

A thorough analysis must extend beyond the price per gram on a supplier's website.

Cost FactorDimethyl 5-BromoisophthalateThis compoundAnalysis
Acquisition Cost Generally lower cost and more widely available from multiple vendors. (e.g., 25g for ~$89)[8]Less commonly stocked and often more expensive per mole.For large-scale or budget-constrained projects, the dimethyl ester presents a clear cost advantage.
Synthesis Cost Prepared from 5-bromoisophthalic acid and methanol. Methanol is a cheap, commodity chemical.Prepared using ethanol. Ethanol is typically more expensive and more highly regulated than methanol.In-house synthesis favors the dimethyl ester due to lower raw material costs.
Energy & Time Cost Higher reactivity leads to shorter reaction times, reducing energy consumption and increasing instrument throughput.Slower reaction rates may necessitate longer heating times or more forcing conditions, increasing energy costs.The total cost of a reaction must include the operational costs, where the dimethyl ester is often more efficient.
Downstream Processing Purification : Amenable to recrystallization. By-product Removal : Methanol (b.p. 64.7 °C) is easily removed under vacuum.Purification : May require chromatography. By-product Removal : Ethanol (b.p. 78.4 °C) requires slightly more energy to remove.The ease of purification and by-product removal for the dimethyl ester can significantly reduce solvent waste and processing time, representing a substantial "hidden" cost saving.

Experimental Walkthrough: Comparative Saponification

To provide a tangible comparison, we outline a protocol for the saponification of both esters. This reaction serves as an excellent proxy for overall reactivity.

Objective : To compare the rate of hydrolysis of dimethyl and this compound to 5-bromoisophthalic acid under identical basic conditions.

Protocol :

  • Reaction Setup : In two separate, identical round-bottom flasks equipped with reflux condensers, dissolve 10 mmol of dimethyl 5-bromoisophthalate (2.73 g) and 10 mmol of this compound (3.01 g) in 50 mL of ethanol.

  • Initiation : To each flask, add 25 mL of a 2.0 M aqueous sodium hydroxide solution (50 mmol, 5 eq.). Causality: Using a significant excess of NaOH ensures pseudo-first-order kinetics with respect to the ester, making the comparison more direct.

  • Monitoring : Heat both reactions to a gentle reflux (approx. 80 °C). Every 15 minutes, withdraw a small aliquot from each reaction, quench with dilute HCl, and spot on a silica TLC plate, eluting with 1:1 ethyl acetate:hexanes with 1% acetic acid. Trustworthiness: The disappearance of the starting ester spot (UV active) and the appearance of the baseline acid spot provides a semi-quantitative measure of reaction progress.

  • Workup : Once a reaction is deemed complete by TLC, cool the mixture to room temperature. Carefully acidify with concentrated HCl until the pH is ~1. A white precipitate of 5-bromoisophthalic acid will form.

  • Isolation & Validation : Collect the solid product by vacuum filtration, wash with cold water, and dry. Characterize the product by melting point and ¹H NMR to confirm identity and purity. The yield serves as a measure of efficiency.

Expected Outcome : The reaction containing dimethyl 5-bromoisophthalate will reach completion significantly faster than the one with the diethyl ester, visually confirmed by TLC analysis. This directly demonstrates the tangible impact of its higher intrinsic reactivity.

Decision-Making Framework and Recommendations

The choice between these two reagents is a strategic one based on the specific context of the synthesis.

G start Start: Choose Isophthalate Ester q1 Is maximizing reaction rate a primary concern? start->q1 q2 Is automated liquid handling or volumetric dosing required? q1->q2 No res_dm Decision: Use Dimethyl 5-Bromoisophthalate q1->res_dm Yes q3 Is overall cost (reagent + processing) the main driver? q2->q3 No res_di Decision: Use Diethyl 5-Bromoisophthalate q2->res_di Yes q4 Is purification by recrystallization preferred over chromatography? q3->q4 No q3->res_dm Yes q4->res_di No q4->res_dm Yes

Caption: Decision flowchart for selecting the optimal 5-bromoisophthalate ester.

Summary of Recommendations:

  • Choose Dimethyl 5-Bromoisophthalate when:

    • Speed is critical: The higher reactivity ensures faster throughput.

    • Cost is paramount: It is cheaper to purchase and its downstream processing is more economical.

    • Purification of a solid is preferred: Recrystallization is an efficient and scalable purification technique.

    • Working with less reactive nucleophiles: Its higher electrophilicity can improve yields in challenging reactions.

  • Choose this compound when:

    • Liquid handling is advantageous: For automated synthesis platforms or when precise volumetric dosing is preferred over weighing a solid.

    • Selectivity is required: In molecules with multiple ester groups, the lower reactivity of the ethyl ester might allow for selective reaction at a more activated site.

    • The subsequent reaction step requires a liquid starting material: It can simplify reaction setup by avoiding dissolution steps.

Conclusion

While dimethyl and this compound are structurally similar, they are not functionally interchangeable. The dimethyl ester offers clear advantages in terms of reactivity and overall cost, making it the superior choice for most standard applications, particularly at scale. The diethyl ester, however, carves out a niche in workflows where its liquid state provides a distinct operational advantage, such as in high-throughput or automated chemistry. By considering the entire synthetic workflow—from the reagent bottle to the purified product—researchers can make a strategic choice that enhances efficiency, reduces cost, and accelerates the pace of discovery.

References

  • ChemicalBook. (2024). DIMETHYL 5-BROMOISOPHTHALATE | 51760-21-5.
  • ChemicalBook. (n.d.). DIMETHYL 5-BROMOISOPHTHALATE synthesis.
  • Cenmed. (n.d.). dimethyl 5-bromoisophthalate (c005b-251341).
  • ChemicalBook. (n.d.). dimethyl 5-bromoisophthalate.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedioate.
  • Matrix Scientific. (n.d.). Dimethyl 5-bromoisophthalate.
  • Chembid. (2024). The Versatility of Dimethyl 5-Bromoisophthalate in Chemical Research.
  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • Fisher Scientific. (n.d.). Dimethyl 5-Bromoisophthalate 98.0+%, TCI America 1 g.
  • PubChem. (n.d.). Diethyl 5-(Bromomethyl)isophthalate.
  • Google Patents. (n.d.). KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.
  • Sigma-Aldrich. (n.d.). Dimethyl 5-bromoisophthalate 97%.
  • Sigma-Aldrich. (n.d.). Dimethyl 5-bromoisophthalate = 98.0 GC.
  • Thermo Fisher Scientific. (n.d.). Dimethyl 5-bromoisophthalate, 98% 5 g.
  • PubChem. (n.d.). Dimethyl isophthalate.
  • Sigma-Aldrich. (n.d.). This compound | 127437-29-0.
  • Shanghai Minstar Chemical Co., Ltd. (n.d.). dimethyl 5-bromoisophthalate cas no.51760-21-5.
  • ChemicalBook. (n.d.). DIMETHYL 5-BROMOISOPHTHALATE CAS#: 51760-21-5.
  • MySkinRecipes. (n.d.). This compound.
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  • European Patent Office. (2001). EP 1293495 B1 - PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS.
  • ChemicalBook. (n.d.). DIMETHYL 5-BROMOISOPHTHALATE Five Chongqing Chemdad Co. ,Ltd.
  • ElectronicsAndBooks. (n.d.). Hydrolysis of Diethyl Methoxyphthalates.
  • LookChem. (n.d.). DIMETHYL 5-BROMOISOPHTHALATE, CasNo.51760-21-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland).
  • ResearchGate. (2013). The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory) study.
  • ChemRxiv. (n.d.). Numerical Simulations of Synthetic Ester Hydrolysis in the Indoor Environment.
  • PubMed. (2005). Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. J Org Chem, 70(4), 1328-39.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate for Researchers and Drug Development Professionals.
  • MDPI. (n.d.).
  • NCBI. (1995). TABLE 3-2, Physical and Chemical Properties of Diethyl Phthalate.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • Chemistry LibreTexts. (2021). 8.4: Nucleophilic Acyl Substitution Reactions.

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A Researcher's Guide to Purity Assessment of Commercial Diethyl 5-Bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and materials science, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Diethyl 5-bromoisophthalate, a key intermediate in the synthesis of novel polymers, metal-organic frameworks (MOFs), and pharmacologically active compounds, is no exception. Impurities, even in trace amounts, can lead to unpredictable reaction kinetics, undesirable side products, and flawed final materials. This guide provides an in-depth comparison of analytical techniques for assessing the purity of commercial this compound, complete with experimental protocols and data interpretation insights to empower researchers in making informed decisions.

The Genesis of Impurities: A Synthetic Perspective

To effectively assess purity, one must first understand the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves the bromination of diethyl isophthalate. This electrophilic aromatic substitution, while generally effective, can lead to a predictable profile of impurities.

The primary impurities of concern are:

  • Unreacted Starting Material: Incomplete bromination can result in the presence of residual diethyl isophthalate.

  • Over-brominated Byproducts: The reaction can sometimes proceed too far, leading to the formation of diethyl dibromoisophthalate isomers.

  • Positional Isomers: While the 5-position is the primary site of bromination due to the directing effects of the ester groups, small amounts of other isomers may form.

  • Hydrolyzed Intermediates: Incomplete esterification or hydrolysis during workup can lead to the presence of 5-bromoisophthalic acid or its monoethyl ester.

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on a variety of factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare the most common and effective methods for analyzing this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment
TechniquePrincipleDetectable ImpuritiesAdvantagesLimitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Unreacted starting material, over-brominated byproducts, positional isomers, hydrolyzed intermediates.High resolution, quantitative accuracy, suitable for non-volatile compounds.Requires method development, can be time-consuming.
GC-MS Separation of volatile compounds based on boiling point and partitioning, followed by mass-based detection.Volatile impurities, residual solvents, some starting materials and byproducts.High sensitivity, definitive identification of known impurities through mass spectra.Not suitable for non-volatile or thermally labile compounds like diacids.
¹H NMR Nuclear magnetic resonance of hydrogen atoms to provide structural information.All proton-containing impurities at sufficient concentration.Provides structural confirmation of the main compound and impurities, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra with multiple impurities.
Melting Point Determination of the temperature range over which a solid melts.General impurities that depress and broaden the melting range.Simple, rapid, and inexpensive.Non-specific, insensitive to small amounts of impurities with similar melting points.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of impurities in this compound. A reverse-phase method is typically employed.

Experimental Protocol: HPLC

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient might start at 50% acetonitrile and ramp up to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity is determined by the area percentage of the main peak. Impurities like diethyl isophthalate will elute earlier (being more polar), while dibrominated species will elute later.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peak Areas F->G H Calculate % Purity G->H GCMS_Workflow A Dissolve Sample in Volatile Solvent B Inject into GC-MS A->B C Volatilization and Separation in GC Column B->C D Ionization and Mass Analysis in MS C->D E Data Acquisition (TIC and Mass Spectra) D->E F Library Search and Impurity Identification E->F

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Isophthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Analytical Methodologies in Pharmaceutical Development

In the landscape of pharmaceutical development, the assurance of a drug product's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used to quantify active pharmaceutical ingredients (APIs), impurities, and degradation products. Isophthalate derivatives, a class of compounds often used as plasticizers in pharmaceutical packaging or as intermediates in drug synthesis, present unique analytical challenges due to their structural similarities and potential for leachability into drug formulations.

This guide provides a comprehensive comparison of common analytical techniques for the determination of isophthalate derivatives, supported by experimental data and field-proven insights. We will delve into the principles of method validation as prescribed by the International Council for Harmonisation (ICH) and explore the critical process of cross-validation to ensure method robustness and transferability across laboratories. Our focus will be on providing not just procedural steps, but the scientific rationale behind the experimental choices, thereby empowering researchers to develop and validate reliable analytical methods.

Core Analytical Techniques for Isophthalate Derivative Analysis

The selection of an appropriate analytical technique is contingent upon the specific isophthalate derivative, the sample matrix, and the required sensitivity and selectivity. The three most prevalent chromatographic techniques employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of UV-active compounds like isophthalate derivatives. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Objective: To quantify Dimethyl Isophthalate in a drug product formulation.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water

  • Dimethyl Isophthalate (DMIP) reference standard

  • Drug product placebo

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm[1][2]

  • Injection Volume: 20 µL

  • Run Time: 10 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of DMIP reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the drug product equivalent to the label claim of the active ingredient and dissolve it in a known volume of methanol. Sonicate for 15 minutes to ensure complete dissolution of DMIP. Filter the solution through a 0.45 µm syringe filter before injection.

  • Placebo Preparation: Prepare the drug product placebo in the same manner as the sample to assess for interferences.

4. Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar DMIP.

  • Acetonitrile/Water Mobile Phase: This combination offers good separation efficiency and is transparent at the detection wavelength. The ratio can be adjusted to optimize the retention time and resolution.

  • Detection at 230 nm: This wavelength corresponds to a significant absorbance maximum for many phthalate and isophthalate esters, providing good sensitivity.[1][3]

HPLC_Workflow Standard Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is particularly useful for analyzing complex matrices and for achieving very low detection limits.

Objective: To determine trace levels of Diethyl Isophthalate in a biological matrix.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ultrapure water with 0.1% formic acid

  • Diethyl Isophthalate (DEIP) reference standard

  • Internal Standard (IS), e.g., d4-DEIP

2. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DEIP: Precursor ion > Product ion (e.g., m/z 223 > 177)[4]

    • d4-DEIP (IS): Precursor ion > Product ion

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of DEIP in 100 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions in methanol to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 10 µL of IS solution and 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.

4. Causality Behind Experimental Choices:

  • LC-MS/MS: Provides superior sensitivity and selectivity compared to HPLC-UV, crucial for trace analysis in complex biological matrices.[5][6]

  • Gradient Elution: Allows for the efficient separation of the analyte from matrix components with varying polarities.

  • Internal Standard: Compensates for variations in sample preparation and instrument response, leading to more accurate and precise quantification.[7]

  • MRM: Enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the matrix.[4]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Isophthalate esters are well-suited for GC-MS analysis, often providing excellent separation and sensitivity.

Objective: To identify and quantify Di-n-butyl Isophthalate in a packaging material extract.

1. Instrumentation and Materials:

  • GC-MS system

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Hexane, GC grade

  • Di-n-butyl Isophthalate (DBIP) reference standard

2. GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C[8]

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or Full Scan

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of DBIP in 100 mL of hexane.

  • Working Standard Solutions: Prepare serial dilutions in hexane for the calibration curve.

  • Sample Preparation: Extract a known weight of the packaging material with hexane using sonication or Soxhlet extraction. Concentrate the extract to a final volume and analyze.

4. Causality Behind Experimental Choices:

  • GC-MS: Ideal for the analysis of semi-volatile compounds like DBIP, offering high resolution and specificity.[9]

  • DB-5ms Column: A versatile, low-polarity column that provides good separation for a wide range of compounds, including phthalates and isophthalates.

  • Splitless Injection: Maximizes the transfer of the analyte onto the column, enhancing sensitivity for trace analysis.

  • SIM Mode: Increases sensitivity and selectivity by monitoring specific ions characteristic of the analyte. A common fragment ion for many phthalates is m/z 149.[9]

The Cornerstone of Reliability: Cross-Validation of Analytical Methods

Method validation, as outlined in ICH Q2(R1), establishes that an analytical procedure is suitable for its intended purpose.[10][11] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[12][13] However, to ensure the long-term reliability and transferability of a method, cross-validation is essential.

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed by different laboratories, analysts, or on different instruments.[14] This is a critical step in method transfer, collaborative studies, and when data from multiple sites will be compared or combined.

Cross_Validation_Logic cluster_origin Originating Laboratory cluster_receiving Receiving Laboratory cluster_comparison Comparison & Assessment ValidatedMethod Validated Analytical Method RefData Reference Data Set ValidatedMethod->RefData MethodTransfer Method Transfer ValidatedMethod->MethodTransfer Comparison Statistical Comparison RefData->Comparison TestData Test Data Set MethodTransfer->TestData TestData->Comparison Decision Acceptance Criteria Met? Comparison->Decision Pass Method Cross-Validated Decision->Pass Yes Fail Investigation & Remediation Decision->Fail No

Caption: Logic of the Cross-Validation Process.

Key Considerations for a Successful Cross-Validation Study:
  • Protocol: A detailed and unambiguous protocol should be shared between the participating laboratories.

  • Samples: The same lot of well-characterized samples or standards should be analyzed by all laboratories.

  • Acceptance Criteria: Pre-defined acceptance criteria for the comparison of results (e.g., statistical equivalence testing) must be established.

  • Documentation: All aspects of the cross-validation study, including any deviations and investigations, must be thoroughly documented.

Comparative Performance of Analytical Methods

The choice of analytical method will ultimately depend on the specific requirements of the analysis. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of isophthalate derivatives.

Performance ParameterHPLC-UVLC-MS/MSGC-MS
Specificity Moderate to Good (potential for co-elution)Excellent (based on mass-to-charge ratio)Excellent (based on mass-to-charge ratio)
Sensitivity (LOD/LOQ) µg/mL to high ng/mL range[3]pg/mL to low ng/mL range[4][15]pg/mL to ng/mL range[5]
Linearity (r²) Typically >0.999[1]Typically >0.99[15]Typically >0.99
Precision (%RSD) < 2%< 15% (for trace levels)[4]< 15%
Accuracy (% Recovery) 95-105%85-115%[4]90-110%
Sample Throughput HighModerateModerate
Cost LowHighModerate
Robustness HighModerateHigh
Primary Application Routine QC, content uniformityTrace analysis, impurity profiling, bioanalysisVolatile and semi-volatile impurity analysis

Conclusion: A Foundation of Trustworthy Data

The cross-validation of analytical methods for isophthalate derivatives is not merely a regulatory hurdle but a scientific necessity. It provides the documented evidence that a method is robust, reliable, and transferable, thereby ensuring the integrity of the data generated throughout the drug development lifecycle. By carefully selecting the appropriate analytical technique, rigorously validating its performance, and confirming its reproducibility through cross-validation, researchers and scientists can build a strong foundation of trustworthy data that ultimately supports the delivery of safe and effective medicines to patients.

References

  • Pharma Validation. (n.d.). Accuracy, Precision & Linearity.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • Canada Commons. (2015, June 5). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (1995, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
  • ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • ResearchGate. (2025, August 6). Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices | Request PDF.
  • IntechOpen. (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
  • ResearchGate. (2025, August 7). (PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • ResearchGate. (n.d.). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV.
  • PubMed. (2023, November 16). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.
  • Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods.
  • Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
  • Governors State University. (2003, November 5). Method Development for Analysis A of Phthalates s by HPLC.
  • Waters. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages.
  • CNKI. (n.d.). RP-HPLC/UV Method for the Determination of Three Phthalate Plasticizers in Lansoprazole Enteric-Coated Capsules.
  • ResearchGate. (n.d.). Full-scan MS/MS data of each target analyte to optimized MRM....
  • Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.
  • S4Science. (n.d.). Rapid LC/MS/MS Analysis of Phthalates.
  • MDPI. (n.d.). Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey.
  • Scribd. (n.d.). Challenges in Analytical Method Development For | PDF.
  • Agilent. (2012, January 17). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.
  • ResearchGate. (n.d.). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the... | Download Scientific Diagram.
  • International Organisation of Vine and Wine. (n.d.). Method of determination of phthalates by gas chromatography/ mass spectrometry in wines.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • MDPI. (n.d.). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans.
  • International Organisation of Vine and Wine. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
  • ResearchGate. (n.d.). RP-HPLC/UV method for the determination of three phthalate plasticizers in lansoprazole enteric-coated capsules.
  • LCGC International. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
  • Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • ResearchGate. (2024, September 3). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Diethyl 5-bromoisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. Diethyl 5-bromoisophthalate, a halogenated aromatic compound, is a valuable building block in organic synthesis. However, its chemical nature necessitates a rigorous and well-defined disposal protocol to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

The core principle behind the disposal of halogenated compounds is the prevention of environmental contamination.[1] These substances can be persistent in the environment and may have ecotoxicological effects. Therefore, they must be treated as hazardous waste and handled with the utmost care from the point of generation to final disposal.

Part 1: Hazard Identification and Assessment

Before handling any chemical, it is crucial to understand its intrinsic hazards. This knowledge informs every aspect of the handling and disposal process, ensuring that appropriate safety measures are in place.

Chemical Profile: this compound

PropertyValueSource
CAS Number 127437-29-0[2]
Molecular Formula C12H13BrO4
Molecular Weight 301.14 g/mol [2]
Physical Form White to yellow powder or crystals; Liquid[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning[2]

The presence of a bromine atom classifies this compound as a halogenated organic compound. This is a critical piece of information for waste segregation, as mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[3]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. This workflow is designed to comply with general laboratory safety standards and regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Experimental Workflow: Disposal of this compound

cluster_0 Step 1: Personal Protective Equipment (PPE) cluster_1 Step 2: Waste Segregation cluster_2 Step 3: Waste Collection cluster_3 Step 4: Container Labeling cluster_4 Step 5: Storage cluster_5 Step 6: Disposal Request A Wear appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat B Designate a specific, compatible waste container for 'Halogenated Organic Waste.' A->B C Do NOT mix with non-halogenated organic, aqueous, or solid waste. B->C Critical for proper disposal D Collect all this compound waste, including pure compound, solutions, and rinsates. C->D E Use a funnel for liquids to prevent spills. Do not leave the funnel in the container. D->E F Affix a 'Hazardous Waste' label to the container. E->F G Clearly write the full chemical name: 'this compound' and any other components with percentages. F->G H Include generator's name, lab location, and date. G->H I Store the waste container in a designated Satellite Accumulation Area (SAA). H->I J Keep the container closed except when adding waste. I->J K Ensure secondary containment is used. J->K L When the container is approaching full (e.g., 80% capacity), contact your institution's Environmental Health & Safety (EHS) office. K->L M Schedule a waste pickup following your institution's specific procedures. L->M

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:

  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile is a common choice), and a lab coat.

  • Waste Segregation: This is arguably the most critical step in proper chemical waste management.

    • Rationale: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[4] Mixing them with non-halogenated waste complicates the disposal process and can lead to regulatory non-compliance.

    • Action: Designate a specific waste container for "Halogenated Organic Waste."[1][4] This container must be made of a material compatible with this compound and any solvents used.

  • Waste Collection:

    • Collect all waste materials containing this compound. This includes any unreacted starting material, solutions, and the first rinses of contaminated glassware.

    • When transferring liquid waste, use a funnel to prevent spills. It is important to remove the funnel from the container immediately after use and to always keep the container securely closed.[5][6] This minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Container Labeling: Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container.

    • The container must be clearly labeled with the words "Hazardous Waste."[1][5][7]

    • List all chemical constituents by their full names—no abbreviations or chemical formulas are acceptable.[5][6] For mixtures, provide the percentage of each component.[5][8] For example: "this compound (approx. 10g in 100mL Acetone)."

    • Include the name of the waste generator, the laboratory room number, and the date the waste was first added to the container.

  • Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7][9] This area should be at or near the point of waste generation and under the control of the laboratory personnel.

    • The container must be kept closed at all times except when waste is being added.[5][6]

    • Utilize secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills.[6][9]

  • Disposal Request:

    • Do not overfill waste containers; a good rule of thumb is to fill them to no more than 80% capacity.[8]

    • Once the container is nearing full, or if the waste has been accumulated for a period approaching your institution's limit (often one year for SAAs), arrange for disposal.[9]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[1][5] They are responsible for the final disposal of the hazardous waste in accordance with federal, state, and local regulations.

Part 3: Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your EHS office immediately.

  • Small Spill Cleanup: For a small, manageable spill:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep up the absorbed material and place it in a sealed container.

    • Label the container as "Hazardous Waste" with a description of the contents.

    • Arrange for pickup with your EHS office.

Part 4: The Logic of Chemical Waste Management

Understanding the principles of hazardous waste management provides the context for these procedures. The entire system is designed to create a closed loop of responsibility, ensuring that hazardous materials are managed safely from creation to destruction.

A Waste Generation (Your Lab) B Identification & Segregation A->B Responsibility of Researcher C Labeling & Temporary Storage (Satellite Accumulation Area) B->C Responsibility of Researcher D Institutional Pickup (EHS Office) C->D Initiated by Researcher E Consolidated Storage (Central Accumulation Area) D->E EHS Responsibility F Licensed Waste Hauler E->F EHS Responsibility G Treatment, Storage, and Disposal Facility (TSDF) F->G Regulatory Compliance H Final Destruction (e.g., Incineration) G->H Regulatory Compliance

Caption: The lifecycle of hazardous laboratory waste.

This structured approach ensures compliance with regulations from agencies like the EPA and OSHA, which govern everything from how waste is labeled and stored to the training requirements for personnel who handle it.[10][11][12] By diligently following these procedures, you are not just adhering to rules; you are actively participating in a culture of safety and environmental responsibility.

References

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  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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Mastering the Safe Handling of Diethyl 5-bromoisophthalate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Diethyl 5-bromoisophthalate, a halogenated aromatic ester, is a valuable reagent in organic synthesis. However, its handling necessitates a comprehensive understanding of its potential hazards and the rigorous application of appropriate personal protective equipment (PPE). This guide provides essential, in-depth procedural information to ensure your safety and the integrity of your research when working with this compound.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, and its close analog dimethyl 5-bromoisophthalate, present the following primary risks:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or vapor.[1][2][3]

  • Harmful if Swallowed (H302): Ingestion of this compound can be detrimental to health.[4][5]

A summary of the key chemical and physical properties of this compound is provided in the table below for your reference.

PropertyValueSource
CAS Number 127437-29-0[4]
Molecular Formula C12H13BrO4[5]
Molecular Weight 301.14 g/mol [4]
Physical Form White to yellow powder or crystals[4]
Storage Temperature Room Temperature[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for mitigating the risks associated with this compound. The following sections detail the minimum required PPE and provide expert guidance on selection and use.

Eye and Face Protection

Given the serious eye irritation potential, robust eye and face protection is non-negotiable.

  • Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[6] These provide a seal around the eyes, protecting against splashes and airborne particles.

  • Secondary Protection: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[6][7] A face shield alone does not offer adequate eye protection.[7]

Skin and Body Protection

To prevent skin contact and contamination of personal clothing, the following should be worn:

  • Laboratory Coat: A properly fitting, long-sleeved laboratory coat is essential to protect the skin and clothing.[6][8]

  • Closed-Toe Shoes: Always wear shoes that completely cover the feet.[9]

  • Chemical-Resistant Apron: For tasks with a higher risk of splashes, such as large-scale reactions or cleaning spills, a chemically resistant apron provides an additional layer of protection.

Hand Protection: A Critical Choice

Selecting the correct gloves is vital, as not all materials offer the same level of protection against specific chemicals.

  • For Incidental Contact (e.g., handling sealed containers, brief transfers in a fume hood):

    • Nitrile gloves are a suitable choice for short-term splash protection.[3][8][9] They are preferred over latex due to better chemical resistance and the prevention of latex allergies.[3][10] It is crucial to change nitrile gloves immediately if they come into contact with the chemical.[3][10]

  • For Extended Contact (e.g., weighing, prolonged handling, cleaning):

    • The chemical nature of this compound—a halogenated aromatic ester—presents a challenge for glove selection. While butyl rubber and neoprene are generally recommended for esters, they show poor resistance to halogenated and aromatic hydrocarbons.[3][6][11]

    • Given this, for extended contact, it is recommended to use a glove with broad chemical resistance, such as Viton™ or a multi-layered glove like Silver Shield®/4H® .[11]

    • Crucially, always consult the glove manufacturer's specific chemical resistance guide for data on this compound or similar chemicals before beginning work.[3][12]

The following diagram outlines the logical workflow for selecting the appropriate hand protection.

PPE_Hand_Protection start Start: Handling this compound task_type Assess Task Duration and Exposure Risk start->task_type incidental Incidental Contact (e.g., brief handling, splash risk) task_type->incidental Low Risk extended Extended Contact (e.g., weighing, prolonged handling) task_type->extended High Risk nitrile Select Nitrile Gloves incidental->nitrile consult_chart Consult Manufacturer's Chemical Resistance Chart for Halogenated Aromatic Esters extended->consult_chart inspect Inspect Gloves Before Use nitrile->inspect vito_ss Select High-Resistance Gloves (e.g., Viton™, Silver Shield®/4H®) consult_chart->vito_ss vito_ss->inspect inspect->start Defective Gloves proceed Proceed with Task inspect->proceed Gloves OK replace_glove Change Gloves Immediately upon Contamination proceed->replace_glove Contamination Occurs end Task Complete proceed->end replace_glove->inspect

Caption: Workflow for selecting appropriate hand protection.

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary means of preventing inhalation exposure.

  • Standard Operations: All handling of this compound that may generate dust or vapors must be conducted in a properly functioning chemical fume hood.[9]

  • Emergency or High-Concentration Scenarios: In the event of a large spill or failure of ventilation, a NIOSH-approved respirator with organic vapor cartridges may be necessary. For major incidents, a self-contained breathing apparatus (SCBA) is required.[13]

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. Being prepared to respond swiftly and correctly is critical.

Eye Contact
  • Immediate Action: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station.[7][14][15]

  • Hold Eyelids Open: Use your fingers to hold the eyelids open to ensure water reaches the entire surface of the eye and under the eyelids.[7][16]

  • Remove Contact Lenses: If wearing contact lenses, remove them after the initial flushing has begun.[15]

  • Seek Medical Attention: After flushing, seek immediate medical attention from an eye specialist.[15][17] Do not rub the eyes or apply any ointments unless directed by a medical professional.[15]

Skin Contact
  • Immediate Action: Remove any contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[7][16]

  • Use Emergency Shower: For large splashes, immediately use the emergency safety shower.[7]

  • Seek Medical Attention: If skin irritation develops or persists, seek medical attention.[7][16]

Inhalation
  • Move to Fresh Air: Immediately move the affected person to an area with fresh air.[16]

  • Seek Medical Attention: If breathing is difficult or irritation persists, seek immediate medical attention.[14]

Ingestion
  • Do Not Induce Vomiting: Rinse the mouth with water.[14]

  • Seek Medical Attention: Seek immediate medical attention.[14]

Spill Response

For a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Wear your lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

  • Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[1]

  • Clean Up: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.[1][18] Avoid creating dust.[1]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel, and place the cleaning materials into the hazardous waste container.[1][18]

  • Label Waste: Seal and label the waste container appropriately.[1][4]

For large spills, evacuate the area and contact your institution's environmental health and safety department.[19]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9][13][20] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[21][22]

  • Container Management:

    • Use a compatible, leak-proof container with a secure screw-top cap.[4][12][21]

    • The container must be clearly labeled as "Hazardous Waste" and list the full chemical name of the contents.[4][12][22] Do not use abbreviations.[4]

    • Keep the waste container closed at all times, except when adding waste.[4][12][22]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal.

The following diagram illustrates the decision-making process for waste disposal.

Disposal_Plan start Start: Waste Generation (this compound) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Place in designated 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes non_halogenated_container Place in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_container No label_container Label container with: 'Hazardous Waste' Full Chemical Name(s) halogenated_container->label_container non_halogenated_container->label_container seal_container Keep container securely sealed when not in use label_container->seal_container storage Store in designated Satellite Accumulation Area seal_container->storage disposal_request Arrange for disposal following institutional protocols storage->disposal_request

Caption: Decision workflow for proper chemical waste disposal.

By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research endeavors, ensuring both personal safety and the advancement of science.

References

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Retrosynthesis Analysis

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Diethyl 5-bromoisophthalate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.